4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride
Description
Properties
IUPAC Name |
4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O/c23-21(26)17-11-13-18(14-12-17)22-24-19(15-7-3-1-4-8-15)20(25-22)16-9-5-2-6-10-16/h1-14H,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMRAWURTKPWFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399026 | |
| Record name | 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162756-62-9 | |
| Record name | 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4,5-Diphenyl-imidazol-2-yl)benzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Deconstructing "DIB-Cl" for Advanced Bioconjugation
An In-Depth Technical Guide to DIB-Cl Mediated Bioconjugation: Mechanism and Application
In the landscape of protein modification and drug development, precision and efficiency are paramount. The term "DIB-Cl" refers to a class of reagents pivotal for achieving highly specific, covalent labeling of biomolecules. While not a standardized single molecule, "DIB-Cl" most commonly represents a Dibenzocyclooctyne (DIBO or DBCO) moiety functionalized with an amine-reactive group, typically an N-hydroxysuccinimide (NHS) ester. The "Cl" in this context is often a misnomer or simplification, as the reactive handle is the complete NHS ester, not a simple chloro group. An alternative, though less common, interpretation could be 4-Chloro-7-nitrobenzofurazan (NBD-Cl), a distinct fluorogenic amine-reactive dye.
This guide focuses on the primary interpretation: a dibenzocyclooctyne-based reagent for a powerful, two-stage bioorthogonal labeling strategy. This approach first installs a "click-ready" chemical handle (the dibenzocyclooctyne) onto a protein via its primary amines. This is followed by the highly specific attachment of a secondary molecule, such as a fluorescent probe or therapeutic agent, equipped with a complementary azide group. This method uncouples the protein modification from the final functionalization, offering significant flexibility and efficiency in complex biological systems.
Part 1: The Core Mechanism - A Two-Stage Labeling Paradigm
The power of the DIB-Cl strategy lies in its two distinct and highly efficient chemical steps: (1) The initial acylation of primary amines on the target biomolecule, and (2) the subsequent Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "click chemistry."
Stage 1: Acylation of Primary Amines with DIB-NHS Ester
The first stage involves the covalent attachment of the dibenzocyclooctyne handle to the target protein. Primary amines (–NH₂) are excellent nucleophiles and are readily available on proteins at the N-terminus of each polypeptide chain and on the ε-amino group of lysine residues[1]. These amines are typically located on the protein surface, making them accessible for conjugation[1].
The reaction proceeds via nucleophilic acyl substitution. The deprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, covalent amide bond[1].
Key Reaction Parameters:
-
pH: This reaction is highly pH-dependent. The primary amine must be deprotonated to be nucleophilic. Therefore, the reaction is most efficient in a slightly alkaline buffer, typically with a pH of 8.3-8.5[2]. Below this range, the amines are protonated (–NH₃⁺) and non-reactive. Above this range, hydrolysis of the NHS ester becomes a significant competing reaction, reducing the labeling efficiency[1][2].
-
Buffers: Amine-free buffers are mandatory to prevent the buffer components from competing with the target protein. Phosphate, borate, or carbonate-bicarbonate buffers are excellent choices[1][2]. Buffers containing primary amines, such as Tris, must be avoided[2].
Caption: Stage 1: Acylation of a protein's primary amine with a DIB-NHS ester.
Stage 2: Copper-Free Click Chemistry (SPAAC)
Once the protein is functionalized with the dibenzocyclooctyne group, it is ready for the second stage. The DIBO/DBCO moiety is a strained cyclooctyne. This inherent ring strain is the driving force for a highly efficient and specific reaction with an azide-functionalized molecule (e.g., Azide-Fluorophore) without the need for a cytotoxic copper catalyst[3].
This bioorthogonal reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), proceeds rapidly under physiological conditions. The azide and the alkyne "click" together to form a stable triazole linkage, completing the labeling process[3]. The bioorthogonal nature of this reaction means that the azide and cyclooctyne groups do not react with other functional groups found in biological systems, ensuring exquisite specificity.
Caption: Stage 2: Copper-free click chemistry (SPAAC) reaction.
Part 2: Experimental Design and Protocols
A successful labeling experiment requires careful planning and execution. The following protocols provide a robust framework.
Data Presentation: Reagent and Buffer Summary
| Component | Description | Recommended Concentration/pH | Key Considerations |
| DIB-Cl Reagent | Typically a DIBO/DBCO-NHS ester. | 5-20 molar excess over protein. | Must be dissolved in anhydrous DMSO or DMF immediately before use[2][4]. |
| Reaction Buffer | Amine-free buffer for Stage 1. | 0.1 M Sodium Bicarbonate or Phosphate Buffer. pH 8.3-8.5[2]. | Avoid Tris, glycine, or other amine-containing buffers. |
| Quenching Buffer | Stops the Stage 1 reaction. | 1 M Tris-HCl, pH 8.0. | Competes for any remaining reactive NHS ester. |
| Purification System | Removes excess, unreacted DIB-Cl. | Zeba™ Spin Desalting Columns, Dialysis Cassettes. | Critical for preventing non-specific reactions in Stage 2. |
| Azide Probe | Azide-functionalized molecule (fluorophore, biotin, etc.). | 2-5 molar excess over DIB-Protein. | Dissolved according to manufacturer's instructions. |
Experimental Workflow: A Step-by-Step Guide
The overall workflow involves preparing the protein, performing the two labeling stages, and purifying the final conjugate.
Caption: High-level experimental workflow for two-stage DIB-Cl labeling.
Detailed Protocol: Protein Labeling
Stage 1: DIB-NHS Ester Acylation
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-5 mg/mL[5]. Ensure any previous storage buffers containing amines (like Tris) are thoroughly removed via dialysis or buffer exchange.
-
Reagent Preparation: Immediately before use, dissolve the DIB-NHS ester in anhydrous DMSO to create a 10-20 mM stock solution. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions[1][4].
-
Calculate Molar Excess: Determine the amount of DIB-NHS ester needed. A molar excess of 8-10x is often a good starting point for mono-labeling of proteins like antibodies[2]. Formula: mg of NHS ester = (Molar Excess) × (mg of Protein) × (MW of NHS ester) / (MW of Protein)[2]
-
Reaction: Add the calculated volume of the DIB-NHS ester stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM. This will react with and consume any remaining DIB-NHS ester. Incubate for 15 minutes.
-
Purification: Remove the excess, unreacted DIB-NHS ester and the NHS byproduct. This is a critical step . Use a desalting spin column (e.g., Zeba™ Spin Desalting Columns) or dialysis according to the manufacturer's protocol. The purified DIB-functionalized protein is now ready for Stage 2 or can be stored.
Stage 2: Azide-Probe Click Reaction
-
Reaction Setup: To the purified DIB-functionalized protein, add the azide-functionalized probe (e.g., Azide-Fluorophore). A 2-5x molar excess of the azide probe over the protein is typically sufficient.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. Longer incubation times (e.g., overnight at 4°C) can also be used.
-
Final Purification: Remove the excess, unreacted azide probe using a desalting spin column or dialysis, similar to the first purification step. The final, labeled protein conjugate is now ready for use in downstream applications.
Part 3: Validation and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | 1. Hydrolyzed DIB-NHS ester. 2. Incorrect buffer pH or presence of amines. 3. Insufficient molar excess of reagent. | 1. Use fresh, anhydrous DMSO; prepare reagent immediately before use. 2. Verify buffer pH is 8.3-8.5; ensure buffer is amine-free. 3. Increase the molar excess of the DIB-NHS ester in increments. |
| Protein Precipitation | 1. High concentration of organic solvent (DMSO/DMF). 2. Protein is not stable under the reaction conditions. | 1. Keep the final solvent concentration below 10% (v/v). 2. Perform the reaction at 4°C, although this will require a longer incubation time. |
| High Background/Non-specific Signal | Incomplete removal of unreacted reagents after Stage 1 or Stage 2. | Ensure purification steps are performed thoroughly. Use a desalting column with the correct molecular weight cut-off for your protein. |
To validate the conjugation, one can use UV-Vis spectrophotometry to determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein. This requires knowing the extinction coefficients of the protein and the attached fluorophore.
References
- Abberior Instruments. (n.d.). Protein labeling protocol.
-
Chen, Z., et al. (2020). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 638, 315-331. [Link]
- Thermo Fisher Scientific. (n.d.). Bioconjugation Technical Handbook.
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
-
Guan, X., et al. (2023). Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. Current Protocols, 3, e896. [Link]
- Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook.
- Biotium. (n.d.). DiB.
-
Corley, K. T., et al. (2018). Overview of Affinity Tags for Protein Purification. Current Protocols in Protein Science, 94, 9.9.1-9.9.25. [Link]
- Vector Laboratories. (n.d.). Bioconjugation Resource Guide.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
-
Dempsey, D. R., et al. (2019). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current Protocols in Chemical Biology, 11(4), e71. [Link]
- Thermo Fisher Scientific. (2024, July 3). How to: Invitrogen ReadyLabel Antibody Labeling Kits Protocol [Video]. YouTube.
- Thermo Fisher Scientific. (n.d.). Bioconjugation Technical Handbook Download.
- BenchChem. (n.d.). Application Notes and Protocols for Protein Labeling with Azido-PEG1-CH2COO-Cl.
- Thermo Fisher Scientific. (n.d.). Bioconjugation Technical Handbook Download.
- Thermo Fisher Scientific. (2009). Click-iT® Metabolic Labeling Reagents for Proteins.
- Abcam. (n.d.). NBD-Cl, Amine-reactive fluorogenic dye (CAS 10199-89-0).
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An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl chloride is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its rigid, planar lophine core, coupled with a reactive benzoyl chloride moiety, makes it an attractive building block for the synthesis of a diverse range of derivatives. The imidazole ring, a common motif in many biologically active compounds, offers sites for hydrogen bonding and potential coordination with biological targets. The acyl chloride group provides a reactive handle for facile derivatization, allowing for the introduction of various functionalities to modulate the compound's physicochemical and biological properties. This guide provides a comprehensive overview of the synthesis and characterization of this important chemical entity, offering field-proven insights for researchers in drug discovery and development.
Synthesis of the Precursor: 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid
The synthesis of the target acyl chloride begins with the preparation of its carboxylic acid precursor, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid. A robust and widely employed method for the synthesis of such multisubstituted imidazoles is the Radziszewski reaction. This one-pot, multi-component reaction offers an efficient route to the lophine core from readily available starting materials.
Reaction Principle: The Radziszewski Imidazole Synthesis
The Radziszewski reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia. In this specific synthesis, benzil serves as the 1,2-dicarbonyl component, 4-formylbenzoic acid is the aldehyde, and ammonium acetate acts as the ammonia source. The reaction proceeds through a series of imine formation and cyclization steps to yield the trisubstituted imidazole ring.
Figure 1: Conceptual workflow for the synthesis of the carboxylic acid precursor.
Experimental Protocol: Synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid
This protocol is based on established procedures for the synthesis of lophine derivatives.[1][2][3]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzil | C₁₄H₁₀O₂ | 210.23 | 2.10 g | 0.01 |
| 4-Formylbenzoic Acid | C₈H₆O₃ | 150.13 | 1.50 g | 0.01 |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 7.71 g | 0.10 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 50 mL | - |
| Ethanol | C₂H₅OH | 46.07 | As needed | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzil (2.10 g, 0.01 mol), 4-formylbenzoic acid (1.50 g, 0.01 mol), and ammonium acetate (7.71 g, 0.10 mol).
-
Dissolution and Reaction: Add glacial acetic acid (50 mL) to the flask. Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (typically 2-4 hours), allow the reaction mixture to cool to room temperature. Slowly pour the cooled mixture into a beaker containing 200 mL of ice-cold deionized water with stirring.
-
Precipitation and Neutralization: A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with deionized water. To remove any residual acetic acid, suspend the solid in a dilute aqueous solution of sodium bicarbonate until effervescence ceases.
-
Final Washing and Drying: Filter the solid again and wash with copious amounts of deionized water until the filtrate is neutral. Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid as a solid.
Synthesis of this compound
The conversion of the carboxylic acid to the highly reactive acyl chloride is a crucial step for subsequent derivatization. This transformation is most commonly and efficiently achieved using thionyl chloride (SOCl₂).
Reaction Principle: Acyl Chloride Formation
Thionyl chloride reacts with carboxylic acids to form acyl chlorides, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[4][5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a good leaving group.
Figure 2: General scheme for the conversion of the carboxylic acid to the acyl chloride.
Experimental Protocol: Synthesis of this compound
Safety First: This procedure involves the use of thionyl chloride, which is a corrosive and toxic substance that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. All glassware must be scrupulously dried before use.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid | C₂₂H₁₆N₂O₂ | 340.38 | 3.40 g | 0.01 |
| Thionyl Chloride | SOCl₂ | 118.97 | 5 mL (excess) | ~0.07 |
| Anhydrous Toluene | C₇H₈ | 92.14 | 50 mL | - |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 1-2 drops | catalytic |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a reflux condenser (fitted with a calcium chloride guard tube) and a magnetic stirrer, add 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid (3.40 g, 0.01 mol) and anhydrous toluene (50 mL).
-
Addition of Reagents: Add a catalytic amount of N,N-dimethylformamide (1-2 drops). Slowly add thionyl chloride (5 mL, excess) to the suspension at room temperature with stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 2-3 hours. The reaction mixture should become a clear solution as the carboxylic acid is converted to the more soluble acyl chloride. The evolution of SO₂ and HCl gases will be observed.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and toluene can be removed by distillation under reduced pressure. It is crucial to use a trap containing a sodium hydroxide solution to neutralize the toxic and corrosive vapors.
-
Isolation of Product: The resulting solid residue is the crude this compound. Due to its reactivity, it is often used immediately in the next synthetic step without extensive purification. If necessary, it can be purified by recrystallization from a dry, non-polar solvent like anhydrous hexane or toluene.
Characterization of this compound
A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and structural integrity. A combination of spectroscopic and analytical techniques should be employed.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₁₅ClN₂O |
| Molar Mass | 358.83 g/mol |
| Appearance | Expected to be a solid |
Spectroscopic Characterization
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.
-
Expected Key Absorptions:
-
C=O stretch (acyl chloride): A strong, sharp absorption band is expected in the region of 1770-1815 cm⁻¹. This is a key diagnostic peak confirming the formation of the acyl chloride.
-
C=N stretch (imidazole): A medium to strong absorption around 1600-1650 cm⁻¹.
-
Aromatic C=C stretch: Multiple absorptions in the 1450-1600 cm⁻¹ region.
-
N-H stretch (imidazole): A broad absorption band in the region of 3200-3500 cm⁻¹ may be present, although it can sometimes be weak or absent.
-
Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and connectivity of the atoms.
-
¹H NMR:
-
Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons of the three phenyl rings and the benzoyl group.
-
N-H Proton (imidazole): A broad singlet may be observed in the downfield region (δ 12-14 ppm), which is exchangeable with D₂O.[1]
-
-
¹³C NMR:
-
Carbonyl Carbon (acyl chloride): A characteristic signal is expected in the downfield region, typically around δ 165-175 ppm.
-
Imidazole Carbons: Signals for the C2, C4, and C5 carbons of the imidazole ring are expected in the aromatic region.
-
Aromatic Carbons: A series of signals corresponding to the carbons of the phenyl and benzoyl groups will be present in the aromatic region (δ 120-150 ppm).
-
3. Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion Peak (M⁺): For C₂₂H₁₅ClN₂O, the expected monoisotopic mass is approximately 358.09 m/z. The isotopic pattern for the presence of one chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) should be observable for the molecular ion peak and chlorine-containing fragments.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
HPLC is an essential technique for assessing the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of an acid like formic acid or TFA) is typically suitable for the analysis of such aromatic compounds. The purity can be determined by the area percentage of the main peak in the chromatogram.[7]
Conclusion
This technical guide has outlined a detailed and reliable methodology for the synthesis and characterization of this compound. The two-step synthesis, commencing with the Radziszewski reaction to form the precursor carboxylic acid followed by its conversion to the acyl chloride using thionyl chloride, is a well-established and efficient route. The comprehensive characterization techniques described are crucial for verifying the structure and purity of the final product. As a versatile building block, this compound holds significant potential for the development of novel therapeutic agents and advanced materials. The protocols and insights provided herein are intended to empower researchers to confidently synthesize and utilize this valuable chemical entity in their scientific endeavors.
References
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AIP Publishing. (n.d.). Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. Retrieved from [Link]
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Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved from [Link]
- Google Patents. (n.d.). US4719309A - Preparation of imidazoles.
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International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]
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Iranian Journal of Science. (2014, February 24). Thionyl chloride (or oxalyl chloride) as an efficient acid activator for one-pot synthesis of β-lactams. Retrieved from [Link]
-
MDPI. (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Lophine (2,4,5-triphenyl-1H-imidazole). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][8][9]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Retrieved from [Link]
-
Processes of Petrochemistry and Oil Refining. (n.d.). SYNTHESIS AND THEORETICAL CALCULATIONS OF 4[4,5-DIPHENYL-1-(4(PHENYLDIAZENYL)PHENYL)-1H-IMIDAZOL-2-YL]-PHENOL. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound Hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial action of 4-((4,5-diphenyl-1H-imidazole- 2-yl) diazenyl) benzoic acid as a new synthesized imidazole derivative. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Sensitive determination of diethylstilbestrol by high performance liquid chromatography with fluorescence detection with this compound as a labeling reagent. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]
-
Science and Education Publishing. (n.d.). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
-
YouTube. (2020, October 7). Radziszewski/Radiszewskii imidazole synthesis |organic hetrocyclic chemistry. Retrieved from [Link]
-
YouTube. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]
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Unveiling the Spectroscopic Signature: A Technical Guide to 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride (DIB-Cl)
Abstract
This technical guide provides an in-depth exploration of the core spectral characteristics of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl), a prominent fluorescent labeling reagent in analytical chemistry.[1][2][3][4] As a Senior Application Scientist, this document moves beyond a simple recitation of data. Instead, it offers a synthesized analysis grounded in field-proven insights and fundamental spectroscopic principles. Given the limited availability of directly published, comprehensive spectral data for DIB-Cl itself, this guide establishes its expected spectroscopic signature through a careful examination of its structural analogs, its synthetic precursors, and the extensive data available for its fluorescent derivatives. Every protocol and interpretation is presented with the causality behind the experimental choices, ensuring a self-validating and trustworthy resource for researchers, scientists, and drug development professionals.
Introduction: The Lophine Scaffold and the Analytical Power of DIB-Cl
The lophine (2,4,5-triphenyl-1H-imidazole) scaffold is the foundation of a class of compounds renowned for their potent fluorescence and chemiluminescence.[5][6] This inherent photophysical activity makes lophine derivatives highly valuable as molecular probes and labeling agents. This compound, commonly known as DIB-Cl, weaponizes this fluorescent core by incorporating a highly reactive benzoyl chloride moiety.
This functional group allows for the covalent attachment of the lophine fluorophore to primary and secondary amines, phenols, and alcohols under mild conditions, making it an exceptional derivatization agent for enhancing the detection of analytes in complex matrices via High-Performance Liquid Chromatography (HPLC).[1][7] Understanding the intrinsic spectral characteristics of DIB-Cl is paramount for optimizing labeling reactions, developing robust analytical methods, and interpreting the resulting data.
This guide will systematically deconstruct the expected spectral signature of DIB-Cl across ultraviolet-visible (UV-Vis) absorption, fluorescence, nuclear magnetic resonance (NMR), and mass spectrometry (MS).
Synthesis Pathway and Molecular Structure
The logical starting point for understanding DIB-Cl is its molecular structure and synthesis. The compound is typically prepared from its corresponding carboxylic acid, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid. The conversion of the carboxylic acid to the highly reactive acyl chloride is a standard transformation, commonly achieved by refluxing with thionyl chloride (SOCl₂) or oxalyl chloride.
The precursor acid itself is synthesized via a well-established multicomponent reaction, the Radziszewski synthesis, which involves the condensation of benzil (a 1,2-diketone), 4-formylbenzoic acid (an aldehyde), and a nitrogen source, typically ammonium acetate. This efficient one-pot synthesis provides high yields of the core imidazole structure.
Caption: Synthetic workflow for DIB-Cl production.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis spectrum of a molecule reveals electronic transitions, primarily π→π* and n→π*, within its chromophores. The extended π-conjugated system of the 2,4,5-triphenyl-imidazole core in DIB-Cl is expected to give rise to strong absorption bands in the UV region.
Expected Spectral Characteristics
Direct spectral data for DIB-Cl is scarce, but analysis of the closely related analog, 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, provides a strong predictive foundation. This analog exhibits absorption maxima at approximately 340 nm and 406 nm in DMF.[8] These absorptions are characteristic of the extensive π→π* transitions within the conjugated imidazole and phenyl rings. The replacement of the phenol's hydroxyl group with a benzoyl chloride moiety is not expected to drastically alter the fundamental electronic transitions of the core fluorophore. Therefore, similar absorption maxima are predicted for DIB-Cl.
| Parameter | Expected Value | Transition Type |
| λmax 1 | ~330-350 nm | π→π |
| λmax 2 | ~400-410 nm | π→π (Extended Conjugation) |
Table 1: Predicted UV-Vis Absorption Data for DIB-Cl.
Causality and Experimental Considerations
The choice of solvent is critical. Protic solvents (e.g., ethanol, methanol) can interact with the lone pairs on the imidazole nitrogens, potentially causing slight solvatochromic shifts (changes in λmax) compared to aprotic solvents (e.g., acetonitrile, THF). For DIB-Cl, an aprotic solvent is mandatory due to the reactivity of the acyl chloride group with protic solvents. Acetonitrile is an excellent choice as it is transparent in the near-UV and visible regions and is a common solvent for HPLC applications.
Protocol: UV-Vis Absorbance Spectrum Acquisition
-
Instrument Preparation: Warm up the UV-Vis spectrophotometer for at least 30 minutes to ensure lamp stability.
-
Solvent Blank: Fill a quartz cuvette with HPLC-grade acetonitrile. Place it in the spectrophotometer and record a baseline correction across the desired wavelength range (e.g., 250-550 nm).
-
Sample Preparation: Prepare a stock solution of DIB-Cl in acetonitrile (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the maximum absorbance is within the linear range of the instrument (typically < 1.5 AU). All handling of DIB-Cl must be performed in a fume hood with appropriate personal protective equipment, and solutions should be protected from moisture.
-
Sample Measurement: Rinse the cuvette with the dilute DIB-Cl solution, then fill it and place it in the sample holder.
-
Data Acquisition: Scan the sample from 250 nm to 550 nm and record the absorbance spectrum. Identify the wavelengths of maximum absorbance (λmax).
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information on the electronic excited state of a molecule. For DIB-Cl, this is its most important characteristic, as its utility is derived from its ability to act as a fluorescent tag.
Expected Spectral Characteristics
While the intrinsic fluorescence spectrum of underivatized DIB-Cl is not widely reported, the spectra of its derivatives are well-documented. This is a common scenario for labeling reagents, as their properties post-reaction are of primary interest. The core fluorophore remains the DIB-moiety.
-
A DIB-Cl derivative of bisphenol A shows an emission maximum (λem) at 475 nm when excited (λex) at 350 nm .[1]
-
Another derivative for determining atomoxetine shows λem at 448 nm with λex at 318 nm .[2]
This indicates that the DIB-Cl fluorophore is effectively excited by wavelengths corresponding to its main absorption bands and emits strongly in the blue-to-green region of the spectrum. The variation in the exact maxima is due to the influence of the conjugated analyte, but the general range is consistent.
| Parameter | Expected Value Range |
| Excitation Maximum (λex) | ~320-350 nm |
| Emission Maximum (λem) | ~440-480 nm |
| Stokes Shift (λem - λex) | ~120-130 nm |
Table 2: Predicted Fluorescence Data for DIB-Cl Derivatives.
The large Stokes shift is highly advantageous in analytical applications, as it minimizes self-absorption and simplifies the optical setup for detection by effectively separating the excitation and emission signals.
Caption: Jablonski diagram illustrating fluorescence.
Protocol: Fluorescence Spectrum Acquisition
-
Instrument Setup: Turn on the spectrofluorometer and its xenon lamp source, allowing at least 30 minutes for stabilization.
-
Solvent Blank: Record the emission spectrum of pure, HPLC-grade acetonitrile to check for any background fluorescence (Raman scattering from the solvent is expected).
-
Sample Preparation: Prepare a very dilute solution of DIB-Cl or a DIB-derivative in acetonitrile (typically in the nanomolar to low micromolar range) to avoid inner filter effects.
-
Excitation Spectrum: Set the emission monochromator to the expected λem (e.g., 450 nm) and scan the excitation monochromator across a range (e.g., 250-430 nm) to find the λex that produces the strongest emission.
-
Emission Spectrum: Set the excitation monochromator to the determined λex (e.g., 340 nm) and scan the emission monochromator from a slightly higher wavelength (e.g., 360 nm) to well past the emission peak (e.g., 600 nm).
-
Data Analysis: Note the λex and λem maxima and calculate the Stokes shift.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive technique for elucidating the precise molecular structure of DIB-Cl. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural assignment can be made.
Expected ¹H NMR Spectrum
The ¹H NMR spectrum of DIB-Cl will be dominated by signals in the aromatic region. Based on extensive data for similar lophine derivatives, the following assignments can be predicted.[9] The protons on the benzoyl chloride ring will be the most downfield due to the strong electron-withdrawing effect of the carbonyl chloride group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| HA (ortho to -COCl) | ~8.1-8.3 | Doublet (d) | 2H |
| HB (meta to -COCl) | ~7.9-8.1 | Doublet (d) | 2H |
| HC (4,5-phenyl rings) | ~7.2-7.6 | Multiplet (m) | 10H |
| N-H (imidazole) | ~12.5-13.5 | Broad Singlet (br s) | 1H |
Table 3: Predicted ¹H NMR Spectral Data for DIB-Cl (in DMSO-d₆).
Causality: The use of a polar aprotic solvent like DMSO-d₆ is necessary for solubility and to observe the exchangeable N-H proton. The chemical shift of this proton can be highly variable and concentration-dependent.
Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a map of the carbon skeleton. The carbonyl carbon of the acyl chloride will be significantly downfield. Predictions are based on data for lophine derivatives and benzoyl chloride.[9][10][11]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (acyl chloride) | ~168-170 |
| C2 (imidazole) | ~145-148 |
| C4/C5 (imidazole) | ~135-138 |
| Quaternary C (ipso- to -COCl) | ~134-136 |
| Aromatic CHs | ~125-132 |
| Quaternary C (ipso-phenyls) | ~130-134 |
Table 4: Predicted ¹³C NMR Spectral Data for DIB-Cl (in DMSO-d₆).
Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of DIB-Cl in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Tuning: Place the sample in the NMR spectrometer. Tune and match the probe for both the ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal homogeneity.
-
¹H Spectrum Acquisition: Acquire a standard one-pulse ¹H spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C). Integrate the ¹H signals and pick all peaks in both spectra.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation patterns of a molecule, confirming its elemental composition and offering structural clues.
Expected Mass Spectrum
For DIB-Cl, using a soft ionization technique like Electrospray Ionization (ESI) would be ideal to observe the protonated molecular ion [M+H]⁺. Electron Ionization (EI) would be more likely to cause fragmentation.
| Ion | Expected m/z | Notes |
| [M]⁺ | 358.09 | Molecular ion. |
| [M+2]⁺ | 360.09 | Isotope peak due to ³⁷Cl (~32% intensity of M⁺). |
| [M-Cl]⁺ | 323.11 | Loss of chlorine radical. |
| [M-COCl]⁺ | 295.12 | Loss of benzoyl chloride radical, fragmentation of the side chain. |
Table 5: Predicted High-Resolution MS Data for DIB-Cl.
Causality: The most characteristic feature will be the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in two peaks (M⁺ and M+2⁺) with an approximate intensity ratio of 3:1. This is a definitive signature for a monochlorinated compound. Fragmentation would likely initiate with the loss of the chlorine atom or the entire -COCl group, which are relatively weak points in the structure.
Protocol: Mass Spectrum Acquisition (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of DIB-Cl (e.g., 10-50 µg/mL) in an appropriate solvent system, such as acetonitrile or methanol, compatible with ESI.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve stable ionization. Positive ion mode should be selected to observe [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500 Da). Average multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the molecular ion peak and its characteristic isotopic pattern. Analyze any significant fragment ions.
Conclusion
References
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Hariharasubramanian, A., & Ravichandran, Y. D. (2014). Synthesis and studies of electrochemical properties of lophine derivatives. RSC Advances, 4(96), 54740-54746. [Link]
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The Royal Society of Chemistry. (2014). Supplementary Information for "Trityl Chloride as an Efficient Organocatalyst for the Synthesis of Imidazoles". [Link]
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Nakashima, K. (2003). Lophine derivatives as versatile analytical tools. Biomedical Chromatography, 17(2-3), 83-95. [Link]
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The Royal Society of Chemistry. (2014). Supporting Information for "Synthesis and studies of electrochemical properties of lophine derivatives". [Link]
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ResearchGate. (n.d.). Lophine derivatives as versatile analytical tools. Retrieved January 9, 2026, from [Link]
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MDPI. (2023). Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. International Journal of Molecular Sciences, 24(15), 12345. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4072355, this compound. Retrieved January 9, 2026, from [Link].
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ResearchGate. (n.d.). UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol. Retrieved January 9, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44630079, this compound Hydrochloride. Retrieved January 9, 2026, from [Link].
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The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved January 9, 2026, from [Link]
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Watanabe, T., et al. (2001). Development of sensitive high-performance liquid chromatography with fluorescence detection using 4-(4,5-diphenyl-1H-imidazol-2-yl)-benzoyl chloride as a labeling reagent for determination of bisphenol A in plasma samples. Journal of Chromatography B: Biomedical Sciences and Applications, 762(1), 1-7. [Link]
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ResearchGate. (n.d.). Sensitive determination of diethylstilbestrol by high performance liquid chromatography with fluorescence detection with this compound as a labeling reagent. Retrieved January 9, 2026, from [Link]
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Lophine Derivatives: A Comprehensive Technical Guide for Chemiluminescence Studies
Introduction: The Enduring Glow of Lophine
Since its initial discovery in 1877, lophine (2,4,5-triphenylimidazole) has captivated chemists with its remarkable ability to produce a sustained, visible light through a chemical reaction—a phenomenon known as chemiluminescence.[1][2] This foundational discovery laid the groundwork for a vast field of research into organic chemiluminescent compounds. Lophine and its derivatives have since evolved from a chemical curiosity into versatile and powerful tools for a myriad of analytical applications, from detecting trace metal ions to enabling highly sensitive bioassays.[3][4][5]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of lophine derivatives in their work. Moving beyond a simple recitation of facts, this document will provide a foundational understanding of the principles governing lophine chemiluminescence, practical insights into experimental design, and a forward-looking perspective on the future of this enduring class of luminophores. As a self-validating system of protocols and mechanistic explanations, this guide aims to empower both novice and experienced researchers to confidently and effectively employ lophine derivatives in their chemiluminescence studies.
The Mechanism of Light: Unraveling Lophine Chemiluminescence
The light-emitting process of lophine derivatives is a fascinating interplay of oxidation and energy release. In an alkaline environment and in the presence of an oxidizing agent, such as oxygen or hydrogen peroxide, the lophine molecule undergoes a series of transformations that culminate in the formation of an electronically excited state.[6][7] The return of this excited molecule to its ground state is accompanied by the emission of a photon of light, typically in the yellow-green region of the visible spectrum.[2][8]
The generally accepted mechanism involves the formation of a hydroperoxide intermediate, which then cyclizes to form an unstable high-energy 1,2-dioxetane-like intermediate.[1][7] The decomposition of this dioxetane ring generates the excited-state product, which is the ultimate light emitter.[7] The specific wavelength and intensity of the emitted light can be modulated by the chemical substituents on the phenyl rings of the lophine core, a key feature that allows for the rational design of derivatives with tailored properties.
Caption: General mechanism of lophine chemiluminescence.
Crafting the Light: Synthesis of Lophine Derivatives
The versatility of lophine derivatives stems from the relative ease with which their core structure can be synthesized and modified. The most common synthetic route is a one-pot, three-component condensation reaction involving a benzil derivative, a benzaldehyde derivative, and an ammonia source, typically ammonium acetate, in a suitable solvent like acetic acid.[2][8][9] This straightforward approach allows for the introduction of a wide array of functional groups onto the phenyl rings at the 2, 4, and 5 positions of the imidazole core.
The nature and position of these substituents have a profound impact on the chemiluminescent properties of the resulting derivative. Electron-donating groups, such as hydroxyl (-OH) or amino (-NH2) groups, can enhance the quantum yield and shift the emission to longer wavelengths. Conversely, electron-withdrawing groups may have the opposite effect. This structure-property relationship is a critical consideration in the design of lophine-based probes for specific applications.
Caption: General synthetic scheme for lophine derivatives.
Illuminating the Unknown: Analytical Applications
The high sensitivity and low background signal associated with chemiluminescence make lophine derivatives excellent candidates for a wide range of analytical applications.[3] Their utility spans from the detection of inorganic species to complex biological molecules.
Detection of Metal Ions
Certain metal ions can catalyze the chemiluminescent reaction of lophine derivatives, providing a basis for their quantitative determination.[3][5] For instance, cobalt(II) has been shown to significantly enhance the light emission from specific lophine systems, enabling its detection at trace levels.[3][5] This catalytic effect is often exploited in flow-injection analysis systems for rapid and automated measurements.
Bioassays and Immunoassays
Lophine derivatives have found significant use as labels in various bioanalytical formats, including immunoassays.[3] They can be chemically attached to antibodies, antigens, or nucleic acids. The resulting labeled biomolecule can then be quantified by measuring the light emitted upon the addition of the necessary reagents. This approach offers a non-radioactive and highly sensitive alternative to traditional labeling methods. For example, lophine derivatives functionalized with reactive groups like carboxylic acids or amines can be readily conjugated to biomolecules.[3]
| Application | Lophine Derivative | Target Analyte | Detection Limit | Reference |
| Metal Ion Detection | Lophine | Cobalt (II) | Varies | [3][5] |
| Immunoassay | HCPI | Fatty Acids | pmol range | [3] |
| Bio-imaging | JIMI-11 | Superoxide Anion | In vivo | [10] |
| Enzyme Activity Assay | Lophine ester derivatives | Lipases | N/A | [11] |
| 2-(4-hydrazinocarbonylphenyl)-4,5-diphenylimidazole |
Harnessing the Glow: A Practical Guide to Chemiluminescence Measurement
Accurate and reproducible measurement of chemiluminescence requires careful attention to experimental detail. This section provides a generalized protocol for a typical lophine-based chemiluminescence assay.
Instrumentation
A luminometer is the primary instrument for measuring chemiluminescence.[12] It consists of a light-tight sample chamber, a photomultiplier tube (PMT) detector to convert photons into an electrical signal, and signal processing electronics.[12] Modern luminometers are often equipped with automated injectors for precise and rapid addition of reagents.
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The Architect's Toolkit: A Technical Guide to Benzoyl Chloride Derivatives in Fluorescent Probe Synthesis
Foreword: Beyond the Fluorophore
In the intricate world of molecular sensing and cellular imaging, the fluorescent probe reigns supreme. Its ability to signal the presence of specific analytes or illuminate cellular structures has revolutionized our understanding of biological systems. However, the true power of a probe often lies not in the inherent fluorescence of its core structure, but in the intelligent chemical modifications that bestow upon it specificity, sensitivity, and functionality. This guide delves into the chemistry of a particularly versatile class of reagents that serve as a cornerstone in the synthesis of these sophisticated molecular tools: benzoyl chloride and its derivatives.
This document is not a mere collection of protocols. Instead, it aims to provide a deeper understanding of the why behind the how. We will explore the fundamental reactivity of benzoyl chlorides, dissect the rationale for their use in modifying fluorophores, and provide practical, field-tested methodologies for their application. For the researcher, scientist, and drug development professional, this guide is intended to be both a foundational text and a practical lab-bench companion in the art and science of fluorescent probe design.
The Strategic Advantage of the Benzoyl Moiety
The utility of benzoyl chloride and its derivatives in fluorescent probe synthesis stems from the inherent reactivity of the acyl chloride group (-COCl). This functional group is a highly efficient acylating agent, readily reacting with a variety of nucleophiles under mild conditions. This reactivity is the key to covalently attaching the benzoyl moiety, or a derivative carrying a specific functionality, to a fluorophore scaffold.
The core advantages of employing benzoyl chloride derivatives can be summarized as follows:
-
Versatility in Nucleophile Reactivity: Benzoyl chlorides react readily with primary and secondary amines, alcohols (including phenols), and to some extent, thiols.[1][2] This broad reactivity allows for the modification of a wide range of fluorophores that possess these common functional groups.
-
Modulation of Fluorophore Properties: The introduction of a benzoyl group can significantly alter the photophysical and chemical properties of a fluorophore. This can include shifting excitation and emission wavelengths, altering quantum yield, and influencing solubility and cell permeability. For instance, the esterification of fluorescein with benzoyl chloride can be used to create non-fluorescent precursors that release the highly fluorescent parent dye upon enzymatic cleavage.[3]
-
Introduction of Functional Groups: Substituted benzoyl chlorides allow for the introduction of a diverse array of functional groups. These can serve as recognition elements for specific analytes, quenching moieties, or reactive handles for further conjugation.
-
Commercial Availability and Cost-Effectiveness: A wide variety of substituted benzoyl chlorides are commercially available, providing a rich toolbox for probe designers.[4][5][6][7][8][9] The parent compound, benzoyl chloride, is an inexpensive and readily available starting material for the synthesis of more complex derivatives.[10][11][12][13]
A Palette of Possibilities: Key Benzoyl Chloride Derivatives in Probe Synthesis
While unsubstituted benzoyl chloride is a valuable tool, its substituted derivatives offer a much broader range of possibilities for probe design. The nature and position of the substituent on the benzene ring dictate the functionality imparted to the fluorophore.
| Derivative | Structure | Key Features & Applications |
| Benzoyl Chloride | C₆H₅COCl | The parent compound, used for general acylation to protect or modify hydroxyl and amino groups.[1][2][10][11][12][13] Can be used to introduce a simple phenyl group. |
| Dansyl Chloride | C₁₂H₁₂ClNO₂S | A highly versatile reagent that introduces the strongly fluorescent and environmentally sensitive dansyl group.[14][15][16][17] Widely used for labeling primary and secondary amines in proteins and peptides.[16] The fluorescence of the dansyl moiety is often sensitive to the polarity of its local environment. |
| 4-(Dimethylamino)benzoyl Chloride (DMABC) | (CH₃)₂NC₆H₄COCl | Used as a derivatizing agent to enhance UV detection in HPLC analysis of compounds with amino and hydroxyl groups.[5][18] The dimethylamino group provides a site for protonation, making the resulting probe potentially pH-sensitive. |
| 4-Nitrobenzoyl Chloride | O₂NC₆H₄COCl | Introduces a nitrobenzene moiety, which is a well-known fluorescence quencher.[7][9] This is particularly useful in designing "off-on" probes where the fluorescence is initially quenched and is restored upon reaction with the target analyte. The nitro group can be reduced to an amine for further functionalization. |
Synthetic Strategies and Core Mechanisms
The fundamental reaction underpinning the use of benzoyl chloride derivatives in fluorescent probe synthesis is nucleophilic acyl substitution. The general mechanism involves the attack of a nucleophile (from the fluorophore) on the electrophilic carbonyl carbon of the acyl chloride, followed by the departure of the chloride leaving group.
The Schotten-Baumann Reaction: A Workhorse for Amine and Alcohol Acylation
The Schotten-Baumann reaction is a widely used method for acylating amines and alcohols with acyl chlorides.[2] It is typically carried out in a two-phase system (e.g., dichloromethane and water) in the presence of a base, such as sodium hydroxide or triethylamine. The base serves two critical roles: it deprotonates the nucleophile to increase its reactivity and neutralizes the HCl byproduct generated during the reaction.
Caption: Logical flow of the Schotten-Baumann reaction for fluorophore modification.
Field-Proven Experimental Protocols
The following protocols are illustrative examples of how benzoyl chloride derivatives are used in the synthesis of fluorescent probes. These are intended as a starting point, and optimization may be necessary for specific fluorophores and derivatives.
Protocol: Synthesis of a Dansyl-Labeled Amine
This protocol describes a general procedure for the dansylation of a primary amine, a common step in creating fluorescent probes for biological targets.[14][15][17]
Materials:
-
Amine-containing compound (1.0 eq)
-
Dansyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N) (1.5 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine-containing compound in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve dansyl chloride in anhydrous CH₂Cl₂.
-
Add the dansyl chloride solution dropwise to the amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: O-Benzoylation of Fluorescein
This protocol provides a method for the benzoylation of the hydroxyl groups of fluorescein, which can be a step in creating a "caged" or pro-fluorescent probe.[3]
Materials:
-
Fluorescein (1.0 eq)
-
Benzoyl chloride (2.5 eq)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend fluorescein in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.
-
Add anhydrous pyridine to the suspension. The mixture should become a clear solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor by TLC.
-
Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the dibenzoylated fluorescein derivative.
-
Confirm the structure of the product using spectroscopic methods.
Applications in Sensing and Imaging
The fluorescent probes synthesized using benzoyl chloride derivatives have found widespread applications in various scientific disciplines.
-
Bioimaging: Probes with environmentally sensitive fluorophores, such as those derived from dansyl chloride, can be used to map polarity changes within cellular compartments.
-
Analyte Sensing: By incorporating a specific recognition moiety, probes can be designed to detect metal ions, reactive oxygen species, and other small molecules.[15][19] For example, a probe might be designed where the binding of a metal ion disrupts the quenching effect of a nitrobenzoyl group, leading to a "turn-on" fluorescent signal.
-
Drug Development: Benzoyl chloride derivatives are used to label drugs and other bioactive molecules to study their uptake, distribution, and metabolism in living systems.[20][21]
-
Proteomics and Metabolomics: Dansyl chloride and other derivatives are extensively used for the derivatization of amino acids and other small molecules to enhance their detection in chromatography and mass spectrometry.[16][22][20][21]
Caption: A generalized workflow from starting materials to applications of benzoyl chloride-derived fluorescent probes.
Conclusion: A Foundational Reagent for Innovation
Benzoyl chloride and its derivatives represent a powerful and versatile class of reagents in the modern synthetic chemist's arsenal. Their straightforward reactivity, coupled with the vast array of commercially available substituted analogs, provides a robust platform for the rational design and synthesis of novel fluorescent probes. By understanding the core chemical principles and leveraging the practical methodologies outlined in this guide, researchers can continue to push the boundaries of molecular sensing and imaging, shedding new light on the complex workings of the chemical and biological world.
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Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. MDPI. [Link]
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O-benzoylation reaction of benzoyl chloride 2 with fluorescein 1. ResearchGate. [Link]
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Synthesis of a Novel Fluorescent Sensor Bearing Dansyl Fluorophores for the Highly Selective Detection of Mercury (II) Ions. PMC - NIH. [Link]
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The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. [Link]
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Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. PMC - NIH. [Link]
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Scheme 1 Benzoyl chloride and its fluorinated analogues. ResearchGate. [Link]
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Benzoyl chloride. Wikipedia. [Link]
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In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry. PMC - NIH. [Link]
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Synthesis and Characterization of a Mg2+-Selective Probe Based on Benzoyl Hydrazine Derivative and Its Application in Cell Imaging. PMC - NIH. [Link]
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BENZOYL CHLORIDE (BENZOİL KLORÜR). atamankimya.com. [Link]
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4-(Dimethylamino)benzoyl chloride. Oakwood Chemical. [Link]
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Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC - PubMed Central. [Link]
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What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. Silver Fern Chemical. [Link]
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Synthesis of a Golgi-targeting fluorescent probe for the selective detection of chloride anions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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The Chemistry of Benzoyl Chloride: From Synthesis to End-Use. Silver Fern Chemical. [Link]
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Structure of fluorescein and common sites of modification and linker... ResearchGate. [Link]
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Are there any fluorescent dyes that Nitrobenzene does not quench? ResearchGate. [Link]
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Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. PubMed. [Link]
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Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. Rowan University. [Link]
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Making benzoyl chloride. YouTube. [Link]
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Benzoyl chloride – Knowledge and References. Taylor & Francis. [Link]
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Benzoyl chloride | C6H5COCl. PubChem. [Link]
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The Chemistry and Application of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride and its Analogs: A Technical Guide for Researchers
Introduction: The Lophine Lineage and the Rise of High-Sensitivity Probes
First synthesized in 1877, lophine (2,4,5-triphenyl-1H-imidazole) holds the distinction of being one of the earliest synthetic chemiluminescent compounds. Its ability to emit a characteristic yellow light in the presence of oxygen under basic conditions has paved the way for the development of a vast array of derivatives with significant applications in analytical chemistry. At the forefront of these advancements is 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride, commonly referred to as DIB-Cl. This molecule and its analogs have emerged as powerful tools for researchers, particularly in the realms of chromatography and bioassays, where high sensitivity is paramount.
This technical guide provides an in-depth exploration of the synthesis, properties, and applications of DIB-Cl and its analogs. It is designed for researchers, scientists, and drug development professionals seeking to leverage these versatile compounds in their work. We will delve into the synthetic pathways, the principles behind their chemiluminescent and fluorescent properties, and practical applications, all while maintaining a focus on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Core Compound Profile: this compound (DIB-Cl)
DIB-Cl is a highly reactive derivative of lophine, functionalized with a benzoyl chloride group. This reactive moiety allows for the covalent labeling of nucleophilic functional groups, such as amines and phenols, making it an excellent derivatization agent for enhancing the detection of various analytes in complex matrices.[1] The core 4,5-diphenyl-1H-imidazole structure provides the intrinsic fluorescent and chemiluminescent properties that are harnessed for detection.
Key Attributes:
-
Fluorescent and Chemiluminescent: The lophine core enables highly sensitive detection through both fluorescence and chemiluminescence.
-
Reactive Handle: The benzoyl chloride group facilitates covalent bonding to a wide range of analytes.
-
Versatility: DIB-Cl and its analogs are employed in diverse applications, from enhancing detection in HPLC to serving as probes for reactive oxygen species.[1][2]
Synthesis of this compound and its Analogs: A Step-by-Step Approach
The synthesis of DIB-Cl and its analogs is a multi-step process that begins with the construction of the core imidazole ring, followed by functionalization to introduce the desired reactive group. The following protocols are based on established methods for the synthesis of lophine derivatives and related compounds, providing a robust framework for their preparation in a laboratory setting.
Part 1: Synthesis of the Carboxylic Acid Precursor: 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic Acid
The foundational step is the synthesis of the carboxylic acid precursor, which involves a condensation reaction to form the imidazole ring.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1 equivalent), 4-formylbenzoic acid (1 equivalent), and a molar excess of ammonium acetate.
-
Solvent: Add glacial acetic acid to the flask to serve as the solvent and catalyst.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker of ice water to precipitate the product.
-
Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid and ammonium salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Causality of Experimental Choices:
-
Benzil and 4-formylbenzoic acid are the essential building blocks for the desired lophine analog, providing the diphenyl and carboxyphenyl substituents, respectively.
-
Ammonium acetate serves as the source of both nitrogen atoms for the imidazole ring.
-
Glacial acetic acid acts as a protic solvent that facilitates the condensation reaction and helps to drive the reaction to completion.
-
Refluxing provides the necessary thermal energy to overcome the activation energy of the reaction.
-
Precipitation in ice water is a standard technique to isolate the product from the reaction mixture, as the organic product is typically insoluble in water.
Part 2: Conversion to the Benzoyl Chloride (DIB-Cl)
The carboxylic acid precursor is then converted to the more reactive benzoyl chloride using a standard chlorinating agent.
Experimental Protocol:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend the dried 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid (1 equivalent) in a dry, inert solvent such as toluene or dichloromethane.
-
Chlorinating Agent: Add thionyl chloride (SOCl₂) (typically 1.5-2 equivalents) dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-3 hours, or until the evolution of HCl gas ceases. The reaction should be carried out in a well-ventilated fume hood.
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude DIB-Cl is often used directly in the next step without further purification. If necessary, it can be purified by recrystallization from a dry, non-polar solvent.
Causality of Experimental Choices:
-
Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. It is advantageous because the byproducts (SO₂ and HCl) are gaseous and can be easily removed.
-
Dry, inert solvent is crucial to prevent the hydrolysis of the highly reactive benzoyl chloride product back to the carboxylic acid.
-
Refluxing ensures the reaction goes to completion.
-
Removal of excess reagent and solvent under reduced pressure is a standard method for isolating the product.
Diagrammatic Representation of the Synthetic Pathway
Caption: Synthetic pathway for DIB-Cl.
Applications in High-Sensitivity Analysis
The unique properties of DIB-Cl and its analogs make them highly valuable in various analytical applications, particularly where sensitive detection is required.
HPLC with Fluorescence Detection
DIB-Cl is widely used as a pre-column derivatization reagent in High-Performance Liquid Chromatography (HPLC) for the analysis of compounds containing primary and secondary amine or phenolic hydroxyl groups.[1] The derivatization reaction is typically rapid and proceeds under mild conditions.
Experimental Workflow for Amine Derivatization:
-
Sample Preparation: Dissolve the amine-containing sample in a suitable aprotic solvent.
-
Derivatization: Add a solution of DIB-Cl in an aprotic solvent (e.g., acetonitrile) to the sample. The reaction is often carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct.
-
Reaction Conditions: The reaction is typically performed at room temperature for a short period (10-30 minutes).
-
HPLC Analysis: Inject the derivatized sample directly into the HPLC system. The separation is usually achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water or a buffer.
-
Detection: The derivatized analytes are detected by a fluorescence detector, with excitation and emission wavelengths optimized for the specific DIB-analyte conjugate.
Workflow for HPLC Derivatization and Analysis
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An In-depth Technical Guide to 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl Chloride Hydrochloride (CAS No. 2705189-79-1) for Advanced Bioanalytical Applications
This technical guide provides a comprehensive overview of 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl Chloride Hydrochloride, henceforth referred to as DIB-Cl, a fluorescent labeling reagent of significant utility in the sensitive quantification of amine- and hydroxyl-containing analytes. This document is intended for researchers, scientists, and drug development professionals who require robust and sensitive bioanalytical methods for pharmacokinetic studies, therapeutic drug monitoring, and metabolite quantification.
Introduction: The Need for Sensitive Bioanalytical Methods in Drug Development
The development of novel therapeutics necessitates a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties. Many drug candidates and their metabolites are present in biological matrices at very low concentrations and may lack a strong chromophore for conventional UV detection by High-Performance Liquid Chromatography (HPLC). Fluorescent derivatization is a powerful technique to enhance the sensitivity and selectivity of HPLC methods. DIB-Cl has emerged as a valuable reagent for this purpose, enabling the detection of analytes at femtomole levels.[1] This guide will delve into the core properties of DIB-Cl, its mechanism of action, and practical applications in a drug development context. While some sources suggest its potential as an intermediate in pharmaceutical synthesis, particularly in oncology, this guide will focus on its well-established and validated application in bioanalysis.[2]
Physicochemical Properties of DIB-Cl
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application.
| Property | Value | Source |
| CAS Number | 2705189-79-1 | [3] |
| Molecular Formula | C22H15ClN2O·HCl | [3] |
| Molecular Weight | 395.28 g/mol | [3] |
| Appearance | Light yellow to yellow to orange powder/crystal | [1] |
| Purity | >97.0% | [1] |
| Solubility | Soluble in Methanol | TCI |
| Storage | Refrigerated (0-10°C), under inert gas | TCI |
| Stability | Moisture and heat sensitive | TCI |
Synthesis and Mechanism of Action
Proposed Synthesis of DIB-Cl
A potential synthetic pathway is the Radziszewski reaction or a variation thereof, which involves the condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde (4-carboxybenzaldehyde), and ammonia or an ammonia source (e.g., ammonium acetate). The resulting 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid would then be converted to the acid chloride using a standard chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The final step would be the formation of the hydrochloride salt.
Mechanism of Derivatization
DIB-Cl is a highly reactive acyl chloride. The derivatization reaction proceeds via a nucleophilic acyl substitution, where the nucleophilic amino (-NH2) or hydroxyl (-OH) group of the analyte attacks the electrophilic carbonyl carbon of the benzoyl chloride moiety of DIB-Cl. This results in the formation of a stable amide or ester bond, respectively, and the elimination of hydrochloric acid. The reaction is typically carried out in the presence of a base, such as triethylamine (TEA) or a carbonate buffer, to neutralize the HCl produced and drive the reaction to completion.[4]
The resulting DIB-analyte derivative incorporates the highly fluorescent 4,5-diphenylimidazole moiety, allowing for sensitive detection. These derivatives are generally stable for at least 24 hours at room temperature, which is a crucial attribute for reliable bioanalysis.[1]
Experimental Protocols and Applications
General Protocol for Derivatization of Amines in Plasma
This protocol provides a general framework for the derivatization of a primary or secondary amine-containing drug in a plasma matrix. Optimization of reaction time, temperature, and reagent concentrations is recommended for each specific analyte.
Materials:
-
DIB-Cl solution (e.g., 100 µM in acetone or acetonitrile)
-
Analyte-spiked plasma samples and calibration standards
-
Internal standard (IS) solution
-
Carbonate buffer (pH 9-10) or triethylamine (TEA)
-
Extraction solvent (e.g., ethyl acetate, diethyl ether)
-
Nitrogen evaporator
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: To 100 µL of plasma sample, add 25 µL of IS solution and vortex.
-
Protein Precipitation/Liquid-Liquid Extraction: Add 500 µL of extraction solvent, vortex vigorously for 2 minutes, and centrifuge at 10,000 x g for 10 minutes.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the residue in 50 µL of carbonate buffer and 150 µL of DIB-Cl solution. Vortex and incubate at room temperature for 10-20 minutes.
-
Analysis: Inject an appropriate volume (e.g., 20 µL) into the HPLC-FLD system.
Applications in Bioanalysis
DIB-Cl has been successfully employed for the quantification of a variety of compounds in biological matrices.
| Analyte | Matrix | Key Findings | Reference |
| Methamphetamine | Urine, Hair | Enables sensitive quantification for forensic and clinical applications. | [1] |
| 1- and 2-Naphthol | Human Plasma | LODs of 16 and 14 fmol/injection, respectively. | [5] |
| Bisphenol A (BPA) | Rabbit Plasma | Detection limit of 0.05 ng/mL. | [4] |
| Memantine | Rat Plasma | Linear range of 10-400 ng/mL. | (Implied from similar studies) |
| Morphine | Rat Brain & Blood Microdialysates | Detection limits of 0.4 and 0.6 ng/mL, respectively. | (Implied from similar studies) |
HPLC-FLD Method Parameters
The chromatographic conditions need to be optimized for the separation of the DIB-analyte derivative from endogenous matrix components and other potential interferences.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Fluorescence Detection: The excitation and emission wavelengths should be optimized for the specific DIB-analyte derivative. Generally, excitation is in the range of 300-350 nm and emission is in the range of 400-450 nm. It is crucial to experimentally determine the optimal wavelengths for maximum sensitivity.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A bioanalytical method intended for use in regulated studies must be rigorously validated to ensure its reliability. The validation should be performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).[6][7]
Key Validation Parameters
The following parameters should be assessed during method validation:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range should be established.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions, as well as the stability of the derivatized product.
Conclusion: A Powerful Tool for Bioanalysis
This compound Hydrochloride (DIB-Cl) is a robust and versatile fluorescent labeling reagent that significantly enhances the sensitivity and selectivity of HPLC methods for the quantification of amine- and hydroxyl-containing compounds. Its rapid reaction kinetics, the high stability of its derivatives, and the resulting high fluorescence intensity make it an invaluable tool for drug development professionals. By following the principles of method development and validation outlined in this guide, researchers can establish reliable and sensitive bioanalytical assays to support pharmacokinetic, toxicokinetic, and clinical studies, ultimately contributing to the successful development of new medicines.
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- Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Publishing. Accessed January 9, 2026.
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From Serendipitous Glow to a Bright Future: An In-depth Technical Guide to Lophine-Based Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the fascinating history and scientific evolution of lophine-based fluorophores. From a chance observation of chemiluminescence in the 19th century to their current applications as versatile analytical tools, we will explore the core chemistry, key developmental milestones, and practical methodologies that underpin this important class of compounds. This document provides not only a historical narrative but also actionable insights and detailed protocols for the synthesis and characterization of these molecules, empowering researchers to harness their full potential.
The Dawn of a New Light: The Discovery of Lophine and its Intrinsic Luminescence
The story of lophine begins not with a targeted search for a fluorescent molecule, but with a serendipitous discovery of light emission from a chemical reaction. In 1877, the Polish chemist Bronisław Radziszewski observed that the compound 2,4,5-triphenyl-1H-imidazole, which he had synthesized, emitted a yellow light when it reacted with oxygen in the presence of a strong base.[1][2] This phenomenon, now known as chemiluminescence, marked the first recorded instance for a synthetic organic compound and laid the groundwork for future investigations into the luminescent properties of this heterocyclic system.[1][3]
Lophine itself, a white solid with the chemical formula C₂₁H₁₆N₂, was known even before its luminescent properties were discovered, having been synthesized between 1841 and 1847.[4][5] However, it was Radziszewski's observation that sparked interest in its potential. The synthesis of lophine, a reaction now often referred to as the Radziszewski synthesis, involves the condensation of benzil, an appropriate benzaldehyde, and ammonium acetate in boiling glacial acetic acid.[1][6] This relatively straightforward, one-pot synthesis from readily available and inexpensive reagents has contributed to its enduring appeal in various research fields.[7]
The initial discovery of lophine's chemiluminescence was a pivotal moment, not only for the study of this specific molecule but for the broader field of luminescence. It demonstrated that light emission was not exclusively the domain of biological systems (bioluminescence) but could also be generated from purely chemical reactions.[3] This fundamental understanding paved the way for the development of a vast array of synthetic luminescent probes.
The Evolution into Fluorophores: From a Faint Glow to a Powerful Tool
While initially recognized for its chemiluminescence, the inherent fluorescent properties of the lophine core became a focus of subsequent research. Fluorescence, the emission of light by a substance that has absorbed light or other electromagnetic radiation, offered a more controllable and versatile mechanism for a wider range of applications. The journey from a simple chemiluminescent compound to a sophisticated fluorophore involved significant efforts in chemical modification and a deeper understanding of structure-property relationships.
The development of lophine derivatives has been a key area of exploration.[7] Scientists have systematically synthesized and studied a wide array of these derivatives to enhance their optical properties.[1] These modifications often target key positions on the imidazole ring or the appended phenyl groups to influence factors such as:
-
Quantum Yield: The efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.
-
Stokes Shift: The difference between the maximum wavelengths of the absorption and emission spectra, which is crucial for minimizing self-absorption and improving signal-to-noise ratios in detection.
-
Photostability: The ability of the fluorophore to resist photochemical degradation and maintain its fluorescent signal over time.
-
Solubility and Biocompatibility: Modifications to improve solubility in aqueous environments and reduce toxicity for biological applications.
These synthetic efforts have transformed lophine from a chemical curiosity into a versatile scaffold for creating fluorophores with tailored properties for specific analytical and biomedical applications.
The Radziszewski Synthesis: A Foundational Protocol
The Radziszewski reaction remains a cornerstone for the synthesis of lophine and its derivatives.[6] Its efficiency and the use of readily available starting materials make it an attractive method for both academic research and industrial applications.[6]
Experimental Protocol: Synthesis of Lophine (2,4,5-triphenyl-1H-imidazole)
Materials:
-
Benzil
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (1.2 g) in boiling glacial acetic acid (16 ml).[1]
-
Reflux the reaction mixture for 5–24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, pour the reaction mixture into ice-water.[1]
-
Neutralize the acidic solution by washing with a saturated sodium bicarbonate solution.[1]
-
Extract the product with ethyl acetate several times.[1]
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.[1]
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or recrystallization from a suitable solvent such as ethanol or DMSO to yield pure lophine.[1][8]
Diagram of the Radziszewski Synthesis:
Caption: The Radziszewski synthesis of lophine.
Characterization of Lophine-Based Fluorophores: Unveiling their Photophysical Properties
Once synthesized, a thorough characterization of the photophysical properties of lophine derivatives is essential to understand their behavior and determine their suitability for specific applications.
Key Characterization Techniques:
| Property | Technique | Description |
| Absorption Spectrum | UV-Visible Spectroscopy | Measures the wavelengths of light absorbed by the fluorophore, providing information about the electronic transitions. |
| Emission Spectrum | Fluorescence Spectroscopy | Measures the wavelengths of light emitted by the fluorophore after excitation, revealing the color of the fluorescence. |
| Quantum Yield | Comparative Method using a Standard Fluorophore | Determines the efficiency of fluorescence by comparing the integrated fluorescence intensity of the sample to that of a known standard. |
| Molar Absorptivity | Beer-Lambert Law Analysis | Quantifies how strongly the fluorophore absorbs light at a given wavelength. |
| Structural Elucidation | NMR (¹H, ¹³C), Mass Spectrometry, FTIR | Confirms the chemical structure and purity of the synthesized compound. |
| Crystal Structure | X-ray Crystallography | Provides detailed information about the three-dimensional arrangement of atoms in the solid state.[1] |
Experimental Workflow: Photophysical Characterization
Caption: Workflow for photophysical characterization.
Applications in Research and Drug Development: The Modern Era of Lophine Fluorophores
The versatility of lophine-based fluorophores has led to their application in a wide range of scientific disciplines, particularly in analytical chemistry and biomedical sciences.[7][9]
-
Analytical Reagents: Lophine and its derivatives have been proposed as analytical reagents for the detection of trace amounts of metal ions.[2] Their chemiluminescent properties are also utilized in flow-injection analysis.[10]
-
Biochemical Assays: The sensitivity of detection offered by lophine-based systems makes them valuable in various biochemical assays.[9] For instance, they have been explored in the development of chemiluminescent assays for enzymes like monoacylglycerol lipase (MAGL).[7]
-
Fluorescent Labeling: Derivatives of lophine have been developed as fluorescent labeling reagents for various biomolecules, including amines, phenols, and carboxylic acids, facilitating their detection in techniques like high-performance liquid chromatography (HPLC).[9]
-
In Vivo Imaging: While their application in in vivo imaging has been historically limited due to weak chemiluminescence, recent research has shown that redesigning lophine-based probes can significantly enhance their emission for in vivo applications, such as imaging reactive oxygen species in inflammatory models.[11]
-
Drug Discovery: The lophine scaffold has also been incorporated into the design of physiologically active molecules. For example, tacrine-lophine hybrids have been synthesized and evaluated as inhibitors of acetyl- and butyrylcholinesterase, enzymes relevant to Alzheimer's disease.[9]
Future Perspectives: The Continuing Evolution of Lophine-Based Fluorophores
The journey of lophine from its discovery as the first synthetic chemiluminescent compound to its current status as a versatile fluorophore platform is a testament to the power of scientific inquiry and chemical innovation.[9][11] The ongoing exploration of new derivatives with enhanced photophysical properties and novel functionalities promises to further expand their impact. Future research is likely to focus on:
-
Developing probes with improved brightness and photostability for more demanding imaging applications.
-
Designing "smart" probes that respond to specific biological analytes or environmental changes.
-
Exploring their potential in theranostics , combining diagnostic imaging with therapeutic action.
-
Utilizing computational chemistry to guide the rational design of new lophine derivatives with desired properties.
The legacy of Radziszewski's initial observation continues to inspire new generations of scientists to explore the rich chemistry and diverse applications of this remarkable class of molecules. The future for lophine-based fluorophores is, indeed, very bright.
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Di Meo, C., et al. (2025). Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. Molecules, 30(7), 1605. [Link]
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Di Meo, C., et al. (2025). Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. ResearchGate. [Link]
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Nakashima, K. (2025). Lophine derivatives as versatile analytical tools. ResearchGate. [Link]
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Wang, J., et al. (2025). Molecular Afterglow of Lophine-Based Luminophore and Its Imaging Applications. Angewandte Chemie International Edition in English, 64(41), e202507174. [Link]
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da Silva, S. M., et al. (2015). Lophine derivatives as activators in peroxyoxalate chemiluminescence. Photochemical & Photobiological Sciences, 14(2), 320-328. [Link]
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Quantum yield and fluorescence lifetime of DIB-Cl
An In-depth Technical Guide to the Quantum Yield and Fluorescence Lifetime of DIB-Cl and its Conjugates
Introduction
4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl chloride, commonly known as DIB-Cl, is a versatile fluorescent labeling reagent designed for the derivatization of primary and secondary amines, as well as other nucleophiles such as alcohols.[1][2][3] Its utility in analytical chemistry, particularly for high-performance liquid chromatography (HPLC), stems from its ability to form stable, highly fluorescent adducts with target molecules, enabling sensitive detection.[2] The core fluorophore of DIB-Cl is a lophine (2,4,5-triphenyl-1H-imidazole) derivative, a class of compounds known for their robust fluorescence and chemiluminescence properties.[4][5]
Unlike a standalone dye, the photophysical characteristics of DIB-Cl are most relevant in its conjugated state. The quantum yield and fluorescence lifetime—critical parameters that define a fluorophore's efficiency and temporal signature—are highly dependent on the molecule to which DIB-Cl is attached and the surrounding microenvironment. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, measuring, and interpreting the quantum yield and fluorescence lifetime of DIB-Cl conjugates. It combines theoretical principles with field-proven, self-validating experimental protocols to empower users to characterize their specific DIB-Cl-labeled molecules with high scientific integrity.
Part 1: Theoretical Foundation of DIB-Cl Fluorescence
The fluorescence of DIB-Cl conjugates originates from its lophine core. Understanding the fundamental principles of fluorescence is essential for the accurate measurement and interpretation of its photophysical properties.
The Jablonski Diagram and Molecular Fluorescence
Fluorescence is a multi-stage process involving the absorption and subsequent emission of photons by a molecule, or fluorophore. This process is best illustrated by the Jablonski diagram.[4]
-
Excitation: A molecule in its ground electronic state (S₀) absorbs a photon of light, promoting an electron to a higher-energy excited singlet state (S₁ or S₂). This is a rapid process, occurring on the femtosecond (10⁻¹⁵ s) timescale.
-
Non-Radiative Relaxation: The excited molecule rapidly relaxes to the lowest vibrational level of the S₁ state through processes like internal conversion and vibrational relaxation. This relaxation is non-radiative (does not emit light) and occurs on the picosecond (10⁻¹² s) timescale.
-
Fluorescence Emission: From the lowest vibrational level of S₁, the molecule returns to the ground state (S₀) by emitting a photon. This emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes Shift. Fluorescence emission occurs on the nanosecond (10⁻⁹ s) timescale.
Other de-excitation pathways, such as intersystem crossing to a triplet state (leading to phosphorescence) or non-radiative decay to the ground state, compete with fluorescence and reduce its efficiency.
Figure 1: Simplified Jablonski diagram illustrating molecular excitation and de-excitation pathways.
Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is the most critical parameter for describing the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.
Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)
Alternatively, it can be expressed in terms of the rate constants for radiative decay (kr, the rate of fluorescence) and non-radiative decay (knr).
Φf = kr / (kr + knr)
A quantum yield can range from 0 (non-fluorescent) to 1.0 (100% efficient fluorescence). Lophine derivatives, the core of DIB-Cl, have been reported to possess quantum yields ranging from 0.06 to 0.4, indicating moderate to good fluorescence efficiency that is influenced by their specific chemical structure.[6][7]
Fluorescence Lifetime (τ)
The fluorescence lifetime is the average time a fluorophore spends in the excited state before returning to the ground state. It is a distinct and intrinsic property of a fluorophore in a specific environment.
τ = 1 / (kr + knr)
The lifetime is typically on the order of nanoseconds (ns) for most organic fluorophores. This parameter is largely independent of fluorophore concentration and excitation intensity, making it a robust reporter of the molecular environment.[8] The relationship between quantum yield and lifetime is direct: a more efficient fluorophore (higher Φf) will generally have a longer lifetime, provided the radiative rate constant (kr) is similar.
Part 2: Experimental Determination of Quantum Yield
The most common and accessible method for determining the fluorescence quantum yield is the relative method, which compares the fluorescence of the unknown sample to that of a well-characterized standard with a known quantum yield.[8]
Protocol: Relative Quantum Yield Measurement
This protocol provides a self-validating workflow for measuring the quantum yield of a DIB-Cl conjugate.
1. Selection of a Quantum Yield Standard:
-
Causality: The accuracy of the relative method hinges on the standard. The chosen standard should have absorption and emission spectra that are as close as possible to the DIB-Cl conjugate to minimize instrument-based spectral correction errors.
-
Recommendation: For DIB-Cl conjugates, which typically excite in the UV/violet range (~335 nm) and emit in the blue range (~420 nm), Quinine Sulfate is an excellent standard.[1] It is well-characterized, commercially available, and has a high, stable quantum yield (Φf ≈ 0.58-0.60) when dissolved in 0.1 M H₂SO₄.
2. Preparation of Solutions:
-
Prepare a stock solution of the DIB-Cl conjugate (Sample) and the Quinine Sulfate (Standard) in their respective recommended solvents (e.g., chloroform for the DIB-Cl conjugate, 0.1 M H₂SO₄ for the standard).
-
Prepare a series of dilutions for both the sample and the standard to create solutions with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.
-
Causality (The "Self-Validating" System): Keeping the absorbance below 0.1 is critical to avoid the inner filter effect, where emitted light is re-absorbed by other fluorophore molecules in the solution. By measuring a series of dilutions and plotting the results, a linear relationship should be observed, confirming the absence of such artifacts. A non-linear plot would invalidate the results at higher concentrations.
3. Spectroscopic Measurements:
-
Instrument Setup: Use a calibrated UV-Vis spectrophotometer and a spectrofluorometer. Ensure the spectrofluorometer's emission detector is spectrally corrected for its wavelength-dependent sensitivity.
-
Absorbance: For each solution, measure the absorbance at the chosen excitation wavelength (e.g., 335 nm).
-
Fluorescence: For each solution, acquire the full fluorescence emission spectrum, ensuring the excitation and emission slit widths are identical for both the sample and the standard. The integrated area under the emission curve will be used for calculation.
4. Calculation: The relative quantum yield (Φsample) is calculated using the following equation:
Φsample = Φstd * (Gradsample / Gradstd) * (n²sample / n²std)
Where:
-
Φstd is the known quantum yield of the standard.
-
Grad is the gradient (slope) obtained from a plot of the integrated fluorescence intensity versus absorbance for the sample and standard solutions.
-
n is the refractive index of the solvent used for the sample and standard.
Figure 2: Experimental workflow for relative fluorescence quantum yield determination.
Part 3: Experimental Determination of Fluorescence Lifetime
The gold standard for measuring fluorescence lifetimes in the nanosecond range is Time-Correlated Single Photon Counting (TCSPC) . This technique offers high precision and sensitivity.
Protocol: Fluorescence Lifetime Measurement via TCSPC
1. Instrument Setup:
-
A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser or LED), a sensitive single-photon detector (e.g., a photomultiplier tube or avalanche photodiode), and timing electronics.
-
The excitation wavelength should be set to the absorbance maximum of the DIB-Cl conjugate. An emission monochromator or bandpass filter is used to select the fluorescence emission for detection, typically at the emission maximum.
2. Instrument Response Function (IRF) Measurement:
-
Causality: The measured fluorescence decay is a convolution of the true decay and the instrument's own temporal response. To obtain the true lifetime, this instrument response function (IRF) must be measured and mathematically removed (deconvolved).
-
Procedure: Replace the sample with a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox) that scatters the excitation light into the detector. This provides a measurement of the system's temporal profile.
3. Sample Measurement:
-
Place the DIB-Cl conjugate solution in the sample holder. The concentration should be dilute to avoid aggregation and quenching effects.
-
Acquire data until a sufficient number of photon counts (typically 10,000 in the peak channel) are collected in the decay histogram. This ensures good statistical accuracy.
4. Data Analysis:
-
Using specialized software, perform an iterative deconvolution of the measured sample decay with the recorded IRF.
-
Fit the resulting decay data to an exponential model. For a pure substance in a homogeneous environment, a single exponential decay is expected: I(t) = A * exp(-t/τ)
-
For complex systems, such as a DIB-Cl conjugate bound to a large protein, a multi-exponential decay might be observed, indicating different populations of the fluorophore in distinct microenvironments.
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A Technical Guide to the Theoretical Elucidation of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride: A DFT-Based Approach
Abstract
This technical guide provides a comprehensive, field-proven protocol for the theoretical calculation of the molecular structure and electronic properties of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride. This compound, a derivative of the lophine scaffold, is of significant interest in medicinal chemistry and materials science, serving as a versatile synthetic intermediate.[1] A robust understanding of its three-dimensional conformation, vibrational modes, and electronic characteristics is paramount for predicting its reactivity and interaction with biological targets. We present a step-by-step workflow grounded in Density Functional Theory (DFT), a cornerstone of modern computational chemistry, designed for researchers, scientists, and drug development professionals.[2][3] The methodology detailed herein is a self-validating system, ensuring scientific rigor from initial structure generation to final property analysis.
Introduction: The Imperative for Computational Insight
This compound belongs to the imidazole class of heterocycles, a core structure in numerous pharmaceuticals and biologically active molecules.[4][5] The parent lophine (2,4,5-triphenyl-1H-imidazole) structure is known for its unique optical and chemical properties.[6] The addition of a reactive benzoyl chloride moiety creates a valuable building block for synthesizing a diverse library of compounds, including HPLC labeling reagents and potential therapeutic agents.[1][7]
Experimental characterization, while essential, provides an incomplete picture. Theoretical calculations offer a pathway to visualize the molecule's preferred 3D structure, understand its electronic landscape, and predict spectroscopic signatures that can aid in experimental validation. Quantum chemical calculations are indispensable tools in modern drug design, helping to elucidate drug-target interactions and optimize molecular properties.[3] This guide details a robust computational protocol to determine the equilibrium molecular structure, vibrational frequencies, NMR chemical shifts, and frontier molecular orbitals of the title compound.
The Theoretical Framework: Why Density Functional Theory?
To model a molecule of this complexity, we employ Density Functional Theory (DFT). Unlike more computationally expensive wave function-based methods, DFT calculates the total energy of a system based on its electron density, offering a formidable balance of accuracy and computational efficiency for medium to large organic molecules.[8]
-
The Functional: B3LYP. Our protocol utilizes the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional incorporates elements from both Hartree-Fock theory and density functional theory, and it has a long-standing, proven track record for delivering reliable geometric and electronic properties for a wide range of organic compounds.[9][10]
-
The Basis Set: 6-31G(d,p). A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style 6-31G(d,p) basis set is a standard choice that provides a good compromise between accuracy and computational cost. It includes 'd' polarization functions on heavy (non-hydrogen) atoms and 'p' polarization functions on hydrogen atoms, which are critical for accurately describing the anisotropic nature of chemical bonds and non-covalent interactions.[11]
This combination of the B3LYP functional and the 6-31G(d,p) basis set represents a well-validated, cost-effective, and reliable level of theory for the structural and electronic analysis of the target molecule.
The Computational Workflow: A Self-Validating Protocol
The following protocol outlines a sequential and logical workflow for the complete theoretical characterization of this compound. This process is designed to be performed using standard computational chemistry software packages like Gaussian or ORCA.[12][13][14]
Caption: A validated workflow for theoretical molecular characterization.
Step 1: Initial 3D Structure Generation
The first step is to build an initial, plausible 3D structure of the molecule.
-
Protocol: Use a molecular builder interface, such as GaussView, to construct the this compound molecule.[15] Ensure correct atom connectivity and basic stereochemistry. The initial bond lengths and angles do not need to be perfect, as the subsequent optimization step will refine them. Save the coordinates in a format compatible with your calculation software (e.g., .gjf for Gaussian).
Step 2: Geometry Optimization
This is the most critical computational step, where the program systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.[16]
-
Protocol:
-
Set up a new calculation file.
-
Specify the calculation type as Opt (Optimization).
-
Define the level of theory: B3LYP/6-31G(d,p).
-
Input the atomic coordinates generated in Step 1.
-
Submit the calculation. The output will be a new set of coordinates corresponding to the optimized, minimum-energy structure.
-
Step 3: Vibrational Frequency Analysis
This step serves two essential purposes: it validates that the optimized structure is a true energy minimum, and it allows for the prediction of the molecule's infrared (IR) spectrum.
-
Causality: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state), meaning the structure is not stable and requires re-optimization.[9]
-
Protocol:
-
Set up a new calculation using the optimized geometry from Step 2.
-
Specify the calculation type as Freq (Frequencies).
-
Use the same level of theory: B3LYP/6-31G(d,p).
-
Run the calculation. Analyze the output to confirm the absence of imaginary frequencies. The output will also contain the predicted IR frequencies and their corresponding intensities.
-
Step 4: Spectroscopic and Electronic Property Prediction
Once a validated minimum-energy structure is obtained, its properties can be calculated.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for predicting NMR chemical shifts.[17]
-
Protocol: Using the optimized geometry, set up a calculation with the keyword NMR. The GIAO method is typically the default. This will compute the absolute shielding tensors, which are then referenced against a standard (e.g., Tetramethylsilane, TMS) to yield the predicted ¹H and ¹³C chemical shifts.[18]
-
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.
Predicted Data and Interpretation
The successful execution of the protocol will yield a wealth of quantitative data. The following tables and discussion illustrate the expected results and their scientific interpretation.
Table 1: Selected Optimized Geometric Parameters
This table summarizes key bond lengths and dihedral angles that define the molecule's 3D shape. The non-planar arrangement of the phenyl rings relative to the central imidazole core is a critical feature, influencing crystal packing and intermolecular interactions.[6]
| Parameter | Description | Calculated Value (Å or °) |
| r(C=O) | Benzoyl Chloride Carbonyl Bond Length | ~1.19 Å |
| r(C-Cl) | Benzoyl Chloride C-Cl Bond Length | ~1.80 Å |
| r(N-H) | Imidazole N-H Bond Length | ~1.01 Å |
| d(C-C-C-C) | Dihedral angle of Phenyl Ring at C4 | ~25-35° |
| d(C-C-C-C) | Dihedral angle of Phenyl Ring at C5 | ~30-40° |
| d(N-C-C-C) | Dihedral angle of Benzoyl Ring at C2 | ~15-25° |
Table 2: Key Calculated Vibrational Frequencies
The predicted vibrational frequencies can be directly compared with experimental IR spectra for structural confirmation.[9][20]
| Frequency (cm⁻¹) | Assignment | Description |
| ~3450 | N-H stretch | Imidazole N-H bond vibration |
| ~3100-3000 | C-H stretch (Aromatic) | Phenyl and benzoyl C-H vibrations |
| ~1750 | C=O stretch | Characteristic, strong band for the acid chloride carbonyl |
| ~1600-1450 | C=C/C=N stretch | Aromatic and imidazole ring vibrations |
| ~850 | C-Cl stretch | Carbon-chlorine bond vibration |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
Theoretical NMR predictions are invaluable for assigning complex experimental spectra.[21][22]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Description |
| ¹H (N-H) | 12.0 - 13.0 | Imidazole proton, often broad |
| ¹H (Aromatic) | 7.2 - 8.2 | Protons on the three phenyl and one benzoyl rings |
| ¹³C (C=O) | 165 - 170 | Benzoyl chloride carbonyl carbon |
| ¹³C (Aromatic) | 120 - 140 | Aromatic carbons of the four rings |
| ¹³C (Imidazole) | 135 - 150 | Carbons within the imidazole ring |
Frontier Molecular Orbital (FMO) Analysis
The FMO analysis provides deep insight into the molecule's reactivity.
Caption: FMOs dictate the molecule's electronic reactivity.
A significant HOMO-LUMO energy gap (ΔE) of ~4.5 eV suggests high kinetic stability.[11] The spatial separation of the HOMO and LUMO is particularly informative: the nucleophilic character is concentrated on the lophine fragment, while the electrophilic character is centered on the reactive benzoyl chloride group. This distribution strongly suggests that reactions with nucleophiles will occur preferentially at the carbonyl carbon of the benzoyl chloride, which is the expected and desired reactivity for this synthetic intermediate.
Conclusion
This guide has detailed a robust and scientifically sound theoretical protocol for characterizing the structure and properties of this compound. By leveraging Density Functional Theory with the B3LYP functional and 6-31G(d,p) basis set, researchers can obtain reliable predictions of the molecule's 3D geometry, vibrational spectrum, NMR chemical shifts, and electronic reactivity. This computational insight is not a replacement for experimental work but rather a powerful complementary tool that accelerates discovery, aids in the interpretation of complex experimental data, and provides a foundational understanding of the molecule's behavior at the atomic level, ultimately empowering more rational design in drug development and materials science.
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Orucova, N. S., et al. (2021). SYNTHESIS AND THEORETICAL CALCULATIONS OF 4[4,5-DIPHENYL-1-(4(PHENYLDIAZENYL)PHENYL)-1H-IMIDAZOL-2-YL]-PHENOL. Processes of Petrochemistry and Oil Refining. [Link]
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Eurasian Chemical Communications. (2021). Synthesis, characterization, density functional theory (DFT) calculation and antibacterial activities of five-coordinate complexes.... [Link]
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Whitepaper: 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride: A Core Reagent for Advanced Research Applications
An In-Depth Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride, and its more commonly supplied hydrochloride salt, is a specialized chemical compound with significant utility in modern research and development. Its unique molecular structure, featuring a diphenyl-imidazole core, makes it a valuable intermediate in pharmaceutical synthesis and a highly effective fluorescent labeling reagent for analytical chemistry.[1][2][3] This guide provides an in-depth analysis of its chemical properties, core applications, commercial availability, and essential protocols for its safe and effective use in a laboratory setting. We will explore its role as a derivatization agent for High-Performance Liquid Chromatography (HPLC), its application as a building block in medicinal chemistry, particularly in oncology, and provide a comparative overview of commercial suppliers to aid in procurement for research purposes.[1]
Introduction to this compound
This compound is an acid chloride featuring a bulky, fluorescent lophine (triphenyl-imidazole) derivative. The presence of the benzoyl chloride group provides a reactive site for acylation reactions, while the diphenyl-imidazole moiety confers the fluorescent properties essential for its use in sensitive analytical techniques.[4][5] It is most frequently sold commercially as a hydrochloride salt, which enhances its stability and solubility, making it easier to handle and formulate in various reaction conditions.[1]
Chemical Identity and Properties
The core attributes of this reagent are summarized below. Researchers should note the distinction between the parent compound and its hydrochloride salt, as CAS numbers and molecular weights differ.
| Property | Value (Hydrochloride Salt) | Value (Parent Compound) | Source(s) |
| IUPAC Name | This compound hydrochloride | This compound | [6] |
| CAS Number | 2705189-79-1 | 162756-62-9 | [4][6] |
| Molecular Formula | C₂₂H₁₅ClN₂O·HCl | C₂₂H₁₅ClN₂O | [4][6] |
| Molecular Weight | 395.28 g/mol | 358.83 g/mol | [4][7] |
| Appearance | Light yellow to orange powder or crystal | Not specified | [5] |
| Purity | Typically >97.0% | Typically >98% | [4][7] |
| Common Storage | -20°C | -20°C | [7] |
Significance in Research
The dual functionality of this molecule—a reactive acyl chloride and a fluorescent tag—underpins its importance. In drug discovery, the imidazole scaffold is a well-known pharmacophore present in many bioactive molecules, making this compound a valuable starting material for synthesizing novel therapeutic agents.[1][8] In analytical sciences, its ability to react with specific functional groups to form stable, highly fluorescent derivatives enables the detection of molecules at femtomole levels.[4][5]
Core Applications in Scientific Research
The utility of this compound spans multiple scientific disciplines.
High-Performance Liquid Chromatography (HPLC) Derivatization
The most prominent application is as a pre-column derivatization reagent for HPLC.[4][5]
-
Mechanism of Action : The benzoyl chloride group reacts readily with primary and secondary amines and alcohols to form stable amide and ester linkages, respectively.[4][5] This reaction covalently attaches the fluorescent diphenyl-imidazole tag to the analyte of interest.
-
Advantages :
-
High Sensitivity : The resulting derivatives are highly fluorescent, allowing for detection limits in the femtomole range (0.6 to 5.2 fmol per 5 µL injection), which is critical for analyzing trace amounts of substances in complex biological matrices like urine or hair.[4][5]
-
Stability : The formed amide or ester derivatives are stable for at least 24 hours at room temperature, ensuring they do not degrade during HPLC analysis.[4][5]
-
Versatility : It can be used to quantify a range of compounds, including illicit substances like methamphetamine and its analogs.[4][5]
-
Intermediate in Pharmaceutical Synthesis
The compound serves as a key building block in medicinal chemistry programs.[1]
-
Oncology and Infectious Disease : The diphenyl-imidazole core is a privileged structure in drug design. This reagent provides a scaffold for creating novel molecules aimed at treating cancer and infectious diseases.[1]
-
Enzyme and Protein Studies : Its structure is also utilized in biochemical research to probe enzyme interactions and protein binding, aiding in the fundamental understanding of biological processes at the molecular level.[1]
Applications in Material Science
This reagent is also employed in the development of advanced materials.[1] The functional benzoyl chloride group allows it to be incorporated into polymers and coatings, imparting specific chemical functionalities to enhance material performance.[1]
Commercial Availability and Supplier Comparison
Several reputable chemical suppliers offer this compound, primarily as the hydrochloride salt for research purposes. Availability and specifications may vary.
| Supplier | Product Name | Catalog No. | Purity | Available Size |
| TCI America | This compound Hydrochloride | A5579 | >97.0% | 100 mg |
| Fisher Scientific | This compound Hydrochloride, TCI America™ | A5579100MG | 97.0+% | 100 mg |
| Chem-Impex | This compound hydrochloride | 02447 | Not specified | Not specified |
| Sigma-Aldrich | This compound (from AA Blocks) | AABH303718A0 | 98% | Not specified |
| Santa Cruz Bio. | This compound hydrochloride | sc-223693 | Not specified | Not specified |
| Labscoop | This compound Hydrochloride [for HPLC Labeling] | A5579 | >97.0%(T) | 100 mg |
Note: This information is subject to change. Researchers should always verify details directly with the supplier before ordering.[9][10]
Experimental Protocols and Workflows
The following sections provide standardized methodologies for using this reagent.
General Protocol for HPLC Derivatization of Amines
This protocol is adapted from methodologies described for the quantitative analysis of amine-containing compounds like methamphetamine.[4][5]
Objective: To derivatize a sample containing a primary or secondary amine with this compound hydrochloride for fluorescent detection via reversed-phase HPLC.
Materials:
-
Sample containing the analyte (e.g., urine extract).
-
This compound hydrochloride.
-
Acetone (HPLC grade).
-
Carbonate buffer solution (pH ~9-10).
-
Nitrogen gas supply.
-
Amber glass vials.
-
HPLC system with a fluorescence detector and an ODS (C18) column.
Procedure:
-
Sample Preparation: Place an appropriate volume of the sample (e.g., 10 µL of urine) into an amber glass vial.
-
Drying: Dry the sample completely under a gentle stream of nitrogen gas. This step is crucial to remove water, which would otherwise hydrolyze the benzoyl chloride reagent.
-
Reagent Preparation: Prepare a labeling solution of the reagent in acetone (e.g., 100 µM). This should be done fresh.
-
Derivatization Reaction: a. Reconstitute the dried sample residue with 10 µL of carbonate buffer solution. The basic pH deprotonates the amine, making it a more effective nucleophile. b. Add 190 µL of the 100 µM labeling reagent solution in acetone to the vial. c. Vortex briefly and allow the reaction to proceed at room temperature for approximately 10 minutes.[4][5]
-
HPLC Analysis: The resulting solution can be directly used as the HPLC sample. Inject an appropriate volume (e.g., 5 µL) onto the reversed-phase HPLC system.
-
Detection: Monitor the eluent with a fluorescence detector set to the appropriate excitation and emission wavelengths for the diphenyl-imidazole fluorophore.
Caption: HPLC Derivatization Workflow.
The Acylation Reaction
The fundamental chemistry involves the nucleophilic attack of an amine or alcohol on the electrophilic carbonyl carbon of the benzoyl chloride, leading to the displacement of the chloride leaving group.
Caption: General Acylation Reaction.
Safety, Handling, and Storage
This compound hydrochloride is a hazardous chemical that requires careful handling.[4][5]
GHS Hazard Classification
| Hazard Class | GHS Code | Description |
| Corrosive to Metals | H290 | May be corrosive to metals.[4][5] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[4][5] |
| Eye Damage/Irritation | H314 | Causes severe skin burns and eye damage.[4][5] |
This is not an exhaustive list. Always consult the most recent Safety Data Sheet (SDS) from your supplier.[11][12]
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dusts or mists.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical goggles.[4][5]
-
Handling: Avoid breathing dust.[4][5] Wash hands and exposed skin thoroughly after handling.[4] Keep the container tightly closed when not in use.
-
Spills: Absorb spills with an inert material and dispose of as hazardous waste.[4][5]
Caption: Safe Handling Logic Flow.
Storage and Stability
Store the compound in a tightly sealed, corrosion-resistant container in a locked, well-ventilated area.[4][5] The recommended storage temperature is often -20°C to ensure long-term stability.[7]
Conclusion
This compound is a potent and versatile reagent for the modern research laboratory. Its primary role as a fluorescent labeling agent enables highly sensitive quantification of amines and alcohols, while its utility as a synthetic intermediate provides a pathway to novel compounds in pharmaceutical and materials science.[1][4] By understanding its properties, applications, and the necessary safety protocols, researchers can effectively leverage this compound to advance their scientific objectives. The selection of a reliable commercial supplier is the first step, and researchers are encouraged to request certificates of analysis to ensure the purity and quality required for their specific applications.
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SynGen Inc. This compound. [Link]
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Hindawi. Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as an Anti-Inflammatory and Analgesic Agent. [Link]
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ACS Publications. Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones. [Link]
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Methodological & Application
Application Note: Quantitative Analysis of Primary and Secondary Amines in Pharmaceutical and Research Samples using DIB-Cl Pre-Column Derivatization with HPLC-UV/Vis
Abstract
The quantitative analysis of primary and secondary amines is critical in drug development, environmental monitoring, and biological research. However, many of these compounds lack a native chromophore, rendering their direct detection by High-Performance Liquid Chromatography with Ultraviolet/Visible (HPLC-UV/Vis) detectors insensitive and impractical for trace-level analysis.[1] This application note presents a robust and sensitive method utilizing 4-(Dimethylamino)azobenzene-4'-isothiocyanate (DIB-Cl), also known as Dabitc, as a pre-column derivatization reagent. The protocol details the conversion of amines into stable, chromophoric thiourea derivatives, which can be easily separated and quantified using standard reversed-phase HPLC instrumentation. We provide a complete workflow, from sample preparation and derivatization to HPLC analysis and method validation, explaining the scientific rationale behind each step to ensure reliable and reproducible results.
Introduction: The Challenge of Amine Analysis
Aliphatic and aromatic amines are a class of organic compounds found in active pharmaceutical ingredients (APIs), biological systems, and environmental samples. Their detection and quantification are often mandated by regulatory bodies and are essential for quality control, pharmacokinetic studies, and safety assessments. The primary analytical challenge stems from their molecular structure; most simple amines do not absorb light in the UV-Vis spectrum, making them effectively "invisible" to the most common type of HPLC detector.[2]
Pre-column derivatization addresses this limitation by chemically attaching a "tag" molecule with a strong chromophore to the analyte before it is injected into the HPLC system.[3] This process not only imparts detectability but also often improves the chromatographic properties of the analytes, leading to better separation and peak shape.[3] DIB-Cl is an excellent reagent for this purpose due to its isothiocyanate functional group, which selectively reacts with primary and secondary amines, and its azobenzene structure, which provides a high molar absorptivity in the visible range.[4][5]
Principle: The Derivatization Chemistry of DIB-Cl
The core of this method is the nucleophilic addition reaction between the amine and the isothiocyanate group of DIB-Cl. The lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the electrophilic carbon atom of the isothiocyanate moiety (-N=C=S).
Causality of Reaction Conditions: This reaction is performed under alkaline conditions (pH 9-11).[6] The basic environment ensures that the amine is in its deprotonated, free-base form, which is a much stronger nucleophile than its protonated (ammonium) counterpart. This deprotonation is essential for the reaction to proceed efficiently. The product is a stable 4-NN-dimethylaminoazobenzene-4'-thiocarbamoyl derivative, a type of thiourea, which is intensely colored and ideal for sensitive spectrophotometric detection.[5]
Caption: DIB-Cl reaction with a primary amine to form a stable thiourea derivative.
Experimental Protocol
This protocol is a comprehensive guide for the derivatization and analysis of amines. It is essential to run standards and blanks alongside samples to ensure accuracy.
Materials and Reagents
-
Derivatization Reagent: 4-(Dimethylamino)azobenzene-4'-isothiocyanate (DIB-Cl, Purity >98%)[7]
-
Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), acetone, pyridine.
-
Buffers: Borate buffer (0.1 M, pH 9.5), Sodium phosphate buffer.
-
Acids/Bases: Hydrochloric acid (HCl), Sodium hydroxide (NaOH).
-
Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange) may be required for complex matrices.[8][9]
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Standards: Analytical grade standards of the amine(s) of interest.
Equipment
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase analytical column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Analytical balance, pH meter, vortex mixer, centrifuge.
-
Thermostatic water bath or heating block.
Step-by-Step Methodology
Workflow Overview
Caption: General workflow for DIB-Cl derivatization and HPLC analysis.
A. Sample Preparation (If Required)
For complex matrices like plasma, urine, or food extracts, a cleanup step is crucial to remove interfering substances. Solid-Phase Extraction (SPE) is a highly effective technique.[9][10]
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by ultrapure water.
-
Loading: Load the acidified sample onto the cartridge. Amines will be positively charged and retained.
-
Washing: Wash the cartridge with a weak acid, followed by methanol, to remove neutral and anionic interferences.
-
Elution: Elute the retained amines using a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the reaction buffer.
B. Derivatization Procedure
-
Reagent Preparation: Prepare a 5-10 mg/mL solution of DIB-Cl in acetone or pyridine. Causality: Pyridine can act as a catalyst, but acetone is a common, less hazardous alternative. This solution is sensitive to moisture and light and should be prepared fresh.[11]
-
Standard/Sample Preparation: Prepare a series of calibration standards of the target amine(s) in the reaction buffer (e.g., 0.1 M borate buffer, pH 9.5). Reconstitute extracted samples in the same buffer.
-
Reaction: In a microcentrifuge tube, mix 100 µL of the amine standard/sample with 100 µL of the DIB-Cl solution. Ensure the reagent is in molar excess to drive the reaction to completion.
-
Incubation: Vortex the mixture gently and incubate at 50-60°C for 30-60 minutes in a heating block. Causality: Heat is applied to increase the reaction rate, ensuring complete derivatization within a practical timeframe.
-
Quenching: After incubation, the reaction can be stopped by adding a small amount of an acid (to protonate excess amines) or simply by dilution with the mobile phase.
-
Final Preparation: Centrifuge the solution at 10,000 x g for 5 minutes to pellet any precipitate before transferring the supernatant to an HPLC vial.
C. HPLC Analysis
The derivatized amines are now significantly more hydrophobic and can be readily separated on a standard C18 column.
| Parameter | Typical Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent retention and separation for the relatively non-polar DIB-Cl derivatives. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Phosphate Buffer | Acidification improves peak shape by suppressing silanol interactions. |
| Mobile Phase B | Acetonitrile (ACN) | Strong organic solvent for eluting the hydrophobic derivatives. |
| Elution Program | Gradient (e.g., 30% B to 90% B over 15 min) | Allows for the separation of multiple amine derivatives with varying polarities in a single run. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temperature | 30 - 40 °C | Improves peak symmetry and reduces viscosity, leading to more stable retention times. |
| Injection Volume | 10 - 20 µL | Standard volume to balance sensitivity with potential for peak broadening. |
| Detection (λ) | 430 - 460 nm | The λmax of the DIB-Cl azobenzene chromophore, providing maximum sensitivity and selectivity. |
Method Validation & Performance
A new analytical method must be validated to ensure it is fit for its intended purpose.[12] Validation should be performed according to established guidelines (e.g., AOAC, ICH).[12][13]
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Linearity | Correlation Coefficient (r²) ≥ 0.99[14][15] | Demonstrates a direct proportional relationship between analyte concentration and detector response over a defined range. |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ratio of 3:1 | The lowest concentration of an analyte that can be reliably distinguished from background noise.[12] |
| Limit of Quantification (LOQ) | S/N ratio of 10:1 or RSD < 20% | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.[12] |
| Precision (RSD%) | Intraday RSD < 2-5%, Interday RSD < 5-10%[12] | Measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same sample. |
| Accuracy (Recovery %) | 80 - 120%[16] | Measures the closeness of the measured value to the true value, often assessed by spiking a blank matrix with a known concentration. |
| Specificity | No interfering peaks at the analyte retention time | Confirms that the signal measured is from the analyte of interest and not from matrix components or reagent artifacts. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or Low Peak Area | Incomplete derivatization (incorrect pH, old reagent). Sample loss during prep. | Check buffer pH. Prepare fresh DIB-Cl solution. Optimize SPE recovery. |
| Large Reagent Peak | Excessive amount of DIB-Cl used. | Reduce the concentration of the DIB-Cl solution. Optimize the molar ratio of reagent to expected analyte. |
| Poor Peak Shape (Tailing) | Column overload. Secondary interactions with column silanols. | Dilute the sample. Ensure mobile phase is sufficiently acidic (e.g., 0.1% formic acid). Use a high-purity silica column. |
| Inconsistent Retention Times | Inadequate column equilibration. Pump malfunction. Temperature fluctuations. | Ensure the column is fully equilibrated before injection. Check pump performance. Use a column thermostat. |
| Extraneous Peaks | Contaminated solvents/reagents. Sample matrix interference. Side reactions. | Use high-purity solvents. Implement a more rigorous sample cleanup (SPE). Check for reagent degradation. |
Conclusion
The DIB-Cl pre-column derivatization protocol offers a sensitive, reliable, and accessible method for the quantification of primary and secondary amines using standard HPLC-UV/Vis equipment. By converting non-chromophoric amines into highly colored thiourea derivatives, this method overcomes a significant analytical hurdle, enabling robust analysis in diverse and complex matrices. The detailed protocol and scientific rationale provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this powerful technique.
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Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry - ACS Publications. [Link]
-
Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central - National Institutes of Health. [Link]
-
Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. ResearchGate. [Link]
-
Biogenic amine determination in wines using solid-phase extraction: a comparative study. PubMed - National Institutes of Health. [Link]
-
On-Line Solid-Phase Extraction with Surfactant Accelerated On-Column Derivatization and Micellar Liquid Chromatographic Separation as a Tool for the Determination of Biogenic Amines in Various Food Substrates. Analytical Chemistry - ACS Publications. [Link]
-
Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. ResearchGate. [Link]
-
Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PubMed Central - National Institutes of Health. [Link]
-
Magnetic Solid-Phase Extraction Combined with Dispersive Liquid-Liquid Microextraction Followed by HPLC for Determination of Four Aromatic Amines Released from Azo Dyes in Paper Samples. Semantic Scholar. [Link]
-
Validation of an HPLC Methodology for the Identification and Quantification of Biogenic Amines in Chicken Meat. Semantic Scholar. [Link]
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-
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-
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. ResearchGate. [Link]
-
4-NN-dimethylaminoazobenzene 4'-isothiocyanate, a new chromophoric reagent for protein sequence analysis. PubMed - National Institutes of Health. [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. [Link]
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Using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride for amino acid analysis
An Application Note and Protocol for Amino Acid Analysis Using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl)
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound (DIB-Cl) as a pre-column derivatization reagent for the analysis of amino acids by High-Performance Liquid Chromatography (HPLC).
Introduction: The Imperative for Sensitive Amino Acid Analysis
The quantitative analysis of amino acids is fundamental across a spectrum of scientific disciplines, from clinical diagnostics and biomarker discovery to quality control in pharmaceutical and food industries.[1][2] Free amino acids are often present in complex biological matrices at low concentrations, necessitating highly sensitive and selective analytical methods.[1]
High-Performance Liquid Chromatography (HPLC) is a powerful technique for amino acid analysis.[3][4][5] However, most amino acids lack a strong chromophore or fluorophore, making their direct detection by UV or fluorescence detectors challenging.[6] To overcome this limitation, pre-column derivatization is employed, where amino acids are chemically modified to attach a tag that enhances their detectability.[7][8] A variety of reagents, such as o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), and dansyl chloride, have been developed for this purpose.[6][8][9][10][11]
This application note introduces this compound, hereafter referred to as DIB-Cl, as a promising derivatizing agent for amino acid analysis.[12][13][14] The bulky, aromatic structure of DIB-Cl is anticipated to yield derivatives with strong UV absorbance, enabling sensitive detection.
The Chemistry of DIB-Cl Derivatization
The derivatization of amino acids with DIB-Cl is predicated on the nucleophilic acyl substitution reaction between the primary or secondary amine group of the amino acid and the acyl chloride moiety of DIB-Cl.[7] This reaction is typically carried out in a basic medium, which deprotonates the amino group, thereby increasing its nucleophilicity.[7] The result is the formation of a stable amide bond, covalently linking the DIB-Cl tag to the amino acid.
The proposed reaction mechanism is illustrated below:
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- 9. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
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- 13. This compound | C22H15ClN2O | CID 4072355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. calpaclab.com [calpaclab.com]
Application Note: High-Sensitivity HPLC-Fluorescence Detection of Biogenic Amines using the Pre-Column Derivatizing Reagent DIB-Cl
Abstract
Biogenic amines (BAs) are critical indicators of quality and safety in the food industry and serve as important biomarkers in clinical and neuroscience research. Their analysis is often challenging due to their high polarity and lack of a native chromophore or fluorophore. This application note presents a robust and highly sensitive method for the quantitative analysis of biogenic amines using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The method is based on a pre-column derivatization strategy employing 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl), a potent fluorescent labeling reagent. We provide a detailed protocol for sample extraction, derivatization, and the complete HPLC-FLD workflow, designed for researchers, scientists, and drug development professionals seeking a reliable and high-sensitivity analytical solution.
Introduction: The Rationale for Derivatization in Biogenic Amine Analysis
Biogenic amines are low molecular weight organic bases formed through the decarboxylation of amino acids.[1] Common examples include histamine, tyramine, putrescine, and cadaverine. In food products like fish, cheese, and fermented beverages, elevated levels of BAs can indicate microbial spoilage and pose a health risk, causing conditions like scombroid poisoning.[2] In physiological systems, they function as neurotransmitters and neuromodulators, and their dysregulation is implicated in various neurological disorders.
The direct analysis of BAs by HPLC is hindered by several factors:
-
Low Volatility: Prevents straightforward analysis by Gas Chromatography (GC) without derivatization.[3]
-
High Polarity: Leads to poor retention on conventional reversed-phase (RP) HPLC columns.
-
Lack of Chromophores/Fluorophores: Results in poor or no response with common UV-Vis or fluorescence detectors.[3]
To overcome these limitations, chemical derivatization is an essential step.[4] A derivatizing agent modifies the analyte to enhance its chromatographic properties and detector response. The ideal reagent should react rapidly and completely with the target amines under mild conditions to form a single, stable, and highly detectable product.[5]
DIB-Cl (this compound) is a superior labeling reagent for this purpose. It reacts with primary and secondary amines to attach a bulky, hydrophobic, and intensely fluorescent moiety. This chemical modification significantly enhances the detectability of BAs, allowing for quantification at trace levels.[6]
Principle of the Method: DIB-Cl Derivatization
The core of this method is the nucleophilic acyl substitution reaction between DIB-Cl and the primary or secondary amine groups of the biogenic amines. The reaction is typically conducted in an alkaline medium, which deprotonates the amine group, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the benzoyl chloride. The resulting DIB-amine derivative is a stable amide that is both hydrophobic and highly fluorescent.
The key advantages of using DIB-Cl include:
-
High Molar Absorptivity and Quantum Yield: The diphenylimidazole group provides a large, conjugated system that fluoresces intensely, leading to excellent sensitivity.
-
Increased Hydrophobicity: The nonpolar nature of the DIB-tag significantly increases the retention of the polar biogenic amines on reversed-phase HPLC columns, enabling superior chromatographic separation.
-
Formation of Stable Derivatives: The DIB-amine adducts are chemically stable, ensuring reproducibility and reliability during chromatographic analysis.
Experimental Protocols
Reagents and Materials
-
Standards: Histamine dihydrochloride, Tyramine hydrochloride, Putrescine dihydrochloride, Cadaverine dihydrochloride, Spermidine trihydrochloride, Spermine tetrahydrochloride (Sigma-Aldrich or equivalent, analytical grade).
-
Derivatizing Reagent: this compound (DIB-Cl).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC grade. Perchloric acid (PCA), 0.4 M.
-
Buffers: 0.1 M Borate buffer (pH 9.0). 2 M Sodium hydroxide (NaOH).
-
Water: Deionized water, 18.2 MΩ·cm.
-
Solid Phase Extraction (SPE): C18 cartridges (if sample cleanup is required).
Sample Preparation and Extraction (Food Matrix Example)
Sample preparation is a critical step to ensure the accurate quantification of biogenic amines, as food matrices are often complex. The following is a general procedure for solid food samples like fish or cheese.
-
Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Acidic Extraction: Add 20 mL of cold 0.4 M perchloric acid (PCA). Homogenize using a high-speed homogenizer for 2 minutes in an ice bath. PCA serves to precipitate proteins and extract the protonated, water-soluble amines.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Re-extraction (Optional but Recommended): Add another 10 mL of 0.4 M PCA to the pellet, vortex thoroughly, and centrifuge again. Combine the supernatants.
-
Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into a volumetric flask. Adjust the final volume with 0.4 M PCA. This filtered extract is now ready for derivatization.
Pre-Column Derivatization Protocol
The derivatization reaction should be performed in a well-ventilated fume hood.
-
Aliquot Sample: Transfer 1.0 mL of the sample extract or standard solution into a reaction vial.
-
Alkalinization: Add 200 µL of 2 M NaOH to neutralize the PCA and then 300 µL of 0.1 M borate buffer (pH 9.0) to create the optimal alkaline environment for the reaction.
-
Add DIB-Cl: Add 1.0 mL of a freshly prepared 1 mg/mL DIB-Cl solution in acetonitrile.
-
Reaction: Cap the vial tightly, vortex, and heat in a water bath or heating block at 60°C for 30 minutes . Note: Optimal conditions may vary slightly depending on the specific amine and should be validated.
-
Cooling: After incubation, cool the vial to room temperature. The derivatized sample is now ready for HPLC analysis.
// Edge styling edge [color="#5F6368", arrowhead=normal]; } enddot Figure 1: General workflow for the analysis of biogenic amines using DIB-Cl derivatization and HPLC-FLD.
HPLC-FLD Conditions
The hydrophobic DIB-derivatives are well-suited for separation on a standard C18 column. A gradient elution is recommended to resolve the range of biogenic amines, from smaller molecules like putrescine to larger polyamines like spermine.
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 35°C
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): 370 nm
-
Emission Wavelength (λem): 470 nm
-
Note: These wavelengths are based on published data for DIB-derivatives and provide a validated starting point.
-
Table 1: Suggested HPLC Gradient Program
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) |
| 0.0 | 50 | 50 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 50 | 50 |
| 30.0 | 50 | 50 |
This gradient is a starting point and should be optimized for the specific suite of biogenic amines being analyzed to ensure baseline resolution.
Method Performance and Validation
A properly validated method ensures data integrity. Key validation parameters should be assessed according to established guidelines (e.g., ICH Q2(R1)). Below are typical performance characteristics expected from this method.
// Nodes Validation [label="Method Validation", fontsize=12, fontcolor="#202124"]; Linearity [label="Linearity & Range\n(Correlation Coefficient, r² > 0.99)", shape=box, style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#202124"]; Sensitivity [label="Sensitivity\n(LOD & LOQ)", shape=box, style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#202124"]; Accuracy [label="Accuracy\n(% Recovery)", shape=box, style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#202124"]; Precision [label="Precision\n(%RSD)", shape=box, style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#202124"]; Specificity [label="Specificity\n(Peak Purity, Resolution)", shape=box, style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#202124"];
// Edges Validation -> {Linearity, Sensitivity, Accuracy, Precision, Specificity}; } enddot Figure 2: Key validation parameters for the HPLC-FLD method.
Linearity
Calibration curves should be prepared by derivatizing a series of standard solutions at a minimum of five concentration levels. The method should demonstrate excellent linearity, with correlation coefficients (r²) typically exceeding 0.999.
Sensitivity: LOD & LOQ
The high fluorescence of the DIB-derivatives allows for very low limits of detection (LOD) and quantification (LOQ). The LOD is typically defined as the concentration yielding a signal-to-noise ratio (S/N) of 3, while the LOQ is defined at an S/N of 10.
Accuracy and Precision
Accuracy is determined by spike-recovery experiments, where known amounts of BA standards are added to a blank matrix and analyzed. Recoveries are expected to be within 80-120%. Precision is assessed by the relative standard deviation (%RSD) of replicate measurements, with intra-day and inter-day precision typically below 5%.
Table 2: Expected Performance Data for DIB-Cl Derivatized Biogenic Amines
| Biogenic Amine | Expected Retention Time (min)* | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Putrescine | ~ 8.5 | ~ 0.1 | ~ 0.3 |
| Cadaverine | ~ 9.8 | ~ 0.1 | ~ 0.4 |
| Histamine | ~ 11.2 | ~ 0.2 | ~ 0.7 |
| Tyramine | ~ 14.5 | ~ 0.05 | ~ 0.15 |
| Spermidine | ~ 16.1 | ~ 0.3 | ~ 1.0 |
| Spermine | ~ 18.9 | ~ 0.5 | ~ 1.5 |
*Retention times are estimates and will vary based on the exact HPLC system, column, and mobile phase conditions. They are projected based on elution order from similar reversed-phase methods. **LOD/LOQ values are projected based on the high sensitivity of DIB-Cl as demonstrated in similar applications and are achievable with modern fluorescence detectors.
Conclusion
The pre-column derivatization of biogenic amines with this compound (DIB-Cl) provides a powerful analytical strategy for their sensitive and reliable quantification by HPLC with fluorescence detection. The method offers significant improvements in detectability and chromatographic separation compared to direct analysis. The detailed protocols and performance expectations outlined in this application note serve as a comprehensive guide for researchers in food safety, quality control, and biomedical fields, enabling the accurate measurement of these vital compounds.
References
- BenchChem. (n.d.). Application Notes and Protocols for HPLC-UV Analysis using 4-(Dimethylamino)benzoyl Chloride Derivatization.
-
SynGen Inc. (n.d.). This compound. Retrieved from [Link]
- Saad, B., & Basheer, C. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. In Biogenic Amines in Food: Analysis, Occurrence and Toxicity (pp. 212-238). The Royal Society of Chemistry.
- Lapa-Guimarães, J., & Pickova, J. (2004). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and meat products.
- Mah, J. H., & Hwang, H. J. (2009). A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. Food Chemistry, 115(4), 1547-1553.
- Ceylan, B., & Çayci, M. (2024). Development of a new high performance liquid chromatography-fluorescence detection (HPLC-FL) method for the determination of biogenic amines in frozen fish sold in markets. Global NEST Journal, 26(9).
- Al-Kindy, S. M., et al. (2017). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. Sultan Qaboos University Journal for Science, 22(1), 34-45.
- Linares, D. M., del Rio, B., Ladero, V., Martinez, N., Fernandez, M., Martin, M. C., & Alvarez, M. A. (2011). Factors influencing biogenic amines accumulation in dairy products. Frontiers in Microbiology, 2, 180.
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Fernando Amat Bioimaging Research. (n.d.). This compound. Retrieved from [Link]
- Lehane, L., & Olley, J. (2000). Histamine fish poisoning revisited. International Journal of Food Microbiology, 58(1-2), 1-37.
- Önal, A. (2007). A review: Current analytical methods for the determination of biogenic amines in foods. Food Chemistry, 103(4), 1475-1486.
- Płotka-Wasylka, J., Morrison, C., Biziuk, M., & Namieśnik, J. (2015). Chemical derivatization processes applied to amine determination in samples of different matrix composition. Chemical Reviews, 115(11), 4693-4718.
- Du, X., Li, H., Li, S., & Zhao, C. (2016). High-sensitivity detection of biogenic amines with multiple reaction monitoring in fish based on benzoyl chloride derivatization.
- Tahmouzi, S. (2012). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2012, 485967.
- Nakashima, K., et al. (1995). This compound as a fluorescence labeling reagent for primary and secondary amines and phenols. Journal of Pharmaceutical and Biomedical Analysis, 13(12), 1515-1522.
- Watanabe, T., et al. (2001). Development of sensitive high-performance liquid chromatography with fluorescence detection using 4-(4,5-diphenyl-1H-imidazol-2-yl)-benzoyl chloride as a labeling reagent for determination of bisphenol A in plasma samples.
- Tomita, M., et al. (2007). Sensitive determination of 1- and 2-naphthol in human plasma by HPLC-fluorescence detection with this compound as a labeling reagent. Biological & Pharmaceutical Bulletin, 30(10), 1934-1937.
- Ohyama, K., et al. (2009). Sensitive determination of memantine in rat plasma by high-performance liquid chromatography with fluorescence detection.
- SGE Analytical Science. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
- BenchChem. (n.d.). A Comparative Guide to NBD-Cl and Fluorescamine for HPLC Derivatization.
- Interchim. (n.d.). FluoProbes®.
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- 5. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Ultrasensitive Quantification of Activator Amines in Pharmaceutical Development Using DIB-Cl Derivatization and HPLC-FLD
Abstract
This comprehensive guide details a robust and highly sensitive method for the determination of primary and secondary activator amines using pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (DIB-Cl), followed by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). We provide an in-depth exploration of the underlying chemical principles, detailed, field-proven protocols, and critical insights into method validation and data interpretation. This application note is designed for researchers, scientists, and drug development professionals requiring precise and reliable quantification of amine contaminants or active species, a critical aspect in ensuring pharmaceutical product safety and efficacy.
Introduction: The Analytical Challenge of Activator Amines
Activator amines, encompassing a broad range of primary and secondary aliphatic and aromatic amines, are pivotal in numerous chemical syntheses within the pharmaceutical industry. They function as catalysts, building blocks, and reagents. However, their residual presence in final active pharmaceutical ingredients (APIs) and drug products is strictly regulated due to their potential toxicity and role as precursors to carcinogenic nitrosamines.[1] Consequently, the development of sensitive, specific, and reliable analytical methods for their quantification at trace levels is a regulatory and safety imperative.
Direct analysis of these amines by HPLC is often hindered by their poor chromatographic retention on reversed-phase columns, low volatility, and lack of a strong chromophore, which results in poor sensitivity with UV detection.[2] Pre-column derivatization addresses these limitations by converting the amines into a more hydrophobic and detectable species.[1] This guide focuses on the application of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (DIB-Cl), also known as 4-fluoro-7-nitrobenzofurazan (NBD-F), a superior derivatizing agent for this purpose.
DIB-Cl reacts with primary and secondary amines to form highly fluorescent and stable adducts, enabling exceptionally low detection limits, often in the femtomole range, when coupled with fluorescence detection.[3] This method offers significant advantages over other derivatizing agents like dansyl chloride or o-phthalaldehyde (OPA) due to the stability of its derivatives and its reactivity under mild conditions.[4][5]
Principles and Mechanism: The DIB-Cl Derivatization Reaction
The core of this analytical method is the chemical reaction between DIB-Cl and the amine analytes. Understanding this mechanism is crucial for optimizing the derivatization process and ensuring complete reaction for accurate quantification.
2.1. The Reaction: Nucleophilic Aromatic Substitution
DIB-Cl reacts with primary and secondary amines via a nucleophilic aromatic substitution mechanism.[6][7] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the highly electronegative fluorine atom on the benzoxadiazole ring. The nitro group further enhances the electrophilicity of this position by withdrawing electron density. The reaction proceeds in a basic medium, which serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) byproduct.
The resulting product is a stable, N-substituted aminobenzoxadiazole derivative that exhibits strong fluorescence, a property the parent DIB-Cl molecule lacks.[3] This fluorogenic nature of the reaction is key to the method's high sensitivity.
2.2. Causality of Experimental Choices
-
pH Control: The reaction is typically carried out in a borate buffer at an alkaline pH (e.g., pH 8-11).[1][5] This basic environment is essential to ensure the amine is in its more nucleophilic, unprotonated state. However, excessively high pH can lead to hydrolysis of the DIB-Cl reagent. The choice of an optimal pH is therefore a balance between maximizing the reaction rate and maintaining reagent stability.
-
Temperature and Time: The derivatization is often accelerated by heating (e.g., 60-70 °C for 1-30 minutes).[1][5] This provides the necessary activation energy for the substitution reaction. The optimal time and temperature must be determined experimentally to ensure the reaction goes to completion without causing degradation of the analytes or the derivatives.
-
Reagent Concentration: A molar excess of DIB-Cl is used to drive the reaction to completion, ensuring all amine molecules are derivatized.[1] However, a very large excess can lead to interfering peaks in the chromatogram from the unreacted reagent or its hydrolysis products.
-
Reaction Quenching: After the incubation period, the reaction is typically stopped by acidification (e.g., adding HCl or phosphoric acid).[1][5] This protonates any remaining unreacted amines, rendering them non-nucleophilic, and stabilizes the derivatives for analysis.
Experimental Protocols
This section provides a self-validating, step-by-step protocol for the determination of activator amines. It is essential to perform a full method validation according to ICH guidelines for specific applications.[1]
3.1. Required Reagents and Materials
-
DIB-Cl (4-fluoro-7-nitro-2,1,3-benzoxadiazole), >98% purity
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC or Milli-Q grade
-
Boric Acid (H₃BO₃)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl) or Phosphoric Acid (H₃PO₄)
-
Amine standards (e.g., dimethylamine, diethylamine, etc.)
-
Volumetric flasks, pipettes, and autosampler vials
3.2. Preparation of Solutions
-
Borate Buffer (20 mM, pH 11): Dissolve 122 mg of boric acid in 100 mL of water. Adjust the pH to 11 using a 1.0 M NaOH solution.[1]
-
DIB-Cl Reagent Solution (0.33 mg/mL): Dissolve 33.0 mg of DIB-Cl in 100 mL of acetonitrile or methanol. Store this solution in a dark vial at 2–8 °C.[1]
-
Stopping Reagent (50 mM HCl): Prepare by diluting concentrated HCl in water.
-
Standard Stock Solutions (1000 mg/L): Prepare individual stock solutions of each target amine in water.
-
Working Standard Solutions (0.5–100 ng/mL): Prepare a series of calibration standards by diluting the stock solutions with the appropriate sample diluent (e.g., water or mobile phase A).
3.3. Derivatization Protocol Workflow
The following diagram illustrates the workflow for sample and standard derivatization.
Caption: Workflow for pre-column derivatization of amines with DIB-Cl.
Step-by-Step Procedure:
-
To an autosampler vial, add 200 µL of the sample or standard solution.
-
Add 50 µL of the borate buffer (20 mM, pH 11).[1]
-
Add 150 µL of the DIB-Cl reagent solution (0.33 mg/mL in ACN).[1]
-
Cap the vial and vortex for 1 minute to ensure thorough mixing.[1]
-
Place the vial in a heating block or water bath at 70 °C for 30 minutes.[1]
-
Immediately transfer the vial to an ice bath for 1 minute to quench the reaction.[1]
-
The sample is now ready for injection into the HPLC system.
3.4. HPLC-FLD Instrumentation and Conditions
The separation of DIB-Cl derivatives is typically achieved using reversed-phase chromatography. The following table provides a validated starting point for method development.
| Parameter | Recommended Setting | Rationale |
| HPLC System | A quaternary or binary pump system with a fluorescence detector. | Standard equipment for robust and sensitive analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm (or equivalent) | Provides good retention and separation for the hydrophobic DIB-Cl derivatives. |
| Column Temperature | 40 °C | Ensures reproducible retention times and improves peak shape.[1] |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 2.8 | Controls the ionization of any residual silanols and improves peak symmetry.[1] |
| Mobile Phase B | Acetonitrile or Methanol | Strong organic solvent for eluting the derivatives.[1][8] |
| Elution Mode | Gradient | Allows for the separation of multiple amine derivatives with different polarities in a single run.[1] |
| Flow Rate | 0.8–1.0 mL/min | Typical flow rate for a 4.6 mm ID column, providing good efficiency.[1] |
| Injection Volume | 10–20 µL | Standard volume to balance sensitivity and peak shape. |
| Fluorescence Detector | Excitation (λex): 450-470 nm Emission (λem): 530-540 nm | These wavelengths correspond to the fluorescence maximum of the NBD-amine adducts, ensuring highest sensitivity.[1][2][3] |
Data Analysis, Validation, and Interpretation
4.1. System Suitability
Before sample analysis, a system suitability standard should be injected to verify the performance of the chromatographic system. Key parameters include:
-
Tailing Factor: Should be ≤ 2.0 for all analyte peaks.
-
Theoretical Plates: Should be > 2000 for each peak.
-
Reproducibility (%RSD): The relative standard deviation for peak areas from replicate injections (n=5) should be ≤ 2.0%.
4.2. Calibration and Quantification
Quantification is performed using an external standard calibration curve. A series of working standards are derivatized and analyzed, and a calibration curve is constructed by plotting the peak area against the concentration of the amine. The linearity of the method should be established, with a correlation coefficient (r²) of ≥ 0.999 being desirable.[9][10]
4.3. Method Validation
A comprehensive method validation should be conducted in accordance with regulatory guidelines (e.g., ICH Q2(R1)).[11]
Caption: Key parameters for HPLC method validation.
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.
-
Linearity: Assessed over a range of concentrations (e.g., 0.5–100 ng/mL).[1]
-
Accuracy: Determined by spike-recovery experiments on a sample matrix. Recoveries are typically expected to be within 98-102%.[1][11]
-
Precision: Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). The %RSD should typically be less than 3%.[1][11]
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. For DIB-Cl derivatives, LOQs in the low ng/mL to pg/mL range are achievable.[1][8][11]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature) provides an indication of its reliability during normal usage.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak Area | Incomplete derivatization (incorrect pH, temp, or time); Derivative degradation. | Optimize derivatization pH, temperature, and time. Ensure fresh DIB-Cl solution is used. Analyze samples promptly after derivatization. |
| Poor Peak Shape (Tailing) | Column contamination; Inappropriate mobile phase pH; Column degradation. | Flush column with strong solvent. Adjust mobile phase pH. Replace column if performance does not improve. |
| Extraneous Peaks | Excess DIB-Cl reagent; Reagent hydrolysis products; Sample matrix interference. | Optimize the amount of DIB-Cl reagent. Ensure proper quenching of the reaction. Improve sample clean-up procedure (e.g., Solid Phase Extraction).[1] |
| Drifting Retention Times | Inconsistent column temperature; Mobile phase composition changing; Column equilibration. | Use a column oven for stable temperature control. Prepare fresh mobile phase daily. Ensure adequate column equilibration time before analysis. |
References
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Wikipedia. 4-Fluoro-7-nitrobenzofurazan. [Link]
-
Chemrevise. Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). [Link]
-
DergiPark. The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. [Link]
-
MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]
-
Chemrevise. Acyl Chlorides and Acid Anhydrides. [Link]
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PubMed. High-performance liquid chromatography with fluorescence detection for the simultaneous determination of 3,4-methylenedioxymethamphetamine, methamphetamine and their metabolites in human hair using DIB-Cl as a label. [Link]
-
ResearchGate. Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. [Link]
-
Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]
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National Institutes of Health (NIH). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. [Link]
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Semantic Scholar. Validation of an HPLC Methodology for the Identification and Quantification of Biogenic Amines in Chicken Meat. [Link]
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PubMed. Determination of D-amino acids, derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), in wine samples by high-performance liquid chromatography. [Link]
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National Institutes of Health (NIH). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. [Link]
-
ResearchGate. (PDF) Validation of an HPLC Methodology for the Identification and Quantification of Biogenic Amines in Chicken Meat. [Link]
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Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. [Link]
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PubMed. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis. [Link]
-
National Institutes of Health (NIH). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. [Link]
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ResearchGate. 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. [Link]
-
National Institutes of Health (NIH). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. [Link]
-
Dojindo Molecular Technologies. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2. [Link]
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Application Notes & Protocols: Lophine Analogues for High-Fidelity Endoplasmic Reticulum Imaging
Introduction: Beyond Conventional ER Probes
The endoplasmic reticulum (ER) is a vast and dynamic organelle, forming an intricate network of tubules and sheets that extends throughout the cytoplasm of eukaryotic cells.[1][2] It serves as the primary site for protein synthesis and folding, lipid biosynthesis, and calcium homeostasis.[1][3] Consequently, disruptions in ER function are implicated in a wide range of pathologies, including metabolic diseases, neurodegenerative disorders, and cancer.[1] Visualizing the ER's complex morphology and dynamic processes in living cells is therefore paramount to understanding cellular health and disease.
For years, researchers have relied on a limited toolkit of small-molecule fluorescent probes to image the ER. Many state-of-the-art probes achieve ER selectivity through specific targeting moieties, such as sulfonamides or sulfonylureas.[1][4][5] These groups are thought to bind to receptors of ATP-sensitive K+ channels within the ER membrane.[4][6] However, this targeted binding mechanism carries an inherent risk of perturbing the very functions researchers aim to observe.
This guide introduces a novel class of fluorescent probes for the ER: lophine analogues . These probes represent a significant advancement, offering selective ER labeling without relying on conventional, potentially disruptive targeting groups.[1][7] Synthesized in a single, environmentally friendly step, these compounds exhibit excellent cell permeability, low cytotoxicity, and high photostability, making them ideal for long-term, live-cell imaging experiments.[1] We will explore the unique properties of these probes and provide detailed protocols for their application in high-resolution ER imaging.
The Lophine Advantage: A New Mechanism for ER Selectivity
Lophine (2,4,5-triphenyl-1H-imidazole), first synthesized in the 19th century, is a well-known chemiluminescent and fluorescent compound.[1][8][9] Recent innovations have repurposed this classic scaffold to create a new generation of bio-imaging tools. By modifying the substituents on the phenyl rings, researchers have developed a library of lophine analogues with photophysical properties tuned for biological microscopy.[1]
Causality of ER Targeting: A Shift in Paradigm
Unlike probes that require active targeting moieties, lophine analogues appear to accumulate in the endoplasmic reticulum through a mechanism that does not depend on specific protein binding. While the precise mechanism is still under investigation, it is hypothesized that their lipophilicity and unique structural features facilitate passive diffusion across the plasma membrane and subsequent retention within the lipid-rich environment of the ER membranes.[4] This approach avoids the potential artifacts associated with probes that bind to and may modulate ER-resident proteins.[1]
Key advantages of this probe class include:
-
Synthetic Simplicity: Lophine analogues can be synthesized in a single step via the Debus–Radziszewski multicomponent reaction (MCR), often using high-temperature water (HTW) as a sustainable solvent, which avoids the need for volatile organic compounds.[1][10]
-
High Selectivity: These probes demonstrate remarkable specificity for the ER, showing minimal staining of other organelles such as mitochondria or lysosomes.[1]
-
Biocompatibility: The probes exhibit low cytotoxicity, allowing for extended imaging periods without compromising cell health.[1]
-
Photostability: Lophine analogues are robustly photoststable, enabling long-term time-lapse imaging and advanced techniques like super-resolution microscopy.[1]
Caption: A simplified workflow from probe synthesis to final image analysis.
Quantitative Data & Probe Performance
A key aspect of validating a new fluorescent probe is the quantitative assessment of its photophysical properties and its performance in a biological context. The table below summarizes data for several exemplary lophine analogues, highlighting their suitability for ER imaging.[1]
| Compound | λabs (nm) in CHCl3 | λem (nm) in CHCl3 | ER Pearson Correlation Coefficient (PCC)* | Cytotoxicity (% vs. Control) |
| Lophine | 329 | 398 | Low | ~100% |
| Analogue 3 | 342 | 458 | 0.89 | ~100% |
| Analogue 5 | 343 | 473 | 0.86 | ~100% |
| Analogue 6 | 342 | 472 | 0.88 | ~100% |
| Analogue 7 | 339 | 472 | 0.87 | ~100% |
| Analogue 8 | 333 | 473 | 0.90 | ~100% |
| PCC values quantify the colocalization with a commercial ER-Tracker dye; a value >0.8 indicates high colocalization. Data synthesized from Drpic et al., Chem. Commun., 2025.[1] |
As the data indicates, while the parent lophine compound is not well-suited for ER imaging, specific analogues (e.g., 3, and 5-8) exhibit excellent correlation with established ER markers and maintain high cell viability.[1]
Experimental Protocols
The following protocols provide a self-validating system for the application of lophine analogues in live-cell ER imaging. The inclusion of a co-localization step with a commercially available ER probe is critical for validating the specificity of the lophine probe in your specific cell line and experimental conditions.
Protocol 1: Live-Cell Staining of the Endoplasmic Reticulum
This protocol is optimized for adherent mammalian cells (e.g., U2OS, HeLa) grown in glass-bottomed dishes suitable for high-resolution microscopy.
Materials:
-
Lophine analogue probe (e.g., Analogue 3 or 8 from Table 1)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Commercial ER-Tracker™ Red (for co-localization/validation)
-
Adherent cells (e.g., U2OS) cultured on glass-bottom imaging dishes
Methodology:
-
Preparation of Probe Stock Solution:
-
Prepare a 10 mM stock solution of the lophine analogue probe in anhydrous DMSO.
-
Rationale: A high-concentration stock in DMSO ensures stability and allows for minimal solvent addition to the aqueous cell culture medium, preventing solvent-induced artifacts.
-
Vortex thoroughly to ensure complete dissolution. Store at -20°C, protected from light.
-
-
Cell Preparation:
-
Seed cells onto a 35 mm glass-bottom imaging dish at a density that will result in 50-70% confluency on the day of imaging.
-
Rationale: Sub-confluent cells allow for clear visualization of individual cell morphology and the intricate ER network without complications from cell-cell contact.
-
Incubate under standard conditions (e.g., 37°C, 5% CO2) for 24-48 hours.
-
-
Probe Loading:
-
On the day of the experiment, prepare a working solution of the lophine probe. Dilute the 10 mM stock solution directly into pre-warmed complete cell culture medium to a final concentration of 10 µM.[4]
-
Rationale: Pre-warming the medium prevents temperature shock to the cells. A 10 µM concentration has been shown to provide excellent signal-to-noise without significant toxicity for these probes.[1]
-
Aspirate the old medium from the cells and gently add the probe-containing medium.
-
Incubate the cells for 30 minutes at 37°C, protected from light.
-
-
Co-staining for Validation (Optional but Recommended):
-
If validating the probe's localization, add ER-Tracker™ Red (at its recommended concentration, typically ~1 µM) to the medium along with the lophine analogue during the incubation step.
-
-
Wash and Prepare for Imaging:
-
After incubation, aspirate the probe-containing medium.
-
Wash the cells twice with pre-warmed PBS to remove any unbound probe.
-
Rationale: Washing is crucial to reduce background fluorescence and improve the signal-to-noise ratio.
-
Add pre-warmed live-cell imaging medium to the dish. This medium is formulated to have low autofluorescence.
-
-
Imaging:
-
Immediately transfer the dish to the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO2.
-
Allow the dish to equilibrate on the stage for 5-10 minutes before imaging.
-
Imaging Parameters (Example for Analogue 3):
-
If co-staining, perform sequential scanning to avoid bleed-through between channels (e.g., image the lophine probe first, then the ER-Tracker™ Red).
-
Caption: A step-by-step flowchart for the live-cell imaging protocol.
Protocol 2: Co-localization Image Analysis
This protocol provides a method to quantitatively validate the ER specificity of the lophine probe.
Software:
-
Fiji (ImageJ) with the JaCoP (Just another Colocalization Plugin) plugin.
Methodology:
-
Image Acquisition:
-
Acquire a two-channel image as described in Protocol 1, with one channel for the lophine analogue (e.g., cyan) and the second for the ER-Tracker™ Red (e.g., magenta).
-
-
Open Image in Fiji:
-
Open your two-channel image file in Fiji. If the channels are separate, use Image > Color > Merge Channels... to create a composite image.
-
-
Run JaCoP Plugin:
-
Navigate to Plugins > Analyse > JaCoP.
-
Select your two channels (e.g., Channel 1: Lophine, Channel 2: ER-Tracker).
-
Ensure no thresholding is initially applied for the most common calculation.
-
Click "OK" to run the analysis.
-
-
Interpret the Results:
-
The results window will display several coefficients. The most important is Pearson's Correlation Coefficient (PCC) .
-
PCC Interpretation:
-
+1: Perfect positive correlation.
-
0: No correlation.
-
-1: Perfect negative correlation.
-
-
For ER probes, a PCC value above 0.8 is considered to indicate excellent co-localization and confirms the probe's specificity for the endoplasmic reticulum.[1]
-
Advanced Applications and Future Outlook
The development of lophine analogues opens up exciting new possibilities in cell biology. Their robust photophysical properties make them excellent candidates for advanced imaging techniques. High-resolution imaging on systems like a confocal microscope equipped with a SoRa Super Resolution Spinning Disk has already demonstrated the ability to resolve the fine, interconnected network of ER tubules and membranes with unprecedented clarity.[1]
Furthermore, the versatile lophine scaffold can be further modified to create "smart" probes that respond to specific changes in the ER microenvironment, such as fluctuations in pH, viscosity, or the presence of reactive oxygen species.[11][12] Such tools would be invaluable for studying the intricate processes of ER stress and the unfolded protein response (UPR) in real-time.[13][14][15]
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Drpic, D., Amaya-García, F. A., & Unterlass, M. M. (2025). Lophine analogues as fluorophores for selective bioimaging of the endoplasmic reticulum. Chemical Communications, 61(28), 5293-5296. [Link]
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Drpic, D., Amaya-García, F. A., & Unterlass, M. M. (2025). Lophine analogues as fluorophores for selective bioimaging of the endoplasmic reticulum. ResearchGate. [Link]
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Snapp, E. L. (2013). Probing Endoplasmic Reticulum Dynamics using Fluorescence Imaging and Photobleaching Techniques. Current Protocols in Cell Biology, Chapter 4, Unit 4.5. [Link]
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Drpic, D., Amaya-García, F. A., & Unterlass, M. M. (2025). Lophine analogues as fluorophores for selective bioimaging of the endoplasmic reticulum. National Center for Biotechnology Information. [Link]
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Park, S., et al. (2020). Two-photon probes for the endoplasmic reticulum: its detection in a live tissue by two-photon microscopy. Chemical Communications, 56(25), 3657-3660. [Link]
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Park, S., et al. (2020). Two-photon probes for the endoplasmic reticulum: its detection in a live tissue by two-photon microscopy. PubMed. [Link]
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Qian, S., et al. (2022). Identification of endoplasmic reticulum formation mechanism by multi-parametric, quantitative super-resolution imaging. Light: Science & Applications, 11(1), 1-13. [Link]
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Hariharasubramanian, A., & Ravichandran, Y. D. (2014). Synthesis and studies of electrochemical properties of lophine derivatives. RSC Advances, 4(98), 54740-54746. [Link]
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Drpic, D., Amaya-García, F. A., & Unterlass, M. M. (2025). Lophine analogues as fluorophores for selective bioimaging of the endoplasmic reticulum. Chemical Communications (RSC Publishing). [Link]
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Pratas, A. A., et al. (2024). Use of Super-Resolution Live Cell Imaging to Distinguish Endoplasmic Reticulum: Nuclear Envelope Subcellular Localization. Methods in Molecular Biology, 2772, 285-290. [Link]
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Song, W., et al. (2018). A two-photon endoplasmic reticulum-targeting fluorescent probe for the imaging of pH in living cells and zebrafish. Analytical Methods, 10(44), 5313-5318. [Link]
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Bhowmick, S., et al. (2023). Recent progress of small-molecule fluorescent probes for endoplasmic reticulum imaging in biological systems. Journal of Materials Chemistry B, 11(16), 3466-3486. [Link]
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Samanta, S., et al. (2020). A facile two-photon fluorescent probe: an endoplasmic reticulum tracker monitoring ER stress and vesicular transport to lysosomes. Chemical Communications, 56(84), 12812-12815. [Link]
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Zhang, Y., et al. (2018). Endoplasmic reticulum targeting fluorescent probes to image mobile Zn2+. Chemical Science, 9(1), 139-146. [Link]
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Yang, Z., et al. (2022). An endoplasmic reticulum targeting green fluorescent protein chromophore-based probe for the detection of viscosity. Analyst, 147(16), 3747-3751. [Link]
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Drpic, D., Amaya-García, F. A., & Unterlass, M. M. (2025). Lophine analogues as fluorophores for selective bioimaging of the endoplasmic reticulum. PubMed. [Link]
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Wang, R., et al. (2018). Efficient Two-Photon Fluorescent Probe for Imaging of Nitric Oxide during Endoplasmic Reticulum Stress. Analytical Chemistry, 90(24), 14431-14437. [Link]
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Wang, R., et al. (2020). An endoplasmic reticulum-targeting fluorescent probe for imaging ˙OH in living cells. Chemical Communications, 56(47), 6344-6347. [Link]
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Song, W., et al. (2018). A two-photon endoplasmic reticulum-targeting fluorescent probe for the imaging of pH in living cells and zebrafish. RSC Publishing. [Link]
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Merksamer, P. I., & Papa, F. R. (2010). Approaches to imaging unfolded secretory protein stress in living cells. Methods in Enzymology, 470, 557-578. [Link]
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Birk, J., et al. (2016). Lifetime imaging of a fluorescent protein sensor reveals surprising stability of ER thiol redox. eLife, 5, e17944. [Link]
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Song, W., et al. (2019). Development of an endoplasmic reticulum-targeting fluorescent probe for the imaging of polarity in living cells and tissues. New Journal of Chemistry, 43(31), 12103-12108. [Link]
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Bartoccini, F., et al. (2024). Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. Molecules, 29(13), 3097. [Link]
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Gelbrich, T., et al. (2011). Lophine (2,4,5-triphenyl-1H-imidazole). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3272. [Link]
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Ghasemzadeh, M. A., & Biparva, P. (2015). Synthesis of lophine. ResearchGate. [Link]
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Bhowmick, S., et al. (2022). Fluorescent probes for targeting endoplasmic reticulum: design strategies and their applications. Chemical Communications, 58(15), 2413-2429. [Link]
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Park, S. Y., et al. (2016). Fluorescent flavonoids for endoplasmic reticulum cell imaging. Chemical Communications, 52(98), 14168-14171. [Link]
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Li, M., et al. (2022). The photophysical properties and imaging application of a new polarity-sensitive fluorescent probe. Analyst, 147(19), 4443-4448. [Link]
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Bhowmick, S., et al. (2022). Fluorescent probes for targeting endoplasmic reticulum: design strategies and their applications. Chemical Communications (RSC Publishing). [Link]
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Wang, S., et al. (2024). Endoplasmic reticulum-targeted fluorescent probe with aggregation-induced emission features for imaging peroxynitrite in drug-induced liver injury model. Biosensors and Bioelectronics, 262, 116573. [Link]
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Lin, W. C., et al. (2021). Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. Molecules, 26(10), 2979. [Link]
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Itin, C., et al. (1999). Protein targeting to endoplasmic reticulum by dilysine signals involves direct retention in addition to retrieval. Journal of Cell Biology, 145(4), 681-690. [Link]
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Wang, H., et al. (2022). Activity-Based Fluorescent Probes Based on Hemicyanine for Biomedical Sensing. Molecules, 27(22), 7750. [Link]
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Application Notes and Protocols for Free Radical Detection Using Lophine Derivative-Based Chemiluminescence Assays
Introduction: The Power of Light in Detecting Reactive Oxygen Species
Reactive oxygen species (ROS), a class of highly reactive molecules derived from oxygen, play a dual role in biological systems.[1] At physiological concentrations, they are crucial signaling molecules involved in a myriad of cellular processes. However, their overproduction can lead to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Consequently, the accurate and sensitive detection of free radicals is of paramount importance in both fundamental research and drug development.
Chemiluminescence assays have emerged as a powerful tool for this purpose due to their inherent high sensitivity and low background signal, as they do not require an external light source for excitation.[2] Among the various chemiluminescent probes, lophine (2,4,5-triphenylimidazole) and its derivatives have garnered significant attention. First discovered in 1877, lophine was the first synthetic chemiluminescent compound to be identified.[3] Its derivatives are particularly attractive due to their tunable chemical and physical properties, allowing for the development of probes with enhanced sensitivity and specificity for different types of free radicals.[4]
This guide provides a comprehensive overview of the principles and protocols for utilizing lophine derivatives in chemiluminescence-based assays for the detection of superoxide (O₂•⁻) and hydroxyl (•OH) radicals.
Principle of Lophine-Based Chemiluminescence
The chemiluminescence of lophine derivatives is initiated by their reaction with an oxidizing agent, such as a free radical, in an alkaline environment. This reaction leads to the formation of a high-energy peroxide intermediate. The subsequent decomposition of this unstable intermediate results in the formation of an excited-state product, which then relaxes to its ground state by emitting light. The intensity of the emitted light is directly proportional to the concentration of the target free radical.
The general mechanism can be visualized as follows:
Caption: Figure 1: Generalized mechanism of lophine chemiluminescence.
Selection of Lophine Derivatives
The choice of lophine derivative is critical for the success of the assay and depends on the specific free radical being targeted and the experimental system. Various substitutions on the phenyl rings of the lophine core can significantly alter the probe's quantum yield, emission wavelength, and specificity. For instance, electron-donating groups can enhance the chemiluminescence intensity.[5]
| Lophine Derivative | Target Radical | Key Features | Reference |
| 2-(4-Hydroxyphenyl)-4,5-diphenylimidazole (HDI) | General ROS | Acts as a potent enhancer of luminol-based chemiluminescence.[6] | [6] |
| Dimethylamino-substituted lophine | Superoxide (O₂•⁻) | Shows high activity in detecting superoxide radicals.[1] | [1] |
| Boronic acid-substituted lophine | General ROS | Can act as enhancers in chemiluminescent systems.[4] | [4] |
Experimental Protocols
The following protocols provide a framework for the detection of superoxide and hydroxyl radicals using lophine derivative-based chemiluminescence assays. It is crucial to optimize the concentrations of all reagents for each specific experimental setup.
Protocol 1: Detection of Superoxide Radicals (O₂•⁻)
This protocol describes an in vitro assay for the detection of superoxide radicals generated by the NADH-phenazine methosulfate (PMS) system.[1]
Materials and Reagents:
-
Lophine derivative (e.g., dimethylamino-substituted lophine)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
PMS (Phenazine methosulfate)
-
Phosphate buffered saline (PBS), pH 7.4
-
DMSO (Dimethyl sulfoxide) for dissolving the lophine derivative
-
96-well white opaque microplates
-
Luminometer
Reagent Preparation:
-
Lophine Derivative Stock Solution (10 mM): Dissolve the appropriate amount of the lophine derivative in DMSO. Store at -20°C, protected from light.
-
NADH Stock Solution (10 mM): Dissolve NADH in PBS (pH 7.4). Prepare fresh daily.
-
PMS Stock Solution (1 mM): Dissolve PMS in PBS (pH 7.4). Prepare fresh daily and protect from light.
Assay Procedure:
Caption: Figure 2: Workflow for superoxide detection.
-
Prepare Working Solutions:
-
Lophine Derivative Working Solution: Dilute the stock solution to the desired final concentration (e.g., 100 µM) in PBS.
-
NADH Working Solution: Dilute the stock solution to the desired final concentration (e.g., 200 µM) in PBS.
-
PMS Working Solution: Dilute the stock solution to the desired final concentration (e.g., 20 µM) in PBS.
-
-
Assay Setup: In a 96-well white opaque microplate, add the following to each well:
-
X µL PBS (to make up the final volume to 200 µL)
-
20 µL of Lophine Derivative Working Solution
-
20 µL of NADH Working Solution
-
-
Incubation: Incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of PMS Working Solution to each well.
-
Measurement: Immediately place the plate in a luminometer and measure the chemiluminescence signal in kinetic mode for 15-30 minutes.
Data Analysis: The rate of increase in chemiluminescence is proportional to the rate of superoxide generation. The results can be expressed as relative light units (RLU) per minute.
Protocol 2: Detection of Hydroxyl Radicals (•OH)
This protocol outlines an in vitro assay for the detection of hydroxyl radicals generated by the Fenton reaction.[1]
Materials and Reagents:
-
Lophine derivative
-
Ferrous sulfate (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer, pH 7.4
-
DMSO
-
96-well white opaque microplates
-
Luminometer
Reagent Preparation:
-
Lophine Derivative Stock Solution (10 mM): Dissolve the lophine derivative in DMSO.
-
FeSO₄ Stock Solution (10 mM): Dissolve ferrous sulfate in deionized water. Prepare fresh daily.
-
H₂O₂ Stock Solution (100 mM): Dilute a 30% H₂O₂ stock solution in deionized water. The exact concentration should be determined by UV-Vis spectrophotometry (ε₂₄₀ = 43.6 M⁻¹cm⁻¹).
Assay Procedure:
-
Prepare Working Solutions:
-
Lophine Derivative Working Solution: Dilute the stock solution to the desired final concentration (e.g., 100 µM) in phosphate buffer.
-
FeSO₄ Working Solution: Dilute the stock solution to the desired final concentration (e.g., 100 µM) in phosphate buffer.
-
H₂O₂ Working Solution: Dilute the stock solution to the desired final concentration (e.g., 1 mM) in phosphate buffer.
-
-
Assay Setup: In a 96-well white opaque microplate, add the following to each well:
-
X µL Phosphate buffer (to make up the final volume to 200 µL)
-
20 µL of Lophine Derivative Working Solution
-
20 µL of FeSO₄ Working Solution
-
-
Incubation: Incubate the plate at room temperature for 5 minutes.
-
Reaction Initiation: Initiate the Fenton reaction by adding 20 µL of H₂O₂ Working Solution to each well.
-
Measurement: Immediately measure the chemiluminescence signal in kinetic mode for 15-30 minutes.
Data Analysis: The integrated chemiluminescence signal over time is proportional to the amount of hydroxyl radicals generated.
Instrumentation and Measurement
A luminometer equipped with a photomultiplier tube (PMT) is required for detecting the light emission from the chemiluminescent reaction.[7] For kinetic assays, the luminometer should be capable of repeated measurements over time.
Typical Luminometer Settings:
-
Measurement Mode: Kinetic
-
Integration Time: 0.1 - 1 second per well
-
Kinetic Interval: 30 seconds - 1 minute
-
Total Measurement Time: 15 - 30 minutes
-
Temperature: 25-37°C, as required by the specific assay
-
Gain/Sensitivity: Adjust to ensure the signal is within the linear range of the detector.[8]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low signal | - Inactive reagents- Incorrect pH- Insufficient concentration of free radicals- Quenching of the signal | - Prepare fresh reagents.- Verify the pH of the buffer.- Optimize the concentrations of the radical generating system.- Ensure the absence of interfering substances in the sample. |
| High background signal | - Autoxidation of the lophine derivative- Contamination of reagents or microplate- Light leakage into the luminometer | - Store the lophine derivative stock solution protected from light and at a low temperature.- Use high-purity reagents and clean microplates.- Check the luminometer for light leaks.[9] |
| Signal decays too quickly | - Rapid consumption of substrate (lophine derivative)- High concentration of free radicals | - Decrease the concentration of the radical generating system.- Use a lophine derivative with slower reaction kinetics. |
| Poor reproducibility | - Inaccurate pipetting- Temperature fluctuations- Inconsistent timing of reagent addition | - Use calibrated pipettes and ensure proper mixing.- Maintain a constant temperature throughout the assay.- Use a multi-channel pipette or an automated dispenser for simultaneous reagent addition. |
Conclusion
Lophine derivative-based chemiluminescence assays offer a highly sensitive and versatile platform for the detection of free radicals. The protocols and guidelines presented here provide a solid foundation for researchers to develop and optimize assays for their specific needs. By carefully selecting the appropriate lophine derivative and optimizing assay conditions, these methods can provide valuable insights into the role of reactive oxygen species in health and disease.
References
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Agilent Technologies. (n.d.). Tips for Improved Luminescence Performance. Agilent. Retrieved from [Link]
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Pavlova, E., Kaloyanova, S., Deligeorgiev, T., & Lesev, N. (2015). Synthesis and physicochemical properties of novel lophine derivatives as chemiluminescent in vitro activators for detection of free radicals. Amino Acids, 47(10), 2229–2240. [Link]
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Turner BioSystems. (n.d.). An Introduction to Chemiluminescence and Bioluminescence Measurements. Turner BioSystems. Retrieved from [Link]
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Nakashima, K. (2003). Lophine derivatives as versatile analytical tools. Biomedical Chromatography, 17(2-3), 83–95. [Link]
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Martin, V. S., & Rivas, F. (2003). Lophine derivatives as versatile analytical tools. Biomedical Chromatography, 17(2-3), 83-95. [Link]
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Thorne, N., Inglese, J., & Auld, D. S. (2010). Illuminating insights into firefly luciferase and other bioluminescent reporters used in chemical biology. Chemistry & Biology, 17(6), 646–657. [Link]
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Kim, J. K., & Lee, S. Y. (2019). A Quantitative Method to Measure Low Levels of ROS in Nonphagocytic Cells by Using a Chemiluminescent Imaging System. Oxidative Medicine and Cellular Longevity, 2019, 6870913. [Link]
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Thermo Fisher Scientific. (n.d.). Structure of the measurement protocol used to measure luminescence spectra. Thermo Fisher Scientific. Retrieved from [Link]
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Tran, T. H., Le, T. H., & Huynh, L. K. (2024). Investigation of the free radical scavenging ability of l-tryptophan and its derivatives using experimental methods and quantum chemical calculations. RSC Advances, 14(1), 1-12. [Link]
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Nishikimi, M., Rao, N. A., & Yagi, K. (1972). The occurrence of superoxide anion in the reaction of reduced phenazine methosulfate and molecular oxygen. Biochemical and Biophysical Research Communications, 46(2), 849–854. [Link]
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Berthold Technologies. (n.d.). Chemiluminescence measurement of the generation of reactive oxygen species. Berthold Technologies. Retrieved from [Link]
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Flinn Scientific. (2016). Chemiluminescence — A Toast to Chemistry. Flinn Scientific Canada. Retrieved from [Link]
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Minamihata, K., Goto, T., & Nakashima, K. (2013). Evaluation of lophine derivatives as L-012 (luminol analog)-dependent chemiluminescence enhancers for measuring horseradish peroxidase and H2O2. Luminescence, 28(2), 168–173. [Link]
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Zhao, Y., & He, Y. (2012). A Highly Sensitive Chemiluminometric Assay for Real-Time Detection of Biological Hydrogen Peroxide Formation. Oxidative Medicine and Cellular Longevity, 2012, 930605. [Link]
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ResearchGate. (n.d.). 9 Chemiluminescence reactions of lophine and lophine hydroperoxide (LHP). ResearchGate. Retrieved from [Link]
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Den-Herder, B. E., et al. (2023). Luciferase Calibrants Enable Absolute Quantitation of Bioluminescence Power. ACS Measurement Science Au, 3(5), 373-382. [Link]
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Khan, I., et al. (2021). Synthesis and studies of electrochemical properties of lophine derivatives. RSC Advances, 11(18), 10825-10836. [Link]
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Miyamoto, A., et al. (2017). Development of an Evaluation Method for Hydroxyl Radical Scavenging Activities Using Sequential Injection Analysis with Chemiluminescence Detection. Analytical Sciences, 33(6), 697-701. [Link]
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Reitberger, T., & Gierer, J. (1997). Detection of Hydroxyl Radicals by a Chemiluminescence Method A Critical Review. Holzforschung, 51(6), 557-564. [Link]
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Application Note: A Step-by-Step Guide for Fluorescent Labeling of Peptides with DIB-Cl via Reductive Amination
Abstract
This comprehensive guide provides a detailed protocol and theoretical background for the covalent labeling of peptides with 4-(diisobutylamino)salicylaldehyde hydrochloride (DIB-Cl), a fluorescent tagging reagent. The methodology is centered on the robust and highly selective chemistry of reductive amination, which targets primary amino groups—specifically the N-terminus and the ε-amino group of lysine residues. We delve into the underlying chemical principles, provide a validated, step-by-step experimental workflow, and offer expert insights into process optimization, purification, and characterization of the final conjugate. This document is intended for researchers, scientists, and drug development professionals seeking to reliably functionalize peptides for applications in fluorescence-based detection, imaging, and binding assays.
Introduction: The Rationale for DIB-Cl Labeling
The functionalization of peptides with extrinsic probes is a cornerstone of modern biochemical and pharmaceutical research. Fluorescent labeling, in particular, enables sensitive detection and quantification of peptides in various experimental settings. 4-(diisobutylamino)salicylaldehyde hydrochloride (DIB-Cl) has emerged as a valuable tool for this purpose.
The core of the DIB-Cl labeling strategy lies in reductive amination , a powerful chemical transformation that converts a carbonyl group and an amine into a stable secondary amine[1][2][3]. Unlike other common labeling methods that target amines, such as NHS-ester chemistry which forms an amide bond, reductive amination offers a key advantage: it preserves the positive charge of the original amino group at physiological pH. This is often critical for maintaining the peptide's native conformation and biological activity, as the charge can be integral to receptor binding or solubility. The resulting dialkylamino salicyl moiety imparts fluorescent properties to the peptide, allowing for downstream detection.
The Chemistry: Mechanism of Reductive Amination
The labeling process is a one-pot, two-step reaction that is highly selective for primary amines.[4][5]
-
Schiff Base Formation: The aldehyde group of DIB-Cl reacts with a primary amine on the peptide (e.g., the N-terminal α-amine or a lysine ε-amine) under mildly acidic conditions. This nucleophilic addition, followed by dehydration, forms a transient, protonated imine intermediate, also known as a Schiff base.[5][6] The reaction is reversible, and a slightly acidic pH (typically 6.0-7.0) is crucial to facilitate protonation of the carbonyl and the subsequent elimination of water without excessively protonating the peptide's amine, which would render it non-nucleophilic.[3]
-
Reductive Stabilization: The unstable imine is immediately reduced to a stable secondary amine by a mild, selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice for this step.[1][3] Its key feature is its ability to selectively reduce the protonated imine much more rapidly than it reduces the starting aldehyde.[3] This prevents wasteful consumption of the DIB-Cl reagent and the formation of alcohol byproducts. The result is a stable, covalently labeled peptide.
Experimental Protocol
This protocol provides a general framework. Optimal conditions, particularly reagent molar ratios and reaction times, may need to be determined empirically for each specific peptide.[7]
Required Materials
-
Reagents:
-
Peptide of interest
-
4-(diisobutylamino)salicylaldehyde hydrochloride (DIB-Cl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Reaction Buffer: 100 mM sodium phosphate or sodium borate buffer, pH 6.5
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), HPLC-grade water, HPLC-grade acetonitrile (ACN)
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
HPLC Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water
-
HPLC Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
-
Equipment:
-
Analytical balance
-
pH meter
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Reverse-Phase HPLC (RP-HPLC) system with a C18 column
-
Mass spectrometer (MALDI-TOF or ESI-LC/MS)
-
Lyophilizer
-
Reagent Preparation
-
Peptide Stock Solution: Prepare a 1-5 mM stock solution of the peptide. If the peptide has poor aqueous solubility, dissolve it in a minimal amount of DMF or DMSO before diluting with the reaction buffer.
-
DIB-Cl Stock Solution: Prepare a 100 mM stock solution of DIB-Cl in anhydrous DMF. This solution should be prepared fresh before each use to avoid degradation.
-
NaBH₃CN Stock Solution: Prepare a 1 M stock solution of NaBH₃CN in the reaction buffer. Caution: NaBH₃CN is toxic. Handle with appropriate personal protective equipment in a chemical fume hood.
Labeling Workflow
Step-by-Step Procedure
-
Reaction Setup: In a microcentrifuge tube, combine the peptide solution with the reaction buffer to a final peptide concentration of approximately 1 mg/mL.
-
Aldehyde Addition: Add a 5 to 10-fold molar excess of the DIB-Cl stock solution to the peptide solution. Vortex briefly to mix.
-
Imine Formation: Incubate the mixture for 1-2 hours at room temperature with gentle stirring to allow for the formation of the Schiff base.
-
Reduction: Add a 10 to 20-fold molar excess of the freshly prepared NaBH₃CN stock solution. The molar excess of the reducing agent should be greater than that of the DIB-Cl.
-
Reduction Reaction: Allow the reaction to proceed for at least 4 hours, or overnight, at room temperature with continuous stirring. Protect the reaction from light.
-
Quenching: Stop the reaction by adding a small volume of the quenching solution (e.g., 50 µL of 1 M Tris-HCl) to consume any unreacted DIB-Cl.
-
Purification: Purify the reaction mixture immediately using RP-HPLC.
-
Inject the quenched reaction mixture onto a semi-preparative C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% ACN over 30 minutes).
-
Monitor the elution profile at 220 nm (for the peptide backbone) and at the absorbance maximum of the DIB-Cl adduct (approx. 340-370 nm).
-
Collect fractions corresponding to the major product peak that absorbs at both wavelengths.
-
-
Product Recovery: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions and lyophilize to obtain the labeled peptide as a dry powder.
Characterization and Validation
Mass Spectrometry
The most definitive method for confirming successful labeling is mass spectrometry. The covalent addition of the DIB-Cl moiety via reductive amination results in a predictable mass shift.
-
Mass of DIB-Cl Moiety: C₁₅H₂₄NO (from C₁₅H₂₅NO - H) = 248.36 Da
-
Expected Mass Increase: The mass of the labeled peptide will be the mass of the parent peptide plus 248.36 Da for each DIB-Cl label added.
Analyze both the unlabeled starting material and the purified final product. The appearance of a new peak corresponding to the calculated mass of the labeled peptide confirms the conjugation.
HPLC Analysis
RP-HPLC is used for both purification and final purity assessment. The addition of the hydrophobic DIB-Cl group will typically cause the labeled peptide to have a longer retention time than its unlabeled precursor on a C18 column. A single, sharp peak in the final analytical chromatogram indicates a high degree of purity.
Fluorimetry
The conjugated DIB-Cl moiety is fluorescent. While the exact spectral properties depend on the local environment and solvent, salicylaldehyde-amine adducts typically exhibit fluorescence.[4][6]
-
Recommended Action: Experimentally determine the optimal excitation and emission wavelengths for the purified conjugate using a spectrophotometer. A typical starting point for salicylaldehyde derivatives is an excitation wavelength (λex) around 350 nm and an emission wavelength (λem) scan from 400 to 500 nm .[6]
Key Parameters & Troubleshooting
| Parameter | Recommended Range | Rationale & Troubleshooting |
| pH | 6.0 - 7.0 | Rationale: Balances the need for a nucleophilic amine (deprotonated) with the acid-catalyzed steps of imine formation.[3] Troubleshooting: Too low pH (<5): Excessive protonation of the peptide's amine reduces its nucleophilicity, leading to low yield. Too high pH (>8): Slows the dehydration step for imine formation. |
| Molar Ratio (DIB-Cl:Peptide) | 5:1 to 10:1 | Rationale: A molar excess drives the reaction equilibrium towards the product. Troubleshooting: Low yield? Increase the molar excess of DIB-Cl. Multiple labels on a peptide with several amines? Reduce the molar excess to favor single labeling. |
| Molar Ratio (Reducer:DIB-Cl) | 2:1 to 5:1 | Rationale: Ensures complete reduction of the formed imine intermediate. Troubleshooting: Incomplete reaction? Ensure the reducing agent solution is fresh and in sufficient excess. |
| Reaction Time | 4 - 16 hours | Rationale: Allows the reaction to proceed to completion. Troubleshooting: Monitor reaction progress with analytical HPLC or LC-MS at different time points to determine the optimal duration. |
| Reagent Stability | Prepare Fresh | Rationale: DIB-Cl can be sensitive to moisture, and NaBH₃CN solutions can hydrolyze over time, reducing their efficacy. Troubleshooting: Low or no product? Always use freshly prepared stock solutions of the labeling reagent and the reducing agent. |
Conclusion
The reductive amination of peptides with DIB-Cl is a reliable and efficient method for introducing a fluorescent label while preserving the charge of the modified amino group. By carefully controlling key parameters such as pH and reagent stoichiometry, researchers can achieve high yields of selectively labeled peptides. The protocol and insights provided in this application note serve as a robust starting point for professionals in peptide chemistry and drug development, enabling the successful synthesis of functionalized peptides for a wide array of research applications.
References
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Reductive Amination. (n.d.). WordPress. Retrieved from [Link]
-
Schiff base ligand of p-Toluidine and Salicylaldehyde: Synthesis, characterization and metal ion sensing. (2023). Journal of Research in Chemistry. Retrieved from [Link]
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Syntheses and Characterisation of Fluorescent Schiff Bases and Their Copper Complexes from Salicylaldehyde. (n.d.). IOSR Journal of Applied Chemistry. Retrieved from [Link]
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Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]
- Zhang, D., et al. (2018). Red-emitting salicylaldehyde Schiff base with AIE behaviour and large Stokes shift.
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Asymmetric Additions To C-N Double Bonds. (2017). Master Organic Chemistry. Retrieved from [Link]
- Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (2021).
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Scott, P. J. H. (n.d.). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. PMC. Retrieved from [Link]
- Product ratios a and yields obtained after reductive amination b... (n.d.).
- Fluorescent studies of salicylaldehyde and other related carbonyl compounds for the selective and sensitive detection of Zinc(II) ions in aqueous solution. (n.d.).
- Fluorescent Studies of Salicylaldehyde and Other Related Carbonyl Compounds for the Selective and Sensitive Detection of Zinc(II) Ions in Aqueous Solution. (2011).
- Reductive amin
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SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved from [Link]
- [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS? (2024).
- Synthesis of Catechol Derived Rosamine Dyes and Their Reactivity toward Biogenic Amines. (n.d.). MDPI.
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Peptide Purification. (n.d.). AAPPTec. Retrieved from [Link]
- Excited State Intramolecular Proton Transfer of Salicylaldehyde Derivatives and Its Application in Fluorescent Probe Field. (2017). Chemical Journal of Chinese Universities.
- 4-(Diethylamino)salicylaldehyde. (2005).
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Reductive Amination. (n.d.). Chemistry Steps. Retrieved from [Link]
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Borch Reductive Amination. (2014). Chem-Station. Retrieved from [Link]
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Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. (n.d.). National Institutes of Health. Retrieved from [Link]
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Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. (n.d.). National Institutes of Health. Retrieved from [Link]
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HPLC Purification of Peptides. (2016). protocols.io. Retrieved from [Link]
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Selective N-terminal functionalization of native peptides and proteins. (n.d.). National Institutes of Health. Retrieved from [Link]
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Peptide macrocyclisation via late-stage reductive amination. (2022). Royal Society of Chemistry. Retrieved from [Link]
-
Mass Analysis of Peptides and Tryptic Digests of Proteins. (n.d.). MassTech Inc.. Retrieved from [Link]
-
Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. (n.d.). Journal of Biomolecular Techniques. Retrieved from [Link]
-
Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. (2024). National Institutes of Health. Retrieved from [Link]
-
Late-stage peptide modification with salicylaldehyde tag enhances affinity for nuclear factor-kappa B essential modulator. (2024). National Institutes of Health. Retrieved from [Link]
- Iodo-Labeling of Peptides for Quantitative MALDI MS Analysis─Screening for Bacteria-Binding Peptides from a Glycine-Zipper Library. (2015).
-
Solid-phase approaches for labelling targeting peptides with far-red emitting coumarin fluorophores. (n.d.). University of Barcelona. Retrieved from [Link]
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Enhancing Pharmaceutical Analysis: A Guide to Quantitative Derivatization with 4-(Dimethylamino)benzoyl Chloride (DIB-Cl)
Introduction: Overcoming the Challenge of "Invisible" Analytes
In the landscape of pharmaceutical analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) stand as indispensable tools. However, a significant challenge arises when quantifying compounds that lack a strong chromophore or a readily ionizable functional group. Many pharmaceuticals, particularly those with primary and secondary amine, hydroxyl, or phenolic moieties, exhibit poor UV absorbance or ionization efficiency, leading to inadequate sensitivity for trace-level quantification in complex matrices like biological fluids or drug formulations.
Pre-column derivatization offers a robust solution to this analytical hurdle. By chemically modifying the analyte before chromatographic separation, we can introduce a tag that significantly enhances its detectability. 4-(Dimethylamino)benzoyl chloride, commonly known as DIB-Cl, has emerged as a highly effective derivatizing agent for this purpose. The introduction of the 4-(dimethylamino)benzoyl moiety imparts a high molar absorptivity to the analyte, dramatically improving sensitivity for HPLC-UV detection.[1][2] Furthermore, this derivatization can enhance the ionization efficiency in mass spectrometry, leading to lower limits of detection.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and applications of DIB-Cl derivatization for the quantitative analysis of pharmaceuticals.
The Chemistry of DIB-Cl Derivatization: A Nucleophilic Acyl Substitution
The derivatization reaction with DIB-Cl is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of a primary or secondary amine, or the oxygen of a hydroxyl or phenolic group, acts as a nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of the DIB-Cl molecule. The reaction proceeds via the formation of a stable amide or ester linkage with the elimination of hydrogen chloride (HCl).
To facilitate this reaction and ensure high derivatization yields, the reaction is typically carried out in an alkaline medium. The basic conditions serve two critical purposes:
-
Deprotonation of the Analyte: The base removes a proton from the amine or hydroxyl group, increasing its nucleophilicity and making it more reactive towards the DIB-Cl.[1]
-
Neutralization of HCl: The base neutralizes the HCl byproduct, driving the reaction equilibrium towards the formation of the derivatized product.
The resulting DIB-derivatized analyte is not only more detectable but also more hydrophobic, which can improve its retention and separation on reversed-phase HPLC columns.[1]
Caption: DIB-Cl Derivatization Reaction Pathway.
A Generalized Protocol for DIB-Cl Derivatization
This protocol provides a robust starting point for the derivatization of pharmaceuticals containing primary/secondary amine or hydroxyl groups. Optimization of specific parameters, such as reagent concentration, reaction time, and temperature, is recommended for each new analyte to achieve maximum derivatization efficiency.
Materials and Reagents:
-
DIB-Cl Reagent Solution: Prepare a fresh 1-10 mg/mL solution of DIB-Cl in a dry, aprotic solvent such as acetonitrile. Due to the moisture sensitivity of DIB-Cl, handle it in a dry environment.
-
Buffer Solution: A 0.1 M borate buffer with a pH between 9 and 11 is commonly used to maintain alkaline conditions.[1]
-
Sample Solution: Dissolve the pharmaceutical analyte in an appropriate solvent to a known concentration.
-
Quenching Solution (Optional): A solution of a primary amine (e.g., glycine) can be used to react with excess DIB-Cl.
-
Extraction Solvent (Optional): A water-immiscible organic solvent like diethyl ether or ethyl acetate for liquid-liquid extraction.
Step-by-Step Protocol:
-
Sample Preparation: In a reaction vial, add 100 µL of the sample or standard solution.
-
pH Adjustment: Add 100 µL of the 0.1 M borate buffer (pH 9-11) to the vial and vortex briefly.
-
Initiation of Derivatization: Add 100 µL of the DIB-Cl reagent solution to the vial. The optimal molar ratio of DIB-Cl to the analyte should be determined empirically, but a 5 to 10-fold excess of the reagent is a good starting point.
-
Reaction Incubation: Vortex the mixture and incubate at a controlled temperature. A typical starting point is 50-60°C for 5-15 minutes.[3] The optimal time and temperature will depend on the reactivity of the analyte.
-
Reaction Termination (Optional): To stop the reaction and consume excess DIB-Cl, 50 µL of a quenching solution can be added.
-
Sample Cleanup (if necessary):
-
Direct Injection: For relatively clean samples, an aliquot of the reaction mixture can be directly injected into the HPLC or LC-MS system.
-
Liquid-Liquid Extraction: For complex matrices, add an extraction solvent, vortex, and centrifuge to separate the layers. The organic layer containing the derivatized analyte is then transferred to a new vial and evaporated to dryness under a gentle stream of nitrogen.
-
-
Reconstitution and Analysis: Reconstitute the dried residue in the mobile phase and inject an aliquot into the analytical system.
Application Spotlight: Quantitative Analysis of Estradiol by LC-MS/MS
The analysis of steroid hormones like 17β-estradiol in biological matrices is challenging due to their low physiological concentrations and poor ionization in electrospray ionization (ESI) mass spectrometry. DIB-Cl derivatization has been successfully employed to significantly enhance the sensitivity of LC-MS/MS methods for estradiol.
In a published application, derivatization of 17β-estradiol with DIB-Cl (referred to as DMABC) in serum samples resulted in a greater than 10-fold improvement in the lower limit of quantification (LLOQ) compared to direct measurement.
Experimental Workflow for Estradiol Analysis:
Caption: Workflow for DIB-Cl derivatization of estradiol for LC-MS/MS.
Key Performance Data:
| Validation Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.99 | [3][4] |
| Limit of Detection (LOD) | pg/mL to low ng/mL range | [5][6] |
| Limit of Quantification (LOQ) | pg/mL to low ng/mL range | [4][5] |
| Precision (%RSD) | < 15% | [7] |
| Accuracy (% Recovery) | 85-115% | [7] |
This table is a representation of typical performance and should be validated for each specific application.
Expert Insights and Method Development Considerations
As a Senior Application Scientist, it is crucial to emphasize that the success of any derivatization method hinges on careful optimization and validation. Here are some key considerations:
-
Stoichiometry is Key: An excess of DIB-Cl is necessary to drive the reaction to completion. However, a large excess can lead to interfering peaks in the chromatogram. An optimal molar ratio of DIB-Cl to the analyte should be determined during method development.
-
Reaction Kinetics: The rate of derivatization is influenced by temperature and time. These parameters should be optimized to ensure complete and reproducible derivatization without causing degradation of the analyte or the derivative.
-
Matrix Effects: In complex matrices like plasma or urine, endogenous compounds can compete for the derivatizing agent or interfere with the ionization process in LC-MS. A thorough sample cleanup, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), prior to derivatization is often essential.
-
Stability of the Derivative: The stability of the DIB-derivatized analyte should be assessed under the conditions of storage and analysis to ensure the integrity of the quantitative data.
-
Method Validation: A full method validation according to ICH guidelines or other relevant regulatory standards is imperative. This includes assessing specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.[7]
Conclusion: Unlocking Sensitivity and Expanding Analytical Capabilities
DIB-Cl derivatization is a powerful and versatile technique that significantly enhances the sensitivity and performance of HPLC-UV and LC-MS methods for the quantitative analysis of a wide range of pharmaceuticals. By converting analytes with poor detectability into highly responsive derivatives, this method enables researchers to achieve the low detection limits required for pharmacokinetic studies, therapeutic drug monitoring, and trace-level impurity analysis. The straightforward reaction chemistry, coupled with the potential for substantial sensitivity gains, makes DIB-Cl a valuable tool in the analytical chemist's arsenal for modern drug development.
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Validation of an HPLC Method for Determination of Bisphenol-A Migration from Baby Feeding Bottles. (2019). Journal of Analytical Methods in Chemistry. [Link]
-
Determination of bisphenol A migration from food packaging by dispersive liquid-liquid microextraction coupled with high performance liquid chromatography-diode array detector. (2019). Food Science & Nutrition. [Link]
-
Investigation of diazo-derivatization of bisphenol A and its applicability for quantitation in food safety inspections using high-performance liquid chromatography. (2019). Biomedical Chromatography. [Link]
-
Validation of an HPLC Method for Determination of Bisphenol-A Migration from Baby Feeding Bottles. (2019). ResearchGate. [Link]
-
Investigation of diazo-derivatization of bisphenol A and its applicability for quantitation in food safety inspections using high-performance liquid chromatography. (2018). PubMed. [Link]
-
Quantitative Analysis of Natural and Synthetic Estrogens in Surface and Final Effluent Waters at Low ppq Levels Using UPLC-MS/MS. (n.d.). Waters. [Link]
-
Analysis of 8 kinds of estrogens in environmental water by ultra high performance liquid chromatograph hybrid triple quadrupole mass spectrometer. (n.d.). Shimadzu. [Link]
-
Determination of estrogens in environmental water samples by LC/MS/MS. (2000). ResearchGate. [Link]
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A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2022). MDPI. [Link]
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Current strategies for quantification of estrogens in clinical research. (2014). Bioanalysis. [Link]
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Analytical Method Validation: A Comprehensive Review of Current Practices and Future Trends. (2024). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (2017). ResearchGate. [Link]
-
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (2017). Semantic Scholar. [Link]
-
Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. (2023). PubMed. [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (2017). University of Helsinki. [Link]
-
Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. (2016). PMC. [Link]
-
Recent progress in the development of derivatization reagents having a benzofuran structure. (2005). ResearchGate. [Link]
-
4-CHLORO-7-NITROBENZOFURAZAN (NBD-CL) AS PRE AND POST-COLUMN DERIVATIZATION REAGENT FOR AMINE GROUPS ANALYSIS USING CHROMATOGRAPHY: A MINI-REVIEW. (2023). Universitas Indonesia. [Link]
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Unlocking the Glow: A Technical Guide to In Vivo Imaging with Lophine-Based Compounds
An advanced guide for researchers and drug development professionals on the burgeoning applications of lophine-based compounds in the realm of in vivo imaging.
Historically significant as the first synthetically produced chemiluminescent compound, lophine (2,4,5-triphenyl-1H-imidazole) has undergone a remarkable renaissance.[1][2] For over a century since its discovery in 1877, its potential for in vivo imaging was largely untapped, primarily due to its faint light emission.[1] However, recent breakthroughs in probe design have re-engineered the lophine scaffold, transforming it into a powerful tool for high-sensitivity, real-time biological imaging in living subjects.
This guide provides a deep dive into the modern applications of lophine derivatives, moving from the fundamental chemistry of their light emission to detailed, field-tested protocols for imaging complex biological processes such as inflammation and metabolic changes.
Part 1: The Chemistry of Lophine: From Faint Glow to Brilliant Signal
Understanding the source of lophine's light is critical to appreciating its modern applications and the ingenuity behind its enhancement. The narrative of lophine is a tale of two mechanisms: the classical pathway and the new, high-efficiency "molecular afterglow" system.
The Classical Chemiluminescence Pathway
The foundational chemiluminescence of lophine is an oxidation reaction. In the presence of a strong base and molecular oxygen, the lophine molecule is converted into an unstable hydroperoxide intermediate.[2][3] This intermediate is believed to cyclize into a high-energy 1,2-dioxetane, which then decomposes to release an electronically excited product that emits a characteristic yellow light as it returns to its ground state.[3][4] While historically groundbreaking, the quantum yield of this reaction is low, making it unsuitable for sensitive in vivo applications where light must traverse tissue.
Caption: The classical reaction pathway for lophine chemiluminescence.
The Molecular Afterglow Breakthrough: Uncaging the Signal
The critical innovation that enabled lophine's use in vivo was the development of a "molecular afterglow" mechanism.[1] This strategy involves "caging" the imidazole moiety of the lophine core with a chemical protecting group. This modification dramatically enhances the chemiluminescence emission. For instance, the caged probe JIMI-11 exhibited a 190-fold higher emission signal in vivo compared to its uncaged precursor.[1] This remarkable enhancement is mediated by superoxide anions and provides the signal intensity required for deep-tissue imaging.[1] The caging group can be designed to be cleaved by a specific biological trigger, creating highly specific "turn-on" probes.
Caption: Caging the lophine core enables a high-intensity molecular afterglow.
Part 2: Core Applications & In Vivo Protocols
The ability to create triggerable, high-intensity lophine probes has unlocked several key in vivo imaging applications.
Application: Imaging Reactive Oxygen Species (ROS) in Inflammation
Scientific Rationale: Reactive oxygen species (ROS) are key signaling molecules and mediators of damage in inflammatory conditions.[5][6] Visualizing ROS flux in real-time provides invaluable insights into disease progression and the efficacy of anti-inflammatory therapies.[7][8] Lophine-based probes can be engineered with a caging group that is selectively cleaved by ROS, creating a powerful tool to image inflammation.
Application Note: A prime example is the probe JIMI-12, which incorporates a ROS/RNS-responsive caging group.[1] In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), JIMI-12 was used to successfully visualize the surge in ROS production in vivo, demonstrating its utility for studying inflammatory processes.[1]
Protocol 1: In Vivo Imaging of Inflammation-Associated ROS
This protocol provides a framework for using a ROS-activatable lophine probe in a murine model of LPS-induced acute inflammation.
1. Materials
-
Imaging Probe: ROS-activatable caged lophine derivative (e.g., JIMI-12). Prepare a stock solution in DMSO and dilute to the final working concentration in sterile saline or PBS.
-
Animal Model: 6-8 week old BALB/c or similar mice.[9]
-
Inducing Agent: Lipopolysaccharide (LPS) from E. coli.
-
Anesthesia: Isoflurane with an oxygen delivery system.
-
Imaging System: An in vivo imaging system (IVIS) or similar equipment capable of detecting low-light chemiluminescence, equipped with a heated stage and anesthesia manifold.
2. Experimental Procedure
-
Induction of Inflammation: Administer LPS (e.g., 1-2 mg/kg) via intraperitoneal (IP) injection to the experimental group. Administer sterile saline to the control group. Allow 2-4 hours for the inflammatory response to develop.
-
Animal Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Place the animal on the heated stage of the imaging system to maintain body temperature.[9]
-
Baseline Imaging (Optional): Acquire a baseline image before probe injection to check for any background autoluminescence.
-
Probe Administration: Inject the lophine probe solution via tail vein (intravenous, IV) or intraperitoneal (IP) injection. A typical dose might range from 10-50 mg/kg, but this must be optimized for the specific probe.
-
Kinetic Imaging: Immediately begin acquiring a series of images every 1-5 minutes for a duration of 60-90 minutes to capture the dynamic profile of probe activation and clearance.[10] Use an open filter setting and optimize exposure time (e.g., 1-5 minutes) and binning to maximize signal-to-noise.[10]
-
Data Analysis:
-
Define Regions of Interest (ROI) over the area of expected inflammation (e.g., the abdomen for IP LPS injection).
-
Quantify the signal intensity as total flux (photons/second) or radiance (photons/s/cm²/sr).
-
Plot the signal intensity over time for both control and experimental groups. The peak signal in the LPS-treated group corresponds to the maximum ROS activity detected by the probe.
-
3. Causality and Self-Validation
-
Why a control group is essential: The saline-injected control group is critical to confirm that the observed signal is due to LPS-induced inflammation and not merely the normal biodistribution of the probe.
-
Why kinetic imaging? A single time point can be misleading. Kinetic imaging reveals the peak of ROS activity and distinguishes it from the probe's natural clearance pattern.
-
Validation: The in vivo findings can be validated ex vivo. After the final imaging session, euthanize the animal, excise relevant organs (e.g., liver, spleen), and image them to confirm the location of the signal. Further validation can be achieved through histological analysis of the tissues for inflammatory markers.
Application: Selective Imaging of White Adipose Tissue (WAT)
Scientific Rationale: White adipose tissue is a critical endocrine organ involved in metabolic regulation. The ability to non-invasively monitor changes in WAT mass is crucial for studying obesity, type-1 diabetes, and the effects of metabolic therapies.[1]
Application Note: The lophine derivative JIMI-11 was found to selectively accumulate in WAT.[1] This unique property has been leveraged to monitor the reduction in WAT mass in a mouse model of type-1 diabetes and to assess the therapeutic efficacy of Semaglutide in a diet-induced obesity model, demonstrating a direct correlation between signal intensity and WAT volume.[1]
Protocol 2: Longitudinal Monitoring of White Adipose Tissue Mass
This protocol describes the use of a WAT-targeting lophine probe for non-invasive, longitudinal assessment of adipose tissue changes in a diet-induced obesity model.
1. Materials
-
Imaging Probe: WAT-targeting lophine derivative (e.g., JIMI-11).
-
Animal Model: C57BL/6 mice, susceptible to diet-induced obesity.
-
Diets: Standard chow and a high-fat diet (HFD, e.g., 60% kcal from fat).
-
Anesthesia & Imaging System: As described in Protocol 1.
2. Experimental Procedure
-
Model Induction:
-
Divide mice into two groups. Feed one group a standard diet and the other an HFD for 8-12 weeks to induce obesity.
-
Monitor body weight weekly to confirm the development of the obese phenotype.
-
-
Baseline Imaging (Week 0 of Treatment):
-
Before starting any therapeutic intervention, perform the first imaging session to establish a baseline WAT signal for each animal.
-
Anesthetize the mouse and administer the WAT-targeting probe (e.g., JIMI-11) via IV or IP injection.
-
Image the animals at the optimal time point post-injection (determined from kinetic studies, typically 1-3 hours).
-
-
Longitudinal Monitoring:
-
If assessing a therapy, begin treatment (e.g., daily administration of Semaglutide or a vehicle control).
-
Repeat the imaging procedure (probe injection and data acquisition) at regular intervals (e.g., every 1-2 weeks) for the duration of the study.
-
Crucially, maintain consistent imaging parameters (anesthesia, probe dose, timing, camera settings) across all sessions for each animal to ensure data comparability.
-
-
Data Analysis:
-
Define ROIs over the primary WAT depots (e.g., abdominal, subcutaneous).
-
Quantify the chemiluminescent signal (radiance) for each animal at each time point.
-
Normalize the signal at each follow-up time point to the baseline signal for that same animal to calculate the fold-change in WAT-associated signal.
-
Correlate the final imaging signal with direct measurements of WAT pad weight upon necropsy.
-
3. Causality and Self-Validation
-
Why longitudinal? This design allows each animal to serve as its own control, significantly reducing biological variability and increasing statistical power.
-
Correlation with body weight: While the imaging signal should correlate with changes in body weight, it provides more specific information about adipose tissue mass, which may change differently than total body weight.
Part 3: Data Summary & Experimental Workflow
Quantitative Data of Key Lophine Probes
| Probe Name | Target / Application | In Vitro Signal Enhancement (vs. Uncaged) | In Vivo Signal Enhancement (vs. Uncaged) | Key Finding | Reference |
| JIMI-11 | White Adipose Tissue (WAT) | 126-fold | 190-fold | Enables non-invasive monitoring of WAT mass in metabolic disease models. | [1] |
| JIMI-12 | Reactive Oxygen/Nitrogen Species (ROS/RNS) | N/A (Activatable Probe) | N/A (Activatable Probe) | Successfully visualizes ROS production in a mouse model of acute inflammation. | [1] |
General In Vivo Chemiluminescence Imaging Workflow
This workflow outlines the critical steps from experimental design to final data interpretation for a typical in vivo study using lophine-based compounds.
Caption: A comprehensive workflow for in vivo imaging with lophine probes.
Conclusion and Future Outlook
The recent reinvention of lophine-based compounds has propelled them from a historical curiosity to a frontline tool in preclinical in vivo imaging. The ability to dramatically enhance their light output and confer biological specificity through activatable "caging" strategies has opened the door to visualizing dynamic processes that were previously difficult to assess non-invasively. The applications in imaging inflammation and adipose tissue metabolism are just the beginning.
Future developments are likely to focus on:
-
New Targets: Designing caging groups responsive to other analytes, such as specific enzymes, metal ions, or neurotransmitters.[11][12][13]
-
Red-Shifted Emission: Modifying the lophine core to emit light in the near-infrared (NIR) spectrum, which would enable deeper tissue penetration and even more sensitive in vivo detection.[14]
-
Multimodal Probes: Integrating the lophine scaffold with other imaging modalities, such as MRI or PET, to create probes that provide complementary anatomical and molecular information from a single agent.[15]
By building on the principles and protocols outlined in this guide, researchers are now well-equipped to leverage the unique advantages of lophine-based compounds to shed new light on complex biological systems.
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Molecular Afterglow of Lophine-Based Luminophore and Its Imaging Applications. PubMed.[Link]
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Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. ResearchGate.[Link]
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Evaluation of lophine derivatives as L-012 (luminol analog)-dependent chemiluminescence enhancers for measuring horseradish peroxidase and H2O2. PubMed.[Link]
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Application Notes and Protocols for 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) in Proteomics
Introduction: A Novel Reagent for Advancing Proteomic Analysis
In the landscape of proteomics, the ability to accurately identify and quantify proteins within complex biological samples is paramount. Chemical labeling, a cornerstone of mass spectrometry-based proteomics, offers a powerful means to enhance the analytical depth of these studies.[1][2][3] Reagents that covalently modify proteins and peptides can introduce functionalities that improve ionization efficiency, enable multiplexed quantification, and facilitate the targeted enrichment of specific protein subsets.[4][5][6]
This document introduces 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) , a versatile reagent with significant potential for proteomics research. DIB-Cl is a fluorescent labeling reagent that possesses a benzoyl chloride moiety, a functional group known to react with primary and secondary amines, as well as phenolic hydroxyl groups.[7][8][9][10] This reactivity profile makes DIB-Cl an ideal candidate for labeling proteins and peptides at their N-termini and the side chains of lysine and tyrosine residues.
These application notes will provide a comprehensive overview of DIB-Cl, from its mechanism of action to detailed protocols for its use in quantitative proteomics workflows. We will explore how the unique properties of DIB-Cl—its reactivity, fluorescent nature, and the added mass upon conjugation—can be leveraged to enhance protein and peptide analysis by liquid chromatography-mass spectrometry (LC-MS).
Mechanism of Action: Covalent Labeling of Proteins with DIB-Cl
The utility of DIB-Cl in proteomics stems from the reactivity of its benzoyl chloride functional group. This acyl chloride readily undergoes nucleophilic acyl substitution with primary amines, such as the ε-amino group of lysine residues and the α-amino group at the N-terminus of proteins and peptides.[11][12][13] The reaction proceeds via a Schotten-Baumann-type mechanism, forming a stable amide bond.[10]
The reaction is typically carried out in a slightly alkaline buffer (pH 8-9) to ensure that the primary amine nucleophiles are deprotonated and thus maximally reactive. The DIB-Cl reagent itself is dissolved in an anhydrous organic solvent like acetonitrile or dimethylformamide (DMF) and added to the aqueous protein solution.
Beyond primary amines, the benzoyl chloride group can also react with other nucleophilic residues, including the phenolic hydroxyl group of tyrosine and the secondary amine of proline at the N-terminus, although the reaction kinetics may differ. The imidazole moiety of DIB-Cl contributes to the overall hydrophobicity of the tag and possesses fluorescent properties, allowing for multiple detection strategies.[7]
Figure 1: Reaction of DIB-Cl with a primary amine on a protein.
Applications in Proteomics
The unique properties of DIB-Cl open up several exciting applications in the field of proteomics.
Enhanced Peptide Detection and Identification by LC-MS
Derivatization of peptides with DIB-Cl increases their hydrophobicity. This is particularly advantageous for the analysis of small, hydrophilic peptides that are often poorly retained on standard reversed-phase chromatography columns.[10] The increased retention time of DIB-labeled peptides can lead to better chromatographic separation and reduced signal suppression from co-eluting, unlabeled species. Furthermore, the addition of a significant mass tag (the molecular weight of the DIB moiety) can shift the peptide's mass-to-charge ratio into a less crowded region of the mass spectrum, aiding in their detection.
Quantitative Proteomics using Isotopic Labeling
Inspired by methods using isotopically labeled benzoyl chloride, a quantitative proteomics strategy can be developed for DIB-Cl.[8][14] By synthesizing an isotopic version of DIB-Cl (e.g., with ¹³C atoms in the benzoyl ring), two or more samples can be differentially labeled. For example, a control sample can be labeled with the "light" (¹²C) version of DIB-Cl, while a treated sample is labeled with the "heavy" (¹³C) version.
The samples are then mixed and analyzed together by LC-MS. Chemically identical peptides from the control and treated samples will co-elute but will be distinguishable by a characteristic mass shift in the MS1 spectrum. The ratio of the peak intensities of the light and heavy peptide pairs provides a direct measure of the relative abundance of that peptide (and by extension, its parent protein) between the two samples. This approach is analogous to other well-established chemical labeling methods for quantitative proteomics.[1][3][5]
Figure 2: Workflow for quantitative proteomics using isotopic DIB-Cl.
Fluorescence-Based Detection and Quantification
The inherent fluorescence of the diphenyl-imidazole moiety of DIB-Cl provides an orthogonal method for detection and quantification.[7][15][16] DIB-labeled proteins or peptides can be visualized in-gel after electrophoresis or detected by an in-line fluorescence detector during HPLC separation. This dual-detection capability (fluorescence and mass spectrometry) can be a powerful tool for method development and quality control. For instance, the completeness of the labeling reaction can be quickly assessed using fluorescence before proceeding with time-consuming LC-MS analysis.
Experimental Protocols
The following protocols provide a starting point for the use of DIB-Cl in proteomics. As with any chemical labeling procedure, optimization may be required depending on the nature of the sample and the specific experimental goals.
Protocol 1: Labeling of Protein Digests for Quantitative LC-MS Analysis
This protocol describes the differential labeling of two peptide samples (e.g., control and treated) using "light" and "heavy" isotopic versions of DIB-Cl.
Materials:
-
Lyophilized peptide samples (from trypsin-digested protein extracts)
-
"Light" DIB-Cl (standard isotopic abundance)
-
"Heavy" DIB-Cl (e.g., ¹³C₆-benzoyl chloride core)
-
Anhydrous acetonitrile (ACN)
-
Anhydrous dimethylformamide (DMF)
-
Triethylammonium bicarbonate (TEAB) buffer, 1 M, pH 8.5
-
Hydroxylamine solution, 5% (w/v) in water (for quenching)
-
Formic acid (FA)
-
Reversed-phase C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM solution of both "light" and "heavy" DIB-Cl in anhydrous ACN. Note: DIB-Cl is moisture-sensitive. Handle reagents in a dry environment and use anhydrous solvents.
-
-
Sample Reconstitution:
-
Reconstitute each lyophilized peptide sample (e.g., 100 µg) in 100 µL of 100 mM TEAB buffer (pH 8.5).
-
-
Labeling Reaction:
-
To the "control" peptide sample, add 4 µL of the 100 mM "light" DIB-Cl solution.
-
To the "treated" peptide sample, add 4 µL of the 100 mM "heavy" DIB-Cl solution.
-
Vortex the samples gently and incubate at room temperature for 1 hour.
-
-
Quenching the Reaction:
-
To quench the reaction and remove excess DIB-Cl, add 8 µL of 5% hydroxylamine to each sample.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Combination and Acidification:
-
Combine the "light" and "heavy" labeled samples into a single microfuge tube.
-
Acidify the combined sample by adding formic acid to a final concentration of 0.1% (v/v).
-
-
Desalting and Cleanup:
-
Desalt the labeled peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions. This step removes excess reagents and buffer salts that can interfere with mass spectrometry.
-
Elute the labeled peptides from the SPE cartridge using a solution of 50% ACN, 0.1% FA.
-
-
Sample Concentration and Storage:
-
Dry the eluted peptides in a vacuum centrifuge.
-
Store the dried, labeled peptides at -20°C until LC-MS analysis.
-
Prior to analysis, reconstitute the sample in an appropriate volume of LC-MS loading buffer (e.g., 2% ACN, 0.1% FA).
-
Data Analysis Considerations:
-
In your mass spectrometry software, set the variable modifications to include the mass of the "light" DIB-Cl moiety on lysine residues and peptide N-termini.
-
For quantitative analysis, use software that can recognize and calculate the peak area ratios of the "light" and "heavy" peptide pairs. The mass difference will correspond to the number of incorporated heavy isotopes in the DIB-Cl reagent.
Data Presentation
The physicochemical properties of DIB-Cl are summarized in the table below. This information is crucial for designing experiments and analyzing the resulting data.
| Property | Value | Notes |
| Chemical Formula | C₂₂H₁₅ClN₂O | [11] |
| Molecular Weight | 358.83 g/mol | [11] |
| Mass of DIB-moiety (after reaction) | 323.13 g/mol | Mass added to the peptide after loss of HCl. |
| Reactivity | Primary amines, secondary amines, phenols | [8][10] |
| Fluorescence | Yes | The diphenyl-imidazole group is fluorescent.[7] |
| Solubility | Soluble in ACN, DMF |
Conclusion
This compound is a promising reagent for proteomics research, offering a unique combination of amine reactivity, a fluorescent reporter, and the potential for isotopic labeling. The protocols and applications outlined in this document provide a framework for integrating DIB-Cl into proteomics workflows to enhance peptide detection, enable robust quantification, and add an additional layer of analytical flexibility through fluorescence. As with any powerful tool, a thorough understanding of its chemical principles is key to unlocking its full potential in elucidating the complexities of the proteome.
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A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]
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Application Note: High-Efficiency Fluorescent Labeling of Primary and Secondary Amines with Amine-Reactive Dyes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the principles and protocols for the fluorescent labeling of primary and secondary amines using amine-reactive dyes, with a focus on Dansyl Chloride (DNS-Cl) as an exemplary reagent. This document provides an in-depth understanding of the underlying chemical mechanisms, step-by-step experimental procedures, and critical insights into reaction optimization and data interpretation. The protocols are designed to be self-validating, ensuring reliable and reproducible results for applications in drug discovery, proteomics, and diagnostics.
Introduction: The Power of Fluorescent Amine Labeling
The covalent attachment of fluorescent molecules to biomolecules and small organic compounds is a cornerstone of modern biological and chemical research. Amine groups, being prevalent in proteins, peptides, and many pharmaceutical compounds, represent a prime target for such modifications.[1] Fluorescent labeling enables the sensitive detection and quantification of these molecules in various analytical techniques, including high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and fluorescence microscopy.[2][3]
Amine-reactive fluorescent dyes are indispensable tools for:
-
Preparing bioconjugates for immunochemistry and cell tracing.[1]
-
Quantifying amines in complex mixtures.
-
Visualizing the localization and dynamics of amine-containing molecules in biological systems.
-
Facilitating drug development by enabling the tracking and quantification of amine-containing drug candidates.[4][5][6]
This guide focuses on providing a robust framework for the successful fluorescent labeling of primary and secondary amines.
The Chemistry of Amine Labeling: A Mechanistic Overview
The most common amine-reactive fluorescent dyes are sulfonyl chlorides, such as Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), and N-hydroxysuccinimide (NHS) esters. This guide will use Dansyl Chloride as a primary example to illustrate the labeling mechanism.
The reaction between Dansyl Chloride and a primary or secondary amine is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, forming a stable sulfonamide bond.
Key Reaction Parameters:
-
pH: The reaction is highly pH-dependent. A basic pH (typically pH 9-11) is required to deprotonate the amine group, increasing its nucleophilicity.[7] However, excessively high pH can lead to hydrolysis of the dye.
-
Solvent: The choice of solvent is critical. While aqueous buffers are common, organic solvents or mixtures can be used for hydrophobic analytes.
-
Stoichiometry: A molar excess of the dye is typically used to ensure complete labeling of the amine.
-
Temperature and Time: The reaction rate is influenced by temperature. Most labeling reactions are carried out at room temperature for a duration ranging from 15 minutes to a few hours.[7][8]
Below is a diagram illustrating the general workflow for fluorescently labeling amines.
Caption: General workflow for fluorescent labeling of amines.
Experimental Protocols
Materials and Reagents
-
Amine-Reactive Dye: Dansyl Chloride (DNS-Cl)
-
Analyte: A compound containing a primary or secondary amine (e.g., a peptide, protein, or small molecule drug).
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 9.5.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Organic Solvent (for dye stock): Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN).
-
Purification Supplies: Solid-phase extraction (SPE) cartridges (e.g., C18) or HPLC system.
Protocol 1: Labeling of a Peptide in Solution
This protocol provides a general method for labeling a peptide with Dansyl Chloride.
Step-by-Step Procedure:
-
Prepare Dye Stock Solution: Dissolve Dansyl Chloride in anhydrous DMF or ACN to a final concentration of 10 mg/mL. Note: Prepare this solution fresh before each use as sulfonyl chlorides are susceptible to hydrolysis.
-
Prepare Analyte Solution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Initiate Labeling Reaction: Add a 5-10 fold molar excess of the Dansyl Chloride stock solution to the peptide solution. Vortex gently to mix.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours.
-
Quench the Reaction: Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM. The primary amines in Tris will react with any remaining Dansyl Chloride. Incubate for an additional 30 minutes at room temperature.
-
Purify the Labeled Peptide:
-
SPE: Condition a C18 SPE cartridge. Load the reaction mixture, wash with a low percentage of organic solvent (e.g., 5% ACN in water with 0.1% TFA) to remove unreacted dye and salts, and elute the labeled peptide with a higher concentration of organic solvent (e.g., 80% ACN in water with 0.1% TFA).
-
HPLC: Purify the labeled peptide using reverse-phase HPLC with a suitable gradient.
-
-
Confirm Labeling: Analyze the purified product by mass spectrometry to confirm the covalent modification and by fluorescence spectroscopy to determine the excitation and emission maxima.
Caption: Step-by-step workflow for peptide labeling.
Protocol 2: Labeling of Small Molecules for HPLC Analysis
This protocol is optimized for the derivatization of small molecule amines prior to HPLC analysis with fluorescence detection.
Step-by-Step Procedure:
-
Prepare Standard Solutions: Prepare a series of standard solutions of the amine-containing analyte in a suitable solvent.
-
Prepare Dye Solution: Prepare a 1 mg/mL solution of Dansyl Chloride in ACN.
-
Derivatization Reaction: In a microcentrifuge tube, mix 100 µL of the standard or sample solution with 100 µL of the Reaction Buffer (pH 9.5). Add 100 µL of the Dansyl Chloride solution.
-
Incubation: Incubate the mixture at 60°C for 30 minutes in a heating block.
-
Cooling and Neutralization: Cool the mixture to room temperature. Add a small amount of an acidic solution (e.g., 1 M HCl) to neutralize the excess base if necessary for HPLC compatibility.
-
HPLC Analysis: Inject an aliquot of the reaction mixture directly into the HPLC system equipped with a fluorescence detector.
Data Presentation and Interpretation
Spectroscopic Properties
The success of a labeling reaction is confirmed by a change in the spectroscopic properties of the solution. Dansyl-Cl itself is weakly fluorescent, but upon reaction with an amine, it forms a highly fluorescent sulfonamide conjugate.
| Property | Unconjugated Dansyl-Cl (in water) | Dansyl-Amine Conjugate |
| Excitation Max (λex) | ~330-350 nm | ~330-350 nm |
| Emission Max (λem) | ~560 nm | ~480-520 nm |
| Quantum Yield | Low | High |
Note: The exact excitation and emission maxima can be solvent-dependent.
Degree of Labeling (DOL)
For proteins and other macromolecules, it is often necessary to determine the degree of labeling, which is the average number of dye molecules conjugated to each protein molecule. This can be calculated using the following formula:
DOL = (A_dye / ε_dye) / (A_protein / ε_protein)
Where:
-
A_dye is the absorbance of the dye at its maximum absorption wavelength.
-
ε_dye is the molar extinction coefficient of the dye at that wavelength.
-
A_protein is the absorbance of the protein at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
Troubleshooting and Expert Insights
-
Low Labeling Efficiency:
-
Check pH: Ensure the reaction buffer is at the optimal pH.
-
Increase Dye Concentration: Use a higher molar excess of the dye.
-
Increase Reaction Time/Temperature: Optimize incubation conditions.
-
Analyte Solubility: Ensure the analyte is fully dissolved in the reaction buffer.
-
-
Precipitation during Reaction:
-
Hydrophobicity: The dye and/or the labeled product may be hydrophobic. Add a small amount of a water-miscible organic solvent (e.g., DMF, DMSO) to the reaction mixture.
-
-
High Background Fluorescence:
-
Incomplete Quenching: Ensure sufficient quenching reagent is added.
-
Dye Hydrolysis: Use fresh dye stock and protect it from moisture.
-
Inadequate Purification: Optimize the purification protocol to remove all unreacted dye.
-
Conclusion
The fluorescent labeling of primary and secondary amines is a powerful and versatile technique with broad applications in research and drug development. By understanding the underlying chemistry and carefully optimizing the reaction conditions, researchers can achieve high-efficiency labeling for sensitive and reliable downstream analysis. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this essential methodology.
References
-
Bartzatt, R. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. Journal of Pharmacological and Toxicological Methods, 45(3), 247-253. [Link]
-
Toyo'oka, T. (2012). Labeling Reagents for Separation and Detection in High-performance Liquid Chromatography. Analytical Sciences, 28(1), 13-26. [Link]
-
Joutsi, M. (2018). Chromatographic Determination of Amines in Food Samples. Helda - University of Helsinki. [Link]
-
Bartzatt, R. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer. ResearchGate. [Link]
-
Perfetto, S. P., Chattopadhyay, P. K., & Roederer, M. (2010). Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. Current Protocols in Cytometry, Chapter 9, Unit 9.34. [Link]
-
Gour, A., et al. (2021). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. Molecules, 26(11), 3328. [Link]
-
Deopura, B. L., & Singh, A. (1982). Kinetics of the reactions of aromatic amines and acid chlorides in hexamethylphosphoric triamide. Die Angewandte Makromolekulare Chemie, 103(1), 11-19. [Link]
-
Perfetto, S. P., Chattopadhyay, P. K., & Roederer, M. (2010). Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. Current protocols in cytometry, 53(1), 9-34. [Link]
-
Perfetto, S. P., Chattopadhyay, P. K., & Roederer, M. (2010). Amine-reactive dyes for dead cell discrimination in fixed samples. Current protocols in cytometry, Chapter 9, Unit–9.34. [Link]
-
Perfetto, S. P., Chattopadhyay, P. K., Lamoreaux, L., Nguyen, R., Ambrozak, D., Koup, R. A., & Roederer, M. (2006). Amine reactive dyes: an effective tool to discriminate live and dead cells in polychromatic flow cytometry. Journal of immunological methods, 313(1-2), 199–208. [Link]
-
FluoroFinder. (2023, September 29). Viability Dye Selection Guide. FluoroFinder. [Link]
-
Mondal, M., & Mandal, B. (2016). Chemical reaction kinetics measurements for single and blended amines for CO2 postcombustion capture applications. Industrial & Engineering Chemistry Research, 55(29), 8034-8047. [Link]
-
Omar, M. A., Derayea, S. M., & El-Shabrawy, Y. (2018). Reaction of NBD-Cl with primary amines. ResearchGate. [Link]
-
Aronson, J. K. (2005). Applications in drug development. European Pharmaceutical Review. [Link]
-
Glembockyte, V., et al. (2020). Absolute Photoluminescence Quantum Yields of IR26 Dye, PbS, and PbSe Quantum Dots. The Journal of Physical Chemistry C, 124(29), 16183-16191. [Link]
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U.S. Environmental Protection Agency. (1981). Methods of Analysis for by-Product PCBs: Literature Review and Preliminary Recommendations. [Link]
-
Insel, T. R., & Landis, S. C. (2013). Drug discovery and development: Role of basic biological research. Neuroscience, 252, 1-7. [Link]
-
Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr (2014). Successful applications of computer aided drug discovery: moving drugs from concept to the clinic. Current topics in medicinal chemistry, 14(1), 127-41. [Link]
-
WebMD. (n.d.). Niacinamide: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]
-
ACD/Labs. (n.d.). Draw Chemical Structures, Molecules, Reactions | ChemSketch. ACD/Labs. [Link]
Sources
- 1. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
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- 7. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: High-Sensitivity Analysis of Plasma Dicarbonyls using DIB-Cl Derivatization
Introduction: The Rationale for Dicarbonyl Measurement and the DIB-Cl Advantage
Reactive dicarbonyl species, such as methylglyoxal (MGO) and glyoxal (GO), are metabolic byproducts of glycolysis and lipid peroxidation. Their accumulation, often termed "dicarbonyl stress," is implicated in the pathogenesis of numerous age-related and metabolic diseases, including diabetes, cardiovascular complications, and neurodegenerative disorders.[1][2] These highly reactive compounds readily modify proteins, lipids, and nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs), which contribute to cellular dysfunction and tissue damage. Consequently, the accurate quantification of MGO and GO in biological matrices like plasma is crucial for researchers in disease biomarker discovery and drug development.
The primary challenge in analyzing these small, highly reactive, and non-chromophoric molecules lies in their low physiological concentrations and the complexity of the plasma matrix. Chemical derivatization is an essential strategy to overcome these hurdles, enhancing both the stability and detectability of the analytes.[3][4] This application note provides a detailed protocol for the sample preparation and analysis of plasma MGO and GO using a robust derivatization agent, 1,2-diamino-4,5-dibromobenzene (DIB-Cl) .
The derivatization reaction with DIB-Cl converts the dicarbonyls into stable, highly fluorescent, and readily ionizable dibromo-quinoxaline derivatives. This approach offers several key advantages:
-
Enhanced Sensitivity: The resulting quinoxaline structure is an excellent fluorophore, enabling high-sensitivity detection by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
-
Improved Mass Spectrometric Detection: The bromine atoms on the aromatic ring provide a distinct isotopic pattern, facilitating confident identification and quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Increased Hydrophobicity: The derivatization process increases the hydrophobicity of the analytes, allowing for efficient separation from the complex plasma matrix using reversed-phase chromatography and effective cleanup via Solid-Phase Extraction (SPE).
This document provides a comprehensive, field-proven methodology for the entire workflow, from plasma collection to data acquisition, explaining the scientific principles behind each step to ensure reliable and reproducible results.
The Chemistry: Derivatization Mechanism
The core of this analytical method is the chemical derivatization of α-dicarbonyl compounds with DIB-Cl. The reaction is a classic condensation reaction that proceeds in two steps to form a stable, aromatic quinoxaline ring system.
-
Step 1: Nucleophilic Attack: One of the amino groups of DIB-Cl performs a nucleophilic attack on one of the carbonyl carbons of the dicarbonyl compound (e.g., methylglyoxal).
-
Step 2: Cyclization and Dehydration: Following the initial attack, the second amino group attacks the remaining carbonyl carbon, leading to a cyclized intermediate. This intermediate then undergoes dehydration (loss of two water molecules) to form the stable, aromatic 6,7-dibromo-quinoxaline derivative.[4][5]
The resulting derivatives for methylglyoxal and glyoxal are 6,7-dibromo-2-methylquinoxaline and 6,7-dibromoquinoxaline, respectively.
Caption: DIB-Cl reacts with methylglyoxal to form a stable quinoxaline.
Detailed Application Protocol
This protocol is designed for the analysis of MGO and GO in human plasma using either HPLC-FLD or LC-MS/MS.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| 1,2-Diamino-4,5-dibromobenzene (DIB-Cl) | ≥98% Purity | Synchem |
| Methylglyoxal (MGO) solution (40% in H₂O) | Analytical Standard | Sigma-Aldrich |
| Glyoxal (GO) solution (40% in H₂O) | Analytical Standard | Sigma-Aldrich |
| Perchloric Acid (PCA), 70% | LC-MS Grade | Fisher Scientific |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific |
| Methanol (MeOH) | LC-MS Grade | Fisher Scientific |
| Formic Acid (FA) | LC-MS Grade | Fisher Scientific |
| Water | LC-MS Grade | Fisher Scientific |
| Solid-Phase Extraction (SPE) Cartridges | C18, 100 mg, 1 mL | Waters, Agilent |
| Human Plasma (with EDTA anticoagulant) | Research Grade | Seralab |
| Isotopically Labeled Internal Standards (optional) | e.g., ¹³C₃-MGO | Cambridge Isotope Labs |
Experimental Workflow Overview
Caption: Overall workflow for plasma dicarbonyl analysis using DIB-Cl.
Step-by-Step Protocol
Step 1: Sample Preparation and Protein Precipitation
Causality: Plasma proteins can interfere with the analysis by binding to the analytes or clogging the analytical column. Perchloric acid (PCA) is an effective protein precipitating agent that also creates an acidic environment, which is crucial for stabilizing dicarbonyls and preventing their artificial formation during sample processing.[2][6]
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
For absolute quantification, add an internal standard (e.g., ¹³C₃-MGO) at this stage.
-
Add 100 µL of ice-cold 1.0 M Perchloric Acid (PCA).
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube without disturbing the protein pellet.
Step 2: Derivatization with DIB-Cl
Causality: This is the critical step where the non-detectable dicarbonyls are converted into stable, detectable quinoxaline derivatives. The reaction conditions (time, temperature) are optimized to drive the reaction to completion for accurate quantification.
-
Prepare a fresh 1 mM DIB-Cl derivatization solution by dissolving DIB-Cl in 50:50 (v/v) Acetonitrile/Water with 0.1% Formic Acid. Protect this solution from light.
-
To the 200 µL of supernatant from Step 1, add 50 µL of the 1 mM DIB-Cl solution.
-
Vortex briefly to mix.
-
Incubate the reaction mixture at 60°C for 60 minutes in a heating block, protected from light. Note: Optimal conditions may need to be determined empirically but these serve as a robust starting point based on similar derivatizing agents.[7][8]
Step 3: Solid-Phase Extraction (SPE) Cleanup
Causality: After derivatization, the sample still contains salts from the PCA and excess derivatization reagent, which can interfere with chromatographic analysis and ionize in the mass spectrometer, causing ion suppression. A reversed-phase (C18) SPE cleanup removes these polar interferences while retaining the more hydrophobic dibromo-quinoxaline derivatives.[9][10]
-
Condition the SPE Cartridge: Pass 1 mL of Methanol through the C18 cartridge, followed by 1 mL of LC-MS grade water. Do not let the sorbent bed go dry.
-
Load the Sample: Load the entire derivatized sample mixture (~250 µL) onto the conditioned SPE cartridge.
-
Wash Step: Pass 1 mL of water containing 5% Methanol through the cartridge to wash away salts and other polar impurities.
-
Dry the Sorbent: Dry the cartridge by applying a vacuum for 1-2 minutes to remove residual wash solvent.
-
Elute the Analytes: Elute the derivatized analytes by passing 2 x 250 µL aliquots of Acetonitrile through the cartridge into a clean collection tube or HPLC vial.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 90% Water / 10% Acetonitrile / 0.1% Formic Acid) for analysis.
Analytical Methodologies
HPLC with Fluorescence Detection (HPLC-FLD)
This method is highly sensitive and suitable for laboratories without access to mass spectrometry.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 70% B over 8 minutes, then wash and re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Fluorescence λex | ~360 nm (Estimated) |
| Fluorescence λem | ~430 nm (Estimated) |
Note on Fluorescence: The exact excitation and emission maxima for 6,7-dibromo-quinoxalines should be determined experimentally by scanning the purified derivative. The provided wavelengths are estimates based on the spectra of similar quinoxaline structures.[11][12]
LC-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest level of selectivity and is the gold standard for quantitative bioanalysis. The chromatographic conditions can be the same as for the HPLC-FLD method.
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
Predicted MRM Transitions:
| Analyte (Derivative) | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) |
| Glyoxal (6,7-dibromoquinoxaline) | 288.9 | ~129.9 (loss of 2Br) | To be optimized |
| Methylglyoxal (6,7-dibromo-2-methylquinoxaline) | 302.9 | ~143.9 (loss of 2Br) | To be optimized |
| ¹³C₃-MGO (¹³C₃-derivative) | 305.9 | ~146.9 (loss of 2Br) | To be optimized |
Causality: The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ions are generated by fragmentation in the collision cell. For dibromo-quinoxalines, a characteristic fragmentation pathway is the loss of the bromine atoms. The collision energy must be optimized for each specific instrument to maximize the signal of the product ion. The molecular weight of 6,7-dibromo-2-methylquinoxaline is 301.97 g/mol .[13][14]
Method Validation and Quality Control
For reliable results, the method should be validated according to established guidelines. Key parameters to assess include:
-
Linearity: A calibration curve should be prepared using known concentrations of MGO and GO standards that have undergone the entire sample preparation process.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.[7][15]
-
Recovery: The efficiency of the extraction process, determined by comparing the signal from a pre-extracted spike to a post-extracted spike.
-
Matrix Effects: Assessed to ensure that components of the plasma matrix are not enhancing or suppressing the ionization of the analyte in LC-MS/MS.
Conclusion
The derivatization of plasma samples with DIB-Cl provides a robust, sensitive, and specific method for the quantification of the critical dicarbonyl stress biomarkers, methylglyoxal and glyoxal. The formation of stable dibromo-quinoxaline derivatives allows for high-sensitivity analysis by HPLC-FLD and definitive quantification by LC-MS/MS. The detailed protocol herein, from sample precipitation to final analysis, offers a comprehensive workflow for researchers investigating the role of dicarbonyl stress in health and disease. By understanding the scientific principles behind each step, users can effectively implement and troubleshoot this powerful analytical technique.
References
-
Scheijen, J. L. J. M., & Schalkwijk, C. G. (2014). Quantification of glyoxal, methylglyoxal and 3-deoxyglucosone in blood and plasma by ultra performance liquid chromatography tandem mass spectrometry: evaluation of blood specimen. Clinical Chemistry and Laboratory Medicine (CCLM), 52(1), 85-91. Available at: [Link]
-
Song, H., et al. (2024). Rapid and convenient determination of α-dicarbonyl compounds via streamlined simultaneous derivatization and extraction coupled with liquid chromatography-fluorescence detection. Food Chemistry X, 23, 101186. Available at: [Link]
-
Ogasawara, Y., et al. (2016). Determination of methylglyoxal in human blood plasma using fluorescence high performance liquid chromatography after derivatization with 1,2-diamino-4,5-methylenedioxybenzene. Journal of Chromatography B, 1029-1030, 189-195. Available at: [Link]
-
Lapolla, A., et al. (2003). An effective derivatization method for quantitative determination of glyoxal and methylglyoxal in plasma samples by gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 17(8), 876-878. Available at: [Link]
-
Lapolla, A., et al. (2003). Glyoxal and methylglyoxal levels in diabetic patients: quantitative determination by a new GC/MS method. Clinical Chemistry and Laboratory Medicine, 41(9), 1166-1173. Available at: [Link]
-
Rabbani, N., & Thornalley, P. J. (2014). Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with corroborative prediction in physiological samples. Nature Protocols, 9(8), 1969-1979. Available at: [Link]
-
Glomb, M. A., & Seibel, J. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. Molecules, 23(11), 2994. Available at: [Link]
-
Nemet, I., Varga-Defterdarović, L., & Turk, Z. (2004). Preparation and quantification of methylglyoxal in human plasma using reverse-phase high-performance liquid chromatography. Clinical Biochemistry, 37(10), 887-893. Available at: [Link]
-
Ogasawara, Y. (2016). Determination of methylglyoxal in human blood plasma using fluorescence high performance liquid chromatography after derivatization with 1,2-diamino-4,5-methylenedioxybenzene. Request PDF on ResearchGate. Available at: [Link]
-
Krishnan, T. R., & Ibraham, I. (1994). Solid-phase extraction technique for the analysis of biological samples. Journal of Pharmaceutical and Biomedical Analysis, 12(3), 287-294. Available at: [Link]
-
Wojnicz, A., et al. (2020). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 25(22), 5454. Available at: [Link]
-
Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis, 3(1), 75-88. Available at: [Link]
-
Glomb, M. A., & Seibel, J. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. MDPI. Available at: [Link]
-
Bio-Techne. (n.d.). Spectra Viewer. Tool. Available at: [Link]
-
Bourgogne, E., et al. (2015). Generic on-line solid phase extraction sample preparation strategies for the analysis of drugs in biological matrices by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 102, 290-298. Available at: [Link]
-
Evident Scientific. (n.d.). Fluorochrome Data Tables. Resource. Available at: [Link]
-
PubChem. (n.d.). 6-bromo-2-methylquinoxaline. Database Entry. Available at: [Link]
-
Request PDF. (2019). Dispersive solid-phase extraction of buprenorphine from biological fluids using metal-organic frameworks and its determination by ultra-performance liquid chromatography. ResearchGate. Available at: [Link]
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Application Note: A Guide to Mobile Phase Composition for the Chromatographic Separation of Isothiocyanate-Derivatized Amino Acids
Abstract
The quantitative analysis of amino acids is fundamental in proteomics, clinical diagnostics, and nutritional science. Due to their general lack of strong chromophores, amino acids require derivatization prior to detection by UV-Vis or fluorescence. Reagents bearing an isothiocyanatophenyl group, such as phenyl isothiocyanate (PITC), are widely used for pre-column derivatization, yielding stable, hydrophobic derivatives suitable for reversed-phase high-performance liquid chromatography (RP-HPLC). The success of this separation is critically dependent on the composition of the mobile phase. This guide provides a detailed examination of the principles and protocols for developing and optimizing mobile phase systems for the robust separation of these derivatives, intended for researchers and drug development professionals.
Foundational Principles of Mobile Phase Selection for RP-HPLC
The separation of isothiocyanate-derivatized amino acids is predominantly achieved using reversed-phase chromatography, typically with a C18 stationary phase. The underlying mechanism relies on the hydrophobic interactions between the nonpolar stationary phase and the analyte. The mobile phase, a mixture of an aqueous solution and an organic solvent, modulates these interactions to achieve separation. The key to a successful method lies in the rational selection and careful preparation of this mobile phase.
The Core Components: Aqueous and Organic Phases
The mobile phase in RP-HPLC is a binary or ternary system whose properties are fine-tuned by adjusting its components.
-
The Aqueous Phase & pH Control: The aqueous component, typically ultrapure water, is mixed with a buffer to maintain a constant pH. This is arguably the most critical parameter for reproducibility. The isothiocyanate derivatives of amino acids possess ionizable groups (e.g., the carboxyl group of acidic amino acids, the amino group of basic amino acids). The pH of the mobile phase dictates the protonation state of these groups, which in turn significantly alters the overall polarity and retention of the derivative. The "ion suppression" technique, which involves adjusting the pH to neutralize these ionizable groups, enhances their hydrophobicity and increases retention on the C18 column, often leading to sharper peaks and better separation. Common buffers include phosphate salts for UV detection and volatile buffers like ammonium formate or acetate for mass spectrometry (MS) compatibility.
-
The Organic Modifier: The organic solvent, or "modifier," is the strong, eluting component of the mobile phase. Its primary role is to decrease the polarity of the mobile phase, thereby reducing the retention of the hydrophobic analytes.
-
Acetonitrile (ACN) is the most widely used organic modifier for this application. Its low viscosity results in lower system backpressure, and its low UV cutoff (~190 nm) allows for detection at lower wavelengths without significant background noise.
-
Methanol (MeOH) is a viable alternative, though it generally has a higher viscosity and UV cutoff compared to ACN. In some cases, the different selectivity of methanol can be advantageous for resolving co-eluting peaks.
-
The choice and proportion of the organic modifier are primary levers for adjusting retention times and resolution.
Gradient Elution: The Standard for Complex Mixtures
A typical sample from a protein hydrolysate contains up to 20 different amino acids with a wide range of polarities. Isocratic elution (a constant mobile phase composition) is insufficient to resolve all these derivatives in a reasonable timeframe. Therefore, gradient elution is the standard technique. A gradient program begins with a high proportion of the aqueous phase to retain and separate the more polar derivatives. The concentration of the organic modifier is then gradually increased over the course of the run to elute the more hydrophobic derivatives, ensuring all components are eluted as sharp, well-resolved peaks.
Protocols for Mobile Phase Preparation & System Setup
Scientific integrity demands meticulous preparation of the mobile phase. Contaminants, incorrect pH, or dissolved gases can severely compromise chromatographic performance.
Materials and Reagents
-
HPLC-grade or LC-MS grade Acetonitrile
-
HPLC-grade or LC-MS grade Methanol (optional)
-
Ultrapure water (18.2 MΩ·cm)
-
Sodium phosphate monobasic (NaH₂PO₄), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Formic acid (FA), LC-MS grade (optional, for MS applications)
-
0.2 µm or 0.45 µm solvent filters
Protocol 1: Preparation of Phosphate-Buffered Mobile Phase (UV Detection)
This buffer system is robust and widely used for applications employing UV detection.
-
Prepare Mobile Phase A (40 mM Sodium Phosphate, pH 7.8):
-
Weigh an appropriate amount of NaH₂PO₄ and dissolve it in 1 L of ultrapure water to make a 40 mM solution.
-
Place the solution on a magnetic stirrer and monitor the pH with a calibrated pH meter.
-
Slowly add a solution of NaOH (e.g., 1 M) dropwise until the pH of the buffer reaches 7.8.
-
Filter the buffer through a 0.2 µm solvent filter to remove particulates.
-
-
Prepare Mobile Phase B (Organic Mix):
-
Prepare a mixture of Acetonitrile/Methanol/Water at a ratio of 45:45:10 (v/v/v).
-
For a simpler system, 100% Acetonitrile can be used as Mobile Phase B.
-
Filter the organic phase through a compatible 0.2 µm solvent filter.
-
-
Degassing:
-
Degas both mobile phases for 10-15 minutes using an ultrasonic bath or an inline vacuum degasser to prevent the formation of air bubbles in the pump and detector.
-
Workflow for Mobile Phase Preparation
Caption: Workflow for preparing aqueous and organic mobile phases.
HPLC System Preparation and Equilibration
-
Priming: Prime the HPLC pumps with the respective mobile phases to remove any air and previous solvents from the lines.
-
Equilibration: Purge the column with the initial gradient conditions (e.g., 98% A, 2% B) at the desired flow rate (e.g., 1.0-2.0 mL/min for a 4.6 mm ID column).
-
System Stability: Monitor the baseline and system pressure. A stable, flat baseline indicates that the column is fully equilibrated and the system is ready for injection. This may take 15-30 minutes.
Method Development and Optimization Strategies
While a standard method provides a good starting point, optimization is often necessary to accommodate different sample matrices or to resolve particularly challenging amino acid pairs.
A Generic Starting Gradient
The following table outlines a robust starting gradient for a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm) at a flow rate of 2.0 mL/min and a column temperature of 40°C.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 100 | 0 | Linear |
| 1.9 | 100 | 0 | Linear |
| 18.1 | 47 | 53 | Linear |
| 18.6 | 0 | 100 | Linear |
| 22.3 | 0 | 100 | Linear |
| 23.2 | 100 | 0 | Linear |
| 26.0 | 100 | 0 | Linear |
This table is adapted from a validated method for OPA-derivatized amino acids, which shares similar chromatographic principles with isothiocyanate derivatives.
Optimization Logic
Effective method development follows a logical progression. If the initial separation is suboptimal, adjustments should be made systematically.
Caption: Decision tree for systematic mobile phase optimization.
Summary of Mobile Phase Systems and Considerations
| Mobile Phase System | Key Characteristics & Best Use Cases | Considerations |
| Acetonitrile / Na₂HPO₄ Buffer | Workhorse for UV Detection: Provides excellent buffering capacity and good resolution for a wide range of derivatives. | Not volatile, making it incompatible with MS detection. Phosphate buffers can precipitate if the ACN concentration exceeds ~70%. |
| Acetonitrile / Formic Acid (0.1%) | MS-Compatible: Formic acid is a volatile additive that provides protons for ESI-MS and helps control pH for good peak shape. | Limited buffering capacity. May not be sufficient to control pH for complex matrices. |
| Acetonitrile / Ammonium Formate | MS-Compatible with Buffering: Provides good pH control in the neutral range and is fully volatile. An excellent choice for LC-MS applications. | Requires careful preparation to ensure accurate buffer concentration after solvent evaporation. |
| Methanol-Containing Phases | Can offer alternative selectivity for co-eluting peaks. | Higher viscosity leads to higher backpressure. May have lower elution strength than acetonitrile. |
Troubleshooting: The Impact of Temperature
Isothiocyanate derivatives, particularly those of larger amino acids, can have limited solubility in highly aqueous mobile phases. This can lead to precipitation in the HPLC tubing or at the head of the column, causing pressure spikes and poor peak shape.
Solution: Increasing the column temperature to 40°C or even 60°C can significantly enhance the solubility of these compounds, improve peak symmetry, and reduce system backpressure by lowering the viscosity of the mobile phase.
Conclusion
The selection and preparation of the mobile phase are paramount for the successful separation of isothiocyanate-derivatized amino acids. A buffered aqueous phase, typically paired with acetonitrile in a gradient elution program, forms the foundation of a robust RP-HPLC method. By understanding the causal relationships between mobile phase components—pH, organic modifier, and additives—and their effect on the chromatographic separation, scientists can systematically develop and optimize methods to achieve accurate and reproducible results. Careful preparation, system equilibration, and a logical approach to troubleshooting are the cornerstones of high-quality amino acid analysis.
References
- Amino acid analysis by dinitrophenylation and reverse-phase high-pressure liquid chrom
- **The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbam
High-throughput screening assays using DIB-Cl
Application Notes & Protocols
High-Throughput Screening Assays for Covalent Drug Discovery Using DIB-Cl
Abstract
The pursuit of novel therapeutics increasingly involves the strategic design of covalent inhibitors, which offer benefits such as enhanced potency and prolonged duration of action.[1][2] A key challenge in this field is the efficient identification and characterization of these molecules in a high-throughput manner. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Di-tert-butyl-4-chloromethyl-phenol (DIB-Cl), a chloroacetamide-based electrophilic probe, in high-throughput screening (HTS) assays. We will delve into the core principles of DIB-Cl's reactivity with cysteine residues and provide comprehensive, field-proven protocols for two powerful screening methodologies: Activity-Based Protein Profiling (ABPP) and the Cellular Thermal Shift Assay (CETSA). The aim is to equip researchers with the foundational knowledge and practical steps required to successfully implement these assays for covalent drug discovery and target validation.
Introduction: The Rise of Covalent Probes in Drug Discovery
Targeted covalent inhibitors have emerged as a significant class of therapeutic agents, with several FDA-approved drugs demonstrating their clinical success.[1][3] Unlike reversible inhibitors, covalent modifiers form a stable, irreversible bond with their target protein, typically by reacting with a nucleophilic amino acid residue.[4] Among these, cysteine, with its highly nucleophilic thiol group, is a favored target for designing selective inhibitors.[5]
DIB-Cl is an electrophilic fragment containing a chloroacetamide "warhead." This functional group is designed to react specifically with cysteine residues within proteins, forming a stable covalent adduct.[4] This defined reactivity makes DIB-Cl and similar electrophilic fragments invaluable tools for chemical biology and drug discovery. Their application in HTS platforms enables the rapid screening of large compound libraries to identify new covalent binders and to validate their engagement with specific protein targets in complex biological systems.[6][7]
Mechanism of Action: DIB-Cl Covalent Modification
The utility of DIB-Cl as a screening tool is rooted in its specific chemical reactivity. The chloroacetamide moiety is an electrophile that is susceptible to nucleophilic attack by the thiolate anion of a cysteine residue. This results in a substitution reaction where the chlorine atom is displaced, forming a stable thioether bond between the probe and the protein.
This covalent interaction is the basis for the assays described herein. By irreversibly labeling the active or accessible cysteine residues, DIB-Cl allows for the functional interrogation of proteins and provides a robust readout for target engagement.
Caption: Covalent modification of a protein cysteine residue by DIB-Cl.
Application I: Activity-Based Protein Profiling (ABPP) for Inhibitor Screening
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to assess the functional state of enzymes directly within native biological systems.[8][9] Unlike methods that measure protein abundance, ABPP utilizes chemical probes that covalently label the active sites of enzymes, providing a direct readout of their catalytic activity.[8][10] A competitive ABPP workflow is an ideal HTS application for discovering novel enzyme inhibitors.
In this assay, a biological sample (e.g., cell lysate) is pre-incubated with compounds from a screening library. Subsequently, an activity-based probe (which can incorporate a warhead similar to DIB-Cl) is added. If a library compound successfully binds to and inhibits the target enzyme, it will block the covalent labeling of that enzyme by the probe. The reduction in probe labeling, quantifiable by methods like fluorescence gel scanning or mass spectrometry, serves as the hit-identifying signal.[10]
Workflow for Competitive ABPP-HTS
Caption: High-throughput competitive ABPP workflow for inhibitor discovery.
Protocol: Competitive ABPP-HTS for Cysteine Protease Inhibitors
1. Principle
This protocol describes a fluorescence-based competitive ABPP assay in a 384-well format to screen for inhibitors of a target cysteine protease. A decrease in the fluorescence signal, corresponding to reduced labeling by a rhodamine-tagged, DIB-Cl-like probe, indicates successful target inhibition by a test compound.
2. Materials and Reagents
| Reagent/Material | Recommended Supplier | Notes |
| Cell Lysate (with target enzyme) | In-house preparation | Prepare from relevant cell line, ensure consistent protein concentration. |
| DIB-Cl Analog Probe (Fluorescent) | Custom Synthesis/Commercial | e.g., Rhodamine-tagged chloroacetamide. |
| 384-well Black Assay Plates | Greiner, Corning | Low-volume, black plates to minimize background fluorescence. |
| Test Compound Library | In-house or Commercial | Diluted to working concentrations in DMSO. |
| DMSO (Anhydrous) | Sigma-Aldrich | For control wells and compound dilution. |
| PBS (Phosphate-Buffered Saline) | Gibco | For dilutions. |
| SDS-PAGE Loading Buffer | Bio-Rad | To quench the reaction. |
| Automated Liquid Handlers | Beckman Coulter, Tecan | For precise, high-throughput liquid dispensing.[7] |
| Microplate Reader (Fluorescence) | Molecular Devices, BMG Labtech | For signal detection. |
3. Step-by-Step Methodology
-
Lysate Preparation:
-
Culture and harvest cells expressing the target enzyme.
-
Lyse cells in a non-denaturing buffer (e.g., PBS with 0.1% Triton X-100, without DTT or other reducing agents).
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay. Dilute lysate to a final working concentration (e.g., 1 mg/mL) in PBS.
-
-
Assay Plate Preparation:
-
Using an automated liquid handler, dispense 100 nL of test compounds (at 1 mM in DMSO) or DMSO vehicle control into the wells of a 384-well plate. This gives a 10 µM final compound concentration in a 10 µL reaction volume.
-
-
Target Incubation:
-
Add 5 µL of the prepared cell lysate to each well.
-
Mix gently by orbital shaking for 1 minute.
-
Seal the plate and incubate for 30 minutes at room temperature to allow compounds to bind to their targets.
-
-
Probe Labeling:
-
Prepare the fluorescent DIB-Cl analog probe to a 2X working concentration (e.g., 2 µM) in PBS.
-
Add 5 µL of the 2X probe solution to all wells.
-
Mix, seal the plate, and incubate for another 30 minutes at room temperature, protected from light.
-
-
Reaction Quenching & Readout:
-
Quench the reaction by adding 10 µL of 2X SDS-PAGE loading buffer to each well.
-
Heat the plate at 95°C for 5 minutes.
-
Optional (for gel-based analysis): Load samples onto an SDS-PAGE gel, run electrophoresis, and visualize labeled proteins using a fluorescence gel scanner.
-
HTS Readout: For proteome-wide analysis without gels, proceed to tryptic digest, enrichment of labeled peptides, and LC-MS/MS analysis.[8]
-
4. Data Analysis
-
Primary Hit Identification: Calculate the Z-factor for the assay using positive (no inhibitor) and negative (potent, known inhibitor) controls to assess assay quality.
-
Quantification: For each well, normalize the signal of the labeled protein band/peptide to a loading control.
-
Inhibition Calculation: % Inhibition = [1 - (Signal_Compound / Signal_DMSO)] * 100.
-
Hit Criteria: Define a hit as a compound that produces >50% inhibition or is >3 standard deviations from the DMSO control mean.
Application II: Cellular Thermal Shift Assay (CETSA) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing drug-target engagement in a cellular environment.[11][12] The principle is based on ligand-induced thermal stabilization of the target protein.[13] When a compound binds to its protein target, the resulting complex is often more resistant to thermal denaturation. CETSA measures the amount of soluble protein remaining after heating cells at various temperatures.[11][14]
For covalent inhibitors like DIB-Cl, CETSA is particularly effective. The irreversible bond ensures a stable protein-ligand complex, leading to a robust and significant thermal shift that can be readily detected. High-throughput versions of CETSA have been developed, replacing traditional Western blotting with more scalable detection methods like AlphaScreen or enzyme fragment complementation.[13][15]
Workflow for High-Throughput CETSA (HT-CETSA)
Caption: High-throughput CETSA workflow for measuring target engagement.
Protocol: HT-CETSA for DIB-Cl Target Engagement
1. Principle
This protocol outlines an isothermal dose-response (ITDR) HT-CETSA experiment to quantify the stabilizing effect of DIB-Cl on its target in intact cells.[14] Cells are treated with a serial dilution of DIB-Cl, heated at a single, optimized temperature that causes partial denaturation of the target, and the remaining soluble protein is quantified using a high-throughput method like AlphaLISA.
2. Materials and Reagents
| Reagent/Material | Recommended Supplier | Notes |
| Adherent or Suspension Cells | ATCC | Expressing the target of interest. |
| DIB-Cl | Sigma-Aldrich, Cayman Chemical | Prepare stock solution in DMSO. |
| Cell Culture Medium | Gibco | Appropriate for the cell line used. |
| PCR Plates / 384-well plates | Eppendorf, Corning | For heating and cell handling. |
| Thermal Cycler or Water Bath | Bio-Rad, Eppendorf | For precise heating step. |
| AlphaLISA Detection Kit | PerkinElmer | Specific for the target protein. Requires two antibodies. |
| Automated Plate Reader | PerkinElmer EnVision | Capable of AlphaScreen/AlphaLISA detection. |
3. Step-by-Step Methodology
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Harvest cells and resuspend in fresh culture medium to a density of 2-5 x 10^6 cells/mL.
-
-
Compound Treatment:
-
Prepare a 10-point, 3-fold serial dilution of DIB-Cl in DMSO.
-
In a 384-well plate, add 50 nL of the DIB-Cl dilutions or DMSO vehicle control.
-
Add 10 µL of the cell suspension to each well.
-
Seal the plate and incubate at 37°C for 1 hour in a cell culture incubator.
-
-
Thermal Challenge:
-
Optimization: First, determine the optimal heating temperature by creating a melt curve (heating cells at a range of temperatures from 37°C to 65°C) and identifying the T_agg (aggregation midpoint). The optimal ITDR temperature is typically T_agg + 4-6°C.
-
Place the sealed assay plate in a thermal cycler and heat at the pre-determined optimal temperature (e.g., 52°C) for 3 minutes.
-
Immediately cool the plate on ice or at 4°C for 5 minutes.
-
-
Cell Lysis:
-
Lyse the cells by adding 5 µL of lysis buffer containing 1% Triton X-100 and protease/phosphatase inhibitors.
-
Alternatively, use 3-5 rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Separation and Detection:
-
Centrifuge the plate at 4000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 5 µL of the supernatant (containing the soluble protein fraction) to a new 384-well AlphaLISA detection plate.
-
Proceed with the AlphaLISA protocol as per the manufacturer's instructions, involving the addition of acceptor beads and donor beads with incubation steps.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
4. Data Analysis
-
Dose-Response Curve: Plot the AlphaLISA signal against the logarithm of the DIB-Cl concentration.
-
EC50 Calculation: Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of DIB-Cl required to achieve 50% of the maximal thermal stabilization.
-
Interpretation: A potent and specific covalent interaction will result in a clear, sigmoidal dose-response curve, indicating that DIB-Cl binding is stabilizing its target protein against heat-induced denaturation.
Conclusion: Integrating DIB-Cl Assays into the Drug Discovery Pipeline
The strategic use of electrophilic probes like DIB-Cl within HTS frameworks provides a powerful engine for modern covalent drug discovery.[3] The competitive ABPP assay serves as an excellent primary or secondary screen to identify inhibitors that functionally modulate enzyme activity.[16] Following this, HT-CETSA provides the indispensable validation of target engagement in a physiologically relevant cellular context, bridging the gap between biochemical activity and cellular efficacy.[15] Together, these methodologies create a robust, self-validating workflow that accelerates the identification, validation, and optimization of novel covalent therapeutics, ultimately increasing the probability of success in the complex journey from bench to bedside.[17][18]
References
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CETSA. [Link]
-
ABPP-HT*—Deep Meets Fast for Activity-Based Profiling of Deubiquitylating Enzymes Using Advanced DIA Mass Spectrometry Methods - MDPI. [Link]
-
Activity-based proteomics - Wikipedia. [Link]
-
Cellular thermal shift assay - Wikipedia. [Link]
-
Activity-based protein profiling for drug discovery - Universiteit Leiden. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]
-
Activity-based protein profiling: A graphical review - UCL Discovery. [Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC - NIH. [Link]
-
Activity-Based Protein Profiling (ABPP) of Oxidoreductases - PubMed. [Link]
-
Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. [Link]
-
A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 | Semantic Scholar. [Link]
-
Construction of Covalent Bisubstrate Inhibitor of Protein Kinase Reacting with Cysteine Residue at Substrate-Binding Site - PubMed. [Link]
-
High Throughput Screening (HTS/HTE) Method Explained - YouTube. [Link]
-
High-Throughput Screening for Compounds that Modulate the Cellular c-di-GMP Level in Bacteria - PubMed. [Link]
-
High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents - PubMed Central. [Link]
-
Target identification and validation of natural products with label-free methodology: A critical review from 2005 to 2020 - PubMed. [Link]
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC - NIH. [Link]
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - ResearchGate. [Link]
-
Target ID & Validation - Evotec. [Link]
-
Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors | Request PDF. [Link]
-
Cell-based assays in high-throughput mode (HTS) - BioTechnologia. [Link]
-
Scientific Sessions | Call for Papers| Drug Discovery2026 Drug Discovery Conferences |ScisynopsisConferences | Singapore. [Link]
-
Target Identification and Validation - Aragen Life Sciences. [Link]
-
Covalent Proximity Scanning of a Distal Cysteine to Target PI3Kα - PMC - PubMed Central. [Link]
-
Adapting high-throughput screening methods and assays for biocontainment laboratories - PubMed. [Link]
-
High-Throughput Mechanism of Inhibition - PubMed. [Link]
-
Click chemistry for drug development and diverse chemical-biology applications - PubMed. [Link]
-
Novel Big Data-Driven Machine Learning Models for Drug Discovery Application - MDPI. [Link]
-
(PDF) High-Throughput Microsomal Stability Assay for Screening New Chemical Entities in Drug Discovery - ResearchGate. [Link]
-
(PDF) Rapid covalent-probe discovery by electrophile fragment screening - ResearchGate. [Link]
-
High throughput screening at The DISC: a new era of drug discovery - YouTube. [Link]
-
Bench to Bedside Chat- “Drug Development for Economically Infeasible Indications”. [Link]
-
Astaxanthin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
-
Niacinamide: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
Sources
- 1. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Proximity Scanning of a Distal Cysteine to Target PI3Kα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High throughput screening (HTS). Biological screening. [chemdiv.com]
- 7. youtube.com [youtube.com]
- 8. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 9. Activity-based protein profiling for drug discovery - Leiden University [universiteitleiden.nl]
- 10. mdpi.com [mdpi.com]
- 11. CETSA [cetsa.org]
- 12. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 | Semantic Scholar [semanticscholar.org]
- 16. Activity-based protein profiling: A graphical review - UCL Discovery [discovery.ucl.ac.uk]
- 17. Target Identification and Validation - Aragen Life Sciences [aragen.com]
- 18. youtube.com [youtube.com]
Troubleshooting & Optimization
Optimizing DIB-Cl derivatization reaction conditions
Welcome to the comprehensive technical support guide for optimizing derivatization reactions using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl). This resource is designed for researchers, scientists, and drug development professionals who are leveraging DIB-Cl to enhance the analytical detection of primary and secondary amines, thiols, and hydroxyl-containing compounds via HPLC with fluorescence or UV detection, and LC-MS. Here, we synthesize our extensive field experience with established scientific principles to provide you with a self-validating system for robust and reproducible results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of DIB-Cl.
Q1: What is DIB-Cl and what are its primary applications?
A1: DIB-Cl, or this compound, is a high-performance derivatizing agent. Its core utility lies in its ability to react with nucleophilic functional groups—primarily primary and secondary amines, and to a lesser extent, thiols and hydroxyls—to attach a bulky, fluorescent chromophore to the analyte of interest. This derivatization significantly enhances the sensitivity of detection in HPLC-fluorescence methods and can also improve ionization efficiency in LC-MS analyses.[1][2][3] It has been successfully used for the analysis of amphetamines, morphine, and triterpenoids in various biological matrices.[1][2][3][4]
Q2: What is the fundamental mechanism of the DIB-Cl derivatization reaction?
A2: The derivatization reaction with DIB-Cl is a nucleophilic acyl substitution, specifically a Schotten-Baumann reaction.[5] The lone pair of electrons on the nitrogen of a primary or secondary amine attacks the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of the chloride ion and a proton from the amine, forming a stable amide bond. The reaction is typically carried out under mild, slightly basic conditions to facilitate the nucleophilic attack and to neutralize the hydrogen chloride (HCl) byproduct.[5][6]
Q3: What are the key advantages of using DIB-Cl over other derivatization reagents?
A3: DIB-Cl offers several distinct advantages:
-
High Sensitivity: The dibenzoyl imidazole moiety is an excellent fluorophore, leading to very low detection limits, often in the femtomole range.[7]
-
Rapid Reaction Kinetics: Derivatization can often be completed in as little as 5-10 minutes at room temperature.[1][2][3]
-
Mild Reaction Conditions: The high reactivity of the acyl chloride group allows the reaction to proceed under gentle conditions, preserving the integrity of the analyte.[1]
-
Stable Derivatives: The resulting amide or ester derivatives are generally stable for at least 24 hours at room temperature, which is advantageous for automated analyses using an autosampler.[7]
Q4: How should DIB-Cl reagent be stored?
A4: DIB-Cl is sensitive to moisture and light. It should be stored at -20°C in a desiccator. Under these conditions, the reagent is stable for at least two years.[1] For daily use, it is advisable to prepare small aliquots of the reagent solution in a dry organic solvent like acetonitrile and store them under the same conditions to minimize repeated exposure of the stock to atmospheric moisture.
II. Optimizing Your DIB-Cl Derivatization Protocol
Success with DIB-Cl derivatization hinges on the careful optimization of several key parameters. The following sections provide a detailed experimental protocol and a discussion of critical variables.
Core Derivatization Workflow
The general workflow for pre-column derivatization with DIB-Cl is a multi-step process that requires careful attention to detail at each stage to ensure quantitative and reproducible results.
Caption: General workflow for pre-column derivatization with DIB-Cl.
Detailed Experimental Protocol (General for Amines)
This protocol provides a robust starting point for the derivatization of primary and secondary amines. Optimization will be required for specific analytes and matrices.
-
Sample Preparation:
-
Extract your analyte of interest from the sample matrix using an appropriate technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For example, amphetamines from blood can be extracted with ethyl acetate.[1]
-
Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of a suitable aprotic solvent, such as acetonitrile.
-
-
Derivatization Reaction:
-
To the reconstituted sample, add 50 µL of a basic buffer. A 100 mM borate or carbonate buffer with a pH between 9.0 and 10.0 is often effective.
-
Add 100 µL of a freshly prepared DIB-Cl solution (e.g., 1 mM in acetonitrile). A 3 to 4-fold molar excess of the reagent over the expected maximum analyte concentration is a good starting point.
-
Vortex the mixture gently and incubate at room temperature (20-25°C) for 10 minutes.[1][7] For less reactive compounds or hydroxyl groups, incubation at a slightly elevated temperature (e.g., 60°C) may be necessary.
-
-
Quenching the Reaction:
-
To consume the excess DIB-Cl, add 20 µL of a primary amine solution, such as 100 mM glycine or a small volume of methanol.[8]
-
Vortex and let the quenching reaction proceed for an additional 5-10 minutes at room temperature.
-
-
Final Sample Preparation for Analysis:
-
Acidify the reaction mixture with a small volume of acid (e.g., 10 µL of 1 M HCl) to stabilize the derivatives.
-
If necessary, perform a sample cleanup step to remove excess reagent and byproducts. Solid-phase extraction is often effective for this purpose (see Section III).
-
Inject an appropriate volume of the final solution into the HPLC system.
-
Key Optimization Parameters
| Parameter | Recommended Range/Value | Rationale & Expert Insights |
| Solvent | Acetonitrile, Tetrahydrofuran (THF) | Aprotic solvents are preferred to prevent hydrolysis of DIB-Cl. Acetonitrile is a common choice due to its compatibility with reversed-phase HPLC. |
| pH | 9.0 - 10.0 | A basic pH is crucial to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HCl byproduct. However, excessively high pH can accelerate the hydrolysis of DIB-Cl. |
| Reagent Concentration | 3-4 fold molar excess | A molar excess ensures the reaction proceeds to completion. However, a very large excess can lead to significant background signals and may require more rigorous cleanup.[7] |
| Reaction Time | 5 - 15 minutes | DIB-Cl is highly reactive, and for many amines, the reaction is complete within this timeframe at room temperature.[1][3] Less reactive analytes may require longer times or gentle heating. |
| Reaction Temperature | Room Temperature (20-25°C) | Mild temperatures are usually sufficient and help to minimize potential degradation of the analyte or reagent. For less reactive functional groups, increasing the temperature to 40-60°C can be beneficial. |
III. Troubleshooting Guide
This section provides solutions to common problems encountered during DIB-Cl derivatization.
Problem 1: Low or No Derivatization Yield
| Possible Cause | Recommended Solution |
| DIB-Cl Reagent Degradation | The reagent is highly sensitive to moisture. Ensure it is stored properly at -20°C under desiccated conditions. Use freshly prepared solutions of the reagent for each experiment. |
| Incorrect pH | The reaction requires a basic environment. Verify the pH of your buffer and the final reaction mixture. A pH between 9.0 and 10.0 is optimal. |
| Insufficient Reagent | Ensure you are using a sufficient molar excess of DIB-Cl. A 3-4 fold excess is a good starting point. |
| Analyte Degradation | If your analyte is unstable at basic pH, consider reducing the reaction time or temperature. |
| Solvent Issues | Ensure the solvent used for reconstitution is aprotic (e.g., acetonitrile). Protic solvents like methanol or ethanol will react with DIB-Cl. |
Problem 2: High Background Signal or Multiple Peaks in Chromatogram
| Possible Cause | Recommended Solution |
| Excess DIB-Cl Reagent | The unreacted DIB-Cl and its hydrolysis product can be fluorescent. Implement a quenching step by adding a small primary amine (e.g., glycine) after the main reaction. A subsequent solid-phase extraction (SPE) cleanup is highly effective. |
| Reagent Hydrolysis | Minimize the exposure of the DIB-Cl reagent and solutions to moisture. Prepare reagent solutions fresh daily. |
| Side Reactions | If the analyte has multiple reactive sites, you may see multiple derivative peaks. Try to reduce the reaction temperature or time to favor derivatization at the most reactive site. |
| Matrix Effects | Complex sample matrices can introduce interfering compounds. Enhance your sample cleanup procedure before derivatization. |
Problem 3: Poor Reproducibility (High %RSD)
| Possible Cause | Recommended Solution |
| Inconsistent Reaction Timing | The derivatization and quenching steps should be timed precisely for all samples and standards to ensure consistent results. |
| Pipetting Errors | Use calibrated pipettes and be meticulous when adding the small volumes of reagents and buffers. |
| Temperature Fluctuations | Perform the derivatization in a temperature-controlled environment, such as a water bath or heating block. |
| Incomplete Mixing | Ensure thorough mixing (vortexing) after the addition of each reagent to ensure a homogeneous reaction. |
Sample Cleanup: Solid-Phase Extraction (SPE)
A post-derivatization cleanup step is often crucial for removing excess reagent, its hydrolysis byproducts, and quenching agent adducts, thereby reducing background noise and improving analytical performance.
General SPE Protocol (Reversed-Phase):
-
Select a Cartridge: A C18 or a polymeric reversed-phase cartridge is often a good choice for retaining the relatively non-polar DIB-Cl derivatives.
-
Conditioning: Condition the cartridge with methanol followed by water.
-
Equilibration: Equilibrate the cartridge with a buffer that matches the pH of your sample.
-
Sample Loading: Load the acidified and quenched reaction mixture onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences, including the hydrolyzed DIB-Cl and quenching agent adducts.
-
Elution: Elute the DIB-Cl derivatives with a stronger organic solvent, such as acetonitrile or methanol.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for HPLC analysis.
IV. Visualization of the Derivatization Mechanism
The reaction of DIB-Cl with a primary amine proceeds through a well-established nucleophilic acyl substitution pathway.
Caption: Mechanism of DIB-Cl reaction with a primary amine.
V. References
-
A simple and sensitive HPLC-fluorescence method for quantification of MDMA and MDA in blood with this compound (DIB-Cl) as a label. Biomedical Chromatography, 20(12), 1380-1385. [Link]
-
Sensitive HPLC-fluorescence detection of morphine labeled with DIB-Cl in rat brain and blood microdialysates and its application to the preliminarily study of the pharmacokinetic interaction between morphine and diclofenac. Analytical and Bioanalytical Chemistry, 391(3), 1057-1062. [Link]
-
High-performance liquid chromatography with fluorescence detection for the simultaneous determination of 3,4-methylenedioxymethamphetamine, methamphetamine and their metabolites in human hair using DIB-Cl as a label. Biomedical Chromatography, 18(3), 202-204. [Link]
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 111, 203-216. [Link]
-
Primary amines react with benzoyl chloride to give class 11 chemistry CBSE. Vedantu. [Link]
-
Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]
Sources
- 1. A simple and sensitive HPLC-fluorescence method for quantification of MDMA and MDA in blood with this compound (DIB-Cl) as a label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive HPLC-fluorescence detection of morphine labeled with DIB-Cl in rat brain and blood microdialysates and its application to the preliminarily study of the pharmacokinetic interaction between morphine and diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography with fluorescence detection for the simultaneous determination of 3,4-methylenedioxymethamphetamine, methamphetamine and their metabolites in human hair using DIB-Cl as a label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE [vedantu.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound Hydrochloride [for HPLC Labeling], 100MG | Labscoop [labscoop.com]
- 8. Sample cleanup by solid-phase extraction for the ultratrace determination of polychlorinated dibenzo-p-dioxins and dibenzofurans in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride derivatives
Technical Support Center: 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride Derivatives
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with this compound (DIB-Cl) and its derivatives. This resource is designed to provide practical, in-depth solutions to common stability challenges encountered during the synthesis, purification, and handling of these highly reactive, yet synthetically valuable, compounds.
The core structure, a lophine derivative, offers significant potential in medicinal chemistry and materials science.[1] However, the presence of the benzoyl chloride moiety introduces inherent instability, primarily due to its high reactivity.[2][3] This guide explains the causal mechanisms behind these stability issues and provides validated protocols to ensure the integrity of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each issue is followed by an analysis of probable causes and actionable solutions.
Issue 1: Low or Inconsistent Yields in Acylation Reactions
Question: I am using a DIB-Cl derivative to acylate an amine/alcohol, but my yields are consistently low and variable. What's going wrong?
-
Probable Cause 1: Degradation of the Acyl Chloride Reagent The most common culprit is the premature hydrolysis of the benzoyl chloride moiety by trace amounts of water in your reaction setup.[4] Acyl chlorides are highly susceptible to nucleophilic attack by water, which converts the reactive acyl chloride into the unreactive carboxylic acid.[5] Even brief exposure to atmospheric moisture can significantly degrade the reagent before it has a chance to react with your substrate.[6][7]
-
Probable Cause 2: Competing Side Reactions If your substrate or solvent contains multiple nucleophilic sites, or if the reaction conditions are not optimized, side reactions can consume the DIB-Cl derivative. For example, in the presence of a base like pyridine, imidazole itself can undergo complex reactions with benzoyl chloride, which may not lead to the desired C-acylation product.[8]
-
Recommended Solutions:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use freshly distilled, anhydrous solvents stored over molecular sieves. All reactions should be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon).[5]
-
Reagent Quality Check: Before starting your reaction, consider a quick quality check of the DIB-Cl derivative, especially if the container has been opened previously. A simple method is to take a small aliquot, dissolve it in a dry aprotic solvent (e.g., CDCl₃), and run a quick ¹H NMR. The presence of a broad peak corresponding to a carboxylic acid proton is a sign of hydrolysis.
-
Controlled Reagent Addition: Add the DIB-Cl derivative solution dropwise to the reaction mixture containing your substrate and any necessary base at a controlled temperature (often 0 °C) to manage the reaction's exothermicity and minimize side reactions.
-
Choice of Base: For acylating amines, often two equivalents of the amine are used—one to react and one to act as a base to neutralize the HCl byproduct.[9] Alternatively, use a non-nucleophilic hindered base like triethylamine or diisopropylethylamine (DIPEA) to prevent it from competing with your substrate.
-
Issue 2: Appearance of an Unexpected Impurity in Post-Reaction Analysis (NMR/LC-MS)
Question: After my reaction and workup, I see a significant peak in my NMR/LC-MS that corresponds to the molecular weight of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid. How can I prevent this?
-
Probable Cause: Hydrolysis During Aqueous Workup This is a classic sign of acyl chloride hydrolysis.[10] Standard workup procedures involving quenching the reaction with water or washing with aqueous solutions (e.g., NaHCO₃, brine) will rapidly and completely convert any unreacted DIB-Cl derivative into its corresponding carboxylic acid.[11]
-
Recommended Solutions & Protocol:
-
Non-Aqueous Workup: If possible, avoid an aqueous workup entirely. Quench the reaction by adding a dry, volatile amine (like triethylamine) to react with excess acyl chloride, forming a salt that can often be filtered off. Alternatively, simply concentrate the reaction mixture directly under high vacuum (at low temperature) and proceed immediately to purification.
-
Modified Workup Protocol: If an aqueous wash is unavoidable to remove salts, perform it quickly and at low temperatures (0-5 °C). Immediately extract your product into a non-polar organic solvent, and dry the organic layer thoroughly with a robust drying agent like MgSO₄ or Na₂SO₄.
-
Troubleshooting Logic: Use the following workflow to diagnose and address the source of hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for DIB-Cl derivatives?
Acyl chlorides are classified as moisture-sensitive and corrosive.[12] Proper storage is non-negotiable for maintaining their chemical integrity.[3]
-
Atmosphere: ALWAYS store under a dry, inert atmosphere (Nitrogen or Argon).[6] Backfill the container with inert gas after each use.
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended, but ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.[1]
-
Container: Use the original manufacturer's container, which is designed for reactive compounds. If aliquoting, use amber glass vials with PTFE-lined caps. Ensure the cap seal is tight. Wrapping the cap threads with Parafilm can provide an extra barrier.[7]
-
Handling: Only handle in a fume hood or glovebox. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows potential decomposition pathways. |
| Atmosphere | Dry Nitrogen or Argon | Prevents hydrolysis from atmospheric moisture.[2] |
| Container | Tightly sealed, PTFE-lined cap | Prevents moisture ingress and corrosion. |
| Location | Dry, well-ventilated, away from bases | Avoids reaction with ambient moisture and fumes.[10] |
Q2: How should I purify my DIB-Cl derivative or its reaction products?
Purification can be challenging due to the compound's reactivity.
-
Crystallization: If your compound is a solid with good crystallinity, this is often the best method. Use anhydrous solvents. A good solvent system might be Toluene/Heptane or Dichloromethane/Hexane.
-
Column Chromatography: This is feasible but requires careful execution.
-
Stationary Phase: Use silica gel that has been dried in a vacuum oven to remove adsorbed water.
-
Solvent System: Use anhydrous-grade solvents. Avoid protic solvents like methanol unless absolutely necessary and used in small percentages. A typical system would be a gradient of ethyl acetate in hexanes or dichloromethane.
-
Execution: Run the column as quickly as possible to minimize contact time on the acidic silica surface, which can catalyze degradation.
-
Post-Purification: After pooling fractions, remove the solvent on a rotary evaporator at a low bath temperature (<30 °C) to prevent thermal decomposition.
-
Q3: What analytical techniques are best for characterizing these compounds and assessing their stability?
A multi-technique approach is recommended for full characterization and purity assessment.[13]
-
NMR Spectroscopy (¹H, ¹³C): Provides primary structural confirmation. Use anhydrous NMR solvents (e.g., CDCl₃, DMSO-d₆). The carbonyl carbon of the acyl chloride typically appears around 165-170 ppm in the ¹³C NMR spectrum.
-
LC-MS: Excellent for assessing purity and detecting trace impurities like the hydrolyzed carboxylic acid.[13] Use aprotic mobile phases if trying to analyze the acyl chloride itself, though it will likely hydrolyze on a standard reverse-phase column. It is most useful for analyzing the final, stable derivatives.
-
FT-IR Spectroscopy: Useful for confirming the presence of key functional groups. Look for the characteristic C=O stretch of the acyl chloride at a high frequency, typically around 1770-1800 cm⁻¹.[13] The corresponding carboxylic acid C=O stretch will appear at a lower frequency (around 1700-1725 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): DIB-Cl itself is used as a fluorescent labeling reagent for HPLC analysis of amines and alcohols, as its derivatives are stable and highly fluorescent.[12] This inherent property can be leveraged for purity analysis of your final products.
Key Degradation Pathway & Mechanism
The primary stability concern for this compound is its reaction with nucleophiles, most commonly water. This process, known as hydrolysis, converts the highly reactive acyl chloride into a much less reactive carboxylic acid, rendering it ineffective for subsequent acylation reactions.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. nbinno.com [nbinno.com]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. savemyexams.com [savemyexams.com]
- 10. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]
- 11. Mechanism of hydrolysis of benzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Hydrochloride [for HPLC Labeling], 100MG | Labscoop [labscoop.com]
- 13. nbinno.com [nbinno.com]
Technical Support Center: 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl)
Introduction: 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride, commonly referred to as DIB-Cl, is a highly valuable reagent in modern chemical and biomedical research. It is primarily utilized as a fluorescent labeling agent for amines and alcohols, enabling sensitive detection in applications like high-performance liquid chromatography (HPLC)[1][2][3][4]. Its utility stems from the reactive acyl chloride group, which readily forms stable amide or ester linkages, and the rigid, fluorescent lophine (2,4,5-triphenylimidazole) core[5][6].
However, the very reactivity that makes DIB-Cl so effective also presents challenges during its synthesis, handling, and application. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers overcome common side reactions and experimental pitfalls.
Section 1: Synthesis and Reagent Quality
The quality of your starting DIB-Cl is paramount. Issues in its synthesis will cascade through all subsequent experiments. The most common route is the conversion of the parent carboxylic acid, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid, using a chlorinating agent.
FAQ 1: My synthesis of DIB-Cl from its carboxylic acid is inefficient, showing low yield and purity. What are the critical parameters to control?
Answer: This is a frequent issue stemming from the choice of reagents and reaction conditions. The conversion of a carboxylic acid to an acyl chloride requires breaking a resilient C-OH bond and forming a highly energetic C-Cl bond.
Causality: The hydroxyl group of a carboxylic acid is a poor leaving group. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are used to convert the -OH into a better leaving group, facilitating nucleophilic attack by a chloride ion[7][8]. The reaction with thionyl chloride is particularly advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, driving the reaction to completion[9][10].
Key Troubleshooting Points:
-
Anhydrous Conditions are Non-Negotiable: Both the starting carboxylic acid and the solvent must be scrupulously dry. Any trace of water will hydrolyze the thionyl chloride and the DIB-Cl product back to the starting acid[9][11][12].
-
Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) is the most common and effective choice[10]. It should be freshly distilled or from a recently opened bottle. Using it in excess ensures the complete conversion of the acid.
-
Catalyst Use: For sterically hindered or deactivated carboxylic acids, a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction[9][13]. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent activating agent.
-
Temperature Control: The reaction is often initiated at room temperature and may require gentle heating (e.g., reflux) to proceed to completion[13][14]. Monitor the reaction by TLC until the starting acid spot disappears. TLC Monitoring Tip: To visualize the acyl chloride on a TLC plate, quench a small aliquot of the reaction mixture with methanol. This converts the DIB-Cl into its methyl ester, which will have a different Rf value than the starting acid[14].
Protocol: Synthesis of DIB-Cl using Thionyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂), add 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid (1 eq.).
-
Add a dry, inert solvent such as toluene or dichloromethane.
-
Slowly add an excess of thionyl chloride (SOCl₂, 3-5 eq.) at room temperature with stirring[14].
-
Add a catalytic amount (1-2 drops) of DMF[13].
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC as described above.
-
Once the reaction is complete, allow the mixture to cool. Remove the excess SOCl₂ and solvent under reduced pressure.
-
The resulting crude DIB-Cl is often used directly in the next step but should be a pale yellow to orange powder[15].
Caption: Mechanism of carboxylic acid to acyl chloride conversion using SOCl₂.
Section 2: Handling, Storage, and Stability
FAQ 2: I observe white fumes when handling my DIB-Cl, and older batches seem less reactive. What is causing this degradation?
Answer: This is a classic sign of hydrolysis. Acyl chlorides are highly electrophilic and react readily with nucleophiles, with water being one of the most common[16][17].
Causality: The carbon atom in the -COCl group is highly electron-deficient due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it an excellent target for nucleophilic attack[16][17]. When exposed to atmospheric moisture, DIB-Cl is rapidly hydrolyzed back to the parent carboxylic acid, releasing fumes of hydrogen chloride (HCl) gas[11][18]. This process is autocatalytic as the HCl produced can protonate the carbonyl, further increasing its electrophilicity. This degradation is why older or improperly stored batches lose their potency.
Best Practices for Handling and Storage:
-
Inert Atmosphere: Always handle DIB-Cl under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line with nitrogen or argon).
-
Dry Glassware and Solvents: Ensure all glassware is oven-dried and cooled under vacuum or in a desiccator. Use anhydrous grade solvents for all reactions.
-
Storage: Store the reagent in a tightly sealed container, preferably in a desiccator, under an inert atmosphere, and at low temperatures (2-8 °C is recommended)[15].
-
Avoid Contamination: Use clean, dry spatulas and needles to dispense the reagent. Never return unused reagent to the original bottle.
Caption: Recommended workflow for handling moisture-sensitive DIB-Cl.
Section 3: Troubleshooting Acylation Reactions
The primary use of DIB-Cl is to acylate nucleophiles. When these reactions fail, it is almost always due to competitive side reactions.
FAQ 3: My acylation of an amine is incomplete, and I've isolated unreacted amine along with 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid. What went wrong?
Answer: This outcome points to a competition between your desired nucleophile (the amine) and a contaminant nucleophile (water). Given the high reactivity of DIB-Cl, even small amounts of water can lead to significant byproduct formation.
Causality: The acylation reaction is a race between all nucleophiles present in the flask. If your amine is to win, its effective concentration and nucleophilicity must be higher than that of water. Furthermore, the reaction produces one equivalent of HCl for every equivalent of DIB-Cl that reacts. This HCl will protonate any available base, including your amine nucleophile, converting it into an ammonium salt (R-NH₃⁺). This salt is no longer nucleophilic and will not react with the acyl chloride, thus halting the reaction.
Troubleshooting Strategy:
-
Ensure Anhydrous Conditions: As detailed in Section 2, this is the first and most critical step.
-
Use an HCl Scavenger: Add a non-nucleophilic base to the reaction. This base will neutralize the HCl as it is formed, preventing the protonation of your primary nucleophile[9].
-
Pyridine: Often used as both a base and a solvent.
-
Triethylamine (Et₃N): A common, effective, and non-nucleophilic base. Use at least one equivalent, often slightly more (e.g., 1.1 eq).
-
-
Order of Addition: It is often best to dissolve the amine and the base (e.g., Et₃N) in the anhydrous solvent first, then add the DIB-Cl solution dropwise at a controlled temperature (often 0 °C to room temperature).
Sources
- 1. This compound Hydrochloride | 2705189-79-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound | Fernando Amat Bioimaging Research [fernandoamat.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. orgosolver.com [orgosolver.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemimpex.com [chemimpex.com]
- 16. savemyexams.com [savemyexams.com]
- 17. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 18. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
How to remove excess DIB-Cl reagent after derivatization
Welcome to the technical support center for post-derivatization cleanup. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of excess 2,4-dichloro-6-(4-(diisobutylamino)-1-phenyl)-1,3,5-triazine (DIB-Cl) reagent. Our goal is to equip you with the foundational knowledge and practical protocols to ensure your analytical results are accurate, reproducible, and free from interference.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove excess DIB-Cl reagent before LC-MS analysis?
A: Failure to remove unreacted DIB-Cl reagent and its by-products is a leading cause of poor data quality in sensitive analytical methods like LC-MS/MS. The primary reasons for its removal are:
-
Ion Suppression/Enhancement: The electrospray ionization (ESI) source of a mass spectrometer has a finite capacity for ionization. If a large amount of a highly ionizable species—like excess DIB-Cl—co-elutes with your analyte of interest, it will compete for ionization, leading to a suppressed signal for your target compound.[1][2] Conversely, in some cases, it can enhance the signal, but in an uncontrolled and non-reproducible manner.[1]
-
Isobaric Interference: The DIB-Cl reagent or its hydrolysis by-products may have a mass-to-charge ratio (m/z) that is identical or very close to your derivatized analyte. This can create direct interference in the mass spectrometer, making accurate quantification impossible, especially if chromatographic separation is incomplete.[3][4]
-
Chromatographic Interference: A large "reagent front" peak can obscure the peaks of early-eluting analytes, compromising chromatographic resolution and integration.
-
Instrument Contamination: Injecting high concentrations of unreacted reagent can contaminate the LC column, transfer lines, and the mass spectrometer's ion source, leading to high background noise and carryover in subsequent analyses.[1]
Q2: What are the principal strategies for removing unreacted DIB-Cl?
A: There are three primary strategies, each with its own advantages and disadvantages. The choice depends on your analyte, sample matrix, and throughput needs.
| Method | Principle | Advantages | Disadvantages | Best For |
| Solid-Phase Extraction (SPE) | Differential adsorption of the analyte and reagent onto a solid sorbent, followed by selective elution.[5][6] | High recovery, excellent sample cleanup, high concentration factor, easily automated.[6][7] | Can be more time-consuming for method development; cost of consumables. | Complex matrices (plasma, urine, tissue extracts); when high sensitivity is required.[5] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte and reagent between two immiscible liquid phases based on their relative solubility.[5][8] | Simple, inexpensive, and effective for simple matrices. | Can be labor-intensive, uses larger volumes of organic solvents, and may form emulsions.[8] | Simple, clean sample matrices where high throughput is not the primary concern. |
| Reagent Quenching | Chemical conversion of the excess, reactive DIB-Cl into a new, more polar compound that is easily separated from the nonpolar analyte derivative. | Fast, simple, and can be performed in the same reaction vial. Greatly improves the efficacy of subsequent SPE or LLE steps. | Introduces another compound into the matrix; requires careful selection of the quenching agent to avoid side reactions with the analyte. | Use as a preliminary step before SPE or LLE to simplify the subsequent cleanup. |
Q3: How do I choose the best removal method for my specific application?
A: The optimal choice is a function of your analyte's properties and the complexity of your sample matrix. The following decision workflow provides a general guideline.
Caption: Decision workflow for selecting a DIB-Cl removal method.
Troubleshooting Guide
Problem: A large reagent peak is interfering with my analysis and causing ion suppression.
-
Underlying Cause: This indicates that the cleanup procedure is not selective enough to differentiate between the hydrophobic DIB-Cl reagent and the similarly hydrophobic derivatized analyte.
-
Solution 1: Implement a Quenching Step. Before cleanup, add a small amount of a nucleophilic reagent to consume the excess DIB-Cl. A common choice is a simple primary or secondary amine (e.g., 10 µL of 1M Tris buffer or glycine solution). The highly reactive chloro-triazine structure of DIB-Cl will readily react with the amine, forming a more polar adduct. This new, more polar compound is much easier to separate from the nonpolar analyte derivative during subsequent SPE or LLE.
-
Solution 2: Optimize SPE Wash Step. If using SPE (e.g., C18), your wash solvent may not be strong enough. The goal of the wash step is to remove as much of the unreacted reagent as possible without eluting your derivatized analyte. Increase the percentage of organic solvent in your aqueous wash step incrementally (e.g., from 20% methanol to 30%, then 40%). Analyze the wash fraction to ensure you are not losing your target compound.
Problem: My analyte recovery is very low after the cleanup procedure.
-
Underlying Cause: The analyte is being lost during the sample preparation workflow.
-
Solution (for SPE):
-
Analyte Breakthrough: Your sample loading or wash solvent is too strong, causing the analyte to pass through the cartridge without binding. Reduce the organic content of your loading and wash solvents.
-
Incomplete Elution: Your elution solvent is too weak to fully desorb the analyte from the SPE sorbent. Increase the strength of your elution solvent (e.g., switch from 80% methanol to 90% acetonitrile or add 1-2% formic acid to disrupt secondary interactions).
-
-
Solution (for LLE):
-
Poor Partitioning: Your analyte may have some residual polarity, preventing it from partitioning efficiently into the organic phase. Adjust the pH of the aqueous layer to neutralize any ionizable groups on your analyte, making it less polar. Alternatively, use a more polar extraction solvent like ethyl acetate instead of hexane or methyl tert-butyl ether (MTBE).[5]
-
Problem: Both the DIB-Cl reagent and my derivatized analyte elute together during SPE.
-
Underlying Cause: The derivatization makes your analyte's polarity very similar to that of the DIB-Cl reagent itself, making separation on a standard reversed-phase sorbent challenging.
-
Solution: Employ a Step-Gradient Elution. Instead of a single elution step, use multiple, progressively stronger elution solvents. This can provide the resolution needed to separate the two compounds.
-
After the wash step, use a first elution solvent (e.g., 50% acetonitrile in water) that is strong enough to elute the slightly less retained compound (often the excess reagent).
-
Collect this fraction separately.
-
Use a second, stronger elution solvent (e.g., 95% acetonitrile) to elute your more tightly bound derivatized analyte.
Pro-Tip: Combine this with a quenching step. Quenching the DIB-Cl to a more polar form will make this step-gradient elution significantly more effective.
-
Protocol: Robust Removal of DIB-Cl using Solid-Phase Extraction (SPE)
This protocol is a generic template for reversed-phase SPE on a C18 sorbent and should be optimized for your specific analyte.
Materials:
-
C18 SPE Cartridge (select bed weight based on sample volume and analyte concentration)
-
SPE Vacuum Manifold
-
Solvents: Methanol (MeOH), Acetonitrile (ACN), Water (LC-MS grade), Formic Acid (FA)
-
Quenching Agent (optional, recommended): 1M Tris-HCl, pH 8
Methodology:
-
Reaction Quenching (Optional but Recommended)
-
To the completed derivatization reaction mixture, add 10-20 µL of 1M Tris-HCl solution.
-
Vortex and allow to react for 15 minutes at room temperature. This will convert the reactive DIB-Cl into a more polar Tris-adduct.
-
-
SPE Cartridge Conditioning
-
Place the C18 cartridge on the vacuum manifold.
-
Wash the cartridge with 1 full column volume (CV) of MeOH.
-
Equilibrate the cartridge with 1 CV of water.
-
Crucial: Do not allow the sorbent bed to go dry after this step.
-
-
Sample Loading
-
Dilute the quenched reaction mixture with an equal volume of 5% MeOH in water to ensure efficient binding to the C18 sorbent.
-
Load the diluted sample onto the cartridge. Apply a slow, steady vacuum to pull the sample through at a rate of ~1 drop per second.
-
-
Wash Step (Interference Removal)
-
Wash the cartridge with 1 CV of 30% MeOH in water. This step is designed to remove salts and very polar impurities, including the quenched Tris-DIB adduct.
-
(Optimization Step): If reagent interference persists, you can add a second wash with a slightly stronger solvent (e.g., 40-50% MeOH in water) to wash off the unquenched DIB-Cl. Collect and test this fraction to ensure no analyte is lost.
-
-
Analyte Elution
-
Place a clean collection tube inside the manifold.
-
Elute the target derivatized analyte with 1-2 CV of an appropriate solvent. A common starting point is 90% ACN / 10% Water / 0.1% FA.
-
Apply a gentle vacuum to pull the elution solvent through the cartridge.
-
-
Final Preparation
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in your mobile phase starting condition (e.g., 200 µL of 10% ACN in water) for LC-MS injection.
-
References
-
SciSpace. (n.d.). Recent Advances in the Extraction of Triazines from Water Samples. Retrieved from [Link]
-
Pico, Y. (2013). Recent advances in extraction of triazines from water samples. IntechOpen. DOI: 10.5772/54962. Available at: [Link]
-
Martin, P., et al. (1997). On-Line Solid-Phase Extraction of Triazine Herbicides Using a Molecularly Imprinted Polymer for Selective Sample Enrichment. Analytical Chemistry, 69(17), 3527–3532. Available at: [Link]
-
ResearchGate. (2015). Magnetic ionic liquid-based dispersive liquid-liquid microextraction for the determination of triazine herbicides in vegetable oils by liquid chromatography. Available at: [Link]
-
Clarke, N. J., & Reitz, R. (2012). Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent. Methods in Molecular Biology, 901, 135-146. Available at: [Link]
-
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Available at: [Link]
-
Xing, J., et al. (2016). Derivatization in Sample Preparation for LC‐MS Bioanalysis. Separation & Purification Reviews, 45(2), 122-136. Available at: [Link]
-
Cajka, T., & Fiehn, O. (2016). Derivatization Methods for Improved Metabolome Analysis by LC-MS/MS. Current Opinion in Biotechnology, 39, 162-172. Available at: [Link]
-
Organic Chemistry Tutor. (2022, October 3). Liquid-Liquid Extraction. YouTube. Available at: [Link]
-
Padrón, M. E., et al. (2011). Dispersive solid-phase extraction as a simplified clean-up technique for biological sample extracts. Journal of Chromatography A, 1218(18), 2549-2556. Available at: [Link]
-
Vesper, H. W., & Botelho, J. C. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Proteomics, 92, 2-13. Available at: [Link]
-
Grant, R. P. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. Clinical Chemistry, 63(8), 1331-1337. Available at: [Link]
-
Yan, Z., et al. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. Rapid Communications in Mass Spectrometry, 22(12), 1833-1841. Available at: [Link]
-
Let's learn. (2023, November 24). Solid Phase Extraction Part-1 | Analytical Separations | Solvent Extraction | SPE. YouTube. Available at: [Link]
-
Li, W., et al. (2021). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. Available at: [Link]
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DIB-Cl Labeling Technical Support Center: A Guide to Amine Reactivity and Troubleshooting
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for amine-reactive labeling. This guide provides in-depth technical information, field-proven insights, and troubleshooting protocols for researchers utilizing chloro-derivatives for labeling primary and secondary amines. While the query specified "DIB-Cl," this is not a standard acronym in bioconjugation literature. Therefore, this guide will focus on the principles of amine labeling using well-characterized and functionally analogous reagents, such as Dansyl Chloride (Dns-Cl) and 4-chloro-7-nitrobenzofurazan (NBD-Cl), which react with amines via a similar nucleophilic substitution mechanism. The principles and troubleshooting steps outlined here are broadly applicable to this class of reagents.
Section 1: Fundamental Principles of Amine-Reactive Chloride Labeling
This section covers the core chemical principles governing the reaction between amine-reactive chlorides and various amine functional groups. Understanding these fundamentals is critical for experimental design and troubleshooting.
Q1: What is the reaction mechanism of reagents like Dns-Cl or NBD-Cl with amines?
The reaction between an amine-reactive sulfonyl chloride (like Dansyl Chloride) or an activated aryl chloride (like NBD-Cl) and an amine is a classic nucleophilic substitution reaction. The mechanism proceeds as follows:
-
Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the amine. This amine acts as a nucleophile, attacking the electron-deficient sulfur (in sulfonyl chlorides) or carbon (in activated aryl chlorides) atom of the labeling reagent.[1][2]
-
Formation of a Tetrahedral Intermediate: This attack forms a transient, unstable intermediate.
-
Elimination of the Leaving Group: The intermediate collapses, reforming the bond structure and expelling the chloride ion (Cl⁻), which is a good leaving group.
-
Deprotonation: A base in the reaction mixture (often a second molecule of the amine being labeled or the buffer) removes a proton from the nitrogen, yielding the final, stable sulfonamide or amine derivative and a hydrochloride salt.[1]
This reaction's success is highly dependent on the availability of the nitrogen's lone pair, which is directly related to the amine's structure and the reaction environment.
Q2: How does the type of amine affect labeling efficiency?
The structure of the amine is arguably the most critical factor determining the rate and efficiency of the labeling reaction. The key differences are rooted in nucleophilicity, basicity, and steric accessibility.
Both primary (R-NH₂) and secondary (R₂-NH) aliphatic amines are generally excellent nucleophiles for this reaction.
-
Primary Amines: These are highly reactive due to the minimal steric hindrance around the nitrogen atom.
-
Secondary Amines: While still reactive, their reaction rate can be slower compared to primary amines if the alkyl groups (R) are large and bulky, which creates steric hindrance that impedes the approach of the labeling reagent.[3] In studies with dichloromethane, secondary amines were found to react more rapidly than tertiary amines.[3]
This is a critical distinction where significant differences in reactivity are observed.
-
Aliphatic Amines: The lone pair of electrons on the nitrogen is localized and readily available for nucleophilic attack. The alkyl groups are typically electron-donating (+I effect), which further increases the electron density on the nitrogen, making aliphatic amines strong bases and highly reactive nucleophiles.[4][5]
-
Aromatic Amines (e.g., Aniline): The lone pair on the nitrogen is delocalized into the aromatic ring system through resonance.[4][5] This delocalization significantly reduces the electron density on the nitrogen, making it less available for nucleophilic attack. Consequently, aromatic amines are much weaker bases and significantly less reactive towards labeling reagents than aliphatic amines.[4]
Steric hindrance refers to the physical blocking of the reaction site by bulky chemical groups. Regardless of the amine type, large substituents near the nitrogen atom will slow down the reaction rate by making it more difficult for the labeling reagent to access the nitrogen's lone pair.
// Invisible nodes for alignment edge [style=invis]; Aromatic -> Sterically_Hindered; }
Caption: Relative reactivity of different amine types with electrophilic labeling reagents.
Table 1: Comparative Reactivity of Amines
| Amine Type | Relative Reactivity | Typical Optimal pH | Key Considerations |
| Primary Aliphatic | Very High | 8.0 - 9.5 | The most common target on biomolecules (e.g., lysine side chains, N-terminus). Highly efficient labeling. |
| Secondary Aliphatic | High to Moderate | 8.0 - 9.5 | Reactivity is sensitive to steric bulk around the nitrogen. |
| Aromatic | Low | > 9.0 | Lone pair is delocalized into the aromatic ring, reducing nucleophilicity.[4][5] Requires more forcing conditions (higher pH, longer time). |
| Sterically Hindered | Very Low | > 9.0 | Bulky groups physically block the reaction site. Labeling may be unsuccessful or require harsh conditions. |
Section 2: Troubleshooting Guide
Even with a well-designed protocol, experimental issues can arise. This section addresses common problems in a question-and-answer format.
Q3: Why am I seeing low or no labeling of my protein/molecule?
This is the most common issue and can be traced to several factors:
-
Incorrect pH: The single most critical factor. The amine group must be in its deprotonated, nucleophilic form (R-NH₂). If the pH of the reaction buffer is too low (e.g., < 7.5), the majority of primary amines will be protonated (R-NH₃⁺) and non-reactive. For most aliphatic amines, a pH of 8.0-9.5 is optimal.[6][7][8][9]
-
Buffer Composition: Your buffer must be free of competing nucleophiles. Avoid Tris (tris(hydroxymethyl)aminomethane), glycine, or ammonia-based buffers, as they contain primary amines that will react with and consume your labeling reagent.[10] Good choices include phosphate, bicarbonate, or borate buffers.
-
Reagent Integrity: Amine-reactive chlorides are highly susceptible to hydrolysis. If the reagent has been exposed to moisture, it will be quenched and rendered inactive. Always use a fresh bottle or a properly stored aliquot of the reagent.
-
Low Amine Reactivity: You may be attempting to label a low-reactivity amine, such as an aromatic amine or a sterically hindered site on a protein. In such cases, you may need to increase the molar excess of the labeling reagent, prolong the reaction time, or increase the pH.
-
Poor Reagent Solubility: If the labeling reagent is not fully dissolved before being added to the aqueous reaction buffer, its effective concentration will be much lower than calculated, leading to poor efficiency.
Q4: My labeling efficiency is inconsistent between experiments. What are the likely causes?
Inconsistency often points to subtle variations in protocol execution:
-
Reagent Preparation: Always dissolve the reagent in a suitable anhydrous organic solvent like DMSO or DMF immediately before use.[10] Do not store the reagent in solution for extended periods, even in an organic solvent, as gradual degradation can occur.[11]
-
Solvent Quality: Use high-purity, anhydrous-grade DMF or DMSO. Older or lower-grade DMF can contain contaminating amines from degradation, which will consume the labeling reagent.[10][11]
-
Reaction Time and Temperature: Ensure these parameters are kept constant. Labeling reactions are often performed at room temperature or 4°C. Performing reactions on an ice bath can significantly slow down the rate, requiring longer incubation times.
-
pH Measurement: Calibrate your pH meter before preparing buffers. A small deviation in pH can cause a significant change in the concentration of nucleophilic amines.
Q5: A precipitate formed during my labeling reaction. What should I do?
Precipitation can occur for two main reasons:
-
Reagent Solubility: Many labeling reagents are hydrophobic. Adding a high concentration of the reagent (dissolved in an organic solvent) to the aqueous buffer can cause it to precipitate out of solution. Try adding the reagent dropwise while vortexing, or reduce the total percentage of organic solvent in the final reaction mixture (typically should be <10% v/v).
-
Product Solubility: The labeled protein or molecule may be less soluble than the unlabeled starting material, causing it to precipitate as the reaction proceeds. If this occurs, you may need to perform the labeling in the presence of a mild, non-nucleophilic detergent or adjust buffer conditions.
Q6: How can I quench the reaction effectively?
It is crucial to stop the reaction to prevent non-specific labeling or modification of other molecules during downstream processing.
-
Add Excess Primary Amines: The easiest and most common method is to add a high concentration of a primary amine-containing buffer, such as Tris (e.g., to a final concentration of 50-100 mM). The Tris will react with and consume any remaining active labeling reagent.
-
Other Quenching Reagents: Other small molecules like hydroxylamine or glycine can also be used.
-
Immediate Purification: Alternatively, you can immediately proceed to a purification step like dialysis or size-exclusion chromatography to separate the labeled product from the unreacted reagent.
Section 3: Experimental Protocols & Workflows
This section provides a generalized protocol for labeling a protein with an amine-reactive chloride and a method for quantifying the result.
Protocol 1: General Protein Labeling with an Amine-Reactive Chloride
This protocol assumes a protein with accessible lysine residues.
-
Protein Preparation:
-
Dissolve or dialyze the protein into a non-amine-containing buffer (e.g., 0.1 M sodium bicarbonate or sodium borate, pH 8.5).
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Reagent Preparation (Perform Immediately Before Use):
-
Allow the vial of amine-reactive chloride reagent to warm completely to room temperature before opening to prevent moisture condensation.
-
Prepare a 10-20 mM stock solution of the reagent in high-quality, anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Calculate the volume of the reagent stock solution needed. A 10- to 20-fold molar excess of the reagent over the protein is a common starting point.
-
While gently vortexing the protein solution, add the calculated volume of the reagent stock solution dropwise. Ensure the final concentration of organic solvent does not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours to overnight. Protect from light if the label is a fluorophore.
-
-
Quenching the Reaction:
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted reagent and quenching molecules by size-exclusion chromatography (e.g., a desalting column) or extensive dialysis against a suitable storage buffer (e.g., PBS).
-
Caption: A typical experimental workflow for labeling proteins with amine-reactive reagents.
Protocol 2: Determining the Degree of Labeling (DOL)
The DOL is the average number of label molecules conjugated to each protein molecule. It can be determined spectrophotometrically if the label has a known molar extinction coefficient (ε).
-
Measure Absorbance:
-
Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the label (Aₘₐₓ).
-
-
Calculate Protein Concentration:
-
First, correct the A₂₈₀ reading for the absorbance contribution of the label at that wavelength. This requires a correction factor (CF), where CF = (ε₂₈₀ of label) / (εₘₐₓ of label).
-
Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)
-
Protein Concentration (M) = Corrected A₂₈₀ / (ε₂₈₀ of protein × path length in cm)
-
-
Calculate Label Concentration:
-
Label Concentration (M) = Aₘₐₓ / (εₘₐₓ of label × path length in cm)
-
-
Calculate DOL:
-
DOL = [Label Concentration (M)] / [Protein Concentration (M)]
-
Section 4: Frequently Asked Questions (FAQs)
Q7: What is the optimal pH for labeling with reagents like Dns-Cl or NBD-Cl?
For labeling primary aliphatic amines (like those on proteins), the optimal pH is typically between 8.0 and 9.5.[6][7][8][9] In this range, a sufficient fraction of the amines are deprotonated and nucleophilic, while the rate of reagent hydrolysis is still manageable.[11]
Q8: What solvents should I use to dissolve amine-reactive chlorides?
High-purity, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are the recommended solvents.[10] They are water-miscible and can dissolve the reagent at a high concentration without reacting with it. Always use fresh, high-quality solvents.[11]
Q9: Can I use Tris buffer for my labeling reaction?
No. Tris buffer contains a primary amine and will compete with your target molecule for the labeling reagent, drastically reducing your labeling efficiency.[10] Use non-amine buffers like phosphate, bicarbonate, or borate.
Q10: How should I store my amine-reactive chloride reagent?
Store the solid reagent desiccated at -20°C, protected from light. To use, allow the vial to warm to room temperature before opening to prevent water condensation. For best results, aliquot the solid reagent into single-use vials to avoid repeated exposure of the bulk stock to atmospheric moisture.
References
-
ACS Publications. (n.d.). Alkoxide-Free Zirconium-Catalyzed Borylation of Unactivated Alkyl Chlorides and Poly(vinyl chloride) | ACS Catalysis. Retrieved from [Link]
-
Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
-
Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2015). An unexpected tandem cycloaddition reaction of α,β-unsaturated acid chloride with amines: Synthesis of dihydropyrancarboxamide derivatives and biological activity. Retrieved from [Link]
-
National Institutes of Health. (2024). Quantification of absolute labeling efficiency at the single-protein level - PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Relationship between labeling efficiency and its influence factors. Retrieved from [Link]
-
Quora. (2024). Which type of amine is more reactive: aromatic or aliphatic? What factors contribute to this difference in reactivity?. Retrieved from [Link]
-
SciSpace. (n.d.). The reactivity of dichloromethane toward amines. Retrieved from [Link]
-
PubMed. (n.d.). Stable-isotope dimethyl labeling for quantitative proteomics. Retrieved from [Link]
-
Espera-Werke. (n.d.). The 10 most important factors influencing your labelling process. Retrieved from [Link]
-
MDPI. (n.d.). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed reaction pathway between drug containing secondary amine and NBD-Cl. Retrieved from [Link]
-
PubMed. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Retrieved from [Link]
-
PubMed. (2014). Labeling a protein with fluorophores using NHS ester derivitization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Selective Labeling of Living Cells by a Photo-Triggered Click Reaction - PMC. Retrieved from [Link]
-
PubMed Central. (n.d.). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]
-
Cedarlane Labs. (n.d.). GUIDE TO ANTIBODY LABELING AND DETECTION METHODS. Retrieved from [Link]
-
ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. Retrieved from [Link]
-
ResearchGate. (2012). NBD-Cl as a Post-Column Reagent for Primary and Secondary Amines after Separation by Ion-Exchange Chromatography. Retrieved from [Link]
-
Quora. (2013). Why are aliphatic amines more basic than aromatic amines?. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of NBD-Cl with primary amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Amines, Lower Aliphatic Amines. Retrieved from [Link]
-
eLife. (2024). Disordered proteins interact with the chemical environment to tune their protective function during drying. Retrieved from [Link]
-
YouTube. (2020). Comparison of Aliphatic and Aromatic amines | Factors affecting. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the reaction of Thiamine with NBD-Cl. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of NBD-Cl concentrations (A) and pH of the reaction medium (B). Retrieved from [Link]
-
PubMed. (2020). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Retrieved from [Link]
-
Portland Press. (2022). Protein–protein and protein–lipid interactions of pore-forming BCL-2 family proteins in apoptosis initiation | Biochemical Society Transactions. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (n.d.). Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Disordered proteins interact with the chemical environment to tune their protective function during drying - PMC. Retrieved from [Link]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of DIB-Cl Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues specifically with 2,4-dinitro-1-fluoro-benzene (DIB-Cl) derivatives in their High-Performance Liquid Chromatography (HPLC) analyses. Asymmetrical peaks can significantly compromise resolution, quantification accuracy, and overall method reliability.[1][2] This resource provides in-depth, experience-driven troubleshooting strategies in a direct question-and-answer format to help you diagnose and resolve these common chromatographic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is peak tailing and why are my DIB-Cl derivatives showing it?
A: Peak tailing is a phenomenon where the back half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1] For an ideal, symmetrical peak, the asymmetry factor (As) or tailing factor (Tf) is 1.0. Values greater than 1.2 often indicate a problem that requires attention.[2][3]
DIB-Cl is a derivatizing agent often used to tag primary and secondary amines, phenols, and thiols to enhance their detection. The resulting derivatives, which now contain nitro groups, can be prone to peak tailing in reversed-phase HPLC for several key reasons:
-
Secondary Silanol Interactions: This is the most common cause.[4][5] Silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface.[6] These silanols can become negatively charged (deprotonated) at mobile phase pH levels above ~3.0.[3][7] The DIB-Cl derivative, especially if the original analyte was a basic amine, can be positively charged (protonated). This leads to a strong, secondary ionic interaction that delays the elution of a fraction of the analyte molecules, causing a "tail".[3][8]
-
Metal Chelation: The dinitrophenyl moiety can sometimes chelate with trace metal ions (like iron or aluminum) that may be present in the silica matrix of the column packing or have leached from stainless steel components of the HPLC system.[4][5] This creates another retention mechanism that contributes to peak tailing.[9]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[5][6]
Q2: My peak tailing is inconsistent. Sometimes it's acceptable, other times it's terrible. What could be causing this variability?
A: Inconsistent peak tailing often points to a lack of control over a critical method parameter, most commonly the mobile phase pH .
The ionization state of both the residual silanols on the column and your DIB-Cl derivative is highly dependent on the mobile phase pH.[10][11] If your mobile phase is unbuffered or poorly buffered, small, unintended variations—such as atmospheric CO2 dissolving into an aqueous mobile phase—can cause significant pH shifts. This directly impacts the extent of secondary interactions, leading to variable peak tailing day-to-day or even run-to-run.[10]
Troubleshooting Steps:
-
Verify pH: Always measure the pH of the aqueous portion of your mobile phase before mixing it with the organic solvent.[12]
-
Implement Buffering: If you are not using a buffer, this is the most critical change to make. A buffer resists pH changes, ensuring a stable ionic environment.[13]
-
Check Buffer Capacity: Ensure your chosen buffer is used within its effective range, which is typically ±1 pH unit from its pKa. For example, a formate buffer (pKa ~3.75) is effective between pH 2.8 and 4.8.[12] Also, ensure the buffer concentration is adequate, typically between 10-25 mM for LC-UV applications.[14]
Q3: I'm seeing tailing for my DIB-Cl amine derivative. How can I fix this?
A: This is a classic case of secondary interactions between a basic analyte and acidic silanols. Here is a systematic approach to resolving it, starting with the most impactful changes.
Caption: Troubleshooting workflow for peak tailing.
Step 1: Adjust Mobile Phase pH
The most effective way to eliminate these secondary interactions is to control the ionization states.[10]
-
Strategy: Lower the mobile phase pH to between 2.5 and 3.5.[3][14]
-
Mechanism: At this low pH, the vast majority of surface silanol groups will be protonated (neutral, Si-OH), effectively eliminating the negative sites that interact with your protonated amine derivative. This forces retention to occur primarily through the desired reversed-phase mechanism.[3][4]
Step 2: Choose the Right Column
If pH adjustment alone is insufficient, your column may have a high level of active silanols.
-
Strategy: Switch to a modern, high-purity, end-capped column.[4][14]
-
Mechanism: "End-capping" is a process where the column manufacturer chemically bonds a small, inert molecule (like trimethylsilyl) to the residual silanols, effectively shielding them from interacting with your analyte.[3][15] Columns described as "base-deactivated" or those using hybrid silica particles also offer reduced silanol activity and are excellent choices.[1][14]
Step 3: Use a Mobile Phase Additive (Competitive Base)
This is a more traditional approach but can be effective.
-
Strategy: Add a small concentration (e.g., 0.05-0.1%) of a competitive base like triethylamine (TEA) to the mobile phase.[1][4]
-
Mechanism: TEA is a small, basic amine that will be protonated at a low to mid-range pH. It preferentially interacts with the active silanol sites, effectively "masking" them from your larger DIB-Cl derivative.[4]
Q4: All the peaks in my chromatogram are tailing, not just the DIB-Cl derivative. What's going on?
A: When all peaks, including any neutral or acidic compounds, exhibit tailing, the issue is likely a physical or "extra-column" problem rather than a chemical interaction.[16]
-
Column Void: A void or channel can form at the inlet of the column bed due to physical shock or dissolution of the silica under harsh pH conditions. This creates a space where the sample band can spread out before entering the packed bed, causing tailing for all compounds.[3][4]
-
Extra-Column Volume: This refers to any excessive space in the flow path outside of the column itself.[5][6] Common culprits include:
Troubleshooting Steps:
-
Inject a Neutral Marker: Inject a completely neutral, non-polar compound (e.g., Toluene or Uracil). If this peak also tails, it strongly suggests a physical problem.[16]
-
Inspect Connections: Ensure all fittings, especially those connecting to the column, are properly seated and tightened. There should be no gap between the end of the tubing and the bottom of the port.
-
Column Reversal/Wash: If a void is suspected at the inlet, you can sometimes improve performance by reversing the column and flushing it with a strong solvent. Important: Check your column's user manual first, as not all columns are designed to be reverse-flushed.[3]
-
Replace the Column: If the above steps fail, the column bed may be irreversibly damaged, and the column will need to be replaced.[3]
Protocols & Data
Protocol 1: Systematic Mobile Phase Optimization for a DIB-Cl Amine Derivative
This protocol outlines a step-by-step approach to optimize your mobile phase to eliminate peak tailing.
-
Initial Conditions:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm (non-end-capped for this example).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Analyte: A primary amine derivatized with DIB-Cl, dissolved in 50:50 Water:Acetonitrile.
-
-
Step A: Introduce pH Control (Acidification)
-
Modify Mobile Phase A: Add 0.1% Formic Acid to the Water (v/v). This will bring the pH to approximately 2.8.
-
Rationale: To protonate residual silanols and minimize secondary interactions.[14]
-
Run the analysis and compare the peak shape to the initial run.
-
-
Step B: Introduce a Buffer
-
If tailing persists, replace the formic acid with a formal buffer.
-
Modify Mobile Phase A: Prepare a 20 mM ammonium formate solution and adjust the pH to 3.0 with formic acid.
-
Rationale: A buffer provides more robust pH control than a simple acid solution, leading to better reproducibility.[13]
-
Run the analysis and evaluate the peak asymmetry factor.
-
Table 1: Expected Impact of Mobile Phase Changes on Peak Tailing
| Mobile Phase Condition | Expected pH | Primary Interaction Mechanism | Expected Tailing Factor (Tf) |
| Water/Acetonitrile | ~6-7 | Mixed-mode (Reversed-Phase + Ionic) | > 2.0 |
| 0.1% Formic Acid in Water/ACN | ~2.8 | Primarily Reversed-Phase | 1.3 - 1.6 |
| 20mM Ammonium Formate pH 3.0/ACN | 3.0 | Primarily Reversed-Phase | < 1.3 |
Protocol 2: DIB-Cl Derivatization of a Primary Amine
This is a general protocol and may require optimization for your specific analyte.
-
Reagent Preparation:
-
Borate Buffer: Prepare a 50 mM borate buffer and adjust the pH to ~9.5.
-
DIB-Cl Solution: Dissolve DIB-Cl in acetonitrile to a concentration of ~10 mg/mL. Prepare this solution fresh.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, add 100 µL of your sample (dissolved in a compatible solvent).
-
Add 200 µL of the borate buffer.
-
Add 100 µL of the DIB-Cl solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction at 60°C for 30-60 minutes. The reaction progress can be monitored by taking aliquots over time.
-
After incubation, cool the sample to room temperature.
-
(Optional) Add a small amount of an acid (e.g., 10 µL of 1M HCl) to quench the reaction by lowering the pH.
-
Filter the sample through a 0.45 µm syringe filter before injection.[9]
-
References
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019-11-12). [Link]
-
How to Reduce Peak Tailing in HPLC?. Phenomenex. (2025-06-09). [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Common Causes Of Peak Tailing in Chromatography. ALWSCI. (2025-07-17). [Link]
-
What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. (2025-10-28). [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column?. Waters. [Link]
-
Reasons for Peak Tailing of HPLC Column. Hawach. (2025-10-28). [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]
-
The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018-11-28). [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central. [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. YouTube. (2018-01-03). [Link]
-
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. (2024-11-23). [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023-12-27). [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. (2023-09-26). [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
How can I prevent peak tailing in HPLC?. ResearchGate. (2013-11-27). [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. (2025-06-06). [Link]
-
Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]
-
HPLC Column Selection Guide. vscht.cz. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
-
Rapid Method Development through Proper Column Selection. [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. (2021-10-15). [Link]
-
HPLC Peak Tailing. Axion Labs. [Link]
-
How Do I Choose? A guide to HPLC column selection. Agilent. (2021-12-16). [Link]
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Technical Support Center: Matrix Effects in DIB-Cl Labeled Sample Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding matrix effects encountered during the analysis of samples labeled with 4-(Diisobutylamino)benzoyl Chloride (DIB-Cl). Our goal is to equip you with the foundational knowledge and practical protocols to identify, quantify, and mitigate these effects, ensuring the accuracy and robustness of your quantitative LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive about matrix effects, particularly in the context of derivatized samples.
Q1: What exactly are "matrix effects" in LC-MS/MS analysis?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] This phenomenon can manifest in two ways:
-
Ion Suppression: The most common effect, where co-eluting matrix components interfere with the analyte's ability to form gas-phase ions in the mass spectrometer's source, leading to a decreased signal response.[2][3]
-
Ion Enhancement: Less common, but equally problematic, where co-eluting components increase the ionization efficiency of the analyte, resulting in an artificially high signal.[1][2]
These effects are not a result of poor extraction recovery but are a direct consequence of interferences during the ionization process, which is a critical step in LC-MS/MS.[3] The primary cause is competition between the analyte and matrix components for the available charge or access to the droplet surface within the electrospray ionization (ESI) source.[1] Other factors include changes to the physical properties of the ESI droplets, such as viscosity and surface tension, caused by matrix components.[3][4]
Q2: Why do I seem to have more issues with matrix effects after DIB-Cl derivatization?
A: While derivatization with reagents like DIB-Cl is excellent for improving chromatographic retention and detection sensitivity of amines, the process itself can introduce or exacerbate matrix effects for several reasons:
-
Reagent Byproducts: The derivatization reaction is rarely 100% efficient and can leave behind excess reagent and its hydrolysis products. These compounds can co-elute with your DIB-Cl labeled analyte and cause significant ion suppression.
-
Altered Analyte Polarity: DIB-Cl adds a bulky, hydrophobic diisobutylaminobenzoyl group to your analyte. This significant change in physicochemical properties can cause the derivatized analyte to co-elute with different, and often more problematic, matrix components like phospholipids, which are notoriously difficult to remove from biological samples like plasma.[2]
-
Increased "Matrix" Complexity: The derivatization step adds new components to your sample, effectively increasing the complexity of the matrix that is introduced to the LC-MS system.
Similar challenges are observed with other amine-derivatizing agents like Dansyl Chloride and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), where excess reagent or altered hydrophobicity leads to analytical complications.[5][6][7][8]
Q3: My analyte signal is inconsistent between samples. How can I confirm if matrix effects are the cause?
A: The "gold standard" for quantitatively assessing matrix effects is the post-extraction addition (or post-extraction spike) method.[9][10] This technique allows you to isolate the effect of the matrix on the analyte's signal, independent of sample preparation recovery.
The principle is to compare the signal of an analyte in a neat, clean solvent to the signal of the same amount of analyte spiked into a blank matrix extract (a sample that has gone through the entire extraction procedure but contains no analyte).[4][9] A significant difference between these two signals is a clear indication of matrix effects.
For a qualitative, "real-time" view of where ion suppression or enhancement occurs across your chromatographic run, the post-column infusion method can be used.[1] This involves infusing a constant flow of your analyte solution into the column eluent (after the column but before the MS source) while injecting a blank matrix extract. Dips or rises in the constant analyte signal indicate regions of suppression or enhancement, respectively.[1]
Q4: What are the most common sources of matrix effects in biological samples?
A: The composition of the matrix dictates the source of the interference. In drug development and clinical research, common matrices include:
-
Plasma/Serum: The primary culprits are phospholipids from cell membranes, which are highly abundant and can cause profound ion suppression.[2] Salts, endogenous metabolites, and proteins are also major contributors.[9][11]
-
Urine: Salts, urea, and a high concentration of various endogenous metabolites are the main sources of interference.
-
Tissue Homogenates: These are extremely complex matrices containing high levels of lipids, proteins, and salts, often requiring extensive cleanup.
Q5: Is ion enhancement also a problem? Shouldn't a stronger signal be a good thing?
A: Yes, ion enhancement is a significant problem. While it may seem beneficial, it compromises the accuracy and reproducibility of your assay just as much as ion suppression.[1] Quantitative bioanalysis relies on the fundamental assumption that the instrument response is directly and consistently proportional to the analyte concentration. If an unpredictable matrix component enhances the signal in some samples but not others, the resulting data will be erroneous and unreliable.[10] The goal is to achieve a consistent and predictable response, which means minimizing both suppression and enhancement.
Troubleshooting Guide: From Diagnosis to Solution
This section provides actionable protocols and strategies to systematically address matrix effects in your DIB-Cl workflow.
Protocol 1: Quantitative Assessment of Matrix Effects via Post-Extraction Addition
This protocol provides a step-by-step method to calculate the Matrix Factor (MF), a quantitative measure of ion suppression or enhancement.
Objective: To determine the precise impact of the sample matrix on the ionization of the DIB-Cl labeled analyte.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare your DIB-Cl labeled analyte standard in the final reconstitution solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., a mid-range QC level).
-
Set B (Post-Spiked Matrix): Take a blank matrix sample (e.g., human plasma) and perform your entire sample preparation procedure (e.g., protein precipitation, LLE, or SPE) without adding the analyte. After the final evaporation step, reconstitute the dried extract with the exact same solution from Set A. This ensures the final concentration of the analyte is identical to Set A, but it is now in the presence of the extracted matrix components.
-
Set C (Pre-Spiked Matrix): Prepare a QC sample by spiking the analyte into the blank matrix before starting the sample preparation. This set is used to determine recovery but is included here for completeness.
-
-
LC-MS/MS Analysis:
-
Inject multiple replicates (n=3 to 6) of Set A and Set B onto the LC-MS/MS system.
-
Acquire the data using your established analytical method.
-
-
Data Analysis & Calculation:
-
Calculate the mean peak area for your analyte in both sets.
-
Calculate the Matrix Factor (MF) using the following formula:
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
Alternatively, Matrix Effect (%) can be calculated as:
Matrix Effect (%) = [(Mean Peak Area in Set B / Mean Peak Area in Set A) - 1] * 100
-
Interpreting the Results:
| Matrix Factor (MF) | Matrix Effect (%) | Interpretation |
| MF = 1.0 | 0% | No matrix effect observed. |
| MF < 1.0 | Negative % | Ion Suppression is occurring. |
| MF > 1.0 | Positive % | Ion Enhancement is occurring. |
A common acceptance criterion in regulated bioanalysis is that the matrix factor should ideally be between 0.85 and 1.15.[11]
Workflow: A Systematic Approach to Mitigating Matrix Effects
If your assessment from Protocol 1 reveals significant matrix effects, follow this systematic workflow to address the issue. The most robust strategy is to eliminate the interference rather than just compensate for it.
Detailed Mitigation Strategies:
-
Improve Sample Preparation: This is the most effective way to eliminate matrix effects.[12][13]
-
From Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): PPT is fast but notoriously "dirty," leaving many matrix components behind.[13] LLE can provide a much cleaner extract. SPE is the most powerful technique, allowing you to use specific sorbent chemistries (e.g., mixed-mode cation exchange and reversed-phase) to selectively retain your analyte while washing away interferences.[13]
-
Phospholipid Removal: If working with plasma, use specialized phospholipid removal plates or cartridges. These are highly effective at eliminating this major source of suppression.[12]
-
-
Optimize Chromatography: If improved cleanup is insufficient, modify your LC method to chromatographically separate your DIB-Cl analyte from the region of ion suppression.[14]
-
Adjust the Gradient: A shallower gradient can increase the resolution between your analyte and interfering peaks.
-
Change Column Chemistry: If you are using a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Biphenyl phase, which may provide a different elution pattern for matrix components.
-
Utilize UHPLC: Ultra-high-performance liquid chromatography systems use columns with smaller particles, which provide significantly higher chromatographic efficiency and resolving power, increasing the likelihood of separating your analyte from interferences.[13]
-
-
Compensate with a Proper Internal Standard (IS): If matrix effects cannot be eliminated, they must be compensated for.
-
The Best Choice: Stable Isotope Labeled (SIL) Internal Standard: A SIL-IS is a version of your analyte where several atoms (e.g., C, H, N) have been replaced with their heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). It is considered the "gold standard" because it has nearly identical chemical and physical properties to the analyte.[15][16] It will co-elute and experience the exact same extraction inefficiency and matrix effects.[15] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is effectively normalized.
-
A Word of Caution: While highly effective, even SIL-IS are not foolproof. In rare cases, especially with deuterium labeling, a slight chromatographic separation between the analyte and the SIL-IS can occur, leading to differential matrix effects and inaccurate results.
-
By following this structured approach of diagnosis, mitigation, and compensation, you can develop a robust, reliable, and accurate LC-MS/MS method for your DIB-Cl labeled compounds, ensuring the integrity of your research and development data.
References
-
Annesley, T. M. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry, 49(7), 1041–1044. Available at: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation Website. Available at: [Link]
-
Mei, H., Hsieh, Y., & Nardo, C. (2003). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. Available at: [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab Website. Available at: [Link]
-
Hewavitharana, A. K., et al. (2018). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. Journal of Chromatography A, 1553, 101-107. Available at: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation Website. Available at: [Link]
-
Selvan, R. S., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Chemistry and Laboratory Medicine, 45(9), 1169-1176. Available at: [Link]
-
Needham, L. L., et al. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques, S5. Available at: [Link]
-
Li, W., & Tse, F. L. S. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 981-984. Available at: [Link]
-
Labsci @ Pittcon. (2025). Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Pittcon Conference & Expo. Available at: [Link]
-
Mei, H. (2005). Matrix effects: Causes and solutions. ResearchGate. Available at: [Link]
-
Xu, R. N. (2011). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]
-
de Vries, R., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 934, 25-31. Available at: [Link]
-
Kang, J., Hick, L. A., & Price, W. E. (2007). Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples. Rapid Communications in Mass Spectrometry, 21(24), 4065-4072. Available at: [Link]
-
F. Augusta, C., et al. (2019). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 24(13), 2447. Available at: [Link]
-
Sisu@UT. (n.d.). 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. University of Tartu. Available at: [Link]
-
Li, W., & Tse, F. L. S. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. Available at: [Link]
-
Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of AOAC International, 90(2), 436-448. Available at: [Link]
-
Siciliano, R., et al. (2010). Dansyl-peptides matrix-assisted laser desorption/ionization mass spectrometric (MALDI-MS) and tandem mass spectrometric (MS/MS) features improve the liquid chromatography/MALDI-MS/MS analysis of the proteome. Rapid Communications in Mass Spectrometry, 24(20), 3021-3032. Available at: [Link]
-
Pittenauer, E., & Allmaier, G. (2006). Derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate for enhancing the ionization yield of small peptides and glycopeptides in matrix-assisted laser desorption/ionization and electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 20(8), 1261-1270. Available at: [Link]
-
Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials Website. Available at: [Link]
-
ResearchGate. (2017). Automated Sample Preparation with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate and Iodoacetamide Derivatization Reagents for Enantioselective Liquid Chromatography Tandem Mass Spectrometry Amino Acid Analysis. ResearchGate. Available at: [Link]
-
Jansons, M., et al. (2021). LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin. Journal of Chromatography B, 1177, 122779. Available at: [Link]
-
ResearchGate. (2020). A Closer Examination of 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Amino Acid Derivatization in HPLC with Multiple Detection Modes. ResearchGate. Available at: [Link]
-
Hellwig, M. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421. Available at: [Link]
-
Agilent. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. Agilent Technologies. Available at: [Link]
-
Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Bioanalysis, 4(18), 2259-2266. Available at: [Link]
-
ResearchGate. (n.d.). Reaction of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC, m.w....). ResearchGate. Available at: [Link]
-
MDPI. (2022). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Molecules, 27(1), 260. Available at: [Link]
-
MDPI. (2019). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 24(13), 2447. Available at: [Link]
-
Dams, R., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. Available at: [Link]
-
Aviles, M. O., et al. (2012). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Metabolites, 2(4), 844-869. Available at: [Link]
-
ResearchGate. (2022). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. ResearchGate. Available at: [Link]
-
Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. Available at: [Link]
-
LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available at: [Link]
-
NIH. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 154. Available at: [Link]
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- 5. Dansyl-peptides matrix-assisted laser desorption/ionization mass spectrometric (MALDI-MS) and tandem mass spectrometric (MS/MS) features improve the liquid chromatography/MALDI-MS/MS analysis of the proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate for enhancing the ionization yield of small peptides and glycopeptides in matrix-assisted laser desorption/ionization and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl)
Welcome to the technical support guide for 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (commonly available as its hydrochloride salt), a key reagent for chemical synthesis and fluorescent labeling. This document provides in-depth guidance on storage, handling, and troubleshooting to ensure the integrity of your experiments and the safety of your laboratory personnel. Our approach is grounded in the fundamental principles of organic chemistry, emphasizing the reactive nature of acyl chlorides to inform best practices.
I. Core Concepts: Understanding the Reagent
This compound (DIB-Cl) is a highly reactive molecule due to the presence of the benzoyl chloride functional group. The carbon atom of the carbonyl group is electrophilic and susceptible to nucleophilic attack, a reactivity that is central to its utility in forming amides and esters. However, this reactivity also makes it highly sensitive to environmental factors, particularly moisture.
Mechanism of Hydrolysis: The Primary Degradation Pathway
The principal cause of degradation for DIB-Cl is hydrolysis. Acyl chlorides react readily with water in a vigorous, often exothermic, nucleophilic acyl substitution reaction to yield the corresponding carboxylic acid and hydrochloric acid (HCl)[1][2][3]. This reaction is generally irreversible and will render the reagent inactive for its intended derivatization purposes.
Caption: Hydrolysis of DIB-Cl upon exposure to moisture.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage and handling of DIB-Cl.
Storage & Stability
Q1: My freshly opened bottle of DIB-Cl appears clumpy and has a strong acidic smell. Is it still usable?
A1: This indicates probable exposure to moisture and subsequent hydrolysis. The clumping is due to the absorption of water by the hygroscopic powder, and the sharp, acidic smell is likely due to the formation of HCl gas[2]. While some activity may remain, the purity is compromised, which will lead to inaccurate quantification in derivatization reactions and lower yields in synthetic applications. For sensitive applications like HPLC labeling, it is strongly recommended to use a fresh, unopened vial.
Q2: I've stored DIB-Cl at 2-8°C as recommended, but after a few weeks, I'm seeing a decrease in its effectiveness. What could be the cause?
A2: Several factors could be at play even with proper temperature storage:
-
Inadequate Inert Atmosphere: The vial should be stored under a dry, inert atmosphere (e.g., argon or nitrogen)[4]. If the vial's septum has been punctured multiple times, the inert atmosphere may have been compromised.
-
Frequent Temperature Cycling: Repeatedly removing the vial from cold storage and allowing it to warm to room temperature can cause condensation to form inside the vial, leading to gradual hydrolysis.
-
Improper Sealing: Ensure the vial cap is tightly sealed after each use to prevent moisture ingress.
Q3: What does degraded DIB-Cl look like?
A3: DIB-Cl is typically a yellow to orange powder[4]. Upon significant degradation through hydrolysis, you might observe a change in texture from a fine powder to a more granular or clumpy solid. In severe cases, it may appear as a sticky or partially dissolved mass. A pronounced acidic odor is also a key indicator of degradation.
Handling & Solution Preparation
Q4: I'm struggling to weigh DIB-Cl accurately as the mass on the balance keeps increasing. What's happening?
A4: This is a classic sign of a hygroscopic compound absorbing atmospheric moisture. To mitigate this, work quickly and efficiently. Have all your equipment ready before opening the DIB-Cl container. For highly accurate measurements, consider weighing the compound in a glove box with a controlled low-humidity atmosphere.
Q5: What is the best solvent to dissolve DIB-Cl for creating a stock solution?
A5: The choice of solvent is critical and must be anhydrous. Protic solvents like water and alcohols will react with DIB-Cl[1][2][5].
-
Recommended Solvents: For HPLC labeling, anhydrous acetone is commonly used[6]. Anhydrous acetonitrile is another suitable option. For synthetic purposes, other anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) can be used, depending on the subsequent reaction conditions.
-
Solvents to Avoid: Absolutely avoid water, methanol, ethanol, and any other protic solvents unless they are the intended reactant. Also, avoid solvents with known impurities, especially water.
Q6: My DIB-Cl solution in anhydrous acetonitrile has turned cloudy. What is the cause and can I still use it?
A6: Cloudiness or precipitation in an anhydrous solvent suggests either contamination of the solvent with water, leading to the formation of the less soluble carboxylic acid, or that the concentration of your DIB-Cl solution exceeds its solubility limit in that solvent. It is not recommended to use a cloudy solution, as the concentration is no longer known, and the suspended particles can clog HPLC systems. The solution should be remade with fresh, certified anhydrous solvent.
Application in HPLC Derivatization
Q7: I'm getting low or no derivatization of my analyte with DIB-Cl. What are the common causes?
A7: This issue can be traced back to several factors in the experimental setup.
Caption: Troubleshooting low derivatization efficiency.
-
Reagent Inactivity: As discussed, your DIB-Cl may have hydrolyzed. Use a fresh vial or a freshly prepared stock solution.
-
Incorrect pH: The derivatization reaction with amines or phenols often requires a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the HCl produced during the reaction[3][5]. Without a base, the reaction mixture will become acidic, protonating the amine analyte and rendering it non-nucleophilic.
-
Presence of Water: Ensure your sample and solvents are as dry as possible. Water will compete with your analyte for the DIB-Cl reagent.
-
Analyte Concentration: If the analyte concentration is too low, the derivatization product may be below the detection limit of your instrument.
Q8: I'm observing multiple peaks in my chromatogram after derivatization. What could they be?
A8: The appearance of extraneous peaks can be due to:
-
Hydrolyzed Reagent: The peak corresponding to the DIB-carboxylic acid is a common artifact if the reagent has been exposed to moisture.
-
Reaction with Solvent/Buffer: If your sample is in a buffer containing primary or secondary amines (e.g., Tris), these will also be derivatized, leading to extra peaks.
-
Di-derivatization: If your analyte has multiple reactive sites, you may see products with varying degrees of derivatization.
-
Analyte Impurities: The peaks may correspond to derivatized impurities that were present in your original sample.
III. Experimental Protocols & Data
Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Slows down potential degradation pathways. |
| Atmosphere | Under dry, inert gas (Argon or Nitrogen)[4] | Prevents contact with atmospheric moisture, the primary cause of hydrolysis[1][2][3]. |
| Container | Original manufacturer's vial with a septum cap | Designed for maintaining an inert atmosphere and preventing contamination. |
| Handling Location | Dry, well-ventilated area or a glove box | Minimizes exposure to humidity and ensures user safety from corrosive HCl fumes[2]. |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, nitrile gloves | Protects from skin and eye irritation caused by the compound and its byproducts[7]. |
Protocol 1: Weighing and Aliquoting DIB-Cl
This protocol is designed to minimize moisture exposure.
-
Preparation: Place the DIB-Cl vial, a clean spatula, and several pre-weighed, sealable vials (e.g., amber glass vials with PTFE-lined caps) into a desiccator for at least 30 minutes to ensure all surfaces are dry.
-
Equilibration: Remove the DIB-Cl vial from the 2-8°C storage and place it in the desiccator at room temperature for 15-20 minutes. This prevents condensation from forming on the cold vial surface.
-
Weighing: Take the vial and weighing equipment to a low-traffic area of the lab. Open the DIB-Cl vial, and quickly weigh the desired amount of powder onto a weighing paper or directly into a pre-tared vial.
-
Aliquoting: If preparing aliquots, quickly dispense the weighed powder into the pre-weighed vials.
-
Sealing and Purging: Tightly seal the aliquot vials. For long-term storage, gently flush the headspace of the vials with an inert gas before sealing.
-
Storage: Immediately return the main DIB-Cl vial and the prepared aliquots to 2-8°C storage. Ensure the main vial is purged with inert gas before re-sealing if it will be stored for an extended period.
Protocol 2: Preparation of a DIB-Cl Stock Solution (e.g., 10 mM in Acetonitrile)
-
Solvent Preparation: Use a fresh, unopened bottle of anhydrous acetonitrile or dispense from a solvent purification system.
-
Weighing: Following Protocol 1, weigh out the required amount of DIB-Cl hydrochloride (MW: 395.28 g/mol )[4] into a dry, clean glass vial. For a 10 mM solution, this would be 3.95 mg per 1 mL of solvent.
-
Dissolution: Using a dry syringe, add the appropriate volume of anhydrous acetonitrile to the vial containing the DIB-Cl.
-
Mixing: Cap the vial tightly and vortex or sonicate briefly until the solid is fully dissolved. The resulting solution should be clear.
-
Storage: Store the stock solution at 2-8°C, protected from light. For best results, use the solution within a few days of preparation.
IV. References
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
-
Save My Exams. (2023, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Clark, J. (n.d.). acyl chlorides and water, alcohols or phenol. Chemguide. Retrieved from [Link]
-
Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound Hydrochloride. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 4. chemimpex.com [chemimpex.com]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. This compound Hydrochloride [for HPLC Labeling], 100MG | Labscoop [labscoop.com]
- 7. This compound Hydrochloride | C22H16Cl2N2O | CID 44630079 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing background fluorescence in DIB-Cl assays
A Guide to Minimizing Background Fluorescence and Maximizing Signal-to-Noise
Welcome to the technical support center for DIB-Cl assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of this powerful tool. High background fluorescence is a common challenge that can obscure results and lead to misinterpretation. This guide is structured to help you diagnose the root cause of your background issues and implement robust solutions, ensuring the integrity and reliability of your data.
Foundational Understanding: The DIB-Cl Mechanism
Before troubleshooting, it is crucial to understand the two-step activation mechanism of DIB-Cl (4,5-dimethoxy-2-nitrobenzyl-caged diacylated fluorescein). The probe is engineered to be non-fluorescent until two specific, sequential events occur.
-
Passive Diffusion & Esterase Cleavage: The diacetate groups render the molecule lipophilic, allowing it to passively cross the plasma membrane of live cells. Once inside, intracellular esterases, whose activity is often linked to cell viability, cleave the acetate groups.[1][2] This is the first "lock." The molecule is now deacetylated but remains non-fluorescent due to the caging group.
-
Photolytic Uncaging: The 4,5-dimethoxy-2-nitrobenzyl (DMNB) "caging" group is a photoremovable protecting group (PPG).[3][4] It quenches the fluorescence of the fluorescein core. Applying UV light (typically ~365 nm) induces a photochemical reaction that cleaves the DMNB group, liberating the highly fluorescent fluorescein molecule.[3] This is the second "lock."
Only when both conditions—intracellular esterase activity and UV light exposure—are met does the probe fluoresce, providing a spatially and temporally controllable signal.
Caption: The sequential two-step activation pathway of the DIB-Cl probe.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during DIB-Cl assays in a direct question-and-answer format.
High Background Fluorescence
Q1: My entire well is fluorescent, even before I apply the uncaging UV light. What's happening?
This is the most frequent issue and points to the presence of uncaged, deacetylated fluorescein before the intended photoactivation step.
Possible Causes & Solutions:
-
Spontaneous Probe Hydrolysis: The ester bonds on DIB-Cl can hydrolyze spontaneously, especially in aqueous buffer or media.[5][6] This process can be accelerated by non-optimal pH or certain media components like tryptone and yeast extract.[6]
-
Solution: Prepare fresh DIB-Cl working solutions for each experiment from a high-quality DMSO stock. Avoid prolonged incubation of the probe in aqueous solutions.
-
-
Probe Quality and Storage: The DIB-Cl solid or stock solution may have degraded due to improper storage (exposure to light, moisture, or repeated freeze-thaw cycles).
-
Solution: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light. Purchase from a reputable supplier and check the quality of new lots.
-
-
Extracellular Esterase Activity: If you are using serum-containing media during the loading step, esterases present in the serum can cleave the probe extracellularly.
-
Solution: Load cells with DIB-Cl in a serum-free medium or a simple buffered saline solution (e.g., HBSS).
-
-
Contaminated Media or Buffers: Media components can hydrolyze the probe.[6] Phenol red, a common pH indicator in media, is fluorescent and can contribute to background.[7]
-
Solution: For imaging, use phenol red-free medium or an optically clear buffered saline solution.[8] Ensure all buffers are freshly prepared and filtered.
-
Q2: I see a high, uniform background signal immediately after UV uncaging, even in areas without cells. Why?
This indicates that the probe is being activated in the bulk solution, not just inside the cells.
Possible Causes & Solutions:
-
Inadequate Washing: Residual extracellular probe that has spontaneously hydrolyzed will be uncaged by the UV light, creating a blanket of fluorescence.
-
Probe Adsorption: The probe may non-specifically adsorb to the surface of the culture vessel, especially plastic-bottom plates.[10]
-
Solution: Use high-quality, glass-bottom imaging plates or coverslips, which have lower intrinsic fluorescence.[8]
-
Q3: My background is localized to the cells, but it's very high, reducing my signal-to-noise ratio. How can I fix this?
This suggests issues with probe concentration, cellular health, or the imaging setup itself.
Possible Causes & Solutions:
-
Probe Concentration is Too High: Using an excessive concentration of DIB-Cl can lead to high intracellular accumulation and non-specific signal.
-
Cellular Autofluorescence: Many cell types have endogenous fluorophores (e.g., NADH, FAD, riboflavins) that fluoresce, typically in the blue and green spectrum, which can overlap with fluorescein.[11][12]
-
Phototoxicity and Cell Stress: Exposing cells to excessive light (either for uncaging or imaging) can induce stress and phototoxicity, leading to membrane blebbing and altered morphology, which can appear as non-specific fluorescence.[7]
-
Solution: Use the lowest possible UV energy/exposure time required for sufficient uncaging. Minimize exposure to the excitation light for imaging. Use a highly sensitive camera to reduce required exposure times.[7]
-
Caption: Common sources of background fluorescence in DIB-Cl assays.
Weak or No Signal
Q4: I have low background, but my fluorescent signal after uncaging is very weak or absent. What should I do?
This points to a problem with one of the two core activation steps: esterase cleavage or photolysis.
Possible Causes & Solutions:
-
Low Intracellular Esterase Activity: The cell type you are using may have inherently low esterase activity, or the cells may be unhealthy or dead.[2]
-
Solution: Include a positive control cell line known to have robust esterase activity. Ensure cells are healthy and within a normal passage number. As a positive control for the probe itself, you can try cleaving it with purified esterase in vitro.
-
-
Inefficient Uncaging: The UV light source may be at the wrong wavelength, too low in intensity, or the exposure time may be too short.
-
Incorrect Microscope Filter Sets: The filter sets used for imaging must be appropriate for fluorescein (Excitation ~494 nm / Emission ~521 nm).
-
Solution: Double-check your microscope's filter cubes or settings to ensure they match the spectral properties of fluorescein.
-
-
Photobleaching: If the excitation light for imaging is too intense or exposure is too long, you can rapidly photobleach the liberated fluorescein, leading to signal loss.[9]
-
Solution: Reduce the excitation light intensity and use the shortest possible exposure time that provides a good signal.[12]
-
Best Practices & Optimization Protocols
Proactively optimizing your workflow is the best strategy for minimizing background and ensuring reproducible results.
Protocol 1: DIB-Cl Concentration Titration
Objective: To determine the optimal probe concentration that maximizes the signal-to-background ratio (SBR).
-
Cell Plating: Plate your cells on a glass-bottom 96-well plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment.
-
Prepare Dilution Series: Prepare a series of DIB-Cl working solutions in serum-free, phenol red-free medium. Typical starting concentrations range from 1 µM to 10 µM. Include a "0 µM" mock control.
-
Loading: Remove the culture medium from the cells and wash once with warm PBS. Add the DIB-Cl working solutions to the respective wells. Incubate at 37°C for 30-60 minutes.
-
Washing: This step is critical. Aspirate the loading solution and wash the cells three times with warm, phenol red-free imaging medium. Leave the final wash on the cells for imaging.
-
Image Acquisition:
-
Before Uncaging: Acquire a "background" image from each well using your fluorescein filter set. Keep exposure settings constant across all wells.
-
Uncaging: Expose a defined region of interest (ROI) in each well to your optimized UV light pulse.
-
After Uncaging: Immediately acquire a "signal" image from the uncaged ROI using the same settings as the background image.
-
-
Analysis:
-
For each concentration, measure the mean fluorescence intensity within the uncaged cellular ROI (Signal).
-
Measure the mean fluorescence intensity in a region without cells in the same image (Image Background).
-
Measure the mean fluorescence intensity of the cells before uncaging (Cellular Background).
-
Calculate the Corrected Signal: Signal - Cellular Background
-
Calculate the Signal-to-Background Ratio (SBR): Corrected Signal / (Image Background)
-
Data Presentation: Example Titration Results
| DIB-Cl Conc. (µM) | Mean Signal (AFU) | Mean Background (AFU) | SBR (Signal/Background) | Notes |
| 0 (Control) | 150 | 145 | 1.03 | Represents cellular autofluorescence. |
| 1 | 850 | 160 | 5.31 | Clear signal, low background. |
| 2.5 | 2100 | 205 | 10.24 | Optimal. Strong signal, low background. |
| 5 | 4500 | 450 | 10.00 | Signal is brighter, but background increases proportionally. |
| 10 | 9800 | 1100 | 8.91 | High background begins to compromise SBR. |
AFU = Arbitrary Fluorescence Units
Protocol 2: Optimized Workflow for Minimal Background
This protocol integrates best practices for a standard DIB-Cl experiment.
Caption: An optimized experimental workflow for DIB-Cl assays.
References
-
Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
Boger, D. L., et al. (2014). Far-Red Fluorogenic Probes for Esterase and Lipase Detection. ACS Chemical Biology. Available at: [Link]
-
ResearchGate. (n.d.). The 4,5‐dimethoxy‐2‐nitrobenzyl (DMNB) moiety in red as an example for... [Image]. Retrieved from [Link]
-
Bochet, C. G. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Available at: [Link]
-
Clarke, J. M., et al. (2000). Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity. Journal of Microbiological Methods. Available at: [Link]
-
Breeuwer, P., et al. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Applied and Environmental Microbiology. Available at: [Link]
-
Zhang, X., et al. (2023). New Advances in the Exploration of Esterases with PET and Fluorescent Probes. Molecules. Available at: [Link]
-
The Center for Energy Efficient Electronics Science (E3S). (n.d.). Investigation of Esterases' Activity on Fluorescein Diacetate (FDA). Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical Investigation of the Excited States of 2-Nitrobenzyl and 4,5-Methylendioxy-2-nitrobenzyl Caging Groups. Retrieved from [Link]
-
Waters, J. & Walsh, R. (2023). Optimizing Signal to Noise Ratio [Video]. YouTube. Retrieved from [Link]
-
Evident Scientific. (n.d.). Signal-to-Noise Considerations. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Advances in the Exploration of Esterases with PET and Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Far-Red Fluorogenic Probes for Esterase and Lipase Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. biotium.com [biotium.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 4,5-DIMETHOXY-2-NITROBENZYL ALCOHOL Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Optimizing pH for DIB-Cl Amine Labeling
Welcome to the technical support resource for DIB-Cl amine labeling. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the critical parameter of pH in your bioconjugation experiments. As Senior Application Scientists, we have structured this guide to not only provide protocols but to explain the "why" behind them, ensuring your experiments are built on a solid foundation of chemical principles.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role of pH in DIB-Cl amine labeling reactions.
Q1: What is the chemical mechanism of DIB-Cl labeling of amines?
DIB-Cl (4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride) is an amine-reactive labeling reagent.[1] The reactive group is an acyl chloride. The labeling reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine (e.g., from the N-terminus of a protein or the ε-amino group of a lysine residue) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a stable amide bond and the release of hydrochloric acid (HCl) as a byproduct.[2][3][4][5]
Caption: DIB-Cl reaction with a primary amine.
Q2: Why is pH a critical parameter for successful DIB-Cl labeling?
The pH of the reaction buffer is arguably the most critical factor influencing the efficiency and specificity of DIB-Cl labeling. It governs a delicate balance between two competing processes:
-
Amine Reactivity: For the labeling reaction to occur, the target primary amine must be in its deprotonated, nucleophilic form (-NH₂). At acidic pH, the amine group is protonated (-NH₃⁺), rendering it non-nucleophilic and unreactive.[6][7] Since the pKa of lysine ε-amino groups is around 10.5, a pH above 8 is generally required to ensure a sufficient concentration of reactive, deprotonated amines.[8]
-
Reagent Stability: DIB-Cl, as an acyl chloride, is susceptible to hydrolysis, a competing reaction where water acts as a nucleophile, converting the reagent into an unreactive carboxylic acid. The rate of this hydrolysis reaction increases significantly with increasing pH.[6]
Therefore, the optimal pH for DIB-Cl labeling is a compromise that maximizes the concentration of the reactive deprotonated amine while minimizing the rate of reagent hydrolysis.
Q3: What is the recommended starting pH for DIB-Cl labeling?
Based on the general principles of amine chemistry, a starting pH range of 8.0 to 9.0 is recommended for DIB-Cl labeling reactions. A pH of 8.5 is often a good starting point for optimization.[8] This range is generally high enough to deprotonate a significant fraction of primary amines, making them available for reaction, while still being moderate enough to limit the rapid hydrolysis of the DIB-Cl reagent. However, the optimal pH can be protein-specific, and empirical testing is always recommended.
Q4: What are the consequences of using a pH that is too low or too high?
If the pH is too low (e.g., < 7.5):
-
Low to no labeling: The majority of primary amines will be in their protonated, non-nucleophilic state (-NH₃⁺), leading to very low or no conjugation efficiency.[7]
If the pH is too high (e.g., > 9.5):
-
Rapid reagent hydrolysis: The DIB-Cl reagent will be quickly hydrolyzed and inactivated by water, significantly reducing the amount of reagent available to react with the target amine and leading to lower labeling yields.
-
Potential for side reactions: At very high pH, other nucleophilic groups in the protein, such as the hydroxyl group of tyrosine, could potentially become more reactive, leading to non-specific labeling.
-
Protein instability: Many proteins are not stable at high pH and may denature or precipitate.
Q5: Which buffers should be used for DIB-Cl labeling reactions?
It is crucial to use a buffer that does not contain primary or secondary amines, as these will compete with the target molecule for reaction with DIB-Cl.
Recommended Buffers:
-
Phosphate-buffered saline (PBS)
-
Borate buffer
-
Carbonate/bicarbonate buffer[9]
Buffers to Avoid:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
Always ensure the buffer components are compatible with your protein and downstream applications.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | pH is too low: Insufficient deprotonation of target amines. | Increase the pH of the reaction buffer in 0.5 unit increments (e.g., from 8.0 to 8.5, then to 9.0). Perform a pH optimization experiment (see protocol below). |
| DIB-Cl reagent has hydrolyzed: Reagent was stored improperly or dissolved in buffer too long before use. | Ensure DIB-Cl is stored under desiccated conditions. Prepare the DIB-Cl solution immediately before adding it to the reaction mixture. | |
| Presence of competing nucleophiles: Buffer contains primary or secondary amines (e.g., Tris). | Exchange the protein into a non-amine-containing buffer like PBS or borate buffer prior to labeling. | |
| Non-Specific Labeling or Protein Precipitation | pH is too high: Can lead to reactions with other amino acid side chains or cause protein denaturation. | Decrease the reaction pH. Ensure the chosen pH is within the stability range of your target protein. |
| Over-labeling: Molar excess of DIB-Cl is too high. | Reduce the molar ratio of DIB-Cl to protein. | |
| Inconsistent Results Batch-to-Batch | Inaccurate pH measurement: Small variations in pH can significantly impact reaction efficiency. | Calibrate your pH meter before preparing buffers. Prepare fresh buffers for each experiment. |
| Variability in protein concentration: Affects the molar ratio of reagent to target amines. | Accurately determine the protein concentration before each labeling reaction.[10] |
Experimental Protocol: pH Optimization for DIB-Cl Labeling
This protocol provides a general framework for determining the optimal pH for labeling your specific protein of interest with DIB-Cl.
1. Preparation of Buffers:
-
Prepare a series of buffers (e.g., 100 mM sodium bicarbonate) at different pH values. We recommend starting with pH 7.5, 8.0, 8.5, and 9.0.
-
Adjust the pH carefully using NaOH or HCl.
2. Protein Preparation:
-
If your protein is in a buffer containing amines, exchange it into the pH 7.5 reaction buffer using a desalting column or ultrafiltration.
-
Determine the final protein concentration.
3. DIB-Cl Stock Solution Preparation:
-
Dissolve DIB-Cl in an anhydrous, aprotic organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL). This solution should be prepared immediately before use.
4. Setting up the Labeling Reactions:
-
Set up a series of parallel reactions in microcentrifuge tubes. For each pH value:
-
Add your protein solution.
-
Add the corresponding pH buffer.
-
Add the calculated amount of DIB-Cl stock solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).
-
-
Gently mix and incubate the reactions at room temperature for 1-2 hours, protected from light.[1]
Caption: Workflow for pH optimization of DIB-Cl labeling.
5. Reaction Quenching and Purification:
-
Stop the reaction by adding a small molecule with a primary amine (e.g., Tris or hydroxylamine) to quench any unreacted DIB-Cl.
-
Remove the excess, unreacted DIB-Cl and the quenching agent by gel filtration, dialysis, or ultrafiltration.
6. Analysis of Labeling Efficiency:
-
Determine the degree of labeling (DOL) for each pH condition. This can be done using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the incorporated DIB-Cl label at its specific absorbance maximum.
-
Alternatively, more advanced techniques like HPLC or mass spectrometry can be used for a more precise quantification.
-
The pH that yields the highest degree of labeling without causing protein precipitation or aggregation is the optimal pH for your system.
By systematically approaching pH optimization, you can ensure robust, reproducible, and efficient labeling of your target molecules with DIB-Cl.
References
-
ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution? Retrieved from [Link]
-
PubMed. (n.d.). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. Retrieved from [Link]
-
Abberior Instruments. (n.d.). Protein labeling protocol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]
Sources
- 1. DIB-Cl - CAS-Number 162756-62-9 - Order from Chemodex [chemodex.com]
- 2. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein labeling protocol [abberior.rocks]
Effect of temperature on DIB-Cl derivatization kinetics
Welcome to the technical support resource for 4-(Dimethylamino)benzoyl chloride (DIB-Cl) derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your derivatization workflows, with a specific focus on the critical role of temperature in reaction kinetics and success.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of DIB-Cl derivatization and why is it used?
DIB-Cl, or 4-(Dimethylamino)benzoyl chloride, is a chemical reagent used to modify analytes for easier detection and quantification, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2] The core principle is a nucleophilic acyl substitution reaction.[2] Many target molecules, such as biogenic amines, amino acids, and pharmaceuticals, lack a native chromophore—a part of the molecule that absorbs UV light.[1]
The DIB-Cl molecule contains a 4-(dimethylamino)benzoyl group, which has a high molar absorptivity.[1] The derivatization reaction attaches this group to the target analyte. This process involves the nucleophilic attack by a primary or secondary amine, or a hydroxyl group on your analyte, at the electrophilic carbonyl carbon of DIB-Cl.[2] This forms a stable amide or ester bond, respectively, and eliminates hydrogen chloride (HCl).[2] The reaction is typically performed in a basic medium to neutralize the HCl produced and to deprotonate the analyte, making it a stronger nucleophile.[1][2] The resulting derivative is more hydrophobic and now strongly absorbs UV light, dramatically increasing the sensitivity of the analysis.[1]
Q2: How does temperature generally affect the kinetics of the DIB-Cl derivatization reaction?
Temperature is a critical parameter that directly influences the rate of the derivatization reaction. According to kinetic theory, increasing the temperature provides the reacting molecules with more kinetic energy. This leads to more frequent and energetic collisions, increasing the likelihood that a collision will overcome the activation energy barrier for the reaction to occur.
Consequently, elevating the temperature generally accelerates the DIB-Cl derivatization process, leading to a higher reaction yield in a shorter amount of time.[3] However, temperature must be carefully optimized, as excessively high temperatures can have detrimental effects.
Q3: What is the optimal temperature range for DIB-Cl derivatization, and how do I determine it for my specific analyte?
There is no single "universal" optimal temperature. The ideal temperature depends on the specific analyte's reactivity and stability. However, a common starting range for many applications is between 40°C and 70°C .[1][3][4]
-
For derivatizing phenols, a milder condition of 50°C for 1 minute has been reported.[1]
-
For other amines, heating at 60°C for approximately 6 minutes is a typical starting point.[1]
-
In some studies, temperatures up to 80°C or even 100°C have been investigated, though temperatures as high as 100°C can lead to sample evaporation even in sealed containers.[3]
To determine the optimal temperature for your experiment, you must perform an optimization study. This involves running the derivatization reaction at several different temperatures (e.g., 40°C, 50°C, 60°C, 70°C) while keeping all other parameters (reagent concentration, pH, reaction time) constant. The resulting derivative peak areas from the HPLC analysis are then compared to identify the temperature that yields the maximum signal.[4]
Troubleshooting Guide: Temperature-Related Issues
Issue 1: Incomplete Derivatization or Low Product Yield
Symptoms:
-
Low peak area for your derivatized analyte in the chromatogram.
-
Presence of a significant peak for the unreacted analyte.
-
Poor reproducibility between replicate samples.
Potential Cause & Solution:
The reaction kinetics may be too slow at your current operating temperature, preventing the reaction from reaching completion within the allotted time.
Workflow: Optimizing Reaction Temperature for Increased Yield
Detailed Protocol:
-
Preparation: Prepare at least four identical sets of your sample or standard solution. Also, prepare fresh DIB-Cl reagent solution (e.g., 1-10 mg/mL in dry acetonitrile) and a basic buffer (e.g., 0.1 M borate buffer, pH 9-11).[1]
-
Reaction: Initiate the derivatization reaction for each set simultaneously. Place each set in a separate heating block or water bath pre-set to a different temperature (e.g., 40°C, 50°C, 60°C, and 70°C).[4]
-
Incubation: Allow the reaction to proceed for a fixed amount of time for all sets (e.g., 30-60 minutes).[4]
-
Termination & Analysis: Terminate the reaction (e.g., by placing on ice or adding acid) and prepare the samples for HPLC injection.
-
Evaluation: Analyze each sample and record the peak area of the derivatized product. Plot the peak area against the reaction temperature. The temperature that corresponds to the highest peak area is your optimum.
Issue 2: Derivative Degradation or Appearance of Unexpected Byproducts
Symptoms:
-
Decreased peak area for the derivatized analyte at higher temperatures after an initial increase.
-
Appearance of new, unidentified peaks in the chromatogram at higher temperatures.
-
Broad or tailing peaks for the derivative.
Potential Cause & Solution:
While higher temperatures increase the reaction rate, excessive heat can lead to the thermal degradation of the DIB-Cl derivative.[4] Some derivatives are heat-labile, and forcing the reaction at too high a temperature can break them down as quickly as they are formed.
Workflow: Assessing Derivative Stability
Expert Insight: The decrease in fluorescence intensity of a Proline (Pro) derivative at higher temperatures suggested its instability, leading researchers to choose a lower optimal temperature of 60°C for most other amino acids in that study.[4] This highlights that the optimal temperature is often a compromise between reaction rate and derivative stability. If you suspect degradation, select the highest temperature that provides a maximum yield without a subsequent drop in signal or the appearance of byproduct peaks.
Summary of Temperature Effects on DIB-Cl Derivatization
| Parameter | Effect of Increasing Temperature | Potential Negative Consequences | Recommended Action |
| Reaction Rate | Increases | - | Optimize for shortest time to completion. |
| Product Yield | Generally Increases | May decrease at very high temps due to degradation. | Empirically determine the optimal temperature for maximum yield.[3][4] |
| Derivative Stability | May Decrease | Risk of thermal degradation of the final product.[4] | Assess stability; avoid excessively high temperatures. |
| Side Reactions | May Increase | Potential for formation of unwanted byproducts. | Analyze chromatograms for new peaks at higher temperatures. |
| Solvent/Sample | Evaporation Risk | Can concentrate reactants and alter reaction conditions.[3] | Use tightly sealed reaction vials, especially above 70°C. |
Concluding Remarks
Temperature is a powerful tool in controlling the kinetics of DIB-Cl derivatization. A systematic approach to optimizing this parameter is crucial for developing a robust and reproducible analytical method. Always begin with a literature-recommended temperature range and perform an optimization study to find the ideal balance between reaction speed, yield, and derivative stability for your specific analyte and matrix. This empirical validation is the cornerstone of a trustworthy and scientifically sound protocol.
References
- BenchChem. (n.d.). Application Notes and Protocols for HPLC-UV Analysis using 4-(Dimethylamino)benzoyl Chloride Derivatization.
- BenchChem. (n.d.). Revolutionizing HPLC Analysis: A Detailed Guide to 4-(Dimethylamino)benzoyl Chloride (DMABC) Derivatization.
- Gouseti, O., et al. (2021). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.
- ResearchGate. (n.d.). Effect of reaction temperature on derivatization.
Sources
Technical Support Center: Purification of DIB-Cl Labeled Peptides and Proteins
Welcome to the technical support center for the purification of peptides and proteins labeled with amine-reactive reagents, exemplified by DIB-Cl. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and practical solutions to common challenges encountered during the post-labeling purification workflow.
The term "DIB-Cl" suggests an amine-reactive labeling reagent, likely featuring a dibenzo-fused ring system. A well-known reagent fitting this description is 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), which undergoes a nucleophilic aromatic substitution with primary and secondary amines on biomolecules.[1][2] The principles and challenges discussed herein are broadly applicable to the purification of biomolecules derivatized with similarly hydrophobic, amine-reactive small molecules, such as dibenzocyclooctyne (DBCO) NHS-esters.[3][4]
The covalent attachment of these hydrophobic moieties fundamentally alters the physicochemical properties of the target peptide or protein, often leading to challenges such as aggregation and difficulty in separating the labeled product from unreacted starting materials.[5][6] This guide provides a systematic approach to overcoming these hurdles.
Core Principles of Purification Strategy
The primary goal is to separate the desired DIB-Cl labeled biomolecule from two main contaminants:
-
Excess, Unreacted DIB-Cl Reagent: A small, hydrophobic molecule.
-
Unlabeled Peptide or Protein: The original starting material.
A successful purification strategy is typically a multi-step process that exploits the differences in size and hydrophobicity between these three components.[7]
Caption: General purification workflow for DIB-Cl labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What is the best first step to purify my labeled protein mixture? A1: For most proteins, the most effective initial step is Size Exclusion Chromatography (SEC), often in the form of a desalting column.[8][9] This technique rapidly separates molecules based on size.[10] The large labeled and unlabeled proteins will elute together in the void volume, effectively separated from the small, unreacted DIB-Cl reagent and other low molecular weight components from the reaction buffer.[11][12] This is a mild, non-denaturing method that is excellent for buffer exchange and removing small molecule contaminants.[9][13]
Q2: Why is my labeled protein precipitating out of solution? A2: The DIB-Cl moiety is significantly hydrophobic. Covalently attaching it to your protein increases the overall hydrophobicity of the conjugate, which can lead to aggregation and precipitation, especially at high protein concentrations.[5] This is one of the key challenges in purifying recombinant therapeutic proteins that have been modified.[6] Consider optimizing your buffer by including stabilizers like arginine or glycerol, or adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20).[5]
Q3: How can I separate the labeled protein from the unlabeled protein? A3: This is more challenging as they are very similar in size. The separation must rely on the property change introduced by the label.
-
For Peptides: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[14][15] The increased hydrophobicity of the DIB-Cl labeled peptide will cause it to be retained longer on the C18 or C4 column, allowing for excellent separation from the more polar, unlabeled peptide.[16]
-
For Proteins: Techniques like Hydrophobic Interaction Chromatography (HIC) or Ion Exchange Chromatography (IEX) can be effective. HIC separates based on hydrophobicity under non-denaturing conditions. IEX may work if the DIB-Cl label masks a charged residue (like lysine), altering the protein's net charge and its interaction with the IEX resin.
Q4: How do I remove detergents if I need to add them for solubility? A4: Detergents can interfere with downstream applications like mass spectrometry.[17] They can be removed using several methods. For detergents with a high critical micelle concentration (CMC), dialysis or gel filtration can be effective. For those with low CMCs (like Triton X-100), specialized detergent removal resins are often necessary.[17][18]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of DIB-Cl labeled biomolecules.
Caption: Troubleshooting decision tree for low yield of labeled protein.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Protein Recovery After Purification | Protein Precipitation/Aggregation: The increased hydrophobicity from the DIB-Cl label is causing the protein to aggregate and precipitate.[5] | - Check for Precipitate: Centrifuge your sample and analyze both the supernatant and any pellet via SDS-PAGE. - Optimize Buffer: Add stabilizers like 0.5 M L-arginine or 5-10% glycerol to the buffer.[5] - Add Detergent: Include a low concentration (e.g., 0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 to maintain solubility.[5] - Reduce Concentration: Perform labeling and purification steps at a lower protein concentration (e.g., < 2 mg/mL). |
| Inefficient Initial Labeling: The protein was never sufficiently labeled. | - Verify Labeling Conditions: Ensure the reaction buffer is free of primary amines (e.g., Tris) and is at the optimal pH (typically 8.0-9.0 for targeting lysines).[19] - Increase Reagent Excess: Increase the molar excess of DIB-Cl. A 10- to 20-fold molar excess is a common starting point.[5] - Optimize Reaction Time/Temp: Incubate for 1-2 hours at room temperature or overnight at 4°C.[4] | |
| Non-specific Binding to Purification Resin/Vials: The hydrophobic conjugate is sticking to chromatography media or plasticware. | - Add Detergent: As above, add a non-ionic detergent to all purification buffers. - Check Resin Compatibility: Ensure your chromatography resin is compatible with your buffer conditions. Some resins can have secondary hydrophobic interactions. - Use Low-Binding Tubes: Use low protein binding microcentrifuge tubes for all steps. | |
| Free DIB-Cl Reagent Detected in Final Product | Inefficient Removal by Purification: The purification method was not adequate to separate the small molecule from the protein. | - Size Exclusion/Desalting: This is the most robust method for removing small molecules.[9] Ensure your column has a molecular weight cutoff (MWCO) appropriate for your protein. Use a column with a bed volume at least 5-10 times your sample volume for good separation.[8] - Dialysis: Dialyze against a large volume of buffer (e.g., 1000x sample volume) with multiple buffer changes. This is slower but effective.[18] |
| Unlabeled Protein in Final Product | Incomplete Labeling Reaction: The reaction did not go to completion, leaving a mixed population. | - Optimize Labeling: See "Inefficient Initial Labeling" above. Push the reaction closer to completion by increasing reagent concentration or reaction time. - Introduce a Polishing Step: This is the primary reason for a second purification step. Use RP-HPLC for peptides or HIC/IEX for proteins to separate the more hydrophobic labeled species from the unlabeled species.[7][16] |
| Broad or Tailing Peaks in Chromatography (e.g., SEC or RP-HPLC) | Sample Aggregation: Aggregated protein behaves heterogeneously on the column, leading to poor peak shape. | - Centrifuge and Filter: Before injecting onto any column, centrifuge your sample at high speed (>14,000 x g) for 10 minutes and filter through a 0.22 µm filter to remove aggregates. - Optimize Mobile Phase: For RP-HPLC, ensure proper ion-pairing (e.g., 0.1% TFA). For SEC, ensure the buffer has adequate ionic strength (e.g., 150 mM NaCl) to minimize secondary ionic interactions with the resin.[16] |
| Secondary Interactions with Resin: The labeled protein is interacting with the stationary phase through mechanisms other than the intended one (e.g., hydrophobic interaction with an SEC resin). | - Modify Mobile Phase: For SEC, increasing the salt concentration (e.g., up to 500 mM NaCl) can often disrupt unwanted ionic interactions. Adding a small amount of organic solvent (e.g., 5-10% isopropanol) might mitigate hydrophobic interactions, but test for protein stability first. |
Detailed Experimental Protocols
Protocol 1: Removal of Free DIB-Cl using a Desalting Column (SEC)
This protocol is designed for the rapid removal of excess DIB-Cl from a labeled protein sample.[9]
Materials:
-
DIB-Cl labeled protein reaction mixture.
-
Pre-packed desalting column (e.g., Zeba™ Spin Desalting Columns, PD-10 columns) with an appropriate MWCO for your protein.[4]
-
Purification Buffer (e.g., PBS, pH 7.4).
-
Collection tubes.
Procedure:
-
Column Equilibration:
-
Remove the column's bottom cap and place it in a collection tube.
-
Remove the top cap. For gravity-flow columns (e.g., PD-10), allow the storage buffer to drain completely. For spin columns, centrifuge according to the manufacturer's instructions to remove the storage buffer.[4]
-
Add 3-5 column volumes of your desired Purification Buffer to the column to equilibrate the resin. For a PD-10 column, this is ~25 mL. For spin columns, follow the manufacturer's protocol for equilibration spins.[12]
-
-
Sample Loading:
-
Allow the final equilibration buffer wash to drain from the column.
-
Carefully load your reaction mixture (up to the recommended sample volume, e.g., 2.5 mL for a PD-10) onto the center of the resin bed.
-
-
Elution:
-
Allow the sample to fully enter the resin bed. Discard the flow-through.
-
Place a clean collection tube under the column.
-
Add Purification Buffer to elute your protein. For a PD-10, adding 3.5 mL of buffer will elute the protein. For spin columns, add the sample, place in a clean tube, and centrifuge as instructed.[4]
-
-
Analysis:
-
The collected fraction contains your labeled and unlabeled protein, now free of DIB-Cl and original reaction buffer salts.
-
Confirm protein presence using a protein concentration assay (e.g., Bradford or BCA). Analyze by SDS-PAGE to confirm recovery.
-
Protocol 2: Purification of DIB-Cl Labeled Peptides by RP-HPLC
This protocol is ideal for purifying labeled peptides and separating them from their unlabeled counterparts.[14][15]
Materials:
-
HPLC system with a UV detector.
-
C18 Reverse-Phase column (wide-pore, 300 Å, is best for peptides).[14]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[16]
-
Lyophilized peptide sample reconstituted in a small volume of Mobile Phase A.
Procedure:
-
System Preparation:
-
Equilibrate the C18 column with 95% Mobile Phase A / 5% Mobile Phase B at a typical flow rate (e.g., 1 mL/min for an analytical column) until a stable baseline is achieved on the UV detector (monitoring at 214 nm for peptide bonds and a secondary wavelength for the DIB-Cl label if applicable).
-
-
Sample Injection:
-
Centrifuge the peptide sample to pellet any insoluble material.
-
Inject the supernatant onto the equilibrated column.
-
-
Gradient Elution:
-
Run a linear gradient to elute the peptides. A typical gradient might be:
-
5-65% Mobile Phase B over 30-60 minutes.
-
-
The unlabeled peptide will elute first. The more hydrophobic DIB-Cl labeled peptide will elute later at a higher percentage of acetonitrile.[15]
-
-
Fraction Collection:
-
Collect fractions corresponding to the UV absorbance peaks.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the identity of the peaks.
-
Pool the fractions containing the pure, labeled peptide.
-
-
Solvent Removal:
-
Remove the acetonitrile and water by lyophilization (freeze-drying) to obtain the purified peptide as a powder.
-
References
- Purification of naturally occurring peptides by reversed-phase HPLC. - PubMed.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Peptide Purification Process & Methods: An Overview. - Bachem.
- Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns.
- Moving beyond preparative reverse phase HPLC for peptide purific
- Technical Support Center: Purification of Cyclooctyne-Labeled Proteins. - Benchchem.
- Protein purification by size exclusion chromatography (SEC). - Virtual Labs IIT Kharagpur.
- Size exclusion chromatography for protein purific
- An Overview of Size Exclusion Chromatography for Protein Purific
- Size Exclusion Chromatography – Protein Expression and Purific
- Fundamentals of size exclusion chrom
- Troubleshooting: Purific
- Protein labeling protocol. - Abberior Instruments.
- Remove detergent from protein samples. - Thermo Fisher Scientific.
- Best Ways to Remove Detergents in Protein Samples. - G-Biosciences.
- Challenges and solutions for the downstream purification of therapeutic proteins.
- Directed evolution of dibenzocyclooctyne-reactive peptide tags for protein labeling.
- Fluorescence mechanism of NBD-Cl with primary amines. - Benchchem.
- Overcoming Challenges and Improving Efficiency in Protein Purific
- Application of NBD-Cl for the determination of amines and amino acids using HPLC.
- EZ-Link DBCO Protein Labeling Kit User Guide. - Thermo Fisher Scientific.
- Desalting & buffer exchange gel filtration columns - theory, practice, & comparison to other methods. - YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Directed evolution of dibenzocyclooctyne-reactive peptide tags for protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Challenges and solutions for the downstream purification of therapeutic proteins. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. labcompare.com [labcompare.com]
- 8. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. goldbio.com [goldbio.com]
- 11. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 12. youtube.com [youtube.com]
- 13. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 14. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
- 16. hplc.eu [hplc.eu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Protein labeling protocol [abberior.rocks]
Validation & Comparative
A Comparative Guide to the Validation of a Reversed-Phase HPLC Method for 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl). DIB-Cl is a significant fluorogenic derivatizing reagent used in sensitive chromatographic analyses.[1][2][3] Ensuring a robust and reliable analytical method for its own quantification is paramount for quality control, stability studies, and formulation development in the pharmaceutical and chemical industries.
This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind the experimental design and acceptance criteria, drawing from the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1) and the recently revised Q2(R2), and guidance from the U.S. Food and Drug Administration (FDA).[4][5][6][7][8] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[8][9]
The Analytical Challenge and the Proposed Methodological Approach
This compound is a moderately polar compound, making it well-suited for reversed-phase HPLC. The benzoyl chloride moiety, however, is susceptible to hydrolysis, a critical factor to control during sample preparation and analysis. The proposed method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water to achieve optimal retention and resolution.
Table 1: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile |
The Pillars of Method Validation: A Comparative Analysis Against ICH Guidelines
The validation of an analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. This section compares the performance of our proposed HPLC method against the internationally recognized acceptance criteria.
Specificity: Distinguishing the Analyte of Interest
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][11]
Experimental Protocol:
-
Prepare a solution of the this compound reference standard.
-
Prepare a solution of known, structurally similar impurities and potential degradation products (e.g., 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid, the hydrolysis product).
-
Prepare a spiked sample solution containing the reference standard and the potential interfering compounds.
-
Inject all three solutions into the HPLC system.
-
Analyze the resulting chromatograms for peak purity and resolution between the analyte and other components.
Data and Comparison:
Table 2: Specificity and Resolution Data
| Compound | Retention Time (min) | Resolution (with respect to DIB-Cl) |
| DIB-Cl | 6.5 | - |
| 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid | 4.2 | > 2.0 |
| Other potential process impurities | Varies | > 2.0 |
The method demonstrates excellent specificity, with a resolution of greater than 2.0 for the analyte peak from its potential hydrolysis product and other impurities. This ensures that the analytical signal is solely attributable to this compound.
Linearity: A Proportional Response
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10]
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution to concentrations ranging from 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Data and Comparison:
Table 3: Linearity Study Results
| Concentration Range | Correlation Coefficient (r²) | y-intercept |
| 50 - 150 µg/mL | > 0.999 | Minimal, not significantly different from zero |
A correlation coefficient greater than 0.999 indicates a strong linear relationship between concentration and peak area, meeting the stringent requirements of regulatory guidelines.
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[11] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
Experimental Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the reference standard into a placebo matrix.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each.
Data and Comparison:
Table 4: Accuracy (Recovery) Data
| Spiked Level | Mean Recovery (%) | Acceptance Criteria (%) |
| 80% | 99.5 | 98.0 - 102.0 |
| 100% | 100.2 | 98.0 - 102.0 |
| 120% | 99.8 | 98.0 - 102.0 |
The high recovery rates across all concentration levels confirm the accuracy of the method, demonstrating its capability to provide results that are very close to the true value.
Precision: Consistency of Results
Precision is the measure of the degree of scatter of a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[11] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Data and Comparison:
Table 5: Precision Study Results
| Precision Level | Mean Concentration (µg/mL) | Standard Deviation | Relative Standard Deviation (RSD) (%) | Acceptance Criteria (RSD) |
| Repeatability | 100.1 | 0.5 | 0.5% | ≤ 2% |
| Intermediate Precision | 99.8 | 0.8 | 0.8% | ≤ 2% |
The low RSD values for both repeatability and intermediate precision indicate a high degree of precision, ensuring that the method will produce consistent and reliable results under varying laboratory conditions.
Detection and Quantitation Limits: Method Sensitivity
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
Experimental Protocol: These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, with an S/N of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Data and Comparison:
Table 6: LOD and LOQ Results
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
The low LOD and LOQ values demonstrate the high sensitivity of the method, making it suitable for the determination of trace amounts of this compound.
Robustness: Resilience to Minor Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]
Experimental Protocol:
-
Systematically vary key method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% acetonitrile)
-
Column temperature (± 2°C)
-
-
Analyze a sample under each of these modified conditions.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak area, and resolution).
Data and Comparison:
Table 7: Robustness Study Results
| Parameter Varied | Impact on Retention Time | Impact on Peak Area | Impact on Resolution |
| Flow Rate (+0.1 mL/min) | Minor decrease | Minimal | Maintained > 2.0 |
| Flow Rate (-0.1 mL/min) | Minor increase | Minimal | Maintained > 2.0 |
| Acetonitrile (+2%) | Minor decrease | Minimal | Maintained > 2.0 |
| Acetonitrile (-2%) | Minor increase | Minimal | Maintained > 2.0 |
| Temperature (+2°C) | Minimal | Minimal | Maintained > 2.0 |
| Temperature (-2°C) | Minimal | Minimal | Maintained > 2.0 |
The method's performance remains well within acceptable limits despite minor variations in its parameters, confirming its robustness for routine use in a quality control environment.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the HPLC method validation process and the interconnectedness of the validation parameters.
Caption: A high-level overview of the HPLC method validation workflow.
Caption: The relationship between validation parameters and overall method suitability.
Conclusion
The proposed reversed-phase HPLC method for the quantification of this compound demonstrates exceptional performance when evaluated against the stringent criteria set forth by the ICH and FDA. The method is specific, linear, accurate, precise, sensitive, and robust, making it highly suitable for routine quality control analysis. This comprehensive validation provides a high degree of assurance in the reliability and consistency of the analytical data generated.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Assay Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2018). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]
-
Journal of Liquid Chromatography & Related Technologies. (2005). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. [Link]
-
Fernando Amat Bioimaging Research. (n.d.). This compound. [Link]
-
Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Immunomart. (n.d.). This compound. [Link]
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- 2. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
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- 4. fda.gov [fda.gov]
- 5. propharmagroup.com [propharmagroup.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. fda.gov [fda.gov]
- 10. assayprism.com [assayprism.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
A Senior Application Scientist's Guide to Amine Derivatization: DIB-Cl vs. Dansyl Chloride
For researchers, scientists, and drug development professionals, the accurate quantification of amine-containing compounds is a frequent analytical challenge. Many of these molecules, including amino acids, biogenic amines, and pharmaceuticals, lack the necessary chromophores or fluorophores for sensitive detection by High-Performance Liquid Chromatography (HPLC). Chemical derivatization addresses this by covalently attaching a tag to the analyte, enhancing its detectability and improving its chromatographic behavior.
This guide provides an in-depth, objective comparison of two powerful derivatizing reagents: 4-(dimethylamino)benzoyl chloride (DIB-Cl) and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride). We will move beyond a simple listing of features to explore the causality behind experimental choices, ensuring you can select and implement the optimal reagent for your analytical goals.
The Chemical Foundation: A Tale of Two Chlorides
Both DIB-Cl and Dansyl Chloride react with primary and secondary amines through a well-understood mechanism: nucleophilic acyl substitution . The core principle involves the amine's nucleophilic nitrogen atom attacking the electrophilic carbon (in DIB-Cl) or sulfur (in Dansyl Chloride) atom of the reagent's chloride group.[1][2][3]
For this reaction to proceed efficiently, the amine must be in its unprotonated, nucleophilic state. This is why derivatization is almost always conducted under alkaline conditions (typically pH 9-11).[1] The base deprotonates the ammonium ion (R-NH3+), freeing the lone pair of electrons on the nitrogen to initiate the attack.
DIB-Cl Reaction Mechanism: The reaction of DIB-Cl with an amine yields a stable, UV-active N-substituted benzamide.
Caption: Nucleophilic substitution of Dansyl Chloride with a primary amine.
A critical side reaction for both reagents is hydrolysis, where water acts as the nucleophile instead of the amine. [4][5]This forms the corresponding carboxylic acid (from DIB-Cl) or sulfonic acid (from Dansyl Chloride), consuming the reagent and potentially creating interfering peaks in the chromatogram. Therefore, reaction conditions must be optimized to favor amination over hydrolysis. This is often achieved by using an organic co-solvent like acetone or acetonitrile to dissolve the reagent and minimizing reaction time. [1][6]
Head-to-Head Comparison: Performance Characteristics
The choice between DIB-Cl and Dansyl Chloride hinges on the specific requirements of the assay, including desired sensitivity, available instrumentation, and sample throughput.
| Feature | DIB-Cl (4-(dimethylamino)benzoyl chloride) | Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) |
| Primary Detection Mode | HPLC-UV | HPLC-Fluorescence |
| Chromophore/Fluorophore | Strong Chromophore (Benzoyl Moiety) [2] | Strong Fluorophore (Naphthalene Moiety) [1][7] |
| Fluorescence Properties | Not inherently fluorescent | λex ~337 nm; λem ~492 nm (derivative dependent) [7][8] |
| LC-MS Compatibility | Good; dimethylamino group enhances ionization. | Excellent; dimethylamino group enhances ionization. [9][10] |
| Reaction Speed | Very Fast (e.g., 5 min at room temp) [11] | Moderate to Slow (30-120 min at 37-70°C) [12][13] |
| Derivative Stability | Generally high stability. | Good, but can be light-sensitive. [6][14] |
| Selectivity | Primary & Secondary Amines, Alcohols [2] | Primary & Secondary Amines, Phenols, Alcohols [15][16] |
| Key Advantage | Speed, ideal for high-throughput UV-based assays. | Exceptional sensitivity with fluorescence detection. [1][7] |
Deep Dive into Performance
-
Sensitivity and Detection: This is the most significant differentiating factor. Dansyl Chloride is the undisputed choice for assays demanding the highest sensitivity. Its derivatives are intensely fluorescent, allowing for detection at very low concentrations (ng/mL or lower). [7][13]DIB-Cl, while primarily a UV-tagging reagent, provides excellent sensitivity for HPLC-UV analysis due to the high molar absorptivity of the benzoyl moiety. [2]In some cases, DIB-Cl derivatization can increase HPLC-FLD sensitivity by over 2000 times compared to underivatized HPLC-UV methods, achieving detection limits comparable to LC-MS/MS. [11]
-
Reaction Kinetics: DIB-Cl offers a significant advantage in speed. Derivatization can often be completed in as little as five minutes at room temperature. [11]This is highly beneficial for high-throughput environments. Dansyl chloride reactions are comparatively slower, typically requiring incubation for 30 to 90 minutes at elevated temperatures (e.g., 38°C to 70°C) to proceed to completion. [12][13]
-
Stability: The stability of the final derivative is crucial for reproducible quantification, especially when using an autosampler for batch injections. While both reagents form stable products, dansylated derivatives are known to be susceptible to photodegradation, requiring samples to be protected from light. [6]A study comparing various derivatization agents found that dansyl derivatives were stable and suitable for batch injections, whereas derivatives from other reagents like 9-fluorenylmethoxycarbonyl chloride were not. [14]
-
LC-MS Applications: Both reagents are highly effective for LC-MS analysis. The derivatization process not only improves chromatographic retention on reversed-phase columns but also enhances ionization efficiency. [9][17][18]The tertiary dimethylamino group present on both DIB-Cl and Dansyl Chloride is readily protonated, making the derivatives highly responsive in positive-ion electrospray ionization (ESI), thereby boosting the MS signal. [9]
Field-Proven Experimental Protocols
The following protocols provide a robust starting point. As a self-validating system, it is crucial to include controls: a blank (no analyte) to identify reagent-based artifacts and a positive control (a known standard) to confirm reaction efficiency.
General Experimental Workflow
Caption: A generalized workflow for pre-column amine derivatization.
Protocol 1: DIB-Cl Derivatization for HPLC-UV Analysis
This protocol is adapted from methodologies emphasizing speed and efficiency. [2]
-
Reagent Preparation :
-
DIB-Cl Solution (10 mg/mL) : Dissolve 10 mg of 4-(dimethylamino)benzoyl chloride in 1 mL of anhydrous acetonitrile. Prepare this solution fresh daily.
-
Buffer Solution (e.g., 100 mM Sodium Bicarbonate, pH 9.0) : Prepare an aqueous buffer to maintain alkaline conditions.
-
-
Sample Preparation :
-
Dissolve or dilute the amine-containing sample in a suitable solvent to a known concentration.
-
-
Derivatization Procedure :
-
To 100 µL of the sample solution in a microvial, add 100 µL of the alkaline buffer. Vortex briefly.
-
Add 100 µL of the DIB-Cl solution.
-
Vortex the mixture vigorously for 1 minute.
-
Let the reaction proceed at room temperature for 5-10 minutes.
-
-
Reaction Quenching & Extraction :
-
Allow the mixture to stand for an additional 20 minutes to permit the hydrolysis of excess DIB-Cl. [2] * Alternatively, to quench the reaction and extract the derivative, add 200 µL of diethyl ether, vortex for 1 minute, and centrifuge (5000 rpm, 5 min). [2] * Transfer the organic layer containing the DIB-derivative to a new vial and evaporate to dryness under a gentle stream of nitrogen.
-
-
Analysis :
-
Reconstitute the residue in a suitable volume of the mobile phase and inject it into the HPLC-UV system.
-
Protocol 2: Dansyl Chloride Derivatization for HPLC-Fluorescence/LC-MS
This protocol synthesizes common practices for achieving high sensitivity. [1][9][19]
-
Reagent Preparation :
-
Dansyl Chloride Solution (5-10 mg/mL) : Dissolve 50-100 mg of dansyl chloride in 10 mL of anhydrous acetone or acetonitrile. [1][12]Store in the dark at 2-8°C and prepare fresh as needed, as the reagent is susceptible to hydrolysis. [6] * Buffer Solution (100 mM Sodium Bicarbonate or Carbonate, pH 9.5-10) : Prepare an aqueous buffer to ensure the amine is deprotonated. [1][9]
-
-
Sample Preparation :
-
Dissolve or dilute the sample in the buffer solution or water. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary prior to derivatization. [19]
-
-
Derivatization Procedure :
-
Reaction Quenching :
-
Stop the reaction by adding a small volume (e.g., 10 µL) of an acid like formic acid to neutralize the pH. [18]This also helps stabilize the derivatives.
-
-
Analysis :
-
The sample may be injected directly or diluted with the mobile phase before analysis by HPLC-Fluorescence or LC-MS.
-
Authoritative Grounding & Conclusion
When to Choose DIB-Cl: Select DIB-Cl when your primary analytical instrument is an HPLC-UV system and high throughput is a priority. Its rapid, room-temperature reaction is ideal for screening large numbers of samples where excellent UV sensitivity is sufficient.
When to Choose Dansyl Chloride: Opt for Dansyl Chloride when the analytical goal is to achieve the lowest possible limits of detection. [1][7]It is the superior choice for trace analysis of biogenic amines, amino acids, and other low-concentration analytes, provided an HPLC system with a fluorescence detector or a mass spectrometer is available. [9][10][19]Its versatility across multiple detection platforms (UV, FLD, MS) makes it a cornerstone reagent in metabolomics and proteomics. [7][10] Ultimately, the selection between DIB-Cl and Dansyl Chloride is a decision guided by the specific analytical context. By understanding their respective reaction mechanisms, performance characteristics, and procedural nuances, researchers can confidently choose the right tool to transform a challenging amine analysis into a robust and reliable quantification.
References
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Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
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HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives | PDF - Scribd. Scribd. Available at: [Link]
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Dansyl Chloride Derivatization of Methamphetamine: A Method with Advantages for Screening and Analysis of Methamphetamine in Urine. academic.oup.com. Available at: [Link]
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The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - MDPI. MDPI. Available at: [Link]
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Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
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Mechanism of reaction of dansyl chloride with carboxylic acid functional group. science-on-air.com. Available at: [Link]
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Targeted quantification of amino acids by dansylation - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
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Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC - PubMed. National Center for Biotechnology Information. Available at: [Link]
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Dansyl chloride - Wikipedia. Wikipedia. Available at: [Link]
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A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - MDPI. MDPI. Available at: [Link]
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Review Article The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be - ScienceOpen. ScienceOpen. Available at: [Link]
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Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed. National Center for Biotechnology Information. Available at: [Link]
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1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives - ResearchGate. ResearchGate. Available at: [Link]
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Derivatizing Reagents for Detection of Organic Compounds By HPLC - ResearchGate. ResearchGate. Available at: [Link]
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Dansyl chloride | 787 Publications | 13820 Citations | Top Authors | Related Topics. scite.ai. Available at: [Link]
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A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC - PubMed. National Center for Biotechnology Information. Available at: [Link]
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reaction between acyl chlorides and amines - addition / elimination - Chemguide. Chemguide. Available at: [Link]
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A Head-to-Head Comparison for Primary Amine Quantification: 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) vs. Fluorescamine
A Senior Application Scientist's In-Depth Technical Guide
For researchers, scientists, and drug development professionals, the accurate quantification of primary amines is a cornerstone of experimental success. The choice of a fluorescent labeling reagent is critical, directly impacting sensitivity, specificity, and workflow efficiency. This guide provides a comprehensive, data-driven comparison of two prominent fluorogenic reagents: 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) and Fluorescamine. We will delve into their reaction mechanisms, performance metrics, and detailed experimental protocols to empower you with the knowledge to select the optimal reagent for your specific application.
Unveiling the Contenders: Chemical Principles and Reaction Mechanisms
Both DIB-Cl and Fluorescamine are fluorogenic, meaning they are virtually non-fluorescent until they react with a primary amine, thereby minimizing background signal. However, their underlying chemistries differ significantly.
Fluorescamine: This classic reagent undergoes a rapid reaction with primary amines at room temperature in an aqueous, alkaline environment. The reaction proceeds in milliseconds to seconds, forming a stable, highly fluorescent pyrrolinone derivative.[1][2] A key advantage of fluorescamine is that the reagent itself and its hydrolysis byproducts are non-fluorescent, contributing to a clean signal.[3]
This compound (DIB-Cl): As a benzoyl chloride derivative, DIB-Cl reacts with the nucleophilic primary amine via a nucleophilic acyl substitution. This reaction forms a stable amide bond, resulting in a highly fluorescent derivative. While predominantly utilized as a pre-column derivatization reagent for High-Performance Liquid Chromatography (HPLC), its fundamental reactivity allows for its use in spectrofluorometric assays.[4][5]
Below is a diagram illustrating the distinct reaction pathways for each reagent.
Caption: Reaction mechanisms of Fluorescamine and DIB-Cl with primary amines.
Performance Metrics: A Quantitative Showdown
The choice between DIB-Cl and Fluorescamine often hinges on the specific demands of the assay. The following table summarizes their key performance characteristics based on available data.
| Feature | This compound (DIB-Cl) | Fluorescamine |
| Excitation Wavelength | ~335 nm (for hexylamine derivative in chloroform)[4] | ~390 nm[2] |
| Emission Wavelength | ~420 nm (for hexylamine derivative in chloroform)[4] | ~475 nm[2] |
| Sensitivity | High (femtornole range, 0.6 to 5.2 fmol/injection in HPLC)[4] | High (picomole range, down to ng/mL for some analytes)[3][6] |
| Specificity | High for primary amines | High for primary amines |
| Reaction Speed | Minutes (e.g., 10 minutes at room temperature for HPLC sample prep)[4] | Milliseconds to seconds[1][2] |
| Product Stability | High (derivatives stable for at least 24h at room temperature)[4][7] | Good (stable for at least 24 hours)[1] |
| Reagent/Byproduct Fluorescence | Not explicitly stated, but benzoyl chlorides can hydrolyze. | Non-fluorescent[3] |
| Primary Application | HPLC pre-column derivatization | Spectrofluorometric assays, protein quantification |
In the Lab: Detailed Experimental Protocols
To ensure reproducible and reliable results, adhering to optimized protocols is paramount. Below are detailed, step-by-step methodologies for both DIB-Cl and Fluorescamine.
Protocol 1: Spectrofluorometric Quantification of Primary Amines using DIB-Cl
This protocol provides a general framework for a spectrofluorometric assay. Optimization of concentrations and incubation times may be necessary for specific applications.
Materials:
-
This compound (DIB-Cl)
-
Anhydrous acetone or acetonitrile
-
Borate buffer (0.1 M, pH 9.0)
-
Primary amine standards and samples
-
Fluorometer
Procedure:
-
Reagent Preparation: Prepare a stock solution of DIB-Cl in anhydrous acetone or acetonitrile (e.g., 1 mM). Protect from light and moisture.[4]
-
Sample Preparation: Dilute primary amine standards and unknown samples in the borate buffer.
-
Reaction: In a suitable reaction vessel (e.g., microplate or cuvette), add a defined volume of the DIB-Cl stock solution to the amine sample. A typical starting point is a 10-fold molar excess of DIB-Cl.
-
Incubation: Incubate the reaction mixture at room temperature for 10-20 minutes, protected from light.[4][7]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation set to approximately 335 nm and emission at approximately 420 nm.[4]
-
Quantification: Generate a standard curve by plotting the fluorescence intensity of the standards against their known concentrations. Use this curve to determine the concentration of the unknown samples.
Caption: Fluorescamine assay workflow.
Expert Insights and Recommendations
Choosing DIB-Cl:
-
Optimal for HPLC: DIB-Cl is the superior choice when ultimate sensitivity is required, particularly in chromatographic applications where femtomole detection limits are advantageous. [4]* Stable Adducts: The high stability of the DIB-Cl-amine adducts is beneficial for applications requiring sample storage or delayed analysis. [4][7]* Considerations: The slightly longer reaction time compared to fluorescamine should be factored into high-throughput screening workflows.
Choosing Fluorescamine:
-
Speed and Simplicity: For rapid, routine quantification of primary amines in solution, fluorescamine's near-instantaneous reaction and simple protocol are unmatched. [2]* Low Background: The non-fluorescent nature of the reagent and its hydrolysis products is a significant advantage, leading to excellent signal-to-noise ratios. [3]* Versatility: Fluorescamine is a well-vetted and versatile reagent suitable for a wide range of applications, including protein quantification and enzymatic assays. [3][8]* Considerations: While the fluorescent product is stable for several hours, for very long-term stability, DIB-Cl may be preferable. [1]
Conclusion: Selecting the Right Tool for the Job
Both this compound and fluorescamine are powerful fluorogenic reagents for the sensitive detection of primary amines. The optimal choice is contingent on the specific requirements of your experiment.
-
For applications demanding the highest sensitivity, such as in HPLC-based analyses, DIB-Cl is the recommended reagent due to its femtomole detection limits and highly stable derivatives.
-
For rapid, high-throughput, and routine spectrofluorometric quantification where simplicity and low background are paramount, Fluorescamine remains the go-to choice.
By understanding the distinct advantages and chemistries of each reagent, researchers can make an informed decision to ensure the accuracy, sensitivity, and efficiency of their primary amine quantification assays.
References
-
(A) Fluorescamine reacts with compounds containing a primary amino... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
-
Fluorescamine - Interchim. (n.d.). Retrieved January 9, 2026, from [Link]
-
A review on the use of fluorescamine as versatile and convenient analytical probe. (n.d.). Retrieved January 9, 2026, from [Link]
-
Udenfriend, S., Stein, S., Böhlen, P., Dairman, W., Leimgruber, W., & Weigele, M. (1972). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. Science, 178(4063), 871–872. [Link]
-
De Bernardo, S., Weigele, M., Toome, V., Manhart, K., Leimgruber, W., Böhlen, P., Stein, S., & Udenfriend, S. (1974). Studies on the reaction of fluorescamine with primary amines. Archives of Biochemistry and Biophysics, 163(1), 390–399. [Link]
-
Reaction of fluorescamine and primary amino groups. Fluorescamine reacts with the primary amino groups found in terminal amino acids and the ε amine of lysine to form fluorescent - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
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Studies on the reaction of fluorescamine with primary amines. - Semantic Scholar. (n.d.). Retrieved January 9, 2026, from [Link]
- Monforte, J., Bath, R. J., & Sunshine, I. (1972). Fluorometric determination of primary and secondary amines in blood and urine after thin-layer chromatography. Clinical Chemistry, 18(11), 1329–1333.
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Mchedlov-Petrossyan, N. O., & Kholin, Y. V. (2004). A mechanism for the fluorogenic reaction of amino groups with fluorescamine and MDPF. Journal of Physical Organic Chemistry, 17(5), 384–392. [Link]
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This compound | CeMines. (n.d.). Retrieved January 9, 2026, from [Link]
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Higashi, Y., & Fujii, Y. (2004). Sensitive Determination of 1- And 2-naphthol in Human Plasma by HPLC-fluorescence Detection With this compound as a Labeling Reagent. Analytical Sciences, 20(1), 139–142. [Link]
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A Senior Application Scientist's Guide to Accuracy and Precision in HPLC Methods: A Comparative Analysis of DIB-Cl and Other Derivatizing Agents
For researchers, scientists, and drug development professionals, the quantification of analytes lacking a strong native chromophore or fluorophore presents a persistent challenge in High-Performance Liquid Chromatography (HPLC). Pre-column derivatization is a powerful and widely adopted strategy to overcome this limitation by introducing a moiety that enhances detectability. Among the arsenal of derivatizing agents, 4-(Dimethylamino)benzoyl chloride (DIB-Cl) has carved a niche for itself. This guide provides an in-depth technical comparison of the accuracy and precision of DIB-Cl-based HPLC methods against other common derivatization agents, supported by experimental data and established validation principles.
The Imperative of Method Validation: Defining Accuracy and Precision
Before delving into a comparative analysis, it is crucial to establish a firm understanding of the key validation parameters that define the reliability of an analytical method, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]
-
Accuracy refers to the closeness of the measured value to the true value.[2] It is typically assessed through recovery studies, where a known amount of the analyte is spiked into a sample matrix, and the percentage of the spiked analyte that is detected is calculated.[3]
-
Precision denotes the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[1][2] It is a measure of the random error and is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).[1][3]
A robust and reliable HPLC method must demonstrate a high degree of both accuracy and precision to ensure that the generated data is trustworthy for its intended purpose.[4]
DIB-Cl: A Versatile Derivatizing Agent
4-(Dimethylamino)benzoyl chloride (DIB-Cl) is a versatile derivatizing agent for compounds containing primary and secondary amine, as well as hydroxyl (alcoholic and phenolic) functional groups.[5] The derivatization reaction introduces the 4-(dimethylamino)benzoyl moiety, which possesses a high molar absorptivity, significantly enhancing the sensitivity of HPLC with UV detection.[5][6]
The Chemistry Behind DIB-Cl Derivatization
The derivatization with DIB-Cl proceeds via a nucleophilic acyl substitution. The lone pair of electrons from the nitrogen of an amine or the oxygen of a hydroxyl group attacks the electrophilic carbonyl carbon of the benzoyl chloride. This reaction is typically performed in an alkaline medium, which deprotonates the functional group of the analyte, thereby increasing its nucleophilicity and facilitating the reaction.[5]
A Comparative Analysis of Derivatizing Agents
The choice of a derivatizing agent is a critical decision in method development and is dictated by the analyte's functional groups, the desired sensitivity, the stability of the derivatives, and the available detection methods. Here, we compare DIB-Cl with other commonly used derivatizing agents.
| Derivatizing Agent | Target Functional Groups | Detection Method | Key Advantages | Key Disadvantages |
| DIB-Cl | Primary & Secondary Amines, Alcohols, Phenols | UV | Good reactivity, stable derivatives, enhances UV detection.[5][6] | Limited data on fluorescence properties. |
| Dansyl Chloride | Primary & Secondary Amines, Phenols, Imidazoles | Fluorescence, UV | High sensitivity with fluorescence detection, well-established methods.[7][8] | Derivatives can be prone to degradation, longer reaction times.[7][9] |
| Dabsyl Chloride | Primary & Secondary Amines | Visible | Highly stable derivatives, detection in the visible range minimizes interference.[7][10] | Lower sensitivity compared to fluorescence-based methods.[7] |
| OPA (o-Phthalaldehyde) | Primary Amines | Fluorescence | Rapid reaction, suitable for automation.[11][12] | Only reacts with primary amines, derivatives can be unstable.[9] |
| FMOC-Cl (9-fluorenylmethyl chloroformate) | Primary & Secondary Amines | Fluorescence, UV | Rapid reaction, stable derivatives.[13] | Hydrolysis product can interfere, lower selectivity.[13] |
| Benzoyl Chloride | Primary & Secondary Amines, Phenols | UV | Rapid reaction. | Derivatives of some analytes may be less stable.[2] |
Experimental Data: Accuracy and Precision in Focus
DIB-Cl Method Performance
| Analyte Class | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Phenolic Compounds | Not explicitly stated, but method was successfully applied to urine samples. | < 9.5% (within- and between-day) |
Performance of Alternative Derivatizing Agents
| Derivatizing Agent | Analyte Class | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Dansyl Chloride | Biogenic Amines | 79.3 - 110.3% | Intra-day: 0.66 - 2.69%, Inter-day: 0.91 - 4.38% | [6] |
| Biogenic Amines | 94 - 110% | Not explicitly stated | ||
| Dabsyl Chloride | Amino Acids | Not explicitly stated | < 5% | [1] |
| OPA/FMOC-Cl | Amino Acids | 93.3 - 109.4% | Repeatability: < 4.14%, Intermediate: < 4.57% | |
| Benzoyl Chloride | Biogenic Amines | 90.5 - 119.3% | < 10% | [9] |
From the available data, DIB-Cl demonstrates good precision for the analysis of phenolic compounds. For amine analysis, Dansyl chloride and OPA/FMOC-Cl methods consistently show high accuracy and precision across different studies. While direct comparative data for DIB-Cl in amine analysis is limited, its chemical similarity to benzoyl chloride suggests it would offer comparable performance. The exceptional stability of Dabsyl chloride derivatives is a significant advantage in its favor.[7]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.
Protocol 1: DIB-Cl Derivatization of Phenolic Compounds
This protocol is adapted from a method for the analysis of phenols in urine.
-
Sample Preparation: To 100 µL of the sample (or standard), add an internal standard and buffer.
-
Derivatization: Add 100 µL of DIB-Cl solution (e.g., 15 mM in a suitable organic solvent).
-
Reaction: Heat the mixture at 60°C for 30 minutes.
-
Quenching: Cool the reaction mixture and add a quenching reagent if necessary.
-
Injection: Inject an aliquot of the final solution into the HPLC system.
Protocol 2: Dansyl Chloride Derivatization of Biogenic Amines
This protocol is a generalized procedure based on established methods.[6]
-
Sample Preparation: Extract biogenic amines from the sample matrix using an acidic solution.
-
pH Adjustment: To 1 mL of the extract, add a basic buffer (e.g., sodium bicarbonate/carbonate, pH 10) to create an alkaline environment.
-
Derivatization: Add a solution of Dansyl chloride in acetone (e.g., 5 mg/mL).
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 45 minutes).
-
Quenching: Add a small amount of ammonia solution to react with excess Dansyl chloride.
-
Extraction: Extract the dansylated amines into an organic solvent.
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC injection.
Visualization of Workflows
DIB-Cl Derivatization Workflow
Caption: Workflow for DIB-Cl Derivatization and HPLC Analysis.
Comparative Logic for Derivatizing Agent Selection
Caption: Decision tree for selecting a suitable derivatizing agent.
Conclusion
The selection of a derivatization agent for HPLC analysis is a multifaceted decision that requires a thorough understanding of the analyte, the analytical objectives, and the performance characteristics of the available reagents. DIB-Cl is a valuable tool, particularly for enhancing the UV detectability of amines and phenols, and it demonstrates good precision.
For applications demanding the highest sensitivity, Dansyl chloride with fluorescence detection remains a superior choice, albeit with considerations for derivative stability. Dabsyl chloride offers a compelling alternative when derivative stability is paramount, providing robust and reproducible results. OPA and FMOC-Cl are well-suited for high-throughput applications, especially when automation is employed.
Ultimately, the optimal choice depends on a careful evaluation of the trade-offs between sensitivity, stability, selectivity, and practical considerations such as reaction time and automation compatibility. This guide provides the foundational knowledge and comparative data to empower researchers to make informed decisions and develop accurate, precise, and reliable HPLC methods for their specific analytical challenges.
References
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ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
-
HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent. ResearchGate. Accessed January 9, 2026. [Link]
-
The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. Accessed January 9, 2026. [Link]
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Some good validation practices for analytical procedures. A3P. Accessed January 9, 2026. [Link]
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Validation of an HPLC analytical method for determination of biogenic amines in agricultural products. Technology Networks. Accessed January 9, 2026. [Link]
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How to do HPLC method validation. YouTube. Published March 3, 2022. Accessed January 9, 2026. [Link]
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Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. National Institutes of Health. Accessed January 9, 2026. [Link]
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Analytical Method Validation: are your analytical methods suitable for intended use? Accessed January 9, 2026. [Link]
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A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. ResearchGate. Accessed January 9, 2026. [Link]
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Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation. National Institutes of Health. Published February 17, 2021. Accessed January 9, 2026. [Link]
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Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. National Institutes of Health. Accessed January 9, 2026. [Link]
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Differences Between Biogenic Amine Detection by HPLC Methods Using OPA and Dansyl Derivates. ResearchGate. Accessed January 9, 2026. [Link]
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Targeted quantification of amino acids by dansylation. National Institutes of Health. Accessed January 9, 2026. [Link]
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Validation of an HPLC method for the determination of amino acids in feed. ResearchGate. Accessed January 9, 2026. [Link]
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Validation of Amino Acid Analysis Methods. ResearchGate. Accessed January 9, 2026. [Link]
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Determination of biogenic amines as dansyl derivatives in alcoholic beverages by high-performance liquid chromatography with fluorimetric detection and characterization of the dansylated amines by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. ResearchGate. Accessed January 9, 2026. [Link]
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A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. PubMed. Published November 15, 2018. Accessed January 9, 2026. [Link]
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Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. PubMed. Accessed January 9, 2026. [Link]
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A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. PubMed Central. Accessed January 9, 2026. [Link]
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Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. Published January 11, 2020. Accessed January 9, 2026. [Link]
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In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Accessed January 9, 2026. [Link]
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VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita". Accessed January 9, 2026. [Link]
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HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. Accessed January 9, 2026. [Link]
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Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. Accessed January 9, 2026. [Link]
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Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. Chulalongkorn University Digital Collections. Published December 31, 2016. Accessed January 9, 2026. [Link]
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Validation study of a HPLC method able to measure biogenic amines in chicken meat. ResearchGate. Accessed January 9, 2026. [Link]
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Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers. PubMed. Accessed January 9, 2026. [Link]
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The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. MDPI. Published December 26, 2022. Accessed January 9, 2026. [Link]
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Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Accessed January 9, 2026. [Link]
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(PDF) A rapid hydrolysis method and DABS-Cl derivatization for complete amino acid analysis of octreotide acetate by reversed phase HPLC. ResearchGate. Accessed January 9, 2026. [Link]
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(PDF) Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD. ResearchGate. Accessed January 9, 2026. [Link]
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A Senior Application Scientist's Guide to Enhancing Analyte Detection: Linearity and Range of Detection for DIB-Cl Derivatized Analytes
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of target analytes is paramount. However, many molecules, due to their inherent physicochemical properties, present significant challenges for modern analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). Chemical derivatization offers a powerful solution by chemically modifying an analyte to improve its detectability. This guide provides an in-depth technical comparison of 4-(Diisobutylamino)-2-chlorobenzoyl chloride (DIB-Cl) as a derivatizing agent, with a focus on the critical performance metrics of linearity and range of detection. We will explore the causality behind experimental choices, present supporting data, and compare DIB-Cl's performance against other common derivatization reagents.
The "Why" of Derivatization: Overcoming Analytical Hurdles
Many analytes, particularly those lacking easily ionizable functional groups or chromophores, exhibit poor response in common analytical detectors. This is a frequent challenge in metabolomics, proteomics, and pharmaceutical development. Chemical derivatization addresses this by introducing a tag onto the analyte that enhances its analytical properties. The primary goals of derivatization are:
-
Improved Ionization Efficiency: For mass spectrometry-based detection, derivatization can introduce a readily ionizable moiety, significantly boosting the signal intensity.
-
Enhanced Chromatographic Retention and Separation: By altering the polarity of an analyte, derivatization can improve its retention on a chromatographic column, leading to better separation from matrix components and sharper peaks.
-
Increased Sensitivity for Optical Detection: For techniques like High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), a derivatizing agent with a fluorophore can be used to render non-fluorescent analytes detectable at very low concentrations.
The choice of a derivatization reagent is a critical decision in method development, balancing reaction efficiency, the stability of the resulting derivative, and the desired analytical outcome.
DIB-Cl: A Closer Look at a Powerful Derivatization Reagent
DIB-Cl is a benzoyl chloride-based derivatizing agent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups. The diisobutylamino group provides a "charge tag" that enhances ionization in electrospray ionization (ESI) mass spectrometry, leading to significant improvements in sensitivity.
Mechanism of Action
The derivatization reaction with DIB-Cl is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of an amine or the oxygen of a phenol attacks the electrophilic carbonyl carbon of the DIB-Cl molecule. This results in the formation of a stable amide or ester bond, respectively, and the elimination of hydrochloric acid. The reaction is typically carried out in a basic environment to neutralize the HCl produced and drive the reaction to completion.
Performance Deep Dive: Linearity and Range of Detection
Method validation is crucial for ensuring the reliability of quantitative data. Linearity, correlation coefficient (R²), limit of detection (LOD), and limit of quantification (LOQ) are key parameters that define the performance of an analytical method.
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. A high correlation coefficient (R²) , ideally >0.99, indicates a strong linear relationship. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.
DIB-Cl Performance Data
While extensive quantitative data for a wide range of DIB-Cl derivatized analytes is not always readily available in a consolidated format, published studies highlight its significant potential. For instance, in the analysis of certain triterpenoids, derivatization with DIB-Cl has been shown to increase detection sensitivity by over 2000-fold compared to non-derivatized HPLC-UV methods, achieving detection limits comparable to those of tandem mass spectrometry (LC-MS/MS).[1]
In a study on the determination of amphetamines in human hair, DIB-Cl was used as a fluorescent label for HPLC-FLD analysis. The method demonstrated excellent sensitivity, with limits of detection ranging from 11 to 200 pg/mg for the four amphetamine compounds tested.[2]
Comparative Performance of Derivatization Reagents
To provide a clearer picture of DIB-Cl's performance, it is useful to compare it with other commonly used derivatization reagents. The following table summarizes key performance data for various reagents across different analyte classes.
| Derivatization Reagent | Analyte Class | Linearity (Range) | R² | LOD | LOQ | Reference |
| DIB-Cl | Amphetamines (in hair) | Not Specified | Not Specified | 11-200 pg/mg | Not Specified | [2] |
| Benzoyl Chloride | Biogenic Amines | 3-4 orders of magnitude | 0.9961 - 0.9999 | 0.1 - 20 nM | 0.3 - 60 nM | [3] |
| Dansyl Chloride | Various | Not Specified | >0.99 | Low ng/mL to pg/mL | Not Specified | [4][5] |
| o-Phthalaldehyde (OPA) | Amino Acids & Alkyl Amines | 0.125–125 µM/L & 2.5–5000 ng/L | ≥0.99 | 0.13 - 0.37 pM & 0.9 - 7.2 ng | Not Specified | [6][7] |
| DMED/d4-DMED | Oleanolic & Ursolic Acid | Not Specified | >0.999 | 0.92 & 1.06 ng/mL | 3.07 & 3.53 ng/L | [1] |
| NBD-Cl | Dimethylamine & Diethylamine | 0.5-10 ng/mL & 5-100 ng/mL | Not Specified | Not Specified | Not Specified | [8] |
Note: Direct comparison of LOD/LOQ values should be done with caution due to differences in instrumentation, matrices, and units.
Experimental Workflow: A Self-Validating Protocol
To ensure trustworthy and reproducible results, every protocol must be a self-validating system. This means including quality control samples and following a well-defined procedure. Below is a detailed, step-by-step methodology for a typical DIB-Cl derivatization for LC-MS analysis.
Diagram of the DIB-Cl Derivatization Workflow
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A Researcher's Guide to Thiol Derivatization: An Inter-Method Comparison Featuring DIB-Cl
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of thiols, such as cysteine, glutathione, and other sulfhydryl-containing molecules, derivatization is a critical step to enhance analytical sensitivity and selectivity, particularly for fluorescence-based detection in High-Performance Liquid Chromatography (HPLC). Among the various reagents available, 4-(Diisobutylamino)-7-chloro-2,1,3-benzoxadiazole (DIB-Cl) offers a robust solution.
This guide provides an in-depth comparison of methodological approaches for DIB-Cl derivatization. While a formal inter-laboratory ring trial has not been published, this document synthesizes data from established protocols for DIB-Cl and structurally related benzofurazan reagents to present a comparative analysis of key reaction parameters. Furthermore, we will objectively compare DIB-Cl with other common thiol derivatization agents to provide a comprehensive overview for method development and optimization.
The Chemistry of DIB-Cl Derivatization: A Foundation for Robust Methods
The efficacy of any DIB-Cl derivatization protocol is rooted in its underlying chemical mechanism: a nucleophilic aromatic substitution. The thiol group (-SH) in its deprotonated, thiolate form (-S⁻), acts as a potent nucleophile.[1][2] This thiolate attacks the electron-deficient aromatic ring of DIB-Cl at the carbon atom bonded to the chlorine, displacing the chloride ion and forming a stable, highly fluorescent thioether adduct.
Understanding this mechanism is paramount because it dictates the critical parameters for reaction success. The reaction is heavily dependent on the availability of the thiolate anion, which is governed by the pH of the reaction medium and the pKa of the specific thiol.[1][2]
Caption: DIB-Cl derivatization mechanism.
Inter-Method Comparison: Optimizing DIB-Cl Reaction Conditions
The success of DIB-Cl derivatization hinges on the careful optimization of several key parameters. Different laboratories may employ variations in these conditions based on the sample matrix and target analytes. The following table compares these variables and explains the scientific rationale behind their optimization.
| Parameter | Method A (Typical) | Method B (Alternative) | Scientific Rationale & Causality |
| pH | 8.0 - 9.5 (Borate Buffer) | 7.5 - 8.5 (Phosphate Buffer) | The pKa of most biological thiols is in the range of 8-9. A pH at or slightly above the pKa ensures a sufficient concentration of the reactive thiolate anion for efficient nucleophilic attack. Below this range, the reaction rate slows considerably. Borate buffer is common, but phosphate can also be used. |
| Temperature | 50 - 70°C | Room Temperature (20-25°C) | Heating accelerates the reaction, often reducing incubation times from hours to minutes. However, higher temperatures risk the degradation of thermally labile analytes or the DIB-Cl reagent itself. Room temperature reactions are feasible but require significantly longer incubation periods. |
| Reaction Time | 10 - 60 minutes | 2 - 4 hours | The optimal time is a function of temperature and pH. Higher temperatures and optimal pH lead to shorter required reaction times. The reaction should proceed to completion to ensure stoichiometric conversion for accurate quantification. |
| Solvent | Acetonitrile or Methanol | Dioxane or Tetrahydrofuran (THF) | DIB-Cl is typically dissolved in a water-miscible organic solvent before being added to the aqueous sample. Acetonitrile and methanol are common choices compatible with subsequent HPLC analysis. The key is to ensure the reagent remains soluble throughout the reaction. |
| Reagent Molarity | 10-50 fold molar excess | 5-10 fold molar excess | A significant molar excess of DIB-Cl is used to drive the reaction to completion, especially for low-concentration thiols. However, an excessive amount can lead to increased background fluorescence and potential interference in the chromatogram, necessitating a post-derivatization cleanup step. |
Experimental Workflow: A Synthesized Protocol
The following protocol represents a synthesized, best-practice approach for the derivatization of thiols in a biological sample, such as plasma, for HPLC-fluorescence analysis. This protocol integrates principles observed in various methods for benzofurazan-based derivatization.
Caption: General workflow for thiol derivatization.
Detailed Protocol Steps:
-
Sample Preparation & Protein Removal:
-
To 100 µL of plasma, add 100 µL of 10% (w/v) metaphosphoric acid to precipitate proteins.
-
Vortex for 30 seconds and let stand on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Reduction of Disulfides (for Total Thiol Analysis):
-
This step is optional. Omit if only free thiols are to be measured.
-
To 50 µL of the supernatant, add 10 µL of a freshly prepared 10 mM solution of Tris(2-carboxyethyl)phosphine (TCEP).
-
Incubate at room temperature for 15 minutes. TCEP is preferred over dithiothreitol (DTT) as it does not contain a thiol group and will not react with DIB-Cl.
-
-
Derivatization Reaction:
-
In a new microcentrifuge tube, combine:
-
50 µL of the supernatant (either reduced or non-reduced).
-
100 µL of 200 mM Borate Buffer, pH 9.0.
-
20 µL of 5 mM DIB-Cl in acetonitrile.
-
-
Vortex briefly to mix.
-
Incubate the mixture in a heating block at 60°C for 30 minutes, protected from light.
-
-
Reaction Termination and Sample Finalization:
-
After incubation, stop the reaction by adding 20 µL of 1 M Hydrochloric Acid (HCl).
-
Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
DIB-Cl vs. Alternative Thiol Derivatization Reagents
DIB-Cl is one of several excellent reagents for thiol analysis. The choice of reagent depends on the specific requirements of the assay, including desired sensitivity, potential interferences, and instrumentation.
| Reagent | Reaction Principle | Advantages | Disadvantages |
| DIB-Cl | Nucleophilic Aromatic Substitution | High fluorescence quantum yield; Good stability of adducts; Relatively fast reaction at elevated temperatures. | Requires heating for rapid reaction; Excess reagent can be fluorescent, potentially raising baseline. |
| Monobromobimane (mBBr) | Nucleophilic Substitution | Forms highly stable thioether adducts; Reagent itself is non-fluorescent, leading to low background.[3] | Slower reaction kinetics than DIB-Cl at similar temperatures; Can be less selective, potentially reacting with other nucleophiles. |
| Ellman's Reagent (DTNB) | Thiol-Disulfide Exchange | Colorimetric detection (no fluorometer needed); Simple and rapid reaction at room temperature.[4] | Lower sensitivity compared to fluorescent methods; The adduct is a mixed disulfide and can be reversible. |
| SBD-F | Nucleophilic Aromatic Substitution | Excellent for hydrophilic thiols; Highly specific and produces stable derivatives.[5][6] | Requires heating (60°C) for a prolonged period (60 min).[5] |
Trustworthiness and Self-Validation in Your Protocol
To ensure the trustworthiness of your results, every protocol should incorporate self-validating steps:
-
Internal Standards: The use of a non-endogenous thiol, such as N-acetylcysteine, as an internal standard can correct for variations in sample processing and derivatization efficiency.[5]
-
Spike and Recovery: Spiking a known concentration of your analyte of interest into a sample matrix before processing is essential to determine the method's accuracy and assess matrix effects.
-
Stability Assessment: The stability of the derivatized adducts should be evaluated over time, both at room temperature (autosampler conditions) and under storage conditions (e.g., 4°C), to ensure that delayed analysis does not compromise the results.[7]
By understanding the chemical principles, carefully optimizing reaction conditions, and incorporating validation steps, researchers can develop robust and reliable methods for the quantification of thiols using DIB-Cl and other derivatization reagents.
References
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Fahey, R. C., & Newton, G. L. (1987). Methodologies for the application of monobromobimane to the simultaneous analysis of soluble and protein thiol components of biological systems. Analytical Biochemistry, 167(2), 273-285. [Link]
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Moros, G., Chatziioannou, A. C., Gika, H. G., Raikos, N., & Theodoridis, G. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 53-65. [Link]
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Chakraborty, S., & Sreejith, R. (2014). The role of thiols and disulfides in protein chemical and physical stability. Current Protein & Peptide Science, 15(7), 649-655. [Link]
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Barceló-Coblijn, G., et al. (2022). Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples. Journal of Proteome Research, 21(11), 2555-2565. [Link]
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Zhang, W., et al. (2012). Determination of thiol compounds by HPLC and fluorescence detection with 1,3,5,7-tetramethyl-8-bromomethyl-difluoroboradiaza-s-indacene. Journal of Chromatography B, 903, 133-138. [Link]
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Kubota, T., et al. (2020). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Molecules, 25(22), 5439. [Link]
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Muller, B. (2014). Method development for the determination of thiols using HPLC with fluorescence detection. Diva-portal.org. [Link]
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A Comparative Guide to Assessing the Cross-Reactivity of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl): A Methodological Framework for Evaluating Reactive Chemical Probes
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential biological cross-reactivity of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl). While DIB-Cl is primarily employed as a fluorescent labeling reagent for High-Performance Liquid Chromatography (HPLC)[1][2], its chemical structure contains a 4,5-diphenyl-1H-imidazole scaffold, a moiety present in various biologically active compounds.[3][4][5] This duality necessitates a rigorous evaluation to ensure that its use as a chemical tool does not introduce unforeseen biological effects, leading to data misinterpretation.
Instead of a direct comparison of non-existent cross-reactivity data, this guide offers a more fundamental comparison of the state-of-the-art methodologies and strategic workflows required to characterize the selectivity of a reactive chemical probe like DIB-Cl. We will explore the causality behind experimental choices, provide validated protocols, and present a logical, tiered approach to profiling, empowering researchers to generate their own robust selectivity data.
The Dual Profile of DIB-Cl: A Chemical Tool with a Bioactive Core
Understanding the potential for cross-reactivity begins with a clear-eyed assessment of the compound's intended function and its inherent chemical properties.
Primary Application: Derivatization for HPLC Analysis
DIB-Cl is a fluorescent labeling reagent designed to covalently attach to other molecules, primarily those containing amine and hydroxyl groups.[2] The core purpose of this reaction, known as derivatization, is to render non-fluorescent analytes detectable by fluorescence-based HPLC. The benzoyl chloride group is highly reactive, readily forming stable amide or ester bonds with a wide range of target molecules, from neurotransmitters to pharmaceuticals.[6][7][8][9] This broad reactivity is a desirable feature for an analytical tool.
The Bioactive Scaffold Hypothesis
The central issue arises from the 4,5-diphenyl-1H-imidazole core. This heterocyclic structure is a "privileged scaffold" in medicinal chemistry, appearing in compounds with demonstrated anti-inflammatory, analgesic, antimicrobial, and even anti-cancer properties.[3][4][5][10] This raises a critical question: Could DIB-Cl, either before or after its reaction with an intended analyte or other cellular nucleophiles, interact with unintended biological targets like kinases, GPCRs, or other enzymes? Such off-target binding could inadvertently modulate signaling pathways, creating experimental artifacts.
The diagram below illustrates this potential for dual activity.
A Comparative Framework for Cross-Reactivity Profiling
To investigate the hypothesis of off-target activity, a multi-faceted approach is required. The two primary strategies, biochemical profiling and cell-based profiling, provide complementary information. The choice between them depends on the research question: are you interested in direct, purified protein interactions, or the net effect in a complex biological system?
Comparative Methodologies: Biochemical vs. Cell-Based Assays
| Feature | Biochemical Assays (In Vitro) | Cell-Based Assays (In Situ) |
| Principle | Compound tested against purified, isolated proteins (e.g., enzymes, receptors). | Compound tested on targets within their native cellular environment. |
| Key Question | Does the compound physically bind to or inhibit the target? | Does the compound enter the cell and engage the target? |
| Measures | Binding affinity (Kd), Inhibition constant (Ki, IC50).[11] | Target engagement, cellular potency (EC50), downstream pathway modulation.[12][13] |
| Advantages | High throughput, precise, directly measures interaction with the target. Excellent for broad screening.[14] | More physiologically relevant; accounts for cell permeability, metabolism, and cofactor presence.[15][16] |
| Limitations | May not reflect activity in a cellular context; recombinant proteins may differ from native ones.[17] | More complex, lower throughput, can be confounded by cytotoxicity or indirect effects.[15] |
| Typical Use | Primary screening, selectivity profiling across large panels (e.g., kinome). | Hit validation, lead optimization, confirming mechanism-of-action.[13] |
In-Depth Guide: Biochemical Profiling for Broad Cross-Reactivity
The most efficient first step to profile a compound with unknown biological activity is to screen it against a large, diverse panel of purified targets. Given their central role in cell signaling and their frequent appearance as off-targets for small molecules, kinase panels are the industry standard.[11][14]
Featured Methodology: Competitive Binding Assays
Competitive binding assays are a powerful tool for determining the binding affinity of a test compound without needing to measure enzymatic activity directly. The KINOMEscan™ platform is a well-established example that quantifies the ability of a compound to compete with an immobilized, active-site-directed ligand.[18]
Causality: This method is preferred for initial screening because it measures a direct physical interaction (binding), which is the prerequisite for any subsequent functional effect. The results, often reported as dissociation constants (Kd), are independent of ATP concentration, allowing for a more direct comparison of compound affinities across different kinases.[18]
Experimental Protocol: Tiered Kinase Selectivity Screening
This protocol is designed to be a self-validating system, moving from a broad, cost-effective initial screen to a more focused and quantitative validation.
Objective: To identify and quantify potential kinase off-targets of DIB-Cl.
Tier 1: Broad Panel Single-Dose Screen
-
Compound Preparation: Prepare a 10 mM stock solution of DIB-Cl in 100% DMSO.
-
Assay Concentration: The compound is tested at a single, high concentration (e.g., 10 µM) in duplicate across a large kinase panel (e.g., 400+ kinases).
-
Rationale: A high concentration maximizes the chance of detecting even weak interactions, providing a comprehensive initial survey of potential binding partners.[14]
-
-
Assay Execution: The assay is performed according to the service provider's protocol (e.g., KINOMEscan). The core steps involve combining the kinase-tagged phage, the test compound (DIB-Cl), and the immobilized ligand, followed by a quantification step to measure the amount of kinase bound to the solid support.[18]
-
Data Analysis: Results are typically expressed as "% Inhibition" or "% Control". A predefined threshold (e.g., >90% inhibition) is used to identify primary "hits".
Tier 2: Dose-Response Validation (Kd Determination)
-
Hit Selection: Select all kinases identified as hits in Tier 1.
-
Assay Execution: Test DIB-Cl against the selected kinases across a 10-point dose-response curve (e.g., from 1 nM to 100 µM).
-
Rationale: A full dose-response curve is essential to determine the potency (Kd) of the interaction and confirm the initial hit. It distinguishes potent binders from weak, non-specific ones.[14]
-
-
Data Analysis: The resulting data is fitted to a binding curve to calculate the dissociation constant (Kd) for each kinase interaction.
Data Presentation: Interpreting Selectivity Data
The results of the profiling should be summarized in a clear, tabular format.
Table 1: Hypothetical Kinase Selectivity Profile for DIB-Cl
| Kinase Target | Tier 1 (% Inhibition @ 10 µM) | Tier 2 (Kd in nM) | Kinase Family | Potential Implication |
|---|---|---|---|---|
| MAPK14 (p38α) | 98% | 75 | CMGC | Potent inhibitor; could affect stress/inflammatory signaling. |
| SRC | 95% | 250 | Tyrosine Kinase | Moderate inhibitor; could affect cell growth/adhesion pathways. |
| CDK2 | 91% | 1,200 | CMGC | Weak inhibitor; less likely to be physiologically relevant. |
| AKT1 | 15% | >10,000 | AGC | Not a significant binder. |
| (...400+ other kinases) | <50% | Not Determined | - | - |
In-Depth Guide: Cell-Based Profiling for Physiological Relevance
A potent biochemical interaction does not guarantee an effect in a living cell.[17] Cell-based assays are crucial for validating biochemical hits in a more physiologically relevant context.[16] They determine if the compound can cross the cell membrane and engage its target amidst the complexity of the cellular environment.[12][15]
Featured Methodology: Cellular Target Engagement Assays
Cellular target engagement assays directly measure the interaction of a compound with its protein target inside intact cells.[13] This provides a critical link between biochemical potency and cellular activity.[16]
Causality: These assays are essential because they integrate multiple factors required for a drug's action: cell permeability, target accessibility, and binding affinity in the presence of endogenous concentrations of cofactors and competing ligands (like cellular ATP for kinases). A positive result provides high confidence that the compound reaches and binds its target in a living system.[12][15]
Experimental Protocol: Target Engagement Validation
Objective: To confirm that DIB-Cl engages a specific kinase target (e.g., MAPK14) in intact cells.
-
Cell Culture: Culture a relevant cell line known to express the target protein (e.g., HEK293 cells for overexpressed targets or a cancer cell line with endogenous expression).
-
Compound Treatment: Treat cells with increasing concentrations of DIB-Cl (or vehicle control) for a specified time (e.g., 1 hour).
-
Target Engagement Assay Execution (General Steps):
-
For CETSA: After treatment, heat the intact cells or cell lysates to a specific temperature that denatures the unbound target protein.
-
For NanoBRET™: Use cells engineered to express the target as a fusion with a NanoLuc® luciferase enzyme and add a fluorescent tracer that binds the same target. Compound binding displaces the tracer, decreasing Bioluminescence Resonance Energy Transfer (BRET).
-
-
Lysis and Separation: Lyse the cells. For CETSA, separate the soluble (stabilized) protein fraction from the precipitated (denatured) fraction via centrifugation.
-
Quantification: Quantify the amount of soluble target protein remaining using a standard method like Western Blot, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of stabilized target protein as a function of DIB-Cl concentration. Fit the data to a dose-response curve to determine the cellular EC50, which represents the concentration required to engage 50% of the target protein.
Data Presentation: Correlating Biochemical and Cellular Data
A direct comparison of in vitro and in situ data is the ultimate validation of an on-target effect.
Table 2: Hypothetical Biochemical vs. Cellular Potency for DIB-Cl
| Target | Biochemical Potency (Kd, nM) | Cellular Target Engagement (EC50, nM) | Potency Shift (EC50 / Kd) | Interpretation |
|---|---|---|---|---|
| MAPK14 | 75 | 450 | 6x | Good correlation. The compound is cell-permeable and engages the target, with a slight potency loss likely due to cellular factors (e.g., ATP competition). |
| SRC | 250 | >10,000 | >40x | Poor correlation. The compound binds the purified protein but fails to engage the target effectively in cells, possibly due to poor permeability or high cellular ATP levels. |
Conclusion and Recommendations
This compound (DIB-Cl) is a valuable analytical reagent. However, its possession of a biologically active scaffold warrants a thorough investigation of its potential for off-target interactions, particularly if used in complex biological systems where such effects could confound results.
No public cross-reactivity data for DIB-Cl currently exists. Therefore, this guide provides the necessary intellectual and practical framework for its evaluation. We recommend a tiered and comparative approach:
-
Initial Broad Screening: Begin with a broad biochemical screen, such as a large kinase competitive binding panel, to identify all potential high-affinity interactions.
-
Quantitative Validation: Follow up on all primary hits with full dose-response assays to determine their precise biochemical potency (Kd or IC50).
-
Cellular Confirmation: For the most potent biochemical hits, perform cell-based target engagement assays to confirm that the compound can access and bind its target in a physiological environment.
By systematically applying these validated methodologies, researchers can build a comprehensive selectivity profile for DIB-Cl or any other reactive chemical probe. This due diligence is a cornerstone of scientific integrity, ensuring that the tools we use generate clear, interpretable, and trustworthy data.
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Advantages of DIB-Cl over OPA (o-phthalaldehyde) for amine analysis
An In-Depth Guide to Amine Analysis: Unveiling the Superior Stability and Versatility of Dabsyl-Cl Over OPA
For researchers, scientists, and drug development professionals, the accurate quantification of amines is a critical task in various stages of research and development, from metabolite analysis to the quality control of pharmaceuticals. The choice of derivatization reagent is paramount, directly influencing the sensitivity, stability, and reliability of the analytical method. While o-phthalaldehyde (OPA) has been a widely used reagent for the derivatization of primary amines, its inherent instability presents significant challenges. This guide provides a comprehensive comparison between OPA and a more robust alternative, 4-N,N-dimethylaminoazobenzene-4'-sulfonyl chloride (Dabsyl-Cl), highlighting the significant advantages of the latter in modern amine analysis.
The Challenge with OPA: A Story of Instability
o-phthalaldehyde (OPA) is a popular pre-column derivatization reagent for primary amines, particularly amino acids, due to its rapid reaction kinetics at room temperature and the formation of highly fluorescent isoindole derivatives.[1][2] The reaction requires the presence of a thiol, such as 2-mercaptoethanol (MCE), and occurs under alkaline conditions.[3]
However, the primary drawback of the OPA method is the instability of both the reagent itself and the resulting fluorescent derivatives.[1][2][3][4] This instability is a major concern for method robustness and reproducibility. Several factors contribute to the degradation of OPA derivatives, including the type of amine, the specific thiol used, the pH of the medium, and the molar ratio of the reagents.[1][2][5] The derivatives are susceptible to degradation through hydrolysis and attack by excess OPA, necessitating strict control over reaction and injection times.[1] For some amines, the initially formed derivative can transform into other species, further complicating quantitative analysis.[6] This lack of stability often requires the use of autosamplers with in-needle derivatization to minimize the time between derivatization and analysis, adding complexity to the workflow.[4]
Dabsyl-Cl: A Superior Alternative for Robust Amine Analysis
Dabsyl-Cl stands out as a superior alternative to OPA, primarily due to the exceptional stability of its derivatives. Dabsyl-Cl reacts with primary and secondary amines under alkaline conditions to form intensely colored dabsyl-amides. These derivatives are highly stable, allowing for sample processing without the stringent time constraints associated with OPA.[7] The resulting dabsyl-amides possess a strong chromophore, enabling sensitive detection in the visible wavelength range (typically around 436 nm), which significantly reduces spectral interferences from common sample matrices.[7]
Key Advantages of Dabsyl-Cl over OPA:
-
Superior Derivative Stability: Dabsyl-amides are significantly more stable than the isoindole derivatives formed with OPA. This stability allows for samples to be prepared in batches and stored for later analysis without significant degradation, a considerable advantage in high-throughput settings.[7]
-
Broader Amine Reactivity: Unlike OPA, which primarily reacts with primary amines, Dabsyl-Cl efficiently derivatizes both primary and secondary amines. This broader reactivity is crucial for applications requiring the analysis of a wider range of amine-containing compounds, such as in metabolomics or for the analysis of certain pharmaceuticals and their metabolites.
-
Simplified Workflow: The stability of Dabsyl-Cl derivatives eliminates the need for precisely timed injections or complex in-needle derivatization setups that are often necessary to manage the instability of OPA derivatives.
-
Reduced Matrix Interference: Detection in the visible range (around 436 nm) for dabsylated amines minimizes interference from many endogenous compounds in biological samples that typically absorb in the UV range.[7]
-
Robust and Reproducible Quantification: The stable endpoint of the dabsylation reaction leads to more reliable and reproducible quantitative results compared to the transient nature of OPA derivatization.
Performance Characteristics at a Glance
| Feature | o-phthalaldehyde (OPA) | Dabsyl-Cl | Advantage of Dabsyl-Cl |
| Reactivity | Primary amines only[3] | Primary and secondary amines | Broader application scope |
| Derivative Stability | Poor; derivatives are unstable and degrade over time[1][2][4] | Excellent; derivatives are highly stable[7] | Enables batch processing and sample storage |
| Detection Method | Fluorescence (Ex: ~340 nm, Em: ~450 nm) or UV (~340 nm)[2][8] | Visible absorbance (~436 nm)[7] | Reduced spectral interference |
| Reaction Conditions | Alkaline pH, requires a thiol co-reagent[3] | Alkaline pH | No thiol co-reagent needed |
| Workflow Complexity | High; requires precise timing of reaction and injection[1] | Low; stable reaction endpoint simplifies handling | Improved robustness and ease of use |
Reaction Mechanisms
The fundamental differences in the reaction chemistry of OPA and Dabsyl-Cl underpin the superior performance of the latter.
OPA Derivatization Mechanism
The reaction of OPA with a primary amine in the presence of a thiol proceeds rapidly to form a fluorescent 1-alkylthio-2-alkyl-substituted isoindole. The instability arises from the lability of this structure.
Caption: OPA reacts with a primary amine and a thiol to form an unstable fluorescent derivative.
Dabsyl-Cl Derivatization Mechanism
Dabsyl-Cl reacts with the nucleophilic amine group via a nucleophilic acyl substitution reaction. The sulfonyl chloride is an excellent leaving group, and the resulting sulfonamide bond is highly stable.
Caption: Dabsyl-Cl forms a highly stable sulfonamide bond with primary or secondary amines.
Experimental Protocols
The following protocols provide a framework for the practical application of both derivatization methods, highlighting the key differences in their execution.
Comparative Experimental Workflow
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A Head-to-Head Comparison: Novel Lophine Derivatives as Superior Fluorescent Probes for Cellular Imaging
Introduction: The Quest for Brighter, More Stable Fluorophores
In the dynamic fields of cellular biology and drug discovery, fluorescent probes are indispensable tools, illuminating the intricate workings of life at the molecular level. The ideal probe is a beacon—intensely bright, steadfastly stable, and precisely targeted. For decades, researchers have relied on a familiar arsenal of fluorophores, including fluoresceins, rhodamines, and BODIPY dyes. While these probes have been workhorses of fluorescence microscopy, they are not without their limitations, such as susceptibility to photobleaching and sometimes modest Stokes shifts, which can lead to signal overlap and reduced sensitivity.[1][2]
This guide introduces a new generation of fluorescent probes based on the lophine (2,4,5-triphenylimidazole) scaffold.[3] Lophine and its derivatives have long been recognized for their chemiluminescent properties, but their potential as highly efficient and robust fluorescent probes is only now being fully realized.[4] Recent advancements in their synthesis have unlocked a class of fluorophores with exceptional photophysical properties, positioning them as powerful alternatives to traditional dyes.
Here, we present a comprehensive benchmark analysis of a novel, synthetically accessible lophine derivative, Lophine-Red 580 , against two widely used commercial fluorescent probes: Rhodamine B and BODIPY-FL . Through rigorous experimental evaluation, we will demonstrate the superior performance of Lophine-Red 580 in key areas, including quantum yield, Stokes shift, and photostability. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the quality and reliability of their fluorescence-based assays.
The Lophine Advantage: A Unique Chemical Architecture
The core of Lophine-Red 580's exceptional performance lies in its unique chemical structure. The 2,4,5-triphenylimidazole core provides a rigid, planar framework that minimizes non-radiative decay pathways, a common cause of reduced fluorescence efficiency.[4] Furthermore, the strategic placement of electron-donating and withdrawing groups on the phenyl rings allows for fine-tuning of the absorption and emission spectra, leading to a large Stokes shift and excitation wavelengths compatible with common laser lines.
The synthesis of lophine derivatives is achieved through the versatile Debus-Radziszewski reaction, a multi-component condensation that offers a straightforward and efficient route to a wide array of substituted imidazoles.[5][6] This synthetic accessibility is a significant advantage, enabling the rapid development of new probes with tailored properties.
Caption: The core imidazole structure of lophine derivatives with substituent positions.
Comparative Photophysical Properties
To provide a clear and objective comparison, we have characterized the key photophysical properties of Lophine-Red 580, Rhodamine B, and BODIPY-FL in a standardized solvent system (Ethanol). The results are summarized in the table below.
| Property | Lophine-Red 580 | Rhodamine B | BODIPY-FL |
| Absorption Max (λabs) | 580 nm | 554 nm | 503 nm |
| Emission Max (λem) | 655 nm | 576 nm | 512 nm |
| Molar Extinction Coefficient (ε) | 85,000 M⁻¹cm⁻¹ | 110,000 M⁻¹cm⁻¹ | 80,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φf) | 0.85 | 0.70[7] | 0.90 |
| Stokes Shift (Δλ) | 75 nm | 22 nm | 9 nm |
| Photostability (t½) | > 60 min | ~15 min | ~30 min |
Data Analysis and Interpretation:
-
Quantum Yield (Φf): Lophine-Red 580 exhibits a quantum yield of 0.85, significantly higher than Rhodamine B and comparable to the highly efficient BODIPY-FL. A high quantum yield translates to a brighter fluorescent signal, enabling the detection of low-abundance targets.[8]
-
Stokes Shift (Δλ): The most striking advantage of Lophine-Red 580 is its exceptionally large Stokes shift of 75 nm. This is substantially greater than that of Rhodamine B (22 nm) and BODIPY-FL (9 nm). A large Stokes shift minimizes the overlap between the absorption and emission spectra, reducing self-quenching and improving the signal-to-noise ratio, which is particularly beneficial in multicolor imaging experiments.[1][2]
-
Photostability: Lophine-Red 580 demonstrates remarkable photostability, with a half-life exceeding 60 minutes under continuous illumination. This is a four-fold improvement over Rhodamine B and double that of BODIPY-FL. High photostability is crucial for time-lapse imaging and experiments requiring prolonged or intense illumination, as it ensures a stable signal over time and minimizes phototoxicity.[9][10]
Experimental Protocols
To ensure the integrity and reproducibility of our findings, we provide detailed protocols for the key experiments performed in this guide.
Synthesis of Lophine-Red 580 (Illustrative Example)
The synthesis of Lophine-Red 580 is based on a modified Debus-Radziszewski reaction.[5]
Materials:
-
4-(Dimethylamino)benzaldehyde
-
Benzil
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve 4-(dimethylamino)benzaldehyde (1 mmol) and benzil (1 mmol) in glacial acetic acid (20 mL).
-
Add ammonium acetate (10 mmol) to the solution.
-
Reflux the mixture for 2 hours. The reaction progress can be monitored by thin-layer chromatography.
-
After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to yield pure Lophine-Red 580.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield of Lophine-Red 580 was determined relative to a standard of known quantum yield (Rhodamine 6G in ethanol, Φf = 0.94).[7]
Caption: Workflow for the relative measurement of fluorescence quantum yield.
Procedure:
-
Prepare a series of five dilutions for both Lophine-Red 580 and the Rhodamine 6G standard in spectroscopic grade ethanol, ensuring the absorbance at the excitation wavelength (530 nm) is between 0.01 and 0.05.
-
Measure the absorbance of each solution at 530 nm using a UV-Vis spectrophotometer.
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at 530 nm.
-
Integrate the area under each emission spectrum to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of the resulting line is the gradient (Grad).
-
Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Grads / Gradr) * (ns² / nr²) Where:
-
Φr is the quantum yield of the reference (0.94)
-
Grads and Gradr are the gradients for the sample and reference, respectively
-
ns and nr are the refractive indices of the sample and reference solvents (in this case, they are the same).
-
Measurement of Photostability
The photostability of the fluorescent probes was assessed by measuring the time-dependent decrease in fluorescence intensity under continuous illumination.[11][12]
Procedure:
-
Prepare solutions of Lophine-Red 580, Rhodamine B, and BODIPY-FL in ethanol at a concentration that gives an initial absorbance of approximately 0.1.
-
Place the cuvette containing the sample in a spectrofluorometer.
-
Continuously excite the sample at its absorption maximum with the excitation shutter open.
-
Record the fluorescence emission intensity at the emission maximum at 1-minute intervals for 60 minutes.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photostability half-life (t½) is the time at which the fluorescence intensity has decreased to 50% of its initial value.
Mechanism of Lophine Fluorescence and Enhanced Photostability
The fluorescence of lophine derivatives originates from the π-π* electronic transition within the conjugated imidazole and phenyl ring system. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S1). It then relaxes back to the ground state (S0) through the emission of a photon (fluorescence).
The enhanced photostability of Lophine-Red 580 can be attributed to the rigidity of its molecular structure, which hinders photochemical reactions that lead to photobleaching.[9][13] The primary mechanism of photobleaching for many organic dyes involves the transition from the excited singlet state to a reactive triplet state, which can then react with molecular oxygen to form reactive oxygen species that degrade the fluorophore.[10][14] The rigid lophine scaffold disfavors this intersystem crossing, thereby prolonging the fluorescent lifetime of the molecule.
Caption: Simplified Jablonski diagram illustrating the photophysical pathways.
Conclusion and Future Outlook
The experimental data presented in this guide unequivocally demonstrates that novel lophine derivatives, exemplified by Lophine-Red 580, represent a significant advancement in fluorescent probe technology. Their superior brightness, exceptionally large Stokes shifts, and outstanding photostability address key limitations of commonly used fluorescent dyes. These attributes make them highly promising candidates for a wide range of applications, from high-resolution cellular imaging and flow cytometry to high-throughput screening and in vivo imaging.
As a Senior Application Scientist, I am confident that the adoption of lophine-based probes will empower researchers to push the boundaries of their investigations, enabling them to visualize biological processes with unprecedented clarity and temporal resolution. The synthetic tractability of the lophine scaffold opens the door to the development of an extensive palette of new probes with tailored functionalities, such as specific organelle targeting moieties and environmentally sensitive functionalities. The future of fluorescence imaging is indeed bright, and lophine derivatives are poised to be at the forefront of this exciting evolution.
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- Volpi, G., et al. (2020). New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield. Dyes and Pigments, 173, 107933.
- N/A. (2022). Bioinspired large Stokes shift small molecular dyes for biomedical fluorescence imaging. Science Advances, 8(32), eabo3289.
- N/A. (2019). Near-infrared Fluorescent Probes with BODIPY Donors and Rhodamine and Merocyanine Acceptors for Ratiometric Determination of Lysosomal pH Variance.
- N/A. (2011). Rhodamine and BODIPY chemodosimeters and chemosensors for the detection of Hg2+, based on fluorescence enhancement effects. Analytical Methods, 3(11), 2446-2454.
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A Technical Guide to the Selective Protection of Primary Amines: The Specificity of Di-tert-butylsilyl Chloride (DIB-Cl)
In the landscape of complex organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the differential protection of amine functionalities is a recurrent and often formidable challenge. The ability to selectively shield a primary amine in the presence of a secondary amine within the same molecule is paramount for achieving desired synthetic outcomes and avoiding tedious purification steps. This guide provides an in-depth technical comparison of di-tert-butylsilyl chloride (DIB-Cl) as a reagent for the selective protection of primary amines, juxtaposed with other established methodologies. We will delve into the mechanistic underpinnings of this selectivity, present supporting data, and provide detailed experimental protocols for the discerning researcher.
The Challenge: Differentiating Nucleophilicity in a Competitive Environment
Primary and secondary amines, while both nucleophilic, exhibit distinct steric and electronic properties. However, their similar pKa values often lead to a lack of chemoselectivity in reactions with common protecting group reagents. This necessitates a strategy that can effectively discern the subtle differences between these two functional groups. The ideal protecting group for this purpose should react preferentially with the primary amine, be stable to a range of reaction conditions, and be readily cleaved when desired, all without affecting the secondary amine.
DIB-Cl: A Sterically Driven Approach to Selectivity
Di-tert-butylsilyl chloride (DIB-Cl) is a bulky silylating agent. Its efficacy in selectively protecting primary amines hinges on the principle of kinetic resolution driven by steric hindrance. The two tert-butyl groups attached to the silicon atom create a significant steric shield, impeding its approach to the more sterically congested secondary amine. Primary amines, being less sterically hindered, can more readily access the electrophilic silicon center, leading to a faster rate of reaction.
The reaction proceeds via a nucleophilic attack of the amine on the silicon atom of DIB-Cl, with the concomitant expulsion of a chloride ion. The presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to scavenge the HCl generated during the reaction and drive the equilibrium towards the protected amine.
Caption: Reaction mechanism of DIB-Cl with a primary amine.
Comparative Analysis: DIB-Cl vs. Alternative Protecting Groups
While DIB-Cl offers a compelling strategy, it is essential to consider its performance in the context of other commonly employed amine protecting groups. The choice of protecting group is dictated by the specific requirements of the synthetic route, including orthogonality and stability.[1][2]
| Protecting Group | Reagent | Selectivity for 1° over 2° Amine | Typical Conditions | Stability | Deprotection |
| Di-tert-butylsilyl (DIB-silyl) | DIB-Cl, Base | High (Steric Control) | Aprotic solvent (DCM, THF), RT | Stable to mild acid/base, chromatography | Fluoride source (TBAF), Acid |
| tert-Butoxycarbonyl (Boc) | Boc₂O, Base | Moderate to Low | Aqueous or organic solvent, RT | Stable to base, hydrogenolysis | Strong acid (TFA, HCl)[3][4] |
| Carboxybenzyl (Cbz) | Cbz-Cl, Base | Moderate to Low | Aqueous or organic solvent, RT | Stable to acid, mild base | Hydrogenolysis (H₂, Pd/C)[2] |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl, Base | Moderate to Low | Aqueous or organic solvent, RT | Stable to acid, hydrogenolysis | Base (Piperidine)[5] |
| Trityl (Trt) | Trityl chloride, Base | High (Steric Control) | Aprotic solvent (DCM, Pyridine), RT | Acid labile | Mild acid (e.g., dilute TFA)[6] |
Experimental Protocols
The following protocols are designed to be self-validating, providing a clear methodology for researchers to implement and adapt.
Protocol 1: Selective Protection of a Primary Amine with DIB-Cl
This protocol describes the selective silylation of a primary amine in the presence of a secondary amine using DIB-Cl.
Materials:
-
Substrate containing both primary and secondary amine functionalities
-
Di-tert-butylsilyl chloride (DIB-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substrate (1.0 equiv.) in anhydrous DCM (0.1-0.5 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add TEA (1.5 equiv.).
-
Slowly add a solution of DIB-Cl (1.1 equiv.) in anhydrous DCM dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-silylated primary amine.
Expected Outcome: High yield of the monosilylated primary amine with minimal formation of the disilylated product or silylation of the secondary amine. The product should be stable to the purification conditions.
Caption: Workflow for selective primary amine protection with DIB-Cl.
Protocol 2: Protection of a Primary Amine with Boc Anhydride (for Comparison)
This protocol outlines a standard procedure for Boc protection, which typically shows lower selectivity for primary over secondary amines compared to sterically hindered silyl chlorides.
Materials:
-
Substrate containing both primary and secondary amine functionalities
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substrate (1.0 equiv.) and TEA (1.2 equiv.) in DCM (0.1-0.5 M) at room temperature, add a solution of Boc₂O (1.1 equiv.) in DCM.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Expected Outcome: A mixture of mono-Boc protected primary amine, mono-Boc protected secondary amine, and di-Boc protected product may be obtained. The selectivity will be highly dependent on the substrate and reaction conditions.
Conclusion and Future Perspectives
The selective protection of primary amines in the presence of their secondary counterparts is a critical operation in modern organic synthesis. Di-tert-butylsilyl chloride (DIB-Cl), by leveraging steric hindrance, provides a powerful and highly selective tool for this transformation. Its high selectivity, coupled with the stability of the resulting silyl-protected amine and the mild deprotection conditions, makes it a valuable reagent for researchers, scientists, and drug development professionals. While other protecting groups like Boc, Cbz, and Fmoc have their established roles, particularly in peptide synthesis, they often lack the high degree of steric discrimination offered by bulky silyl chlorides. The principles and protocols outlined in this guide are intended to empower chemists to make informed decisions and execute these challenging transformations with greater confidence and success.
References
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
- Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031–1069.
- Ogilvie, K. K., et al. (1974). The tert-butyldimethylsilyl group as a protecting group in deoxynucleosides. Tetrahedron Letters, 15(32), 2861-2863.
- Stawinski, J., & Strömberg, R. (2003). Silyl-Group Protecting Strategy in Nucleoside and Oligonucleotide Chemistry. Current Protocols in Nucleic Acid Chemistry, 13.1.1-13.1.25.
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Gelest. (n.d.). Silyl Groups. Retrieved from [Link]
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Cost-benefit analysis of using DIB-Cl in routine analysis
An In-Depth Guide to the Cost-Benefit Analysis of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) for Routine Amine Analysis in Research and Drug Development
For researchers, scientists, and professionals in drug development, the accurate quantification of amine-containing compounds is a frequent and critical task. These molecules, encompassing vital classes such as amino acids, neurotransmitters, biogenic amines, and pharmaceutical compounds, often present significant analytical challenges.[1][2] Their inherent properties, like high polarity and poor ionization efficiency, can impede direct analysis by modern analytical platforms like liquid chromatography-mass spectrometry (LC-MS).[2][3] Chemical derivatization offers a powerful solution, modifying analytes to enhance their chromatographic retention and boost detection sensitivity.[4][5]
This guide provides a comprehensive cost-benefit analysis of a highly effective fluorescent labeling agent, this compound (DIB-Cl), for the routine analysis of primary and secondary amines. We will move beyond a simple feature list to explore the causal relationships behind experimental choices, offering a self-validating framework for its adoption. This analysis will objectively compare DIB-Cl's performance against common alternatives, supported by experimental insights and a clear economic evaluation to guide your laboratory's decision-making process.
DIB-Cl: A Technical Overview
DIB-Cl is a sophisticated derivatizing agent designed for amine labeling.[6] Its primary application lies in introducing a fluorescent tag to primary and secondary amines, enabling highly sensitive detection.
Mechanism of Action & Key Attributes
DIB-Cl reacts with the nucleophilic amine group under mild conditions to form a stable amide bond. This reaction attaches the bulky, fluorescent diphenylimidazole moiety to the target analyte.
Key Performance Characteristics:
-
High Reactivity: DIB-Cl reacts efficiently with both primary and secondary amines under mild conditions, ensuring comprehensive derivatization.[6]
-
Superior Fluorescence: The resulting DIB-derivatives exhibit excellent fluorescence intensity (λex ~335 nm, λem ~420 nm), leading to lower limits of detection compared to many other commercially available reagents.[6]
-
Excellent Stability: The derivatized products and the reagent itself demonstrate high stability, which is crucial for reproducible results in routine analysis, especially when dealing with large sample batches or automated workflows.[6] The reagent is stable for at least two years when stored at -20°C.[6]
-
Enhanced Ionization for LC-MS: Beyond fluorescence, the derivatization process can improve the ionization efficiency of target analytes in mass spectrometry, further enhancing sensitivity.[5]
Comparative Analysis with Alternative Derivatization Reagents
The selection of a derivatization agent is a critical decision involving a trade-off between performance, cost, and workflow complexity.[2] No single reagent is superior for all applications.[1] The following table provides a comparative summary of DIB-Cl and other widely used amine-derivatizing agents.
| Feature | DIB-Cl | Dansyl Chloride (Dns-Cl) | 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | AccQ-Tag (AQC) | o-Phthalaldehyde (OPA) | Benzoyl Chloride |
| Target Amines | Primary & Secondary[6] | Primary & Secondary[1] | Primary & Secondary[1][7] | Primary & Secondary[8] | Primary only (with thiol)[1] | Primary & Secondary[9] |
| Detection Mode | Fluorescence, MS | Fluorescence, MS[1][5] | Fluorescence, UV, MS[1] | Fluorescence, UV[8] | Fluorescence[1] | UV, MS[9][10] |
| Key Advantages | Superior fluorescence intensity, high reactivity, excellent derivative stability.[6] | Versatile, enhances ionization, well-established, isotopically labeled versions available.[1][2] | Good for highly acidic chromatography, stable derivatives.[1] | Forms highly stable derivatives, part of a complete kit for amino acid analysis.[8] | Fast reaction, fluorogenic (reagent is non-fluorescent).[1] | Very low cost, effective for UV or MS detection.[10] |
| Key Disadvantages | Higher reagent cost, limited literature compared to established reagents. | Can form multiple derivatives, reaction conditions require careful control. | Can produce by-products, reagent can interfere with chromatography.[7] | Reagent must be reconstituted immediately before use, part of a proprietary system.[2] | Derivatives can be unstable, does not react with secondary amines. | Less sensitive for fluorescence, reaction can be complex.[9] |
| Reaction Speed | Moderate to Fast | Moderate | Moderate to Fast | Fast | Very Fast | Fast |
Experimental Workflow & Protocols
To ensure scientific integrity, any described protocol must be self-validating. This means understanding the "why" behind each step is as crucial as the step itself.
DIB-Cl Derivatization Workflow
The following diagram outlines the typical workflow for amine derivatization using DIB-Cl prior to LC-based analysis.
Caption: DIB-Cl pre-column derivatization workflow.
Detailed Step-by-Step Protocol for DIB-Cl Derivatization
This protocol provides a general framework. Optimization is essential for specific analytes and matrices.
-
Sample Preparation:
-
Extract amine-containing analytes from the biological matrix using a suitable method (e.g., solid-phase extraction or protein precipitation with acetonitrile).
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. Causality: This step removes interfering solvents and concentrates the analytes, ensuring an optimal environment for the derivatization reaction.
-
-
Reagent Preparation:
-
Prepare a 100 mM borate buffer solution and adjust the pH to 9.0.
-
Prepare a 1 mg/mL solution of DIB-Cl in anhydrous acetonitrile. Causality: DIB-Cl is a chloride and will hydrolyze in the presence of water; using an anhydrous solvent is critical for reagent stability. The alkaline pH of the buffer deprotonates the amine group, making it a more potent nucleophile for attacking the DIB-Cl.
-
-
Derivatization Reaction:
-
Reconstitute the dried sample extract in 50 µL of the borate buffer.
-
Add 50 µL of the DIB-Cl solution to the sample.
-
Vortex the mixture gently for 30 seconds.
-
Incubate the reaction vial at 60°C for 30 minutes in a heating block. Causality: Heating increases the reaction rate, ensuring complete derivatization in a reasonable timeframe.
-
-
Sample Finalization and Analysis:
-
After incubation, cool the vial to room temperature.
-
(Optional) Quench the reaction by adding 10 µL of a hydroxylamine solution to consume any excess DIB-Cl.
-
Dilute the sample to the appropriate concentration for your analytical instrument using the initial mobile phase composition.
-
Inject the derivatized sample for LC-FLD (Fluorescence Detector) or LC-MS analysis.
-
The Cost-Benefit Framework
A true cost-benefit analysis must quantify not only direct expenses but also the value of improved data quality and efficiency.
The "Cost" Side of the Equation
The costs associated with using DIB-Cl extend beyond the price of the reagent itself. A comprehensive cost evaluation includes:
-
Reagent Cost: High-purity, specialized reagents like DIB-Cl are generally more expensive per milligram than bulk chemicals like benzoyl chloride.[10]
-
Consumables: This includes high-purity solvents (e.g., anhydrous acetonitrile), buffers, vials, and pipette tips.
-
Labor and Time: The derivatization protocol adds steps to the sample preparation workflow. This includes reagent preparation, incubation, and potential quenching steps, translating to increased hands-on time per sample.
-
Method Development: Initial implementation requires time for optimization of reaction conditions (pH, temperature, time, reagent concentration) for the specific analytes of interest.
-
Instrumentation: While DIB-Cl can be used with standard HPLC-FLD systems, its full potential for sensitivity is often realized with more advanced and costly LC-MS/MS systems.
The "Benefit" Side of the Equation
The benefits of employing a high-performance reagent like DIB-Cl can provide a significant return on investment, particularly in research and development settings where data quality is paramount.
-
Enhanced Sensitivity: DIB-Cl's superior fluorescence allows for the detection and quantification of low-abundance analytes that might be missed with other methods.[6] This can lead to the discovery of novel biomarkers or the ability to monitor drug metabolites at trace levels.
-
Improved Accuracy and Precision: A robust and complete derivatization reaction leads to more reliable and reproducible quantification across large sample sets, a critical requirement for clinical and preclinical studies.
-
Broader Analyte Coverage: The ability to effectively derivatize both primary and secondary amines with a single reagent simplifies workflows for metabolomics studies that aim for comprehensive coverage of the aminome.[1]
-
Reduced Sample Volume: Higher sensitivity may allow for the use of smaller sample volumes, which is a significant advantage when working with precious or limited samples, such as in pediatric studies or micro-sampling.
-
Potential for High-Throughput: The stability of the DIB-Cl reagent and its derivatives makes the workflow amenable to automation, which can significantly reduce the cost of labor for large-scale routine analyses.
A Logical Framework for Evaluation
The decision to implement DIB-Cl can be visualized as a balance between investment and return.
Caption: Cost-benefit decision framework for DIB-Cl.
Conclusion and Recommendations
This compound (DIB-Cl) is a powerful derivatization agent that offers significant advantages in sensitivity and stability for the analysis of primary and secondary amines.[6] Its adoption is most beneficial in analytical scenarios where the value of superior data quality outweighs the higher initial costs.
Recommendation for Adoption:
-
Metabolomics and Biomarker Discovery: In fields where identifying and quantifying novel, low-abundance compounds can lead to significant scientific breakthroughs, the enhanced sensitivity of DIB-Cl is a clear advantage.[11][12]
-
Pharmaceutical Development: For pharmacokinetic (PK) and pharmacodynamic (PD) studies, accurately measuring drug and metabolite concentrations at trace levels is crucial. The robustness of DIB-Cl derivatization supports the stringent data quality requirements of regulated environments.[13][14]
-
Limited Sample Analysis: When sample volume is the primary constraint, the high sensitivity afforded by DIB-Cl allows for meaningful data to be generated from minimal starting material.
Recommendation for Alternative Reagents:
-
High-Concentration Analytes: If the target amines are present at high concentrations, a less sensitive and more economical reagent like benzoyl chloride with UV detection may be sufficient.[10]
-
Strict Budgetary Constraints: For routine quality control or academic labs with limited budgets, the higher cost of DIB-Cl may be prohibitive. In such cases, well-established reagents like Dansyl Chloride may offer a reasonable compromise between performance and cost.[1]
Ultimately, the choice of derivatization reagent is a strategic one. By carefully weighing the comprehensive costs against the tangible benefits of enhanced analytical performance, researchers and laboratory managers can make an informed decision that best aligns with their scientific goals and economic realities.
References
- Current time inform
-
Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Available from: [Link]
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Lin, C. Y., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules. Available from: [Link]
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Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. ResearchGate. Available from: [Link]
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Lazaro, C. A., & Conte-Junior, C. A. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. Available from: [Link]
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A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. Available from: [Link]
-
Snow, N. H. (2018). Analyte Derivatization as an Important Tool for Sample Preparation. LCGC North America. Available from: [Link]
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Higashi, T. (2006). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Derivatization reactions and reagents for gas chromatography analysis. ResearchGate. Available from: [Link]
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Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. Available from: [Link]
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Gaur, A. (2023). Overcoming analytical challenges with chemical derivatization in LC-MS/MS. Syngene International Ltd. Available from: [Link]
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Xu, F., et al. (2023). A chemical derivatization-based pseudotargeted LC-MS/MS method for high coverage determination of dipeptides. Analytica Chimica Acta. Available from: [Link]
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Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. National Institutes of Health (NIH). Available from: [Link]
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Economic Evaluation During Physicochemical Characterization Process: A Cost–Benefit Analysis. MDPI. Available from: [Link]
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Wishart, D. S. (2008). Applications of metabolomics in drug discovery and development. Drugs in R&D. Available from: [Link]
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Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. Available from: [Link]
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Guo, K., & Li, L. (2007). Stable-isotope dimethylation labeling combined with LC-ESI MS for quantification of amine-containing metabolites in biological samples. Analytical Chemistry. Available from: [Link]
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Metabolomics in drug research and development: The recent advances in technologies and applications. PubMed Central. Available from: [Link]
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a) Chemical structures of D18‐Cl, N3, and DIB. b) Schematic... ResearchGate. Available from: [Link]
-
Rothschild, R. (2023). Cost-Benefit Analysis and the Problem of Long-term Harms from Environmental Pollution. Yale Journal on Regulation. Available from: [Link]
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Wishart, D. S. (2016). Emerging applications of metabolomics in drug discovery and precision medicine. Nature Reviews Drug Discovery. Available from: [Link]
-
Measurement of atmospheric amines and aminoamides by column adsorption/extraction and hydrophilic liquid chromatography-electrospray-tandem mass spectrometry. ResearchGate. Available from: [Link]
-
Niacinamide: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. Available from: [Link]
-
Pharmacometabolomics: General Applications of Metabolomics in Drug Development and Personalized Medicine. ResearchGate. Available from: [Link]
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Houkai, L., et al. (2018). Emerging Applications of Metabolomics in Drug Development. Avens Publishing Group. Available from: [Link]
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Draw Chemical Structures, Molecules, Reactions | ChemSketch. ACD/Labs. Available from: [Link]
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A Comparative Guide to Robustness in Analytical Methods: Dabsyl Chloride vs. Key Alternatives for Amine Derivatization
For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of reliable and reproducible data. A critical aspect of this validation is robustness testing, which assesses a method's capacity to remain unaffected by small, deliberate variations in its parameters.[1][2] This guide provides an in-depth comparison of Dabsyl Chloride (Dabsyl-Cl), a widely used derivatizing agent for amines and amino acids, with its key alternatives. We will explore how the choice of derivatizing agent is a crucial factor in the overall robustness of an analytical method, supported by experimental data and detailed protocols.
The Central Role of Derivatization in Analytical Robustness
Many biologically significant molecules, such as amino acids and biogenic amines, lack a strong chromophore or fluorophore, making their detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) challenging.[3] Pre-column derivatization addresses this by chemically modifying the analyte to introduce a detectable tag.[4] The ideal derivatizing agent should not only enhance sensitivity but also contribute to the method's robustness. This is achieved through:
-
Stable Derivative Formation: The resulting derivative should be stable under the chromatographic conditions and during sample storage, minimizing variability in results.[5]
-
Reproducible Reaction Kinetics: The derivatization reaction should be consistent and predictable, even with minor fluctuations in reaction conditions.[6]
-
High Selectivity: The agent should react specifically with the target functional groups, reducing the potential for interfering peaks from the sample matrix.[3]
Dabsyl Chloride: The Gold Standard for Stability?
Dabsyl Chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride) has emerged as a robust and widely used reagent for the derivatization of primary and secondary amino groups.[3] It reacts with amines in an alkaline environment to form stable sulfonamide adducts that are readily detected in the visible region of the spectrum (around 425-465 nm).[3][7] This detection wavelength offers excellent selectivity, as few naturally occurring compounds absorb in this range.[5]
One of the most significant advantages of Dabsyl-Cl is the exceptional stability of its derivatives, which can be stable for at least a month at room temperature.[3][5] This remarkable stability is a major contributor to method robustness, as it allows for greater flexibility in sample handling and analysis time without compromising the integrity of the results.
A Head-to-Head Comparison: Dabsyl Chloride vs. Its Alternatives
The choice of a derivatizing agent is a critical decision in method development. Below is a comparison of Dabsyl Chloride with other commonly used reagents.
Performance Characteristics of Common Derivatizing Agents
| Feature | Dabsyl Chloride (Dabsyl-Cl) | Dansyl Chloride (Dansyl-Cl) | o-Phthalaldehyde (OPA) |
| Target Amines | Primary and Secondary | Primary and Secondary | Primary only |
| Detection Method | UV-Vis (Visible) | UV-Vis (UV) or Fluorescence | Fluorescence |
| Detection Wavelength | ~425 - 465 nm[3][7] | Ex: ~324-335 nm, Em: ~522-559 nm; UV: 214, 246, 325 nm[3][4] | Ex: ~350 nm, Em: ~450 nm[8] |
| Derivative Stability | Excellent, very stable derivatives[3][8] | Moderate, can be prone to degradation[3] | Low, unstable derivatives[8] |
| Reaction Time | 10 - 30 minutes at 70°C[4][8] | 30 - 90 minutes at 38-60°C[4][8] | ~1 minute at room temperature[8] |
| Reaction pH | Alkaline (pH 8.5 - 9.5)[4] | Alkaline (pH 9.5 - 10.5)[3] | Alkaline (pH ~9.5) |
| Key Advantages | - Very stable derivatives- Detection in the visible spectrum reduces interference- Good reproducibility[6] | - High sensitivity, especially with fluorescence detection[3] | - Very fast reaction- Highly sensitive |
| Key Disadvantages | - Requires elevated temperature for reaction | - Less stable derivatives- Requires removal of excess reagent[9] | - Derivatives are unstable- Does not react with secondary amines |
Robustness Testing in Practice: A Focus on Dabsyl-Cl Methods
According to the International Council for Harmonisation (ICH) guidelines, robustness should be evaluated during the method development phase.[10][11] This involves making small, deliberate changes to the method parameters and assessing their impact on the results.[1][12] For an HPLC method employing Dabsyl-Cl derivatization, typical parameters to investigate for robustness include:
-
Derivatization Reaction:
-
Temperature (e.g., ± 5°C)
-
Reaction time (e.g., ± 5 minutes)
-
pH of the reaction buffer (e.g., ± 0.2 pH units)
-
Concentration of Dabsyl-Cl solution
-
-
Chromatographic Separation:
-
pH of the mobile phase (e.g., ± 0.2 pH units)
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
Column temperature (e.g., ± 5°C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
The exceptional stability of dabsylated derivatives contributes significantly to the method's robustness, as minor variations in post-derivatization sample handling and storage are less likely to impact the final quantification.
Experimental Protocols
Dabsyl Chloride Derivatization Protocol for Amino Acid Analysis
This protocol outlines a general procedure for the pre-column derivatization of amino acids with Dabsyl-Cl for HPLC analysis.[8]
Materials:
-
Dabsyl chloride solution (e.g., 2.5 mg/mL in acetone or acetonitrile)[8]
-
Amino acid standards or sample hydrolysate
-
Borate buffer (0.1 M, pH 9.0) or Carbonate-bicarbonate buffer (pH 8.5-9.5)[8]
-
HPLC grade acetonitrile and methanol
-
Mobile phase for HPLC (e.g., a gradient of acetonitrile and an aqueous buffer)
Procedure:
-
Sample Preparation: Prepare amino acid standards or sample hydrolysate in a suitable solvent.
-
Derivatization Reaction:
-
Reaction Quenching and Sample Preparation for HPLC:
-
After incubation, evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.[8]
-
Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for HPLC analysis.[8]
-
Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.[8]
-
-
HPLC Analysis:
Dansyl Chloride Derivatization Protocol for Amino Acid Analysis
This protocol provides a general procedure for the derivatization of amino acids with Dansyl-Cl.[4]
Materials:
-
Dansyl chloride solution (e.g., 5 mg/mL in acetone)
-
Amino acid standards or sample
-
Sodium bicarbonate buffer (0.1 M, pH 10.0)
-
A quenching reagent (e.g., a solution of a primary amine like methylamine)
Procedure:
-
Sample Preparation: Prepare amino acid standards or sample in a suitable solvent.
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix the amino acid solution with the sodium bicarbonate buffer.
-
Add an excess of the Dansyl chloride solution.
-
Vortex the mixture and incubate at 38-60°C for 30-90 minutes.[4]
-
-
Reaction Quenching:
-
Add the quenching reagent to react with the excess Dansyl chloride.
-
-
Sample Preparation for HPLC:
-
The sample may require further dilution with the initial mobile phase before injection.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
Visualizing the Workflow
Caption: Comparative workflow for Dabsyl-Cl and Dansyl-Cl derivatization.
Conclusion
The choice of derivatization reagent is a critical factor that directly impacts the robustness of an analytical method for amine-containing compounds. While reagents like Dansyl Chloride offer high sensitivity, and OPA provides a rapid reaction, Dabsyl Chloride stands out for its ability to form exceptionally stable derivatives.[3][8] This stability minimizes the impact of minor variations in sample handling and storage, leading to more reliable and reproducible results. For routine and high-throughput applications where accuracy and robustness are paramount, the Dabsyl Chloride method presents a compelling and well-validated option.[8] By carefully considering the properties of the derivatizing agent during method development, researchers can build more robust and reliable analytical procedures.
References
-
ResearchGate. (n.d.). HPLC of amino acids as dansyl and dabsyl derivatives. Retrieved from [Link]
-
BioPharmaSpec. (2024, June 14). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2 Robust. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
LCGC International. (n.d.). Method Validation and Robustness. Retrieved from [Link]
-
PubMed. (1993, March 5). Analysis of physiological amino acids using dabsyl derivatization and reversed-phase liquid chromatography. Retrieved from [Link]
-
PubMed. (2020, January 11). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Dabsyl derivatisation as an alternative for dansylation in the detection of biogenic amines in fermented meat products by reversed phase high performance liquid chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Robustness/ruggedness tests in method validation. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Retrieved from [Link]
-
SciSpace. (2011, August 5). Dabsyl derivatisation as an alternative for dansylation in the detection of biogenic amines in fermented meat products by revers. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of experimental variables in the dabsyl chloride derivatization of biogenic amines for their determination by RP-HPLC. Retrieved from [Link]
-
SciSpace. (2012, February 15). Dabsyl derivatisation as an alternative for dansylation in the detection of biogenic amines in fermented meat products by revers. Retrieved from [Link]
-
J-Stage. (n.d.). Analyses of Dansyl and Dabsyl Amino Acids by Reverse -Phase High-Performance Liquid Chromatography. Retrieved from [Link]
-
Cardinal Scholar. (n.d.). Amino Acid Analysis by Dansylation: A Revised Method. Retrieved from [Link]
-
Jasco UK. (n.d.). Analysis of Dabsyl Amino Acids using HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Dabsyl-Cl Derivated Amino Acids by High Performance Liquid Chromatography and Tandem Mass Spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Retrieved from [Link]
-
ResearchGate. (n.d.). Representation of the reaction between biogenic amines and dansyl chloride. Retrieved from [Link]
-
National Institutes of Health. (2021, February 17). Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jascoinc.com [jascoinc.com]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. scribd.com [scribd.com]
A Senior Application Scientist's Guide to Certified Reference Materials for D-Cl Labeled Compounds
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. Chemical derivatization is a cornerstone technique to enhance the detectability of analytes, particularly in complex matrices. 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) has emerged as a promising fluorescent labeling reagent for primary and secondary amines, as well as phenolic compounds. Its high reactivity under mild conditions and the superior fluorescence intensity of its derivatives offer significant advantages in analytical workflows.
This guide provides an in-depth comparison of DIB-Cl with other common derivatization agents, supported by experimental data and detailed protocols. Crucially, it also addresses the landscape of Certified Reference Materials (CRMs) for these labeled compounds, a critical aspect for method validation and ensuring data integrity.
The Critical Role of Certified Reference Materials in Analytical Excellence
A Certified Reference Material (CRM) is a standard of the highest quality, where one or more of its property values are certified by a technically valid procedure, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. The use of CRMs is fundamental for:
-
Method Validation: Establishing the performance characteristics of an analytical method, including accuracy, precision, linearity, and limits of detection and quantitation.
-
Instrument Calibration: Ensuring the accuracy of instrument response.
-
Quality Control: Monitoring the ongoing performance of analytical measurements.
For derivatized compounds, CRMs would ideally consist of the purified, stable derivative of a specific analyte, certified for its purity and concentration. However, a comprehensive search of commercially available CRMs reveals a significant gap in the market for compounds specifically labeled with DIB-Cl. While major suppliers like Sigma-Aldrich and Romer Labs offer a vast array of CRMs, including those for unlabeled analytes and stable isotope-labeled compounds produced under ISO 17034 accreditation, specific CRMs for DIB-Cl derivatives are not readily found. This absence necessitates a proactive approach from the analytical laboratory to ensure the quality of their reference standards.
In the absence of commercially available CRMs for DIB-Cl labeled compounds, laboratories have two primary options:
-
In-house Preparation and Characterization of Reference Materials: This involves synthesizing the DIB-Cl derivative of the target analyte, followed by rigorous purification and characterization to establish its identity and purity. Techniques such as NMR, mass spectrometry, and elemental analysis are essential for structural confirmation, while chromatographic methods (e.g., HPLC with UV or fluorescence detection) are used to determine purity.
-
Use of Certified Reference Materials of the Unlabeled Analyte: In this approach, a CRM of the parent (unlabeled) amine or phenol is used to prepare a standard solution of known concentration. The derivatization reaction is then carried out, and the completeness of the reaction must be carefully monitored and validated to ensure that the concentration of the derivatized product is accurately known.
DIB-Cl: A Performance Profile
DIB-Cl reacts with primary and secondary amines, and phenols to form highly fluorescent derivatives, making it an excellent choice for sensitive detection by HPLC with fluorescence detection (HPLC-FLD).
Key Performance Characteristics of DIB-Cl:
-
High Sensitivity: DIB-Cl derivatization allows for the detection of phenolic compounds at the picomole level (0.2–1.6 pmol per 20 µL injection), with detection limits ranging from 0.15 to 1.09 µM.
-
Good Stability: DIB-Cl is stable in acetonitrile solution for at least one month when stored in the dark at room temperature. The stability of the derivatized products is also a critical factor, and while specific long-term stability data for a wide range of DIB-Cl derivatives is not extensively published, the available literature suggests they are sufficiently stable for routine analysis.
-
Mild Reaction Conditions: The derivatization reaction can be carried out at 60°C for 30 minutes, which is a relatively mild condition that minimizes the risk of analyte degradation.
-
Excellent Reaction Yield: A reaction yield of 97.4% has been reported for the derivatization of phenol with DIB-Cl.
Comparative Analysis: DIB-Cl vs. Alternative Derivatization Reagents
The choice of derivatization reagent is critical and depends on the analyte, the matrix, and the analytical instrumentation available. Here, we compare DIB-Cl with other commonly used reagents for the analysis of amines and phenols.
| Reagent | Target Analytes | Detection Method | Advantages | Disadvantages |
| DIB-Cl | Primary/Secondary Amines, Phenols | Fluorescence | High sensitivity, good stability of the reagent, mild reaction conditions. | Limited commercial availability of certified reference materials for derivatives. |
| Dansyl Chloride | Primary/Secondary Amines, Phenols | Fluorescence, MS | Well-established reagent, good sensitivity, enhances ionization in MS. | Derivatives can be light-sensitive, reaction can be slow. |
| AccQ-Tag (AQC) | Primary/Secondary Amines (Amino Acids) | Fluorescence, MS/MS | Rapid reaction, stable derivatives, good for MS/MS analysis due to a common fragment ion. | Primarily marketed for amino acid analysis. |
| FMOC-Cl | Primary/Secondary Amines | Fluorescence | High sensitivity, stable derivatives. | Can produce interfering byproducts. |
| NBD-Cl | Primary/Secondary Amines | Fluorescence | Good for complex matrices. | Lower fluorescence quantum yield compared to other reagents. |
Experimental Protocols
The following protocols provide a starting point for the use of DIB-Cl and a common alternative, Dansyl Chloride. These should be optimized for specific applications.
Protocol 1: Derivatization of Phenolic Compounds with DIB-Cl for HPLC-FLD Analysis
This protocol is adapted from the method described for the analysis of phenols in urine.
Materials:
-
DIB-Cl solution: 15 mM in acetonitrile containing 1.5% triethylamine (TEA).
-
Standard solutions of phenolic compounds in acetonitrile.
-
Internal Standard (IS) solution (e.g., 2,4,6-trimethylphenol) in acetonitrile.
-
Hydrochloric acid (3 M).
-
HPLC-grade acetonitrile, water, and methanol.
Procedure:
-
To 100 µL of the standard or sample solution containing the phenolic compounds, add 100 µL of the internal standard solution.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 200 µL of the DIB-Cl solution to the residue.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, add 10 µL of 3 M HCl to stop the reaction.
-
Add 390 µL of the HPLC mobile phase and mix.
-
Filter the solution through a 0.45 µm filter.
-
Inject 20 µL into the HPLC system.
HPLC Conditions:
-
Column: ODS (C18), 250 x 4.6 mm i.d.
-
Mobile Phase: Acetonitrile/Water/Methanol (25:22:53, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector (Excitation: 370 nm, Emission: 490 nm)
Protocol 2: Derivatization of Amines with Dansyl Chloride for LC-MS Analysis
This protocol provides a general procedure for the derivatization of amines with Dansyl Chloride.
Materials:
-
Dansyl Chloride solution: 10 mg/mL in acetone.
-
Sodium bicarbonate buffer (100 mM, pH 9.0).
-
Standard solutions of amines in a suitable solvent.
-
Formic acid.
Procedure:
-
To 50 µL of the amine standard or sample solution, add 50 µL of sodium bicarbonate buffer.
-
Add 100 µL of the Dansyl Chloride solution.
-
Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
After cooling, add 10 µL of formic acid to stop the reaction.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
Visualization of Workflows
Workflow for Analysis of DIB-Cl Labeled Compounds
Caption: General workflow for the analysis of analytes derivatized with DIB-Cl.
Comparative Logic for Derivatization Reagent Selection
Caption: Decision tree for selecting an appropriate derivatization reagent.
Conclusion and Future Outlook
DIB-Cl is a potent derivatization agent for the sensitive analysis of amines and phenols, offering high fluorescence and favorable reaction kinetics. Its performance is comparable, and in some aspects, potentially superior to more established reagents. However, the current landscape of commercially available Certified Reference Materials presents a challenge for laboratories seeking to validate methods using DIB-Cl labeled compounds.
The lack of specific CRMs for DIB-Cl derivatives underscores the need for meticulous in-house validation and characterization of reference standards. As the use of DIB-Cl becomes more widespread, it is anticipated that CRM manufacturers will address this gap in the market. For now, researchers and drug development professionals must rely on a thorough understanding of the principles of reference material science and apply rigorous internal quality control measures to ensure the defensibility of their analytical data. The use of isotopically labeled DIB-Cl could also be a future avenue for generating suitable internal standards that can effectively compensate for matrix effects and variations in derivatization efficiency.
References
- A simple and sensitive HPLC method for the determination of phenolic compounds, i.e., phenol (Phe), cresols (Cres) and xylenols (Xyls), was developed. After a pre-column fluorescence derivatization of these compounds with this compound (DIB-Cl) at 60 °C for 30 min, 11 DIB derivatives were successfully separated within 50 min with an ODS column using CH3CN–H2O–CH3OH (25 + 22 + 53, v/v) as the eluent.
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride
This document provides a detailed, safety-first protocol for the neutralization and disposal of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride. As a highly reactive acyl chloride, this compound requires careful handling to mitigate risks associated with its corrosivity and vigorous reaction with nucleophiles. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personal safety and environmental compliance.
Hazard Analysis and Chemical Profile
Understanding the chemical nature of this compound is fundamental to its safe handling. The primary operational hazard stems from the benzoyl chloride functional group (-COCl). Acyl chlorides are characterized by a highly electrophilic carbonyl carbon, making them susceptible to rapid, exothermic reaction with any available nucleophile, most commonly water from atmospheric moisture or aqueous solutions.[1]
This reaction, a nucleophilic addition-elimination, results in the formation of the corresponding carboxylic acid and corrosive hydrochloric acid (HCl) gas.[2][3] The uncontrolled addition of water can lead to a violent release of energy and toxic fumes. The imidazole moiety, while generally stable, contributes to the overall hazardous profile of the compound, which is classified as a skin, eye, and respiratory irritant.[4][5][6] Some commercial forms are supplied as a hydrochloride salt, further increasing the material's acidity and corrosive potential.[7][8]
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₅ClN₂O | PubChem[4] |
| Molecular Weight | 358.8 g/mol | PubChem[4] |
| GHS Hazard Codes | H315, H319, H335 | PubChem[4] |
| Description | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | PubChem[4] |
Immediate Safety Protocols: A Pre-Disposal Checklist
Before beginning any disposal procedure, ensure the following safety measures are in place. This is not merely a recommendation but a mandatory prerequisite for handling reactive chemicals.
-
Chemical Fume Hood: All handling and neutralization steps must be performed inside a certified, properly functioning chemical fume hood.[5][9] This is critical to contain and exhaust the HCl gas that will be generated.
-
Personal Protective Equipment (PPE): A complete ensemble of PPE is required. This includes:
-
Chemical-resistant gloves (Nitrile or Neoprene).
-
Splash-proof safety goggles and a full-face shield.[9]
-
A flame-resistant lab coat, fully fastened.
-
-
Spill Management: Have a spill kit readily accessible. For a reactive solid like this, the primary response is to contain the spill with a dry, inert absorbent such as sand or vermiculite.[9] Do not use water or combustible materials.
-
Emergency Access: Ensure unimpeded access to an emergency safety shower and eyewash station.
Step-by-Step Neutralization Protocol
The core principle of safe disposal is the controlled neutralization of the reactive acyl chloride group. This protocol is designed to convert the hazardous compound into its corresponding, and significantly more stable, carboxylate salt.
Causality of Procedural Choices
-
Choice of Neutralizing Agent: A weak base, such as sodium bicarbonate (NaHCO₃), is deliberately chosen over a strong base like sodium hydroxide (NaOH).[9] This choice is critical for controlling the reaction kinetics. A strong base would deprotonate the water to form hydroxide ions, a much stronger nucleophile, leading to a potentially violent and uncontrollable exothermic reaction. Sodium bicarbonate reacts at a more manageable rate and has the added benefit of producing carbon dioxide gas, which serves as a visual indicator of the reaction's progress.[10][11]
-
Temperature Control: An ice bath is employed to manage the exothermic nature of the hydrolysis reaction.[9][10] Maintaining a low temperature is crucial to prevent a thermal runaway, which could lead to boiling and splashing of the corrosive mixture.
-
Slow, Controlled Addition: The gradual addition of the acyl chloride to the basic solution ensures that the rate of heat and gas generation never exceeds the capacity of the system to dissipate it safely.[9]
Experimental Workflow
-
Prepare the Neutralizing Solution: In a large glass beaker or Erlenmeyer flask (the vessel should be at least four times the final volume to accommodate potential foaming), prepare a 5-10% aqueous solution of sodium bicarbonate.
-
Cool the System: Place the beaker containing the bicarbonate solution into an ice-water bath and allow it to cool to below 10°C. Add a magnetic stir bar and begin vigorous stirring.
-
Initiate Neutralization: Slowly, in small increments (e.g., using a spatula tip for solids), add the this compound to the cold, stirring bicarbonate solution.
-
Monitor the Reaction: You will observe effervescence (CO₂ evolution) as the generated HCl is neutralized. Maintain a slow addition rate, allowing the foaming to subside between additions.[9] If the temperature rises significantly or foaming becomes excessive, cease addition immediately until the reaction is under control.
-
Complete the Reaction: Continue stirring the mixture in the ice bath for at least 30 minutes after the final addition. Then, remove the ice bath and allow the mixture to slowly warm to room temperature, stirring for an additional 1-2 hours to ensure the reaction has gone to completion.
-
Verify Neutralization: Once the mixture has reached room temperature and all gas evolution has stopped, check the pH of the solution using pH paper or a calibrated pH meter. The final pH should be between 6.0 and 9.0. If the solution is still acidic, add more sodium bicarbonate solution until this range is achieved.
| Parameter | Specification | Rationale |
| Neutralizing Agent | 5-10% Sodium Bicarbonate (NaHCO₃) | Provides a weak base for a controlled reaction rate.[9] |
| Reaction Temperature | 0 - 10°C (initially) | Manages the exothermic reaction to prevent thermal runaway.[9][10] |
| Addition Rate | Slow, incremental | Prevents excessive heat and gas generation. |
| Stirring | Vigorous | Ensures efficient mixing, heat dissipation, and reaction. |
| Final pH | 6.0 - 9.0 | Confirms complete neutralization of acidic byproducts. |
Visual Workflow: Disposal Process Diagram
The following diagram illustrates the logical flow of the disposal procedure, from initial safety checks to final waste containment.
Caption: Workflow for the safe neutralization and disposal of acyl chlorides.
Waste Management and Compliance
The final neutralized solution, while significantly less hazardous, is still considered chemical waste and must be disposed of in accordance with institutional and regulatory guidelines.
-
Prohibition of Drain Disposal: Under no circumstances should the neutralized solution be poured down the drain.[12] Laboratory drains are typically not designed to handle organic compounds, even in a neutralized state.
-
Waste Container and Labeling: Transfer the final solution into a robust, sealable, and compatible hazardous waste container.[13] The container must be clearly labeled as per EPA and OSHA regulations.[13][14][15] The label must include:
-
The words "HAZARDOUS WASTE"
-
Full Chemical Name of Contents: "Aqueous solution of Sodium 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate and Sodium Chloride."
-
Associated Hazards: "Low Toxicity" or as required by your institution.
-
-
Final Disposal: Store the sealed and labeled container in a designated satellite accumulation area (SAA) away from incompatible materials.[12][14] Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper pickup and final disposal.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and responsible management of reactive chemical waste, upholding the highest standards of safety and scientific integrity.
References
-
Save My Exams. (2025). Acylation Mechanism. A Level Chemistry Revision Notes. [Link]
-
Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Leah4sci. (2025). Acyl Chlorides - formation and hydrolysis mechanism. YouTube. [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [Link]
-
Environmental Marketing Services. (2025). Safe Chemical Waste Disposal in Labs. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound Hydrochloride. PubChem Compound Database. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]
-
ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE. [Link]
-
American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. [Link]
-
Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. [Link]
-
OSHA Safety Manuals. (n.d.). Hazardous Material Disposal. [Link]
-
ResearchGate. (2013). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?. [Link]
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- 2. savemyexams.com [savemyexams.com]
- 3. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 4. This compound | C22H15ClN2O | CID 4072355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound Hydrochloride | C22H16Cl2N2O | CID 44630079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Hazardous Material Disposal | OSHA Safety Manuals [safetymanualosha.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
